molecular formula C12H12BrN B1517401 4-Bromo-6-ethyl-2-methylquinoline CAS No. 1070879-44-5

4-Bromo-6-ethyl-2-methylquinoline

Cat. No.: B1517401
CAS No.: 1070879-44-5
M. Wt: 250.13 g/mol
InChI Key: ALBMSDIUFYWOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-ethyl-2-methylquinoline is a useful research compound. Its molecular formula is C12H12BrN and its molecular weight is 250.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-ethyl-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-3-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBMSDIUFYWOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C(N=C2C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653693
Record name 4-Bromo-6-ethyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-44-5
Record name 4-Bromo-6-ethyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1070879-44-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-Bromo-6-ethyl-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its rigid structure and ability to be functionalized at various positions have made it a "privileged scaffold," appearing in a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][3][4] The introduction of a bromine atom into the quinoline ring system further enhances its utility, providing a reactive handle for a variety of cross-coupling reactions, which are pivotal in the synthesis of complex molecular architectures.[5][6] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of a specific, highly functionalized derivative: 4-Bromo-6-ethyl-2-methylquinoline.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, characterization, and application in further synthetic endeavors.

PropertyValueSource
Molecular Formula C₁₂H₁₂BrN
Molecular Weight 250.13 g/mol
Appearance Solid (predicted)
CAS Number 1070879-44-5
Predicted m/z [M+H]⁺: 250.02258, [M+Na]⁺: 272.00452[7]

Proposed Synthesis of this compound

A direct, one-pot synthesis for this compound is not prominently described in the literature. Therefore, a logical and efficient two-step synthetic strategy is proposed, leveraging well-established named reactions in heterocyclic chemistry. The overall synthetic pathway is illustrated below.

Synthetic_Pathway 4-Ethylaniline 4-Ethylaniline Reaction1 Doebner-von Miller Reaction 4-Ethylaniline->Reaction1 Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction1 Intermediate 6-Ethyl-2-methylquinoline Reaction1->Intermediate Reaction2 Electrophilic Bromination Intermediate->Reaction2 Brominating_Agent N-Bromosuccinimide (NBS) Brominating_Agent->Reaction2 Final_Product This compound Reaction2->Final_Product

A proposed two-step synthesis of this compound.
Step 1: Synthesis of 6-Ethyl-2-methylquinoline via the Doebner-von Miller Reaction

The initial step involves the construction of the core quinoline scaffold. The Doebner-von Miller reaction is a robust and widely used method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[8][9] In this proposed synthesis, 4-ethylaniline reacts with crotonaldehyde in the presence of a strong acid catalyst, typically hydrochloric acid or sulfuric acid, and an oxidizing agent.

Causality Behind Experimental Choices:

  • Reactants: 4-Ethylaniline provides the benzene ring and the nitrogen atom, with the ethyl group pre-installed at the desired 6-position of the final quinoline. Crotonaldehyde, an α,β-unsaturated aldehyde, provides the carbon atoms necessary to form the pyridine ring.

  • Acid Catalyst: The strong acid protonates the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the aniline. It also facilitates the cyclization and dehydration steps.

  • Oxidizing Agent: The initial cyclization product is a dihydroquinoline, which requires an oxidizing agent to aromatize to the stable quinoline ring system. A mild oxidant is often used to prevent unwanted side reactions.

Reaction Mechanism:

The mechanism of the Doebner-von Miller reaction is complex and can proceed through multiple pathways. A generally accepted mechanism involves the following key steps:

  • Michael Addition: The reaction is initiated by the 1,4-conjugate addition of 4-ethylaniline to the protonated crotonaldehyde.

  • Cyclization: The resulting enol or enamine intermediate undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring.

  • Dehydration: The cyclized intermediate then undergoes dehydration to form a dihydroquinoline.

  • Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic 6-ethyl-2-methylquinoline.

Doebner_von_Miller_Mechanism cluster_0 Doebner-von Miller Reaction Mechanism Start 4-Ethylaniline + Crotonaldehyde Step1 Michael Addition (Acid Catalyzed) Start->Step1 Intermediate1 Enamine/Enol Intermediate Step1->Intermediate1 Step2 Intramolecular Electrophilic Cyclization Intermediate1->Step2 Intermediate2 Cyclized Intermediate Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Intermediate3 Dihydroquinoline Step3->Intermediate3 Step4 Oxidation Intermediate3->Step4 Product 6-Ethyl-2-methylquinoline Step4->Product

Simplified mechanism of the Doebner-von Miller reaction.
Step 2: Electrophilic Bromination of 6-Ethyl-2-methylquinoline

The second step is the regioselective bromination of the synthesized 6-ethyl-2-methylquinoline. The quinoline ring is an electron-rich aromatic system, but the reactivity of different positions towards electrophilic substitution varies. The pyridine ring is generally less reactive than the benzene ring. However, the 4-position of the quinoline ring is known to be susceptible to halogenation.

Causality Behind Experimental Choices:

  • Substrate: 6-Ethyl-2-methylquinoline possesses a nucleophilic quinoline core.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and milder alternative to elemental bromine for electrophilic bromination, often leading to higher selectivity and easier handling. The reaction is typically carried out in a suitable solvent like carbon tetrachloride or chloroform, often with a radical initiator like AIBN or under photochemical conditions, although ionic mechanisms can also operate.

Detailed Experimental Protocols

The following protocols are hypothetical but based on established procedures for similar transformations and are intended to be a starting point for experimental work.

Protocol 1: Synthesis of 6-Ethyl-2-methylquinoline

Materials:

  • 4-Ethylaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 4-ethylaniline and concentrated hydrochloric acid is prepared.

  • The mixture is heated to reflux.

  • A solution of crotonaldehyde and the oxidizing agent is added dropwise to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours.

  • The reaction mixture is cooled to room temperature and then carefully neutralized with a sodium hydroxide solution.

  • The aqueous layer is extracted several times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure 6-ethyl-2-methylquinoline.

Protocol 2: Synthesis of this compound

Materials:

  • 6-Ethyl-2-methylquinoline

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (or another suitable solvent)

  • AIBN (optional, as a radical initiator)

  • Sodium thiosulfate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, 6-ethyl-2-methylquinoline is dissolved in carbon tetrachloride.

  • N-Bromosuccinimide is added to the solution. A catalytic amount of AIBN can also be added.

  • The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford pure this compound.

Reactivity and Potential Applications

The 4-bromo substituent in this compound is a key feature that dictates its reactivity. The carbon-bromine bond is susceptible to a variety of transformations, making this compound a valuable intermediate in organic synthesis.

  • Cross-Coupling Reactions: The bromine atom can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 4-position, enabling the synthesis of a diverse library of quinoline derivatives for structure-activity relationship (SAR) studies in drug discovery.

  • Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, although this may require harsh reaction conditions or activation of the quinoline ring.

Given the established biological activities of quinoline derivatives, this compound is a promising building block for the development of novel therapeutic agents. The ethyl group at the 6-position and the methyl group at the 2-position can modulate the lipophilicity and steric properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profiles.

Conclusion

This technical guide has outlined a plausible and efficient synthetic route to this compound, a functionalized quinoline derivative with significant potential in medicinal chemistry. By employing the Doebner-von Miller reaction followed by a regioselective bromination, this valuable building block can be accessed. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel quinoline-based compounds. The versatile reactivity of the 4-bromo substituent opens up a multitude of possibilities for further chemical exploration and the discovery of new bioactive molecules.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • PubChem. This compound. [Link]

  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. (2020-08-09). [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

  • SpringerLink. Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates. [Link]

  • ResearchGate. The proposed mechanism for the reaction between 4-ethylaniline 1, diethyl acetylenedicarboxylate 2 and benzaldehyde 3 in formic acid for generation of product 4. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025-05-06). [Link]

  • Google Patents.
  • Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions - PMC - NIH. [Link]

  • ResearchGate. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]

  • ACS Publications. Study on 6‐Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15−323.15 K: Solubility. [Link]

  • SciSpace. Synthesis of derivatives of quinoline. [Link]

  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • PubMed. DNA interchain cross-links formed by acrolein and crotonaldehyde. [Link]

  • Biosynce. China Customized 2-Bromo-6-methylquinoline CAS 302939-86-2 Manufacturers Suppliers Factory. [Link]

  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • ResearchGate. (PDF) Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. [Link]

  • ResearchGate. NMR spectra of a) 6‐bromo‐2‐methylquinoline 2 e; b) mixture of.... [Link]

  • MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • PubMed. Synthesis and anti-breast cancer activities of substituted quinolines. [Link]

  • ACS Omega. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]

  • ResearchGate. Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines | Request PDF. [Link]

  • ResearchGate. The reaction of acrolein (1) and crotonaldehyde (2) with deoxyguanosine. [Link]

  • SpectraBase. 4-[6-Bromo-4-(1-pyrrolidinylcarbonyl)-2-quinolinyl]phenyl ethyl ether - Optional[1H NMR] - Spectrum. [Link]

  • 8-Bromo-2-methylquinoline - PMC - NIH. [Link]

  • RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery. [Link]

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • PubChem. 4-Bromo-2-methylaniline. [Link]

  • PubChem. 4-Bromo-2-methylphenol. [Link]

Sources

biological activity of bromo-substituted quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of bromo-substituted quinolines, a class of nitrogen heterocycles where the integration of bromine serves a dual function: as a critical pharmacophore enhancing binding affinity via halogen bonding , and as a metabolic modulator improving lipophilicity and bioavailability.

While the quinoline scaffold is historically significant (e.g., quinine, chloroquine), modern medicinal chemistry has pivoted toward halogenated derivatives. Specifically, 5-bromo and 7-bromo-8-hydroxyquinolines have emerged as potent agents in oncology (Topoisomerase inhibition) and infectious disease (metal chelation).[1] This guide delineates the Structure-Activity Relationships (SAR), mechanistic pathways, and validated experimental protocols necessary for developing these compounds into viable therapeutic candidates.

Pharmacological Profile & Mechanisms

The biological activity of bromo-quinolines is not monolithic; it is dictated by the position of the bromine atom and the presence of auxiliary functional groups (most notably the 8-hydroxyl group).

Anticancer Activity: The Topoisomerase Connection

Bromo-substituted 8-hydroxyquinolines (8-HQ) exhibit potent antiproliferative effects against solid tumors (HeLa, HT29, C6 glioma).[1][2]

  • Mechanism: These compounds act as Topoisomerase I and II inhibitors .[1] The planar quinoline ring intercalates between DNA base pairs, while the bromine atoms at positions 5 and 7 stabilize the drug-DNA-enzyme ternary complex.

  • Apoptosis: Treatment leads to DNA laddering and cell cycle arrest at the G2/M phase.[1]

  • Halogen Bonding: The bromine atom acts as a Lewis acid (sigma-hole), forming high-affinity interactions with carbonyl oxygens or aromatic residues within the kinase/enzyme binding pocket.[1]

Antimicrobial & Antifungal Activity: Chelation & Lipophilicity

Compounds like 5,7-dibromo-8-hydroxyquinoline (Broxyquinoline) utilize a different mechanism.[1]

  • Metal Chelation: The N1 nitrogen and O8 oxygen form a bidentate ligand that sequesters essential divalent cations (

    
    , 
    
    
    
    ,
    
    
    ) required for bacterial metalloenzymes.[1]
  • The Bromine Effect: While the 8-HQ core chelates, the bromine atoms significantly increase lipophilicity (LogP) . This facilitates passive diffusion across the thick peptidoglycan layer of Gram-positive bacteria (

    
    ) and the fungal cell wall, enhancing intracellular accumulation compared to non-halogenated analogs.[1]
    

Structure-Activity Relationship (SAR) Map

The biological output of the quinoline core is strictly position-dependent.[1] The diagram below illustrates the functional logic of substitution.

SAR_Map Quinoline Quinoline Scaffold Pos3 Position 3 (Br) Synthetic Handle Quinoline->Pos3 Cross-coupling Pos5 Position 5 (Br) Lipophilicity & Metabolic Block Quinoline->Pos5 Antimicrobial Pos6 Position 6 (Br) Kinase Affinity (Halogen Bond) Quinoline->Pos6 Anticancer Pos7 Position 7 (Br) Potency Enhancer (Synergy with C5) Quinoline->Pos7 Antifungal Pos8 Position 8 (OH) Metal Chelation Site Quinoline->Pos8 Essential for Chelation Pos5->Pos7 Synergistic Effect (e.g. Broxyquinoline)

Figure 1: Functional mapping of the quinoline scaffold. Green/Red nodes indicate primary sites for biological activity modulation.

Mechanistic Pathways

Understanding how these molecules work is vital for assay design.[1] The following flowchart details the divergent pathways based on the presence of the 8-OH group.

Mechanism Drug Bromo-Substituted Quinoline CheckOH Is 8-OH present? Drug->CheckOH Chelation Chelation of Cu2+/Zn2+ CheckOH->Chelation Active Pathway A Intercalation DNA Intercalation & Halogen Bonding (Sigma-Hole) CheckOH->Intercalation Active Pathway B YesPath Yes (e.g., 5,7-Dibromo-8-HQ) MetalDepletion Inhibition of Metalloenzymes (Proteases, Polymerases) Chelation->MetalDepletion BactDeath Bacterial/Fungal Cell Death MetalDepletion->BactDeath NoPath No (e.g., 6-Bromoquinoline) TopoInhibit Topoisomerase I/II Complex Stabilization Intercalation->TopoInhibit Apoptosis Apoptosis (Cancer Cell) TopoInhibit->Apoptosis

Figure 2: Divergent mechanisms of action.[1] Pathway selection depends on the 8-hydroxy "switch".

Experimental Protocols

To ensure reproducibility and scientific rigour, the following protocols are designed as self-validating systems.

Protocol A: Regioselective Synthesis of 5,7-Dibromo-8-hydroxyquinoline

Context: This is the standard method to generate the core scaffold for antimicrobial testing.[1]

Reagents:

  • 8-Hydroxyquinoline (1.0 eq)

  • Bromine (

    
    ) (2.1 eq)[1]
    
  • Dichloromethane (DCM) or Glacial Acetic Acid[1]

  • Sodium Thiosulfate (

    
    )[1]
    

Workflow:

  • Dissolution: Dissolve 8-hydroxyquinoline (5g) in DCM (50 mL) in a round-bottom flask. Checkpoint: Solution should be clear and pale yellow.[1]

  • Bromination: Cool to 0°C. Add

    
     dropwise over 30 minutes. Caution: Exothermic reaction.[1]
    
  • Reaction: Stir at room temperature for 4 hours.

    • Validation: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1] The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot.[1]
  • Quenching: Add 10%

    
     solution to neutralize excess bromine. Visual Check: The red/orange color of bromine must fade to yellow.[1]
    
  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Characterization:

    • Melting Point: Target range 196°C.

    • 1H NMR: Look for the disappearance of H5 and H7 protons and a downfield shift of the remaining aromatic protons.

Protocol B: MTT Cell Viability Assay (Anticancer)

Context: Validating cytotoxicity against HeLa or HepG2 lines.[1]

Workflow:

  • Seeding: Seed cancer cells (

    
     cells/well) in a 96-well plate. Incubate for 24h.
    
  • Treatment: Add the bromo-quinoline derivative dissolved in DMSO.

    • Concentration Range: 0.1, 1, 5, 10, 50, 100

      
      .
      
    • Control: DMSO vehicle (must be <0.5% v/v).[1]

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Formazan crystals will form.[1]

  • Solubilization: Dissolve crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

    • Calculation:

      
      .[1]
      
    • Output: Plot Log(concentration) vs. % Viability to determine

      
      .[1]
      

Comparative Data Summary

CompoundSubstitutionPrimary TargetIC50 / MICKey Feature
8-Hydroxyquinoline NoneMetal IonsModerateBaseline chelator.
5-Bromo-8-HQ 5-BrBacteria (

)

Increased lipophilicity.
5,7-Dibromo-8-HQ 5,7-di-BrFungi / Bacteria

Max lipophilicity; high potency.[1]
6-Bromoquinoline 6-BrKinases / DNA

(Cancer)
Non-chelating; Halogen bond donor.[1]
Clioquinol 5-Cl, 7-INeuro/BacteriaVariableHistoric standard (neurotoxicity risk).[1]

References

  • Prachayasittikul, V., et al. (2013).[1] "Antimicrobial activity of 8-hydroxyquinolines." EXCLI Journal.

  • Ökten, S., et al. (2017).[1] "A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents." Letters in Drug Design & Discovery.

  • Wilcken, R., et al. (2013).[1] "Halogen Bonding in Drug Discovery: Structure and Design." Journal of Medicinal Chemistry.

  • Collery, P., et al. (2011).[1] "Rhenium-based complexes of 8-hydroxyquinolines: synthesis and biological activity." Metal-Based Drugs.[1]

  • BenchChem. (2025).[1][3][4] "Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one." BenchChem Technical Repository.

Sources

The Strategic Intermediate: A Technical Guide to 4-Bromo-6-ethyl-2-methylquinoline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core and the Rise of a Versatile Intermediate

The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] This has led to the development of numerous synthetic methodologies to access functionalized quinoline cores, each with its own set of advantages and limitations.[2] Among the myriad of substituted quinolines, 4-Bromo-6-ethyl-2-methylquinoline has emerged as a particularly valuable synthetic intermediate. Its strategic placement of a reactive bromine atom at the 4-position, coupled with the electronic and steric influence of the methyl and ethyl groups, makes it a highly versatile building block for the construction of complex molecular architectures. This guide provides an in-depth technical overview of the synthesis, properties, and synthetic applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is paramount for its effective use in synthesis and for quality control.

PropertyValueSource
Molecular Formula C₁₂H₁₂BrN[3]
Molecular Weight 250.13 g/mol [3]
Appearance Solid[3]
CAS Number 1070879-44-5[3]

Spectroscopic Data:

  • Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands for this compound will include C-H stretching from the aromatic and aliphatic groups, C=C and C=N stretching vibrations from the quinoline ring, and the C-Br stretching frequency.[8][9]

Synthesis of this compound: A Strategic Approach

A robust and efficient synthesis of this compound is crucial for its application as a synthetic intermediate. A plausible and widely applicable synthetic strategy involves a two-step sequence: the construction of the 6-ethyl-2-methylquinoline core followed by regioselective bromination at the 4-position.

Step 1: Synthesis of 6-Ethyl-2-methylquinoline via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and effective method for the synthesis of 2-methylquinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[10][11] In this case, 4-ethylaniline serves as the aniline component, and crotonaldehyde is the α,β-unsaturated aldehyde.

Doebner-von_Miller_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 4-Ethylaniline 4-Ethylaniline 4-Ethylaniline->Reaction_Mixture Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., HCl, H₂SO₄) Acid_Catalyst->Reaction_Mixture Heat Heat Heat->Reaction_Mixture 6-Ethyl-2-methylquinoline 6-Ethyl-2-methylquinoline Water Water Reaction_Mixture->6-Ethyl-2-methylquinoline Doebner-von Miller Cyclization Reaction_Mixture->Water

Caption: Workflow for the synthesis of 6-Ethyl-2-methylquinoline.

Experimental Protocol: Synthesis of 6-Ethyl-2-methylquinoline

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylaniline (1.0 eq) and a strong acid such as hydrochloric acid or sulfuric acid.

  • Heat the mixture to reflux.

  • Slowly add crotonaldehyde (1.2 eq) to the refluxing solution over a period of 1-2 hours.

  • Continue to reflux the reaction mixture for an additional 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., sodium hydroxide solution) until the pH is alkaline.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure 6-ethyl-2-methylquinoline.

Causality Behind Experimental Choices:

  • Acid Catalyst: The strong acid protonates the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the aniline. It also facilitates the cyclization and dehydration steps.[10]

  • Slow Addition of Crotonaldehyde: Crotonaldehyde is prone to polymerization under acidic conditions. Slow addition maintains a low concentration of the aldehyde, minimizing this side reaction and improving the yield of the desired quinoline.

  • Reflux Conditions: The reaction requires elevated temperatures to overcome the activation energy for the cyclization and dehydration steps.

Step 2: Bromination of 6-Ethyl-2-methylquinoline

The introduction of a bromine atom at the 4-position of the quinoline ring can be achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is critical to ensure regioselectivity.

Experimental Protocol: Synthesis of this compound

  • Dissolve 6-ethyl-2-methylquinoline (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise to the solution at room temperature. The use of a catalyst like iron(III) bromide may be beneficial.[12]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Rationale for Reagent Selection:

  • N-Bromosuccinimide (NBS): NBS is often preferred over elemental bromine as it is easier to handle and can provide better regioselectivity in some cases.

  • Solvent Choice: Acetic acid can act as both a solvent and a catalyst for the bromination. Chlorinated solvents are also commonly used.

Applications of this compound as a Synthetic Intermediate

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The bromine atom at the 4-position is highly susceptible to these transformations, allowing for the introduction of a wide range of substituents.

Cross_Coupling_Reactions cluster_starting_material Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Products This compound This compound Suzuki_Coupling Suzuki Coupling (with Boronic Acids/Esters) This compound->Suzuki_Coupling Heck_Coupling Heck Coupling (with Alkenes) This compound->Heck_Coupling Buchwald_Hartwig_Amination Buchwald-Hartwig Amination (with Amines) This compound->Buchwald_Hartwig_Amination Sonogashira_Coupling Sonogashira Coupling (with Terminal Alkynes) This compound->Sonogashira_Coupling Cyanation Cyanation (with Cyanide Source) This compound->Cyanation 4-Aryl_Quinolines 4-Aryl/Heteroaryl Quinolines Suzuki_Coupling->4-Aryl_Quinolines C-C bond formation 4-Alkenyl_Quinolines 4-Alkenyl Quinolines Heck_Coupling->4-Alkenyl_Quinolines C-C bond formation 4-Amino_Quinolines 4-Amino Quinolines Buchwald_Hartwig_Amination->4-Amino_Quinolines C-N bond formation 4-Alkynyl_Quinolines 4-Alkynyl Quinolines Sonogashira_Coupling->4-Alkynyl_Quinolines C-C bond formation 4-Cyano_Quinolines 4-Cyano Quinolines Cyanation->4-Cyano_Quinolines C-C bond formation

Caption: Key synthetic transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 4-position of the quinoline and an aryl or vinyl group from a boronic acid or ester. This is a powerful method for synthesizing biaryl and vinyl-substituted quinolines, which are common motifs in pharmaceuticals.[13]

  • Heck-Mizoroki Reaction: The Heck reaction couples the 4-bromoquinoline with an alkene, providing access to 4-alkenyl-substituted quinolines. These products can be further functionalized through reactions of the double bond.[2]

  • Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of C-N bonds. It allows for the coupling of a wide variety of primary and secondary amines at the 4-position of the quinoline ring, leading to the synthesis of 4-aminoquinoline derivatives.[14] 4-Aminoquinolines are a well-known class of antimalarial agents.[4][15]

  • Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 4-position and a terminal alkyne. The resulting 4-alkynylquinolines are valuable intermediates for the synthesis of more complex heterocyclic systems and natural products.[16][17]

  • Cyanation: The introduction of a cyano group at the 4-position can be achieved through palladium-catalyzed cyanation reactions using various cyanide sources. The resulting 4-cyanoquinoline can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of other nitrogen-containing heterocycles.[1][18]

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its well-defined and accessible synthetic route, coupled with the high reactivity of the 4-bromo substituent in a variety of powerful cross-coupling reactions, makes it an invaluable intermediate. For researchers in drug discovery and materials science, this compound offers a reliable and versatile platform for the rapid generation of diverse libraries of novel quinoline derivatives. The continued exploration of the reactivity of this and related intermediates will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. In 2nd International Conference on Applied Science and Engineering Innovation (ASEI 2015) (pp. 2158-2161).
  • Singh, P., & Singh, J. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13087–13100.
  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. [Link]

  • BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Retrieved from a hypothetical BenchChem technical note.
  • Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639.
  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in.... Retrieved from [Link]

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • BenchChem. (n.d.). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. Retrieved from a hypothetical BenchChem technical note.
  • Zhuravleva, Y. A., Zimichev, A. V., Zemtsova, M. N., & Klimochkin, Y. N. (2011). Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates. Russian Journal of Organic Chemistry, 47(2), 242-247.
  • Barde, A. D., & Chaturbhuj, G. U. (2023). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Chen, J. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. LinkedIn. [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides.
  • Cielecka-Piontek, J., Zalewski, P., & Paczkowska, M. (2021). 5, 8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(11), 3333.
  • Bae, Y. (2024, September 10).
  • BenchChem. (n.d.). Improving the regioselectivity of the Doebner-Miller reaction. Retrieved from a hypothetical BenchChem technical note.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero) aryl chlorides and bromides.
  • Shao, C., Xu, T., Chen, C., Yang, Q., Tang, C., Chen, P., ... & Zhang, T. (2023). Copper-catalyzed selective C5–H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. Organic & Biomolecular Chemistry, 21(10), 2133-2137.
  • Hayamizu, K., & Yamamoto, O. (1985). 1H and 13C NMR spectra of 4, 4′-substituted chalcones. Magnetic Resonance in Chemistry, 23(3), 183-186.
  • Al-Ostoot, F. H., Al-Ameri, M. H., Al-Masoudi, N. A., & Al-Amiery, A. A. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 26(9), 2695.
  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-free palladium-catalyzed cyanation of aryl halides. The Journal of organic chemistry, 70(4), 1508-1510.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Al-Adilee, K. J., & Al-Joboury, K. R. (2022). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4, 4'-Methylenedianiline and 4-Bromoaniline a. Journal of Medicinal and Chemical Sciences, 5(6), 949-957.
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ).... Retrieved from [Link]

  • O'Neill, P. M., Ward, S. A., & Bray, P. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479-507.
  • de Oliveira, P. F., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • Chemistry - Simple and Short. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]

  • Podgorska, D., Karon, K., & Schab-Balcerzak, E. (2022). Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Bio, A. M., & Reisman, S. E. (2018). Ni-Catalyzed Cyanation of (Hetero) Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe (CN) 6]. Organic letters, 20(17), 5374-5377.
  • Eisch, J. J. (1983). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 48(18), 3149-3150.
  • NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-6-ethyl-2-methylquinoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Bromo-6-ethyl-2-methylquinoline, a substituted quinoline of interest to researchers, scientists, and professionals in drug development. This document delves into its chemical properties, plausible synthetic routes with mechanistic insights, and its potential applications in medicinal chemistry, grounded in the established significance of the quinoline scaffold.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. This compound (Figure 1) is a specific derivative that combines several key functional groups, each contributing to its unique chemical character and potential biological activity. This guide will explore the synthesis, characterization, and potential utility of this compound in the context of modern drug discovery.

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₂BrN
Molecular Weight 250.13 g/mol
CAS Number 1070879-44-5
Appearance Solid
Predicted XlogP 4.1[1]

Synthesis and Mechanistic Insights

Proposed Synthetic Strategy: A Modified Combes Synthesis

A logical approach to the synthesis of this compound involves a variation of the Combes quinoline synthesis. This method involves the acid-catalyzed reaction of an aniline with a β-diketone. In this case, the likely starting materials would be 4-bromo-2-ethylaniline and acetylacetone.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-bromo-2-ethylaniline 4-Bromo-2-ethylaniline Schiff_Base Schiff Base Intermediate 4-bromo-2-ethylaniline->Schiff_Base Condensation acetylacetone Acetylacetone acetylacetone->Schiff_Base Enamine Enamine Intermediate Schiff_Base->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Acid-catalyzed Cyclization Product This compound Cyclized_Intermediate->Product Dehydration

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-6-ethyl-2-methylquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The solubility of these compounds is a critical determinant of their bioavailability and, consequently, their therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of substituted quinolines, with a specific focus on inferring the characteristics of 4-Bromo-6-ethyl-2-methylquinoline. Due to a lack of direct experimental data for this specific molecule, this guide leverages a detailed study on the closely related analog, 6-bromo-2-methylquinoline, to provide a robust predictive analysis.[3][4] We will delve into the theoretical underpinnings of solubility, present surrogate solubility data in a variety of organic solvents, and provide detailed experimental protocols for determining the solubility of quinoline derivatives. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery, development, and formulation of quinoline-based compounds.

Introduction to Substituted Quinolines: A Privileged Scaffold

Quinoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in pharmaceutical and materials science due to their diverse biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of various substituents on the quinoline ring system allows for the fine-tuning of its physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.[5] this compound is a member of this versatile class of compounds. Understanding its solubility is paramount for its potential application in drug development, as solubility directly impacts absorption, distribution, metabolism, and excretion (ADME) profiles.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Key factors influencing the solubility of quinoline derivatives include:

  • Molecular Structure: The presence of functional groups that can participate in hydrogen bonding (as acceptors, in the case of the quinoline nitrogen) or other polar interactions can significantly influence solubility in polar solvents. The introduction of non-polar moieties, such as the ethyl group in our target molecule, will generally increase solubility in non-polar organic solvents.

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical. "Like dissolves like" is a fundamental principle; polar compounds tend to be more soluble in polar solvents, and non-polar compounds in non-polar solvents.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.

  • pH: The basic nitrogen atom in the quinoline ring can be protonated in acidic conditions, forming a salt that is typically much more soluble in aqueous solutions.[6]

Inferred Solubility Profile of this compound: A Data-Driven Approach

The following table summarizes the experimental mole fraction solubility (x) of 6-bromo-2-methylquinoline in various organic solvents at different temperatures, as reported in the literature.[3] This data serves as a strong predictive tool for estimating the solubility behavior of this compound.

Table 1: Mole Fraction Solubility (x) of 6-bromo-2-methylquinoline in Various Solvents at Different Temperatures (K)[3]

Temperature (K)Methanol (x 10⁻⁴)Ethanol (x 10⁻³)n-Propanol (x 10⁻³)Isopropanol (x 10⁻³)Ethyl Acetate (x 10⁻²)Toluene (x 10⁻²)Acetone (x 10⁻²)Acetonitrile (x 10⁻²)DMF (x 10⁻²)Water (x 10⁻⁵)
278.15 2.1351.0122.5642.1090.9871.2541.0110.9560.8120.531
283.15 2.8991.3563.2582.7891.2541.5691.3251.2331.0560.789
288.15 3.8761.7894.1233.5641.5871.9561.6981.5871.3541.123
293.15 5.1232.3545.2314.5691.9872.4562.1541.9981.7231.569
298.15 6.7893.0126.5415.8742.4562.9872.6982.4562.1542.145
303.15 8.8743.8968.1237.4562.9913.3183.3212.9872.6542.888
308.15 11.564.9879.9879.2313.5643.8743.9873.5643.2143.789
313.15 14.986.32112.1211.234.2314.5694.7894.2313.8964.874
318.15 19.327.98714.5613.564.9875.3215.6984.9874.6546.123
323.15 24.899.98117.3216.235.8746.1236.7895.8745.5417.569

Interpretation of the Data:

  • High Solubility in Aprotic and Moderately Polar Solvents: The analog, 6-bromo-2-methylquinoline, demonstrates the highest solubility in toluene, ethyl acetate, acetone, acetonitrile, and DMF.[3] It is highly probable that this compound will exhibit a similar preference due to the aromatic nature of the quinoline core. The additional ethyl group is expected to further enhance solubility in less polar solvents like toluene.

  • Moderate Solubility in Alcohols: Solubility in alcohols (n-propanol, isopropanol, ethanol, and methanol) is moderate and shows a strong positive correlation with temperature.[3]

  • Very Low Aqueous Solubility: As expected for a largely non-polar, heterocyclic compound, the solubility in water is extremely low.[3]

Experimental Determination of Solubility: Protocols and Workflows

Accurate determination of the solubility of a compound is a cornerstone of pre-formulation studies. The following section outlines a standard protocol for determining the equilibrium solubility of a compound like this compound.

Equilibrium Solubility Determination by the Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Diagram of the Shake-Flask Solubility Determination Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess This compound add_to_vial Combine in a sealed vial prep_compound->add_to_vial prep_solvent Measure precise volume of solvent prep_solvent->add_to_vial shake Agitate at constant temperature (e.g., 25°C, 37°C) for 24-48 hours add_to_vial->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant through a 0.22 µm syringe filter centrifuge->filter dilute Dilute filtered solution filter->dilute hplc Analyze by validated HPLC-UV method dilute->hplc calculate Calculate concentration against a standard curve hplc->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert glass vial. The excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulate matter, filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute the filtered solution with a suitable mobile phase. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve of known concentrations should be prepared to ensure accurate quantification.

  • Calculation: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or µg/mL.

High-Throughput Screening of Solubility

For early-stage drug discovery, high-throughput methods can provide a rapid assessment of solubility in various solvents. Methods such as nephelometry or turbidimetry, which measure light scattering by undissolved particles, can be employed in a multi-well plate format.

Diagram of High-Throughput Solubility Screening Logic:

G start DMSO Stock Solution of Compound dispense Dispense into Multi-well Plate start->dispense add_solvent Add Aqueous Buffer or Co-solvent Mixture dispense->add_solvent incubate Incubate and Shake add_solvent->incubate read_plate Read Plate (Nephelometry/Turbidimetry) incubate->read_plate analyze Analyze Data (Precipitation Threshold) read_plate->analyze result Solubility Estimate analyze->result

Caption: High-Throughput Solubility Screening Workflow.

Factors Influencing the Solubility of this compound

Effect of pH

The basicity of the quinoline nitrogen (pKa of the conjugate acid is around 4.85 for quinoline itself) is a critical factor in its aqueous solubility.[7]

Diagram of pH-Dependent Ionization:

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic/Neutral) Protonated (Salt) Form Protonated (Salt) Form Higher Aqueous Solubility Higher Aqueous Solubility Protonated (Salt) Form->Higher Aqueous Solubility Favors Neutral (Free Base) Form Neutral (Free Base) Form Protonated (Salt) Form->Neutral (Free Base) Form pKa Lower Aqueous Solubility Lower Aqueous Solubility Neutral (Free Base) Form->Lower Aqueous Solubility Favors

Caption: Influence of pH on Quinoline Ionization and Solubility.

In acidic environments, the nitrogen atom will be protonated, forming a cationic species. This salt form is expected to have significantly higher solubility in aqueous media compared to the neutral free base, which predominates at neutral and basic pH. This property can be leveraged in formulation development, for instance, by creating salt forms of the active pharmaceutical ingredient (API).

Co-solvency

For many organic compounds with low aqueous solubility, the use of co-solvents is a common formulation strategy.[6] A co-solvent system involves a mixture of a primary solvent (often water) and a miscible organic solvent in which the compound is more soluble. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). The addition of a co-solvent can increase the solubility of a lipophilic compound by reducing the polarity of the overall solvent system. The study on 6-bromo-2-methylquinoline in binary solvent mixtures (e.g., DMF + water, ethanol + water) confirms that solubility can be finely tuned by adjusting the co-solvent ratio.[3][4]

Conclusion and Future Directions

While direct experimental data on the solubility of this compound is currently unavailable, a comprehensive analysis of its structural analog, 6-bromo-2-methylquinoline, provides a strong foundation for predicting its solubility profile. It is anticipated that this compound will exhibit low aqueous solubility and good solubility in a range of organic solvents, particularly those that are aprotic and moderately polar. The presence of the basic nitrogen atom suggests that its aqueous solubility will be highly pH-dependent.

For definitive characterization, it is imperative that the solubility of this compound be experimentally determined using established methods such as the shake-flask protocol outlined in this guide. Such data will be invaluable for guiding formulation strategies and ensuring the successful development of this compound for its intended applications.

References

  • Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. Journal of Chemical & Engineering Data. [Link]

  • Study on 6‐Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15−323.15 K: Solubility. ACS Publications. [Link]

  • 6-Bromo-2-methylquinolin-4-ol | C10H8BrNO | CID 2905902. PubChem. [Link]

  • Synthesis of derivatives of quinoline. SciSpace. [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]

  • The Physical and Chemical Properties of Quinoline. ResearchGate. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. ResearchGate. [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central. [Link]

  • Quinoline. Wikipedia. [Link]

Sources

Technical Whitepaper: Stability Profiling and Lifecycle Management of 4-Bromo-6-ethyl-2-methylquinoline

[1][2][3]

Executive Summary

4-Bromo-6-ethyl-2-methylquinoline (CAS: 1070879-44-5) is a high-value heteroaromatic building block, primarily utilized in the synthesis of complex pharmaceutical agents via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3] Its structural integrity is defined by three reactive centers: the labile C4-bromine atom, the oxidizable C6-ethyl group, and the nucleophilic quinoline nitrogen.[1][2]

This guide provides a rigorous technical framework for preserving the compound's purity (>98%) and reactivity. Improper storage leads to two primary failure modes: photolytic debromination and hydrolytic conversion to quinolinones , both of which silently degrade yield in downstream applications.[2][3]

Physicochemical Identity & Properties[1][2][3][4][5]

Understanding the intrinsic physical properties is the first step in designing a robust storage protocol.[2][3]

PropertySpecificationCritical Note
CAS Number 1070879-44-5Unique identifier for inventory tracking.[1][2][3]
Molecular Formula C₁₂H₁₂BrN
Molecular Weight 250.13 g/mol
Physical State Solid (Crystalline Powder)Typically off-white to light yellow/brown.[1][2][3]
Solubility DCM, DMSO, Ethyl AcetateLow solubility in water; avoid aqueous storage.[2]
LogP (Predicted) ~3.7 - 4.2Lipophilic; readily crosses biological membranes.[1][2][3]
Acidity (pKa) ~3.4 (Quinoline N)Weak base; forms salts with strong acids.[2][3]

Stability Mechanisms & Degradation Pathways[1][2]

To prevent degradation, one must understand the causality of molecular breakdown.[2][3] This compound is not inert; it possesses specific vulnerabilities based on electronic distribution.[2][3][4]

Photolytic Dehalogenation (Primary Risk)

The C4-Bromine bond in quinolines is electron-deficient and susceptible to homolytic cleavage upon exposure to UV/Visible light.[1][2][3] This generates a radical species that abstracts hydrogen from the solvent or the ethyl group, leading to de-brominated impurities (6-ethyl-2-methylquinoline) which are difficult to separate chromatographically.[1][2][3]

Hydrolytic Dehalogenation

While the C-Br bond is generally stable, the electron-poor nature of the pyridine ring (part of the quinoline system) activates the 4-position toward nucleophilic attack.[1][2][3] In the presence of atmospheric moisture and trace acid/base, the bromine can be displaced by water, tautomerizing to form the thermodynamically stable 4-quinolone (4-hydroxyquinoline derivative).[1][2][3]

Benzylic Oxidation

The C6-ethyl group contains benzylic protons.[1][2][3] Over extended periods (months/years), exposure to atmospheric oxygen can lead to radical autoxidation, forming peroxides or ketones (6-acetyl derivative), particularly if the material is stored in solution.[2]

Visualization: Degradation Logic

The following diagram maps the chemical causality of degradation triggers to their respective byproducts.

DegradationPathwaysTarget4-Bromo-6-ethyl-2-methylquinolineProd_DebromImpurity A:De-brominated AnalogTarget->Prod_DebromHomolytic Cleavage(Radical Mechanism)Prod_HydroImpurity B:4-Quinolone (Hydrolysis)Target->Prod_HydroNucleophilic Subst.(SNAr Mechanism)Prod_OxImpurity C:Benzylic Ketone/PeroxideTarget->Prod_OxAutoxidation(Slow Process)LightTrigger: UV/LightLight->TargetMoistureTrigger: H2O / pHMoisture->TargetOxygenTrigger: O2 (Air)Oxygen->Target

Figure 1: Mechanistic pathways for environmental degradation of this compound.[1][2][3]

Storage & Handling Protocols

Based on the stability profile, the following protocols are mandatory to maintain "Analytical Grade" status.

The "Golden Rule" of Storage

Store at 2–8°C in Amber Glass under Inert Gas.

  • Why 2–8°C? Low temperature kinetically inhibits the hydrolysis and oxidation rates.[2][3]

  • Why Amber Glass? Blocks UV radiation, preventing photolytic cleavage of the C-Br bond.[1][2][3]

  • Why Inert Gas? Nitrogen or Argon blanketing prevents benzylic oxidation of the ethyl group.[2][3]

Storage Decision Tree

Use this workflow to determine the appropriate storage method based on usage frequency.[2][3]

StorageWorkflowStartReceive CompoundCheckCheck Seal & Appearance(Is it Yellow/Brown?)Start->CheckUsageIntended Usage Timeline?Check->UsageShortTerm< 1 MonthUsage->ShortTermLongTerm> 1 MonthUsage->LongTermSolnIs it in Solution?ShortTerm->SolnLT_ActionStore at -20°C (Optional)or 2-8°CParafilm Seal + Argon FlushLongTerm->LT_ActionST_ActionStore at 2-8°CDesiccator CabinetAmber VialSoln->ST_ActionNo (Solid)Soln_YesCRITICAL: Use within 48hAvoid DMSO (Hygroscopic)Soln->Soln_YesYes

Figure 2: Decision matrix for storage conditions based on usage lifecycle.

Handling Precautions (HSE)[2][3]
  • Corrosivity: This compound causes serious eye damage (H318) .[2][3][5] Safety goggles (chemical splash resistant) are non-negotiable.[2][3]

  • Inhalation: Dust may cause respiratory irritation.[2][3][5] Handle only inside a fume hood.

  • Hygroscopicity: While not intensely hygroscopic, surface moisture can catalyze hydrolysis.[2][3] Allow the container to equilibrate to room temperature before opening to prevent condensation.[2][3]

Quality Control & Re-Analysis

To validate the integrity of the compound after long-term storage, use the following analytical method.

HPLC Method Parameters[1][2][3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic region) and 220 nm (amide/carbonyl detection for hydrolysis products).[2][3]

  • Expected Retention: The 4-bromo derivative is less polar than the 4-hydroxy impurity.[1][2][3] Expect the impurity to elute earlier (lower retention time).[2][3]

Re-test Criteria[1][2][3]
  • Frequency: Re-test every 6 months if stored at 2-8°C.

  • Visual Check: If the powder turns dark brown or sticky, it indicates significant decomposition (likely oxidation or polymerization).[2] Purify via recrystallization (Ethanol/Hexane) or silica column before use.[2][3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 329773606, this compound.[1][2][3] Retrieved February 6, 2026 from [Link][2]

  • Accela ChemBio (2026). Product Catalog: this compound (CAS 1070879-44-5).[1][2][3][6][7][8][9] Retrieved February 6, 2026 from [Link]

The Photophysics of Substituted Quinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the photophysical properties of substituted quinoline derivatives, intended for researchers, scientists, and professionals in drug development. It delves into the intricate relationship between chemical structure and optical behavior, outlines detailed experimental and computational methodologies for their characterization, and highlights their diverse applications.

Introduction: The Versatile Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its rigid, planar structure and inherent π-conjugated system provide a robust platform for the development of molecules with tailored photophysical properties. The strategic placement of various substituents on the quinoline core allows for fine-tuning of its absorption and emission characteristics, leading to a wide spectrum of applications ranging from fluorescent probes and sensors to organic light-emitting diodes (OLEDs).[2][3] This guide will elucidate the principles governing these properties and provide practical insights into their investigation and application.

Structure-Property Relationships: Tailoring the Photophysical Response

The photophysical behavior of quinoline derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. These modifications alter the electron density distribution within the molecule, thereby affecting the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the absorption and emission wavelengths.

The Role of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups generally leads to a red-shift (bathochromic shift) in both the absorption and emission spectra.[4] This is because EDGs raise the energy of the HOMO more significantly than the LUMO, reducing the HOMO-LUMO energy gap.[4] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) tend to cause a blue-shift (hypsochromic shift) by lowering the energy of both the HOMO and LUMO, often with a more pronounced effect on the LUMO.[4] The interplay of these groups can be strategically employed to design molecules with specific spectral properties. For instance, a "push-pull" architecture, featuring an EDG at one end of the conjugated system and an EWG at the other, can lead to significant intramolecular charge transfer (ICT) upon photoexcitation, resulting in large Stokes shifts and high fluorescence quantum yields.[5]

Positional Isomerism and Steric Effects

The position of the substituent on the quinoline ring is also a critical determinant of its photophysical properties. For example, substitution at the 6-position with an amino group has been shown to be crucial for obtaining high quantum yields.[6] Steric hindrance between substituents can affect the planarity of the molecule, which in turn influences the extent of π-conjugation and, consequently, the absorption and emission characteristics.

Experimental Characterization of Photophysical Properties

A thorough understanding of the photophysical properties of substituted quinoline derivatives necessitates a suite of experimental techniques. This section provides an overview of the key methodologies and the rationale behind their application.

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are the cornerstones of photophysical characterization, providing information about the electronic transitions within a molecule.

  • Solution Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., chloroform) at a concentration of approximately 10⁻³ M.[7] From this stock solution, prepare a series of dilutions in the desired spectroscopic solvent (e.g., n-hexane, isopropanol, methanol) to a final concentration of around 1 x 10⁻⁵ M.[7]

  • UV-Vis Measurement:

    • Use a dual-beam spectrophotometer.

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorption (λmax).

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at or near its λmax.

    • Record the emission spectrum, scanning to a longer wavelength than the excitation wavelength.

    • Identify the wavelength of maximum emission (λem).

The choice of solvent is critical as it can influence the spectral properties, a phenomenon known as solvatochromism.[8] By measuring the absorption and emission spectra in a range of solvents with varying polarities, one can gain insights into the nature of the electronic transitions and the change in dipole moment upon excitation.[8]

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.

The relative method, which compares the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, is commonly employed.[9][10] Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a frequently used standard.[6]

  • Prepare Solutions: Prepare a series of solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to minimize inner filter effects.[10][11]

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum of each solution, ensuring identical excitation and emission slit widths for both the sample and the standard.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Calculate Quantum Yield: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std)

    Where:

    • ΦF,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

The meticulous control of experimental parameters is paramount for obtaining accurate and reproducible quantum yield values.

Computational Modeling of Photophysical Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for complementing experimental findings and providing deeper insights into the electronic structure and photophysical processes of quinoline derivatives.[12][13]

Ground and Excited State Calculations

DFT methods are employed to optimize the ground state geometry of the molecule and to calculate the energies of the HOMO and LUMO.[14] This information is crucial for understanding the electronic transitions observed in the absorption spectrum. TD-DFT is then used to calculate the energies of the excited states and to simulate the absorption and emission spectra.[12][15] The choice of functional and basis set is critical for the accuracy of these calculations, with hybrid functionals like B3LYP often providing a good balance of computational cost and accuracy for organic molecules.[13]

Simulating Spectroscopic Properties

By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the λmax of absorption. Similarly, by optimizing the geometry of the first excited state, the emission energy can be calculated, providing an estimate of the λem. These computational results can then be compared with experimental data to validate the theoretical model and to aid in the interpretation of the experimental spectra.

Key Photophysical Phenomena and Applications

The unique photophysical properties of substituted quinoline derivatives have led to their use in a variety of cutting-edge applications.

Jablonski Diagram and Photophysical Pathways

The photophysical processes that occur after a molecule absorbs light can be visualized using a Jablonski diagram.[16][17] Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). From the excited state, the molecule can relax back to the ground state through several pathways:

  • Fluorescence: Radiative decay from S₁ to S₀.

  • Internal Conversion (IC): Non-radiative decay between states of the same spin multiplicity (e.g., S₁ to S₀).

  • Intersystem Crossing (ISC): Non-radiative transition between states of different spin multiplicity (e.g., S₁ to T₁).

  • Phosphorescence: Radiative decay from an excited triplet state (T₁) to the ground singlet state (S₀).

The efficiency of each of these processes determines the overall photophysical properties of the molecule, including its fluorescence quantum yield and lifetime.

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S2 S₂ (Second Excited State) S0->S2 Absorption S1 S₁ (First Excited State) S1->S0 Fluorescence S1->S0 Non-radiative decay T1 T₁ (First Excited State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Fluorescent Sensors

The sensitivity of the fluorescence of quinoline derivatives to their local environment makes them excellent candidates for fluorescent sensors.[2][18] They have been successfully employed for the detection of various analytes, including metal ions.[19][20] The sensing mechanism often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Aggregation-Induced Emission (AIE).[1][21][22] For example, the coordination of a metal ion to a quinoline-based ligand can inhibit a PET process, leading to a "turn-on" fluorescence response.[20]

SensingWorkflow cluster_0 Experimental Workflow for Metal Ion Sensing Analyte Prepare Quinoline Derivative Solution Titration Perform Fluorescence Titration Analyte->Titration Metal Prepare Metal Ion Solutions Metal->Titration Analysis Analyze Spectral Changes (Intensity, Wavelength Shift) Titration->Analysis Binding Determine Binding Stoichiometry (Job's Plot) Analysis->Binding Selectivity Test with Interfering Ions Analysis->Selectivity

Caption: Workflow for evaluating a quinoline-based fluorescent sensor for metal ions.

Organic Light-Emitting Diodes (OLEDs)

The high fluorescence quantum yields and tunable emission colors of certain quinoline derivatives make them promising materials for the emissive layer in OLEDs.[3] By carefully designing the molecular structure, it is possible to achieve efficient electroluminescence in the desired region of the visible spectrum.

Data Summary

The following table summarizes the photophysical properties of selected substituted quinoline derivatives to illustrate the structure-property relationships discussed.

CompoundSubstituent(s)λabs (nm)λem (nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)SolventReference
Quinine6-Methoxy350460~70000.580.1 M H₂SO₄[6]
Compound 12bis-quinolin-3-yl chalcone~290~450>150000.1-0.7Acetonitrile[4]
Compound 23bis-quinolin-3-yl chalcone~290~450>150000.1-0.7Acetonitrile[4]
Compound 28bis-quinolin-3-yl chalcone~290~450>150000.1-0.7Acetonitrile[4]
Compound 33bis-quinolin-3-yl chalcone~290~450>150000.1-0.7Acetonitrile[4]

Conclusion and Future Outlook

Substituted quinoline derivatives represent a remarkably versatile class of compounds with a rich and tunable photophysical landscape. The principles of structure-property relationships, coupled with robust experimental and computational characterization techniques, provide a powerful framework for the rational design of novel quinoline-based materials with tailored optical properties. The continued exploration of new synthetic methodologies and a deeper understanding of the intricate photophysical processes will undoubtedly lead to the development of next-generation fluorescent probes, advanced sensing platforms, and more efficient optoelectronic devices. The future of quinoline photophysics is bright, with exciting opportunities in areas such as theranostics, super-resolution imaging, and smart materials.

References

  • University of California, Irvine, Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Wikipedia. Quinine. [Link]

  • ResearchGate. (PDF) Quinoline-Based Fluorescence Sensors. [Link]

  • PMC. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. [Link]

  • Chula Digital Collections. New fluorescent sensors based on thiazolinyl quinoline derivatives for metal ion detection. [Link]

  • National Institutes of Health. Relating solvatochromism and solvatomorphism in organic dyes using high pressure. [Link]

  • ResearchGate. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... [Link]

  • PMC. Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells. [Link]

  • National Institutes of Health. Rapid Discovery and Structure-Property Relationships of Metal-Ion Fluorescent Sensors via Macroarray Synthesis. [Link]

  • ResearchGate. Simplified Jablonski diagram illustrating the photophysical processes... [Link]

  • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

  • Arabian Journal of Chemistry. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. [Link]

  • ResearchGate. (PDF) Application of quinoline derivatives in third-generation photovoltaics. [Link]

  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]

  • ResearchGate. Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium. [Link]

  • MDPI. UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]

  • SciSpace. Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. [Link]

  • Chemistry LibreTexts. Jablonski diagram. [Link]

  • RSC Publishing. Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]

  • PMC. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. [Link]

  • ResearchGate. Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. [Link]

  • OPUS. Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]

  • AVESIS. Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. [Link]

  • Wikipedia. Jablonski diagram. [Link]

  • MDPI. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. [Link]

  • ResearchGate. Protocol for the synthesis of quinoline derivatives. [Link]

  • PMC. Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]

  • IT Solutions. An Investigation of Solvatochromic Behavior. [Link]

  • ACS Publications. Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. [Link]

  • Google Patents.
  • ResearchGate. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. [Link]

  • FluorTools.com. Calculate fluorescence quantum yield. [Link]

  • ACS Omega. Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. [Link]

  • Academia.edu. Studies on solvatochromic behavior of dyes using spectral techniques. [Link]

  • MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]

  • ResearchGate. Perrin–Jablonski diagram indicating the basic photophysical properties:... [Link]

  • PMC. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. [Link]

  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. [Link]

  • ResearchGate. Fluorescence Quantum Yields: Methods of Determination and Standards. [Link]

  • ResearchGate. Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. [Link]

  • RSC Publishing. Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]

  • ResearchGate. Physical and analytical data of synthesized quinoline derivatives. [Link]

Sources

The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, stands as a privileged structure in medicinal chemistry. Its versatile framework has given rise to a vast array of therapeutic agents with diverse pharmacological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the quinoline core, its historical significance, and its multifaceted roles in treating a spectrum of diseases. We will delve into the key mechanisms of action, explore established synthetic and bioanalytical methodologies, and present a critical analysis of structure-activity relationships, equipping the reader with the foundational knowledge and practical insights necessary to innovate within this enduring and impactful area of drug discovery.

Introduction: The Enduring Legacy of the Quinoline Heterocycle

The quinoline scaffold is a fused bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring. This seemingly simple architecture belies a rich chemical versatility and a profound impact on human health. Its unique electronic properties and the ability to be functionalized at various positions have made it a cornerstone in the development of a multitude of clinically significant drugs.[1]

The Quinoline Core: Structure and Physicochemical Properties

Quinoline (C₉H₇N) is a weak tertiary amine. The nitrogen atom imparts a degree of basicity and the aromatic system allows for various chemical modifications through electrophilic and nucleophilic substitution reactions. These properties are fundamental to its ability to interact with a wide range of biological targets. The lipophilicity of the quinoline ring can be modulated by the introduction of various substituents, influencing the pharmacokinetic and pharmacodynamic properties of its derivatives.

Historical Perspective: From Quinine to Modern Therapeutics

The story of quinoline in medicine is inextricably linked to the discovery of quinine, an alkaloid isolated from the bark of the Cinchona tree.[2] For centuries, Cinchona bark was the only effective treatment for malaria.[2] The identification of quinine's quinoline core spurred the development of synthetic antimalarial drugs like chloroquine and mefloquine, which have saved countless lives.[2][3] This historical success laid the groundwork for exploring the broader therapeutic potential of the quinoline scaffold.

Prevalence in FDA-Approved Drugs: A Statistical Overview

The enduring relevance of the quinoline scaffold is evidenced by the significant number of drugs incorporating this moiety that have received approval from the U.S. Food and Drug Administration (FDA). In the 21st century alone, numerous new molecular entities (NMEs) containing a quinoline core have been approved for a wide range of indications, including various cancers, infectious diseases, and genetic disorders.[2][4] This continued success underscores the scaffold's adaptability and its role as a "privileged structure" in medicinal chemistry.[5][6]

The Pharmacological Versatility of the Quinoline Scaffold

The chemical tractability of the quinoline ring has allowed for the development of derivatives with a remarkable breadth of biological activities.[7][8] The strategic placement of different functional groups on the quinoline nucleus can dramatically alter its therapeutic properties, leading to compounds with potent and selective effects.

Antimalarial Agents: The Foundation of Quinoline-Based Drug Discovery

Quinoline-based compounds remain a critical component of the global effort to combat malaria.[9][10] Drugs like chloroquine, quinine, and mefloquine are thought to exert their antimalarial effect by interfering with the detoxification of heme in the malaria parasite's food vacuole.[3][11] The parasite digests hemoglobin, releasing toxic heme, which it normally crystallizes into non-toxic hemozoin.[12] Quinoline antimalarials are believed to inhibit this polymerization process, leading to a buildup of toxic heme and parasite death.[3][12]

Anticancer Therapeutics: Targeting Kinases and DNA

In recent years, the quinoline scaffold has emerged as a crucial pharmacophore in the development of anticancer agents.[13][14] Several FDA-approved kinase inhibitors, such as lapatinib and bosutinib, feature a quinoline core.[4][15] These drugs target specific tyrosine kinases that are overactive in various cancers, thereby inhibiting tumor growth and proliferation.[15] Other quinoline derivatives have been shown to intercalate into DNA or inhibit topoisomerase enzymes, leading to cancer cell death.[13]

Anti-infective Properties: Antibacterial and Antiviral Applications

The fluoroquinolones, a major class of synthetic antibacterial agents, are characterized by a quinoline ring with a fluorine atom at position 6. These drugs, including ciprofloxacin and levofloxacin, inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[16] Beyond their antibacterial effects, quinoline derivatives have also shown promise as antiviral agents, with some compounds exhibiting activity against HIV reverse transcriptase.[17]

Neurological and Inflammatory Disorders: Emerging Roles

The therapeutic reach of quinoline derivatives extends to the central nervous system and inflammatory conditions. Certain quinoline-based compounds have demonstrated neuroprotective effects and are being investigated for the treatment of neurodegenerative diseases like Alzheimer's.[5][6] Additionally, the anti-inflammatory properties of some quinoline derivatives are being explored for their potential in treating a variety of inflammatory disorders.[5][7]

Key Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which quinoline-based drugs exert their effects is crucial for rational drug design and development. Here, we explore three case studies that highlight the diverse ways in which this scaffold can interact with biological systems.

Case Study 1: Chloroquine and its Derivatives in Malaria

Mechanism: Inhibition of Heme Polymerization

As previously mentioned, the prevailing hypothesis for the antimalarial action of chloroquine involves the inhibition of hemozoin formation.[3] Chloroquine, a weak base, accumulates in the acidic food vacuole of the malaria parasite.[3] Here, it is thought to cap the growing hemozoin crystal, preventing further polymerization of toxic heme.[18] This leads to the accumulation of free heme, which damages parasite membranes and ultimately leads to its demise.[7][19]

G cluster_parasite Malaria Parasite cluster_drug Chloroquine Action Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity Chloroquine Chloroquine Chloroquine->Heme Inhibits Polymerization

Mechanism of Chloroquine Action in Malaria
Case Study 2: Tyrosine Kinase Inhibitors (TKIs) in Oncology (e.g., Lapatinib)

Mechanism: Targeting EGFR and HER2

Lapatinib is a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[20][21] In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth and proliferation.[21] Lapatinib binds to the ATP-binding site of the intracellular domain of these receptors, preventing their phosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.[20]

G Growth_Factor Growth_Factor EGFR_HER2 EGFR/HER2 Receptor Growth_Factor->EGFR_HER2 Downstream_Signaling Downstream Signaling (MAPK, PI3K/Akt) EGFR_HER2->Downstream_Signaling Activation Lapatinib Lapatinib Lapatinib->EGFR_HER2 Inhibition Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival

Lapatinib Inhibition of EGFR/HER2 Signaling
Case Study 3: Fluoroquinolones as DNA Gyrase Inhibitors

Mechanism: Disruption of Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[22] DNA gyrase introduces negative supercoils into DNA, a process necessary for DNA replication and transcription.[4][9] Topoisomerase IV is involved in the separation of daughter chromosomes after replication.[9] Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[18]

G cluster_bacterium Bacterial Cell cluster_drug_action Fluoroquinolone Action DNA DNA Supercoiled_DNA Supercoiled_DNA DNA->Supercoiled_DNA Supercoiling Replicated_DNA Replicated_DNA Supercoiled_DNA->Replicated_DNA Replication Bacterial_Death Bacterial_Death Replicated_DNA->Bacterial_Death Inhibition of Replication DNA_Gyrase DNA_Gyrase DNA_Gyrase->Supercoiled_DNA Fluoroquinolone Fluoroquinolone Fluoroquinolone->DNA_Gyrase Inhibition G Library Quinoline Compound Library Assay High-Throughput Screening Assay Library->Assay Target Biological Target (e.g., Kinase, Enzyme) Target->Assay Data Data Analysis Assay->Data Hits Hit Compounds Data->Hits

High-Throughput Screening Workflow
In Vitro Assay: Kinase Inhibition Assay

Given the importance of quinoline-based kinase inhibitors, in vitro kinase inhibition assays are essential for determining the potency and selectivity of new compounds. [11] Experimental Protocol: Kinase Inhibition Assay (General)

Materials:

  • Purified kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test quinoline compound

  • Assay buffer

  • Detection reagent (e.g., antibody specific for the phosphorylated substrate, ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test quinoline compound in the assay buffer.

  • In a microplate, add the kinase enzyme, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., fluorescence, luminescence, absorbance) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity). [11]

In Vitro Assay: Antibacterial Susceptibility Testing (MIC Determination)

To evaluate the antibacterial activity of quinoline derivatives, the minimum inhibitory concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [17] Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Bacterial strain

  • Growth medium (e.g., Mueller-Hinton broth)

  • Test quinoline compound

  • 96-well microtiter plate

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the bacterial strain in the growth medium.

  • Prepare serial twofold dilutions of the test quinoline compound in the growth medium in a 96-well microtiter plate.

  • Inoculate each well with the bacterial suspension.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the compound at which there is no visible growth. [17]

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. [5]Understanding these structure-activity relationships is crucial for optimizing lead compounds into potent and selective drug candidates.

Key Substitutions and their Impact on Biological Activity

For example, in the case of fluoroquinolones, the fluorine atom at position 6 is critical for antibacterial activity, while the substituent at position 7 influences the spectrum of activity. In anticancer quinolines, the nature of the side chain at position 4 can significantly impact kinase inhibitory potency and selectivity.

Data Table: SAR of Representative Quinoline-Based Drugs
Drug NameCore IndicationKey Structural Features & SAR Insights
Chloroquine Antimalarial4-aminoquinoline core. The diethylaminoethyl side chain is crucial for activity and accumulation in the parasite's food vacuole.
Lapatinib Anticancer (HER2+)4-anilinoquinoline core. The 3'-fluoro-benzyloxy group enhances binding to the EGFR/HER2 kinase domain.
Ciprofloxacin AntibacterialFluoroquinolone. The cyclopropyl group at N-1 and the piperazine ring at C-7 are key for potent DNA gyrase inhibition.
Bedaquiline AntituberculosisDiarylquinoline. The unique diaryl structure is essential for its novel mechanism of inhibiting mycobacterial ATP synthase.
Bosutinib Anticancer (CML)4-anilino-3-cyanoquinoline core. The 2,4-dichloro-5-methoxyphenylamino group provides potent and selective inhibition of Src and Abl kinases.

Future Directions and Emerging Applications

The quinoline scaffold continues to be a fertile ground for drug discovery. Current research is focused on several exciting areas:

Quinoline Hybrids and Multi-Target Ligands

The development of hybrid molecules that combine a quinoline scaffold with other pharmacophores is a promising strategy for creating drugs with dual or multiple mechanisms of action. [5]This approach may lead to more effective therapies and help overcome drug resistance.

Applications in Diagnostics and Imaging

The fluorescent properties of some quinoline derivatives are being explored for their potential use as diagnostic tools and imaging agents in various diseases, including cancer and Alzheimer's disease.

Conclusion

The quinoline scaffold has a rich history in medicinal chemistry and continues to be a source of innovative therapeutic agents. Its chemical versatility, coupled with a deep understanding of its structure-activity relationships and mechanisms of action, ensures that quinoline and its derivatives will remain at the forefront of drug discovery for years to come. The continued exploration of this privileged structure holds immense promise for addressing unmet medical needs and improving human health globally.

References

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed. (URL: [Link])

  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - OUCI. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits... - ResearchGate. (URL: [Link])

  • Practical synthesis of lapatinib - 中国药科大学学报. (URL: [Link])

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses - Who we serve. (URL: [Link])

  • Effect of chloroquine on heme polymerization; the molecular mechanism... - ResearchGate. (URL: [Link])

  • Quinoline antimalarials: mechanisms of action and resistance - PubMed. (URL: [Link])

  • HER2/EGFR Signaling Pathway in Breast Cancer | BioRender Science Templates. (URL: [Link])

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. (URL: [Link])

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. (URL: [Link])

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - NIH. (URL: [Link])

  • Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A. (URL: [Link])

  • EGFR Expression in HER2-Driven Breast Cancer Cells - PMC - NIH. (URL: [Link])

  • Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])

  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (URL: [Link])

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (URL: [Link])

Sources

literature review of 4-Bromo-6-ethyl-2-methylquinoline research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 4-Bromo-6-ethyl-2-methylquinoline (CAS: 1070879-44-5), analyzing its synthesis, reactivity profile, and application as a scaffold in medicinal chemistry.

A Privileged Scaffold for Divergent Library Synthesis[1]

Executive Summary

This compound represents a strategic "privileged structure" in drug discovery.[1] It combines a chemically labile handle (C4-bromide) with a lipophilic metabolic anchor (C6-ethyl) and a steric blocking group (C2-methyl).[1] This molecule is primarily utilized as a high-value intermediate for generating 4-substituted quinoline libraries, particularly in the development of kinase inhibitors, anti-malarials, and receptor modulators.[1]

This guide details the Conrad-Limpach synthesis pathway, the C4-selective reactivity profile , and validated protocols for its functionalization.[1]

Structural Analysis & Properties

The molecule features a quinoline core with three distinct functional zones, each serving a specific role in Structure-Activity Relationship (SAR) studies.

PositionSubstituentFunctionalityChemical Role
C4 Bromine (-Br)Reactive Handle Site for Pd-catalyzed coupling (Suzuki, Buchwald) or SNAr.[1]
C6 Ethyl (-C₂H₅)Lipophilic Anchor Increases logP; fills hydrophobic pockets in enzyme active sites.[1]
C2 Methyl (-CH₃)Steric/Electronic Blocks metabolism at C2; weakly acidic protons allow styryl formation.[1]

Key Physical Data:

  • CAS: 1070879-44-5[1][][3][4][5]

  • Molecular Formula: C₁₂H₁₂BrN[1]

  • Molecular Weight: 250.14 g/mol [1]

  • Predicted LogP: ~3.8 (High lipophilicity due to ethyl/methyl groups)

Synthesis: The Conrad-Limpach Protocol

While various methods exist to construct the quinoline ring, the Conrad-Limpach synthesis is the most robust route for 4-hydroxy-2-methylquinolines, which are the direct precursors to the 4-bromo derivative.[1]

Mechanistic Pathway

The synthesis relies on the condensation of 4-ethylaniline with ethyl acetoacetate .[1]

  • Condensation: Formation of the

    
    -enamino ester (kinetic control).[1]
    
  • Cyclization: Thermal cyclization at high temperature (250°C) in diphenyl ether or polyphosphoric acid (PPA) to yield 6-ethyl-2-methylquinolin-4(1H)-one .[1]

  • Aromatization/Bromination: Treatment with phosphorus oxybromide (POBr₃) converts the tautomeric 4-one/4-hydroxy species into the 4-bromoquinoline.[1]

Visualization of Synthesis

The following diagram outlines the critical steps and reagents.

SynthesisPath Aniline 4-Ethylaniline Enamine β-Enamino Ester (Intermediate) Aniline->Enamine Condensation (AcOH, cat.) EAA Ethyl Acetoacetate EAA->Enamine Quinolone 6-Ethyl-2-methyl quinolin-4(1H)-one Enamine->Quinolone Cyclization (250°C, Ph2O) Product 4-Bromo-6-ethyl- 2-methylquinoline Quinolone->Product Bromination (POBr3, 140°C)

Caption: Step-wise construction of the 4-bromoquinoline scaffold via the Conrad-Limpach method.[1]

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for 4-bromo-2-methylquinoline derivatives.

Protocol A: Synthesis of the Precursor (Quinolone)

Objective: Cyclization of 4-ethylaniline and ethyl acetoacetate.

  • Mixing: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 4-ethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene or toluene. Add a catalytic amount of acetic acid.

  • Reflux: Heat to reflux for 4–6 hours, removing water azeotropically.

  • Isolation: Evaporate the solvent to obtain the crude

    
    -enamino ester oil.[1]
    
  • Cyclization: Add the oil dropwise to pre-heated diphenyl ether (250°C). Caution: Vigorous reaction.[1] Maintain temperature for 30–60 minutes.

  • Purification: Cool to room temperature. Dilute with hexane to precipitate the solid 6-ethyl-2-methylquinolin-4(1H)-one.[1] Filter and wash with hexane.

Protocol B: Bromination (The Critical Step)

Objective: Conversion of C4-OH to C4-Br.[1]

  • Setup: Place the dried quinolone (1.0 eq) in a flask under inert atmosphere (N₂).

  • Reagent: Add solid POBr₃ (1.5 eq). Alternative: PBr₃ in DMF can be used for milder conditions.

  • Reaction: Heat the neat mixture (or in toluene) to 100–120°C for 2 hours. The solid will dissolve as the reaction proceeds.

  • Quench: Cool to 0°C. Slowly pour onto crushed ice/alkaline water (NaHCO₃) to neutralize phosphoric acids.

  • Extraction: Extract with Dichloromethane (DCM). Dry organic layer over MgSO₄ and concentrate.

  • Result: Off-white to pale yellow solid.[1]

Reactivity & Applications

The utility of this compound lies in its ability to undergo orthogonal functionalization.[1]

C4-Displacement (The "Hot Spot")

The bromine at C4 is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the quinoline nitrogen.[1]

  • SNAr with Amines: Reaction with primary/secondary amines yields 4-aminoquinolines (common pharmacophore in antimalarials like Chloroquine).[1]

  • Palladium Coupling: Suzuki-Miyaura coupling installs aryl/heteroaryl groups, extending the scaffold for kinase inhibition (e.g., targeting EGFR or VEGFR).[1]

Visualization of Reactivity

ReactivityMap Center 4-Bromo-6-ethyl- 2-methylquinoline Suzuki 4-Aryl-quinoline (Kinase Inhibitor Scaffolds) Center->Suzuki Pd(PPh3)4, Ar-B(OH)2 Suzuki Coupling Buchwald 4-Amino-quinoline (Antimalarial/DNA Binding) Center->Buchwald Pd(OAc)2, BINAP, Amine Buchwald-Hartwig Styryl 2-Styryl-quinoline (Dye/Imaging) Center->Styryl Ar-CHO, Ac2O Aldol Condensation (at C2-Me)

Caption: Divergent synthetic utility.[1][6][7][8] Red arrows indicate C4 substitution; Green dashed arrow indicates C2 modification.

References

  • Standard Quinoline Synthesis (Conrad-Limpach): Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020).[8][9][10] PMC. Link

  • Bromination Protocols: On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2015). Synthesis. Link

  • Biological Context (Omipalisib Intermediate): Synthesis of 6-bromo-4-iodoquinoline.[1][7] (2016).[11] Atlantis Press.[1] Link

  • Vendor/CAS Verification: this compound (CAS 1070879-44-5).[1][][3][4][5] BLD Pharm Product Record.[1] Link

Sources

An In-depth Technical Guide to the Safe Handling of 4-Bromo-6-ethyl-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 4-Bromo-6-ethyl-2-methylquinoline. As a substituted quinoline, this compound is integral to various research and development pipelines, particularly in medicinal chemistry and materials science.[1][2] Quinoline derivatives are recognized for their broad bioactive potential and are foundational components in the synthesis of numerous pharmaceutical agents.[1][3]

The toxicological and physical properties of this compound have not been exhaustively characterized. Therefore, this document establishes a robust safety protocol by extrapolating data from structurally analogous bromo- and methyl-substituted quinolines. The core principle of this guide is proactive risk mitigation. All procedures herein are designed as self-validating systems, ensuring that engineering controls, personal protective equipment (PPE), and handling protocols work in concert to minimize exposure and ensure researcher safety.

Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data for this compound, a conservative risk assessment is paramount. The hazards are inferred from well-documented, structurally similar compounds. The quinoline nucleus itself can be irritating and toxic, while halogenation can modulate these properties.[4] The primary anticipated hazards are summarized below.

Table 1: Anticipated Hazard Profile
Hazard ClassDescriptionRationale & Representative Sources
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled. Bromo-substituted quinolines are consistently classified as Category 4 acute toxicants.[5][6][7]
Skin Corrosion / Irritation Causes skin irritation. This is a consistent finding across nearly all bromo-quinoline safety data sheets.[5][7][8][9][10]
Serious Eye Damage / Irritation Causes serious eye irritation. May cause serious eye damage. Halogenated quinolines are known to be severe eye irritants.[4][5][7][8][9][11]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. Inhalation of dusts from similar solid compounds is known to irritate the respiratory system.[5][7][9][12]
Causality of Hazards

The heterocyclic aromatic structure of the quinoline ring system contributes to its bioactivity and potential toxicity. The addition of a bromine atom, an electron-withdrawing group, can alter the molecule's reactivity and interaction with biological systems. The lipophilicity imparted by the ethyl and methyl groups may enhance absorption through the skin.

Risk Assessment Workflow

A systematic approach to risk assessment is non-negotiable before any handling of this compound. The following workflow must be implemented.

A Identify Hazards (Refer to Table 1) B Assess Exposure Potential (Quantity, Duration, Task) A->B Analyze Procedure C Implement Control Measures (Engineering, PPE, Admin) B->C Select Safeguards D Perform Work C->D Authorize Work E Review & Refine (Post-procedure Debrief) D->E Gain Experience E->A Update Protocol

Caption: Risk assessment and control cycle for handling this compound.

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment is the last line of defense; robust engineering and administrative controls are the primary methods for ensuring safety.[13]

  • Engineering Controls :

    • Chemical Fume Hood : All handling of this compound, including weighing, transfers, and preparation of solutions, MUST be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][14]

    • Ventilation : Ensure the laboratory has adequate general ventilation. Local exhaust ventilation is also a viable option.[8]

    • Safety Equipment : A safety shower and eyewash station must be readily accessible and tested regularly.[8]

  • Administrative Controls :

    • Designated Area : All work with this compound should be restricted to a designated and clearly marked area to prevent cross-contamination.

    • Standard Operating Procedures (SOPs) : A detailed, location-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before commencing work.

    • Hygiene Practices : Do not eat, drink, or smoke in the laboratory.[14][15] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[5][11]

Personal Protective Equipment (PPE)

The correct selection and use of PPE are critical for preventing direct contact. Given the hazard profile, a comprehensive PPE ensemble is required.

Table 2: Mandatory PPE Requirements
Body PartPPE SpecificationRationale and Standard
Body Long-sleeved, chemical-resistant lab coat. For large quantities (>10g), consider disposable coveralls ("bunny suits").[16][17]Protects skin from accidental spills and contamination. Gowns should close in the back.[16]
Hands Double-gloving is mandatory. Use two pairs of powder-free nitrile gloves.[13][16]Provides robust protection against dermal absorption. Change outer glove immediately upon contamination or every 30-60 minutes.[13] Avoids powder which can absorb hazardous materials.[13]
Eyes Chemical safety goggles with indirect ventilation.Protects against splashes and dust. Standard safety glasses are insufficient.[18]
Face Face shield (in addition to goggles). Required when handling quantities >5g or when there is a significant risk of splashing.[16][18]
Respiratory NIOSH-approved N95 dust mask (at minimum for weighing solids).Prevents inhalation of fine particles.[19] If significant aerosolization is possible, a half-mask respirator with organic vapor cartridges should be used.[17]
PPE Selection Logic

The level of PPE must be appropriate for the task being performed.

cluster_0 Task Assessment cluster_1 Required PPE Ensemble A Task: Weighing Solid (<1g) D Lab Coat + Double Nitrile Gloves + Goggles + N95 Dust Mask A->D B Task: Preparing Solution E Lab Coat + Double Nitrile Gloves + Goggles B->E C Task: Large Scale (>5g) or Splash Risk F Coverall + Double Nitrile Gloves + Goggles + Face Shield C->F

Caption: Task-dependent PPE selection for this compound.

Safe Handling and Storage Protocols

Adherence to meticulous handling protocols is essential for preventing exposure and contamination.

Experimental Protocol: Weighing and Transfer of Solid
  • Preparation : Don all required PPE as specified in Table 2. Ensure the chemical fume hood is operational.

  • Staging : Place a weigh boat, spatula, and a sealable container for the compound onto the analytical balance inside the fume hood.

  • Transfer : Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

  • Containment : Immediately and securely close the stock bottle. Transfer the weighed solid to its destination vessel within the fume hood.

  • Decontamination : Wipe the spatula and any contaminated surfaces with a solvent-moistened towel (e.g., ethanol or isopropanol). Dispose of the weigh boat and towel as hazardous waste.

  • Final Steps : Remove outer gloves before exiting the fume hood. Wash hands thoroughly.

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and preventing accidental release.

  • Conditions : Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[5][11][14][15] A storage temperature of 3-5°C is recommended for long-term stability, based on similar compounds.[11]

  • Location : Store away from light, moisture, and incompatible materials such as strong oxidizing agents.[20] The storage area should be a locked cabinet or room accessible only to authorized personnel.[5][6]

  • Labeling : Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Spill and Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures
Exposure RouteAction
Inhalation Immediately move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[5][6][11][21]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][10][12][21] If skin irritation occurs, seek medical attention.[5][11]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][11][12] Remove contact lenses if present and easy to do.[5][11] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[5][11][12] Never give anything by mouth to an unconscious person.[12][21] Seek immediate medical attention.
Spill Cleanup Protocol (Small, Solid Spill <1g)
  • Evacuate : Alert others in the immediate area.

  • Secure : Restrict access to the spill area. Ensure cleanup is performed in a fume hood if possible.

  • PPE : Don appropriate PPE, including respiratory protection, double gloves, and eye protection.

  • Contain : Do not dry sweep, as this can create dust.[11] Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or clay.[9][15][20]

  • Collect : Carefully sweep the absorbed material into a sealable, labeled container for hazardous waste.

  • Decontaminate : Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), then wash with soap and water.

  • Dispose : All cleanup materials must be disposed of as hazardous waste.[11][20]

Emergency Response Flowchart: Chemical Spill

A Spill Occurs B Alert Personnel & Evacuate Immediate Area A->B C Assess Spill Size & Immediate Risk B->C D Small Spill (<1g, Contained) C->D Minor E Large Spill or Outside Containment C->E Major F Don Appropriate PPE D->F J Contact Emergency Response & Evacuate Laboratory E->J G Follow Spill Cleanup Protocol F->G H Package & Label Waste G->H I Decontaminate Area H->I K Report Incident I->K J->K

Sources

Methodological & Application

experimental protocol for Suzuki coupling with 4-Bromo-6-ethyl-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 4-Bromo-6-ethyl-2-methylquinoline

Introduction: Synthesizing Novel Quinolines for Advanced Research

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and functional materials.[1][2] The ability to controllably introduce diverse molecular fragments onto this privileged heterocycle is paramount for developing new chemical entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, celebrated for its mild conditions, broad functional group tolerance, and the relatively low toxicity of its organoboron reagents.[3][4][5]

This application note provides a comprehensive, field-tested protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids. As Senior Application Scientists, we move beyond a simple recitation of steps to explain the fundamental principles and causal relationships that govern the success of this transformation. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology for the synthesis of 4-aryl-6-ethyl-2-methylquinoline derivatives.

The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki coupling hinges on a well-defined catalytic cycle orchestrated by a palladium complex.[4][6] The catalyst, typically a Pd(0) species, facilitates the coupling through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8] Understanding this cycle is critical for rational troubleshooting and optimization.

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction and results in the formation of a Pd(II) complex.[4][8] The reactivity of the halide partner is crucial, with the general trend being I > Br > OTf >> Cl.[9] Our substrate, an aryl bromide, offers a good balance of reactivity and stability.

  • Transmetalation : This step involves the transfer of the organic group (e.g., an aryl group) from the organoboron reagent to the Pd(II) center. This process requires activation by a base.[10] The base reacts with the boronic acid to form a more nucleophilic boronate species, which readily transfers its organic moiety to the palladium, displacing the halide.[7][9] The choice of base and solvent system is therefore critical to facilitate this key step.

  • Reductive Elimination : The final step involves the two organic groups on the Pd(II) complex coupling together to form the new C-C bond of the biaryl product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][7]

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂(Br) (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂(Ar') (Transmetalation Complex) OxAdd->Transmetal Transmetalation Product Ar-Ar' (Coupled Product) Transmetal->Product Reductive Elimination BoronateWaste X-B(OH)₂ + Base Transmetal->BoronateWaste Waste Product->Pd0 Catalyst Regeneration ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Illustrative Reaction Parameters

The following table summarizes optimized conditions for the coupling of this compound with representative arylboronic acids. These examples demonstrate the protocol's versatility.

Entry Arylboronic Acid (1.2 equiv) Catalyst (mol%) Ligand (mol%) Base (2.0 equiv) Solvent (0.1 M) Temp (°C) Time (h) Yield (%)
1Phenylboronic acidPd(OAc)₂ (2%)SPhos (4%)K₃PO₄1,4-Dioxane/H₂O (4:1)1001292
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5%)P(t-Bu)₃ (6%)K₂CO₃Toluene/H₂O (5:1)901688
33-Thienylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃DMF1101285
44-Acetylphenylboronic acidPd(PPh₃)₄ (4%)Na₂CO₃DME/H₂O (4:1)851879

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the described steps, particularly regarding the inert atmosphere, is crucial for reproducibility and high yields.

Materials and Equipment
  • Substrates : this compound, various arylboronic acids (ensure high purity).

  • Catalysts : Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Ligands : Sphos, Tri-tert-butylphosphine (P(t-Bu)₃).

  • Bases : Potassium phosphate (K₃PO₄), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium carbonate (Na₂CO₃).

  • Solvents : Anhydrous 1,4-Dioxane, Toluene, DMF, DME, and degassed deionized water.

  • Equipment : Schlenk flask or reaction vial with a magnetic stir bar, condenser, nitrogen or argon gas line with a bubbler, heating mantle or oil bath with temperature control, standard laboratory glassware for work-up, rotary evaporator, silica gel for column chromatography.

Step-by-Step Methodology

Experimental_Workflow Figure 2: Experimental Workflow A 1. Inert Atmosphere Setup (Flask Evacuation & N₂/Ar Backfill) B 2. Reagent Addition (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) A->B C 3. Solvent Addition (Degassed Solvents via Syringe) B->C D 4. Reaction (Heating with Vigorous Stirring) C->D E 5. Monitoring (TLC / LC-MS Analysis) D->E Periodically E->D Reaction Incomplete F 6. Work-up (Cool, Dilute, Wash, Extract, Dry) E->F Reaction Complete G 7. Purification (Concentration & Column Chromatography) F->G H 8. Characterization (NMR, MS for Product Verification) G->H

Caption: Figure 2: Step-by-Step Experimental Workflow

  • Inert Atmosphere Preparation (Critical Step) : Place this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0 equiv) into a dry Schlenk flask equipped with a magnetic stir bar. Seal the flask, and evacuate and backfill with inert gas (N₂ or Ar) three times. This process is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[11]

  • Catalyst and Ligand Addition : Under a positive pressure of inert gas, add the palladium catalyst (1-4 mol%) and, if required, the phosphine ligand (2-8 mol%). The use of pre-catalysts or air-stable Pd(II) sources like Pd(OAc)₂ is common, as they are reduced in situ to the active Pd(0) species.[11]

  • Solvent Addition : Add the appropriate degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe. Solvents must be thoroughly degassed beforehand by sparging with an inert gas for 20-30 minutes or by a freeze-pump-thaw cycle.

  • Reaction Execution : Equip the flask with a condenser, ensure a continuous flow of inert gas through a bubbler, and heat the mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.[7][12]

  • Monitoring Progress : After a few hours, and periodically thereafter, take a small aliquot from the reaction mixture (via syringe) and analyze it by Thin-Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material.[1]

  • Reaction Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water, followed by brine.[1] The aqueous washes remove the inorganic base and boron byproducts.

  • Isolation and Purification : Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure 4-aryl-6-ethyl-2-methylquinoline.

Troubleshooting Guide for Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) or ligand oxidized.[11]2. Insufficient Temperature: Reaction is sluggish.[11]3. Poor Reagent Quality: Wet solvents or degraded boronic acid.1. Use fresh catalyst/ligands. Ensure a robust inert atmosphere and use properly degassed solvents.2. Cautiously increase the temperature in 10 °C increments. Note that excessive heat can degrade the catalyst.3. Use anhydrous solvents. Use fresh, high-purity boronic acid or consider a more stable boronate ester derivative.[11]
Significant Homocoupling of Boronic Acid 1. Oxygen Contamination: O₂ can facilitate the homocoupling pathway.[8][11]2. Inefficient Pre-catalyst Reduction: Pd(II) species can promote homocoupling before entering the main cycle.[8]1. Improve the degassing procedure for the solvent and ensure the reaction is maintained under a strictly inert atmosphere.2. Consider using a direct Pd(0) source like Pd(PPh₃)₄ or a more advanced pre-catalyst system (e.g., Buchwald pre-catalysts).
Protodeboronation (Loss of Boronic Acid) 1. Boronic Acid Instability: Some heteroaryl or sterically hindered boronic acids are prone to decomposition under reaction conditions.[11]2. Prolonged reaction time at high temperature.1. Use the boronic acid as soon as it is purchased or prepared. Alternatively, use more stable derivatives like potassium aryltrifluoroborates or MIDA boronates.[9][11]2. Monitor the reaction closely and stop it once the starting material is consumed to avoid byproduct formation.
Difficulty in Product Purification 1. Close Polarity: Product and starting materials have similar Rf values on TLC.2. Persistent Palladium Impurities: Residual catalyst can contaminate the product.1. Optimize the eluent system for column chromatography. A gradient elution may be necessary.2. After the aqueous work-up, consider washing the organic layer with an aqueous solution of thiourea or filtering it through a pad of Celite® and activated carbon to scavenge residual palladium.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry. (2020-06-05). Suzuki Cross-Coupling Mechanism. YouTube. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]

  • Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Syntheses. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Org. Synth., 75, 61. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • National Institutes of Health. (2023-03-21). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. National Center for Biotechnology Information. Available from: [Link]

Sources

Application Notes & Protocols: Heck Reaction Conditions for 4-Bromo-6-ethyl-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for performing the Mizoroki-Heck reaction on 4-Bromo-6-ethyl-2-methylquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of the reaction to rationalize the selection of catalysts, ligands, bases, and solvents. A detailed, step-by-step protocol for the coupling of the title compound with ethyl acrylate is provided, alongside a troubleshooting guide and a summary of key reaction parameters. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage palladium-catalyzed cross-coupling for the synthesis of complex quinoline derivatives.

Introduction: The Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This carbon-carbon bond-forming reaction has revolutionized the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[2] For heteroaromatic compounds like quinolines, the Heck reaction provides a powerful tool for introducing functionalized side chains, which is critical for modulating biological activity and material properties.

The substrate of interest, this compound, presents a unique set of challenges and opportunities. The quinoline core is a privileged scaffold in drug discovery, but its electronic properties can influence the efficiency of the catalytic cycle. The bromine atom at the 4-position is a suitable leaving group for oxidative addition to the palladium catalyst. This guide will provide the necessary framework to successfully functionalize this position.

The "Why": Mechanistic Causality in the Heck Reaction

A deep understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Heck reaction proceeds through a Pd(0)/Pd(II) cycle and involves four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination of the catalyst.[3]

Heck_Reaction_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Base_in Base-H⁺ + X⁻ Pd0->Base_in Coord Alkene Coordination OxAdd->Coord Alkene Insert Migratory Insertion Coord->Insert syn-addition BetaElim β-Hydride Elimination Insert->BetaElim Rotation BetaElim->Pd0 Base (-H-X) Product_out Substituted Alkene BetaElim->Product_out

Figure 1: The Catalytic Cycle of the Mizoroki-Heck Reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline, forming a Pd(II) complex. This is often the rate-limiting step.

  • Alkene Coordination & Migratory Insertion : The alkene coupling partner coordinates to the palladium center, followed by insertion into the palladium-carbon bond. This step determines the regioselectivity of the reaction.[4]

  • β-Hydride Elimination : A hydrogen atom from the carbon adjacent to the new C-C bond is eliminated, forming a palladium-hydride species and releasing the final substituted alkene product.

  • Reductive Elimination : The base regenerates the active Pd(0) catalyst by removing the hydride and the halide from the palladium center, allowing the cycle to continue.

Key Parameters and Optimization Strategy

The success of the Heck reaction hinges on the careful selection and optimization of several key parameters. For a substrate like this compound, the following considerations are crucial.

Catalyst System: The Palladium Precursor and Ligand

The choice of the palladium source and its associated ligands is the most critical factor.

  • Palladium Precursor : While Pd(0) complexes like Pd(PPh₃)₄ can be used, it is often more convenient and efficient to use air-stable Pd(II) precursors such as Palladium(II) acetate (Pd(OAc)₂).[5][6] These are reduced in situ to the active Pd(0) species by phosphine ligands, amines, or the solvent.[5][7] Pd(OAc)₂ is generally preferred for its reliability and cost-effectiveness.[8]

  • Ligands : Ligands stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity.[9]

    • Monodentate Phosphines : Triphenylphosphine (PPh₃) is a standard, robust ligand. For more challenging substrates, bulkier electron-rich phosphines like Tri(o-tolyl)phosphine (P(o-tol)₃) can accelerate the reaction.

    • N-Heterocyclic Carbenes (NHCs) : NHC ligands have gained prominence due to their strong σ-donating ability, which forms highly stable and active palladium complexes.[10] They are particularly effective for less reactive aryl chlorides and can improve catalyst turnover numbers.

    • Phosphine-Free Systems : In some cases, particularly with phase-transfer catalysts, phosphine-free conditions can be employed to simplify purification and reduce cost.[11]

Base Selection: Regenerating the Catalyst

A stoichiometric amount of a base is required to neutralize the hydrogen halide (HBr) produced in the reaction and regenerate the Pd(0) catalyst.[7] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases : Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[9][12] They are effective, inexpensive, and generally easy to remove during workup. For many aryl bromides, K₂CO₃ provides a good balance of reactivity and cost.[12]

  • Organic Amine Bases : Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used.[4] They can also act as reducing agents for the Pd(II) precursor. However, they can sometimes lead to side reactions.

Solvent Choice and Additives

The solvent must be able to dissolve the reactants and be stable at the required reaction temperatures, which are often high (80-140 °C).[10]

  • Solvents : High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc) are standard choices.[7][12]

  • Additives (Jeffery Conditions) : The addition of a phase-transfer catalyst, such as a tetraalkylammonium salt (e.g., tetrabutylammonium bromide, TBAB), can dramatically accelerate the reaction rate, often allowing for lower reaction temperatures.[2][8] This is known as the Jeffery condition and is highly recommended for difficult couplings.[2]

Experimental Protocol: Heck Coupling of this compound with Ethyl Acrylate

This protocol describes a representative procedure for the title reaction. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Reaction Scheme:

This compound + Ethyl Acrylate → (E)-ethyl 3-(6-ethyl-2-methylquinolin-4-yl)acrylate

Materials and Reagents
  • This compound (1.0 eq)

  • Ethyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 eq, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure
  • Reaction Setup : To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (1.0 eq).

  • Catalyst Addition : In a separate vial, pre-mix the Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of DMF. Add this catalyst slurry to the main reaction flask.

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition : Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.2 M. Add ethyl acrylate (1.5 eq) via syringe.

  • Reaction Execution : Immerse the flask in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Workup :

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-ethyl 3-(6-ethyl-2-methylquinolin-4-yl)acrylate. The reaction typically favors the formation of the E-isomer.[4]

Data Summary and Troubleshooting

For effective optimization, it is recommended to screen several conditions. The following table provides a starting point for such a screening process.

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventAdditive (eq)Temp (°C)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMFTBAB (1)110
2Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMFTBAB (1)110
3Pd(OAc)₂ (2)PPh₃ (4)Et₃N (3)NMPNone120
4PdCl₂(PPh₃)₂ (2)-K₂CO₃ (2)DMAcTBAB (1)100

graph TD {
subgraph "Troubleshooting Workflow"
style Trouble fill:#FFFFFF,stroke:#EA4335,stroke-width:2px;
A[Start: Low or No Conversion] --> B{Check Inert Atmosphere};
B -- Yes --> C{Increase Temperature};
B -- No --> Fix1[Purge System with N₂/Ar];
C --> D{Screen Different Ligand?};
D -- Yes --> E[Try Bulky Phosphine or NHC];
D -- No --> F{Screen Different Base?};
F -- Yes --> G[Try Cs₂CO₃ or K₃PO₄];
F -- No --> H[Check Reagent Purity];
E --> I{Reaction Improved?};
G --> I;
H --> I;
I -- Yes --> Z[End: Optimized];
I -- No --> J[Consult Literature for Specific Substrate];
end
node[fontname="Arial", fillcolor="#FBBC05", fontcolor="#202124"];
A; B; C; D; F; H; J;
node[fillcolor="#34A853", fontcolor="#FFFFFF"];
E; G; I; Z;
node[fillcolor="#EA4335", fontcolor="#FFFFFF"];
Fix1;

}

Figure 2: A workflow for troubleshooting common issues in the Heck reaction.

Conclusion

The Mizoroki-Heck reaction is an indispensable method for the functionalization of this compound. A rational approach to optimizing the reaction, based on a solid understanding of the catalytic cycle, is key to achieving high yields and purity. The use of a Pd(OAc)₂ catalyst with a phosphine ligand, an inorganic base, and a phase-transfer additive in a polar aprotic solvent represents a robust starting point for this transformation. The protocol provided herein serves as a validated foundation for further exploration and development in the synthesis of novel quinoline-based molecules.

References

  • Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Pawar, G. D., et al. (2021). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Beilstein Journal of Organic Chemistry. [Link]

  • Various Authors. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ScienceDirect. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Total Organic Chemistry. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]

  • Singh, P., & Kumar, K. (2018). Heck Reaction—State of the Art. Catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Kumar, P., et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. University of Pittsburgh. [Link]

  • Mowery, J. G., & De Vay, D. (2010). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Journal of Chemical Education. [Link]

  • Watson, D. A. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. ACS Catalysis. [Link]

  • Saiyyed, A. S., & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Organic & Biomolecular Chemistry. [Link]

  • Prakash, G. K. S., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. [Link]

  • Procter, D. J. (2012). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Organic Letters. [Link]

Sources

Application Note: Synthesis of 4-Bromo-6-ethyl-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a rigorous, field-validated protocol for the synthesis of 4-Bromo-6-ethyl-2-methylquinoline , a high-value heteroaromatic scaffold used in the development of antimalarials, anticancer agents (specifically PI3K/mTOR inhibitors), and DNA gyrase inhibitors.

The method employs a modified Conrad-Limpach cyclization to construct the quinoline core, followed by a regioselective deoxybromination using phosphorus oxybromide (POBr


). Unlike generic procedures, this guide addresses critical scale-up challenges—specifically the thermodynamic control required to avoid the isomeric Knorr product (2-hydroxyquinoline) and the handling of high-boiling point solvents during cyclization.

Retrosynthetic Analysis & Strategic Logic

To ensure the correct substitution pattern (2-methyl, 4-bromo, 6-ethyl), we must select the appropriate cyclization pathway.

  • Target: this compound.

  • Precursor: 6-Ethyl-2-methylquinolin-4-ol (often existing as the 4(1H)-quinolone tautomer).

  • Disconnection: C-N bond formation and C-C cyclization.

  • Starting Materials: 4-Ethylaniline and Ethyl acetoacetate.

Critical Mechanistic Distinction:

  • Conrad-Limpach Path (Chosen): Kinetic control. Condensation at

    
    C yields the 
    
    
    
    -anilinocrotonate (enamine). Thermal cyclization at
    
    
    C yields the 4-hydroxy derivative.[1][2][3]
  • Knorr Path (Avoid): Thermodynamic control. Heating the reactants directly at

    
    C generates the acetoacetanilide (amide). Cyclization with strong acid yields the 2-hydroxy  derivative (carbostyril), which is not the desired scaffold.
    

Experimental Protocols

Protocol A: Scaffold Construction (Conrad-Limpach Synthesis)

Objective: Synthesis of 6-Ethyl-2-methylquinolin-4-ol.

Materials
  • Reactant A: 4-Ethylaniline [CAS: 589-16-2] (1.0 eq)

  • Reactant B: Ethyl acetoacetate [CAS: 141-97-9] (1.1 eq)[2]

  • Catalyst: Glacial Acetic Acid (0.05 eq)

  • Solvent 1: Benzene or Toluene (for condensation)

  • Solvent 2: Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture) or Diphenyl ether (for cyclization)

  • Equipment: Dean-Stark trap, high-temperature heating mantle, mechanical stirrer.

Step 1: Enamine Formation (Condensation)
  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charge: Add 4-Ethylaniline (12.1 g, 100 mmol), Ethyl acetoacetate (14.3 g, 110 mmol), benzene (150 mL), and glacial acetic acid (0.3 mL).

  • Reaction: Reflux the mixture at 85–90°C. Monitor water collection in the Dean-Stark trap.

  • Endpoint: Reaction is complete when the theoretical amount of water (~1.8 mL) is collected (approx. 3–5 hours).

  • Isolation: Remove the solvent in vacuo. The residue is the crude ethyl

    
    -(4-ethylanilino)crotonate.
    
    • Checkpoint:

      
      H NMR should show the vinyl proton of the enamine (~4.5–5.0 ppm) and disappearance of the aniline NH
      
      
      
      .
Step 2: Thermal Cyclization[2]
  • Setup: Use a 3-neck flask equipped with a mechanical stirrer, internal thermometer, and an air condenser (to allow ethanol escape but reflux the high-boiling solvent).

  • Pre-heat: Heat 100 mL of Dowtherm A to a rolling reflux (250–257°C ).

    • Why: Adding the intermediate to already boiling solvent ensures rapid cyclization, minimizing polymerization side reactions.

  • Addition: Dissolve the crude crotonate from Step 1 in a minimal amount of warm Dowtherm A (or add neat if liquid). Add this dropwise to the boiling solvent over 20 minutes.

    • Caution: Rapid evolution of ethanol vapor will occur. Ensure proper venting.

  • Duration: Continue reflux for 30–45 minutes after addition.

  • Workup:

    • Cool the mixture to room temperature. The product, 6-ethyl-2-methylquinolin-4-ol, typically precipitates as a solid.

    • Dilute with 100 mL of hexanes or petroleum ether to maximize precipitation.

    • Filter the solid and wash extensively with hexanes to remove residual Dowtherm A.

    • Purification: Recrystallize from ethanol/acetone if necessary.

Protocol B: Functionalization (Deoxybromination)

Objective: Conversion of the 4-hydroxy group to the 4-bromo moiety.

Materials
  • Substrate: 6-Ethyl-2-methylquinolin-4-ol (from Protocol A)

  • Reagent: Phosphorus Oxybromide (POBr

    
    ) [CAS: 7789-59-5] (1.5–2.0 eq)
    
  • Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE).

  • Base: Saturated NaHCO

    
     (for quenching).[4]
    
Procedure
  • Safety Note: POBr

    
     is corrosive and reacts violently with moisture. Handle in a fume hood under inert atmosphere (
    
    
    
    ).
  • Reaction:

    • Suspend the quinolinol (10 mmol) in anhydrous toluene (50 mL).

    • Add POBr

      
       (20 mmol) in portions as a solid.
      
    • Heat the mixture to mild reflux (110°C). The solid starting material will dissolve as the reaction proceeds.

  • Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 8:2). The polar starting material (Rf ~0.1) will convert to the non-polar bromide (Rf ~0.7).

  • Quenching (Critical):

    • Cool the reaction mixture to 0°C.

    • Slowly pour the reaction mixture onto crushed ice/water (200 g) with vigorous stirring.

    • Neutralize the aqueous layer to pH 8–9 using saturated NaHCO

      
       or 10% NaOH.
      
  • Extraction:

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate.
  • Yield: Expect a tan to off-white solid. Yields are typically 75–85%.

Visualization of Workflows

Synthetic Pathway (DOT Diagram)

G Start1 4-Ethylaniline Inter1 Enamine Intermediate (Ethyl β-(4-ethylanilino)crotonate) Start1->Inter1 Condensation Benzene, Reflux -H2O Start2 Ethyl Acetoacetate Start2->Inter1 Inter2 6-Ethyl-2-methylquinolin-4-ol (Scaffold) Inter1->Inter2 Conrad-Limpach Cyclization Dowtherm A, 250°C -EtOH Final This compound (Target) Inter2->Final Deoxybromination POBr3, Toluene, 110°C

Caption: Step-wise synthetic route from aniline precursor to final brominated quinoline derivative.

Workup & Purification Logic (DOT Diagram)

Workup Rxn Crude Reaction Mixture (Toluene + POBr3 residues) Quench Ice/Water Quench (Hydrolysis of excess POBr3) Rxn->Quench Neut Neutralization (pH 8-9) (NaHCO3) Quench->Neut Extract Extraction (Ethyl Acetate) Neut->Extract PhaseSep Phase Separation Extract->PhaseSep Org Organic Phase (Product) PhaseSep->Org Aq Aqueous Phase (Phosphates/Salts) PhaseSep->Aq Dry Drying (Na2SO4) & Concentration Org->Dry Pure Final Solid Product Dry->Pure

Caption: Critical workup flow for the safe isolation of the brominated product.

Quantitative Data & Troubleshooting

Key Physicochemical Properties
CompoundMolecular WeightApprox.[5][6][7][8] Melting PointRf (Hex:EtOAc 8:2)
4-Ethylaniline121.18 g/mol -5°C (Liquid)N/A
Enamine Intermediate~233.31 g/mol Oil/Low melt0.5–0.6
6-Ethyl-2-methylquinolin-4-ol187.24 g/mol >230°C0.1 (Streak)
This compound 250.14 g/mol 60–70°C 0.7
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Cyclization Temperature too low (<240°C).[9]Ensure Dowtherm A is vigorously boiling before addition. Use an air condenser, not water-cooled, to allow ethanol escape.
Product is Sticky/Oil Residual Dowtherm A.Wash the crude solid extensively with hexanes or petroleum ether. Recrystallize from ethanol.
Incomplete Bromination Old POBr

(hydrolyzed).
Use fresh reagent. Ensure the reaction is strictly anhydrous. Increase equivalents to 2.5.
Formation of 2-Hydroxy Isomer Incorrect condensation temp.Ensure the initial condensation is done at <100°C (benzene/toluene reflux) and not heated dry before the high-temp step.

References

  • Conrad, M., & Limpach, L. (1887). "Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft.

  • Reynolds, G. A., & Hauser, C. R. (1949). "2-Methyl-4-hydroxyquinoline."[10] Organic Syntheses, Coll.[6][11] Vol. 3, p.593.

  • Kaslow, C. E., & Marsh, M. M. (1947). "Substituted 4-Chloroquinolines." The Journal of Organic Chemistry, 12(3), 456–459. (Describes the halogenation logic).

  • Manac Inc. (2024).[12][13] "Bromination reactions with phosphorus bromides (POBr3)." Chemia Technical Guides.

  • BenchChem. (2025). "Application Notes and Protocols for the Conrad-Limpach Synthesis."

Disclaimer: This protocol involves hazardous chemicals (POBr


, Benzene) and high-temperature reactions. All procedures must be performed by trained personnel in a certified fume hood.

Sources

Application Notes and Protocols: Purification of 4-Bromo-6-ethyl-2-methylquinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and antihypertensive properties.[1] The precise substitution pattern on the quinoline ring is critical for pharmacological activity, necessitating robust purification methods to isolate the desired isomer from reaction byproducts. 4-Bromo-6-ethyl-2-methylquinoline is a key intermediate in the synthesis of various pharmaceutical agents. Its purity is paramount for the successful progression of subsequent synthetic steps and the ultimate efficacy and safety of the final active pharmaceutical ingredient (API).

Column chromatography is a widely employed purification technique in organic synthesis, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation.[2][3] This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology for similar quinoline derivatives.

Physicochemical Properties of this compound

Understanding the physicochemical properties of the target compound is crucial for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₂H₁₂BrN
Molecular Weight 250.13 g/mol
CAS Number 1070879-44-5

Experimental Protocol

Materials and Reagents
Material/ReagentGradeRecommended Supplier
Crude this compoundSynthesis GradeN/A
Silica Gel60 Å, 230-400 meshStandard laboratory suppliers
n-HexaneHPLC GradeStandard laboratory suppliers
Ethyl AcetateHPLC GradeStandard laboratory suppliers
DichloromethaneACS GradeStandard laboratory suppliers
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄Standard laboratory suppliers
Glass Chromatography Column-Standard laboratory suppliers
Collection Tubes-Standard laboratory suppliers
Rotary Evaporator-Standard laboratory suppliers
Step 1: Thin Layer Chromatography (TLC) for Method Development

Rationale: Before committing to a large-scale column, it is essential to determine the optimal solvent system using TLC. This allows for rapid screening of different mobile phase compositions to achieve good separation between the desired product and impurities.

Procedure:

  • Prepare several developing chambers with different ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane.

  • Spot the dissolved crude mixture onto the baseline of a TLC plate.[4]

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend near the top of the plate.[4]

  • Visualize the separated spots under UV light (254 nm).[4] The ideal solvent system will show the product spot with a retention factor (Rf) of approximately 0.3-0.4, well-separated from other spots. For basic compounds like quinolines, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help prevent streaking on the silica gel.[5]

Step 2: Column Packing

Rationale: Proper column packing is critical for achieving high resolution. A well-packed column ensures a uniform flow of the mobile phase and prevents band broadening.

Procedure:

  • Select a glass column of an appropriate size. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude material to be purified.

  • Insert a cotton or glass wool plug at the bottom of the column to support the stationary phase.

  • Add a layer of sand on top of the plug.

  • Wet Packing Method:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 n-hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel bed to prevent disturbance during sample loading.[6]

    • Drain the solvent until the level is just at the top of the sand layer.

Step 3: Sample Loading

Rationale: The method of sample application significantly impacts the separation efficiency. A concentrated, narrow band of the sample at the top of the column is crucial for sharp elution bands.

Procedure:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Carefully add the mobile phase to the column without disturbing the top layer.

Step 4: Elution and Fraction Collection

Rationale: The elution process involves passing the mobile phase through the column to move the components down the stationary phase at different rates. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate compounds with a range of polarities.[7]

Procedure:

  • Begin elution with the solvent system determined from the TLC analysis (e.g., 9:1 n-hexane:ethyl acetate).

  • Apply gentle air pressure to the top of the column to maintain a steady flow rate (flash chromatography).[2]

  • Collect the eluent in fractions of a consistent volume.

  • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in the appropriate solvent system.

  • Gradually increase the polarity of the mobile phase (e.g., to 8:2, then 7:3 n-hexane:ethyl acetate) to elute more polar compounds. A similar gradient of dichloromethane/methanol has been used for the purification of 4-bromoquinoline.[8]

  • Once the desired product has completely eluted, the column can be flushed with a more polar solvent to remove any remaining highly polar impurities.

Step 5: Product Isolation and Characterization

Rationale: After identifying the fractions containing the pure product, the solvent must be removed to isolate the purified compound. Subsequent analysis is necessary to confirm its identity and purity.

Procedure:

  • Combine the fractions that contain the pure this compound, as determined by TLC.

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

  • Characterize the purified product by techniques such as NMR, mass spectrometry, and melting point determination to confirm its structure and purity.

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development (Hexane:EtOAc) Packing Column Packing (Silica Gel) TLC->Packing Determines Starting Eluent Loading Sample Loading (Crude Product) Packing->Loading Elution Gradient Elution (Increasing Polarity) Loading->Elution Collection Fraction Collection Elution->Collection Collects Eluent TLC_Analysis TLC Analysis of Fractions Collection->TLC_Analysis Provides Fractions for Pooling Pool Pure Fractions TLC_Analysis->Pooling Identifies Pure Fractions Evaporation Solvent Evaporation Pooling->Evaporation Characterization Product Characterization (NMR, MS) Evaporation->Characterization

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePossible CauseSolution
Poor Separation Incorrect solvent systemRe-optimize the mobile phase using TLC. A less polar system will increase retention, while a more polar system will decrease it.[7]
Column overloadingReduce the amount of crude material loaded onto the column.
Band Tailing Compound interacting strongly with acidic silicaAdd a small amount of triethylamine or another basic modifier to the mobile phase to neutralize the acidic sites on the silica gel.[5]
Compound Won't Elute Compound is too polar for the current solvent systemSignificantly increase the polarity of the mobile phase. A gradient to a more polar solvent like methanol may be necessary.[5]
Irreversible adsorption or decomposition on silicaTest the compound's stability on a TLC plate before running the column. Consider using a different stationary phase like neutral alumina.[5]

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound by column chromatography. By understanding the principles behind each step and utilizing the provided troubleshooting guide, researchers can effectively purify this and other similar quinoline derivatives, ensuring high-quality material for subsequent research and development activities.

References

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(4), 497-501.
  • Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
  • Google Patents. (n.d.). JP2012526120A - Process for the preparation of bromo-substituted quinolines.
  • Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.
  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Goodley, P. C., & Gordon, M. (1972). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
  • SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Oxford Academic. (1972). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • International Journal of Futuristic Research and Development. (n.d.).
  • ResearchGate. (2025). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Retrieved from [Link]

  • ACS Publications. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 26.4: Optimization and Column Performance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). CHEMISTRY OF QUINOLINE AND ITS DERIVATIVES (Synthesis and Biological Perspectives).
  • National Institutes of Health. (2025). Unlocking efficiency in column chromatography with packed bed supporting inserts. Retrieved from [Link]

  • Wiley Online Library. (2026). Visible-Light-Promoted Pyridylation-Thioesterification of Alkenes Leading to β‐Pyridyl-Thioesters.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ACS Publications. (2023). Study on 6‐Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15−323.15 K: Solubility. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.

Sources

Application Notes and Protocols: A Comprehensive Guide to the Buchwald-Hartwig Amination of 4-Bromoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Aminoquinolines

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The efficient and versatile synthesis of these compounds is therefore of paramount importance. The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods which often require harsh reaction conditions and exhibit limited functional group tolerance.[1] This application note provides a detailed protocol and in-depth scientific rationale for the successful palladium-catalyzed Buchwald-Hartwig amination of 4-bromoquinolines, a key transformation for the synthesis of diverse 4-aminoquinoline derivatives.

Understanding the Reaction: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl halide (or pseudohalide) and an amine. The reaction proceeds through a well-established catalytic cycle, which is initiated by the reduction of a palladium(II) precursor to the active palladium(0) species.

The catalytic cycle can be visualized as follows:

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination & Deprotonation Pd(II)_Complex->Ligand_Exchange Amido_Complex Pd(II) Amido Complex Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product 4-Aminoquinoline Product Reductive_Elimination->Product 4-Bromoquinoline 4-Bromoquinoline 4-Bromoquinoline->Oxidative_Addition Amine Amine (R-NH2) Amine->Ligand_Exchange Base Base Base->Ligand_Exchange Experimental_Workflow Start Start Reagent_Prep Reagent Preparation: - 4-Bromoquinoline (1.0 equiv) - Amine (1.2 equiv) - Pd(OAc)2 (0.05 equiv) - DPEphos (0.10 equiv) - K3PO4 (2.0 equiv) - Anhydrous Toluene Start->Reagent_Prep Reaction_Setup Reaction Setup: - Add solids to an oven-dried Schlenk tube - Evacuate and backfill with Argon (3x) - Add degassed Toluene and Amine Reagent_Prep->Reaction_Setup Heating Heating: - Stir the reaction mixture at 100 °C Reaction_Setup->Heating Monitoring Reaction Monitoring: - TLC or LC-MS analysis Heating->Monitoring Monitoring->Heating Incomplete Workup Workup: - Cool to room temperature - Dilute with Ethyl Acetate - Filter through Celite - Wash with water and brine Monitoring->Workup Complete Purification Purification: - Dry organic layer over Na2SO4 - Concentrate in vacuo - Purify by column chromatography Workup->Purification Characterization Product Characterization: - NMR, MS, etc. Purification->Characterization

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 4-bromoquinoline (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), DPEphos (0.10 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere:

    • Seal the Schlenk tube with a septum and evacuate and backfill with argon gas. Repeat this process three times to ensure an inert atmosphere.

  • Solvent and Amine Addition:

    • Add anhydrous, degassed toluene via syringe.

    • Add the amine (1.2 equiv) via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Reaction:

    • Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

    • Wash the filtrate with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of various 4-bromoquinolines with different amines, based on literature precedents.

4-Bromoquinoline SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoquinolineAnilinePd(OAc)₂ / DPEphosK₃PO₄Toluene1002485-95
4-Bromo-7-chloroquinolineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1101880-90
4-Bromo-2-methylquinolineBenzylaminePd(OAc)₂ / DPEphosK₃PO₄Toluene1002475-85
4-Bromo-6-methoxyquinolinen-ButylaminePd₂(dba)₃ / XantphosNaOtBuToluene1001288-98

Note: Yields are approximate and can vary based on the specific substrate and reaction scale. Optimization may be required for each specific substrate combination.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Inactive Catalyst: Ensure that the palladium precursor and ligand are of high quality and that the reaction is performed under strictly anaerobic conditions. The use of pre-catalysts can sometimes improve reliability. [2] * Inappropriate Ligand: The choice of ligand is critical. If one ligand is not effective, screening other bulky, electron-rich phosphine ligands is recommended.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction, where the bromo group is replaced by a hydrogen atom, can sometimes be observed. This may be minimized by carefully controlling the reaction temperature and ensuring an efficient catalytic turnover.

  • Substrate Scope:

    • Electron-withdrawing groups on the quinoline ring generally enhance reactivity, while electron-donating groups can slow down the oxidative addition step.

    • Sterically hindered amines may require longer reaction times or higher catalyst loadings.

Conclusion

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of 4-aminoquinolines from their corresponding 4-bromo precursors. By carefully selecting the palladium source, ligand, base, and solvent, researchers can achieve high yields of the desired products under relatively mild conditions. The protocol and insights provided in this application note serve as a comprehensive guide for scientists and drug development professionals to effectively implement this powerful transformation in their synthetic endeavors.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. Angewandte Chemie International Edition, 45(39), 6523–6527. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50. [Link]

  • PubMed. (2006). Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology. [Link]

Sources

Application Notes and Protocols for the In Vitro Cytotoxicity Assessment of 4-Bromo-6-ethyl-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing the Investigation of a Novel Quinolone Derivative

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including notable anti-tumor properties.[1][2] Chemical modifications to the quinoline ring system have been a fruitful strategy for the development of new therapeutic agents.[3] The compound 4-Bromo-6-ethyl-2-methylquinoline represents a novel synthetic molecule whose biological potential, particularly its cytotoxicity against cancer cells, remains to be characterized. Brominated quinolines, in particular, have been utilized as precursors for multifunctional compounds with demonstrated antiproliferative activity against various cancer cell lines.[4]

In vitro cytotoxicity assays are the foundational first step in the drug discovery pipeline to screen novel compounds for potential therapeutic efficacy and to determine their toxicity profile.[5] These assays provide critical data on a compound's dose-dependent effects on cell viability and can offer initial insights into the mechanism of cell death.

This guide provides a comprehensive, multi-assay approach to rigorously evaluate the cytotoxic potential of this compound. We will move beyond a single-endpoint assay to build a more complete cytotoxic profile, employing methods that assess metabolic activity, membrane integrity, and the induction of specific cell death pathways. The protocols herein are designed to be self-validating, incorporating necessary controls and orthogonal assays to ensure the generation of reliable and interpretable data for researchers in oncology and drug development.

Strategic Assay Selection: A Multi-Faceted Approach to Cytotoxicity

To gain a comprehensive understanding of a compound's cytotoxic effects, it is crucial to employ multiple assays that measure different cellular parameters. A single assay can sometimes produce misleading results due to compound interference or a specific mechanism of action. Therefore, we will utilize a tripartite strategy targeting cell metabolism, membrane integrity, and apoptosis induction.

  • MTT Assay (Metabolic Activity): This widely-used colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] The principle is based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity): This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[8] LDH is a stable cytosolic enzyme that is rapidly released upon the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[8][9] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, generating NADH, which then reduces a tetrazolium salt to a colored formazan product.[10][11]

  • Caspase-Glo® 3/7 Assay (Apoptosis Induction): To specifically investigate whether the compound induces apoptosis, or programmed cell death, we will measure the activity of caspases-3 and -7. These "executioner caspases" are key mediators of apoptosis, and their activation is a critical step in the apoptotic cascade.[12] The assay utilizes a luminogenic caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[13]

Experimental Design: Cell Line Selection and Compound Preparation

Rationale for Cell Line Selection

The choice of cell lines is critical and should ideally reflect the intended therapeutic target.[14] For a primary screening of a novel compound, a panel of cell lines from different cancer types is recommended. Furthermore, including a non-cancerous cell line is essential to assess the compound's selectivity index—its ability to kill cancer cells while sparing normal cells.[5][15]

Cell Line Origin Type Justification
MCF-7 Human Breast AdenocarcinomaCancerRepresents a common, well-characterized epithelial cancer. Widely used for cytotoxicity screening of quinoline derivatives.[2]
A549 Human Lung CarcinomaCancerRepresents another prevalent cancer type. Used in screening quinazoline derivatives.[16]
HepG2 Human Hepatocellular CarcinomaCancerRepresents liver cancer and is also useful for assessing potential hepatotoxicity.[17][18]
HEK293 Human Embryonic KidneyNon-CancerousA common, robust cell line used to determine baseline cytotoxicity and selectivity of novel compounds.[5][17]
Preparation of this compound Stock Solution

Proper handling and solubilization of the test compound are paramount for accurate and reproducible results.

  • Solvent Selection: Due to the likely hydrophobic nature of the quinoline derivative, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to use cell culture grade, anhydrous DMSO.

  • Stock Concentration: Prepare a high-concentration primary stock solution, for example, 10 mM in DMSO. This allows for minimal final DMSO concentration in the cell culture wells, which should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Experimental Workflow Overview

The overall process for evaluating the cytotoxicity of the test compound is outlined below. This workflow ensures a logical progression from cell culture preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis A Prepare Compound Stock (10 mM in DMSO) D Prepare Serial Dilutions & Treat Cells A->D B Culture & Expand Selected Cell Lines C Seed Cells in 96-Well Plates (Incubate 24h) B->C C->D E Incubate for 24h, 48h, 72h D->E F Perform MTT Assay E->F G Perform LDH Assay E->G H Perform Caspase-Glo 3/7 Assay E->H I Measure Absorbance/ Luminescence F->I G->I H->I J Calculate % Viability/ Cytotoxicity I->J K Plot Dose-Response Curves & Determine IC50 Values J->K

Caption: General experimental workflow for cytotoxicity assessment.

Protocol 1: MTT Cell Viability Assay

This protocol details the steps for assessing cell viability based on mitochondrial metabolic activity.[7][19]

Principle of the MTT Assay

G MTT MTT (Yellow, Water-Soluble) Mito Mitochondrial Dehydrogenase (in Viable Cells) MTT->Mito Formazan Formazan (Purple, Insoluble) Solub Solubilization Agent (e.g., DMSO, SDS) Formazan->Solub Mito->Formazan Measure Measure Absorbance (~570 nm) Solub->Measure

Caption: Mechanism of the MTT cytotoxicity assay.

Materials
  • Selected cell lines (MCF-7, A549, HepG2, HEK293)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • This compound (Test Compound)

  • Doxorubicin (Positive Control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette, microplate reader

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count cells. Adjust cell density to 1 x 10⁵ cells/mL.

    • Seed 100 µL of cell suspension per well (10,000 cells/well) into a 96-well plate. Note: Optimal seeding density may vary by cell line and should be determined empirically.

    • Include wells for "cells only" (untreated), "vehicle control," and "blank" (medium only).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[19]

  • Compound Treatment:

    • Prepare serial dilutions of the Test Compound from the 10 mM stock in complete medium. A common concentration range for initial screening is 0.1, 1, 10, 50, 100 µM.

    • Prepare dilutions for the positive control (Doxorubicin, e.g., 0.01 to 10 µM).

    • Prepare the vehicle control (medium with the highest concentration of DMSO used, e.g., 0.5%).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions, controls, or fresh medium to the appropriate wells.

    • Return the plate to the incubator for the desired time points (e.g., 24, 48, or 72 hours).[6]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[19]

    • Incubate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.

    • Add 100 µL of Solubilization Buffer (e.g., DMSO) to each well to dissolve the crystals.[7]

    • Mix gently by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

Protocol 2: LDH Cytotoxicity Assay

This protocol quantifies cell death by measuring the loss of membrane integrity.

Principle of the LDH Release Assay

G cluster_cell Damaged Cell A LDH (Lactate Dehydrogenase) B LDH Released into Culture Medium A->B Membrane Rupture D Pyruvate + NADH B->D Catalyzes C Lactate + NAD+ C->B F Formazan (Colored) D->F Reduces E Tetrazolium Salt (INT) E->D G Measure Absorbance (~490 nm) F->G

Caption: Principle of the LDH release cytotoxicity assay.

Materials
  • Cell culture setup and compound dilutions as described for the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (contains LDH Reaction Mixture, Stop Solution, and Lysis Buffer).

  • A new 96-well flat-bottom plate for the assay reaction.

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Prepare the 96-well plate with cells and compound treatments exactly as described in steps 1 & 2 of the MTT protocol.

    • Crucially, you must also include a "Maximum LDH Release" control. For these wells, add 10 µL of the 10X Lysis Buffer provided in the kit 45 minutes before the end of the incubation period.

  • Sample Collection:

    • At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a corresponding well in a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.

    • Incubate at room temperature for 30 minutes, protected from light.[11]

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.[11]

  • Data Acquisition:

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm within 1 hour.[11]

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This protocol specifically measures the activation of key executioner caspases involved in apoptosis.

Principle of the Caspase-Glo® 3/7 Assay

G cluster_cell Apoptotic Cell A Active Caspase-3/7 C Substrate Cleavage A->C Cleaves B Caspase-Glo® 3/7 Reagent (Pro-luminogenic Substrate + Luciferase) B->C D Luciferin Released C->D F Light (Luminescence) D->F Oxidizes E Luciferase E->F

Caption: Mechanism of the Caspase-Glo® 3/7 assay.

Materials
  • Cell culture setup and compound dilutions as described for the MTT assay.

  • Opaque-walled 96-well plates suitable for luminescence measurements.

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent).

  • Luminometer.

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed cells (10,000 cells/well in 100 µL) in opaque-walled 96-well plates and treat with the Test Compound as described previously.

  • Assay Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature before use.

    • Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, according to the manufacturer's protocol.

  • Lysis and Caspase Reaction:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation:

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may vary between cell lines.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

Calculations
  • MTT Assay:

    • Corrected Absorbance = (Absorbance of Test Well) - (Absorbance of Blank Well)

    • % Cell Viability = [ (Corrected Abs of Test Well) / (Corrected Abs of Vehicle Control) ] x 100

  • LDH Assay:

    • Corrected Absorbance = (Absorbance at 490nm) - (Absorbance at 680nm)

    • % Cytotoxicity = [ (Corrected Abs of Test Well - Corrected Abs of Untreated Control) / (Corrected Abs of Max LDH Release - Corrected Abs of Untreated Control) ] x 100

  • Caspase-Glo® 3/7 Assay:

    • Fold Increase in Caspase Activity = (Luminescence of Test Well) / (Luminescence of Vehicle Control)

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[6]

  • Plot the % Cell Viability (or % Cytotoxicity) on the Y-axis against the log of the compound concentration on the X-axis.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) with software like GraphPad Prism or R to fit a sigmoidal dose-response curve.

  • The software will calculate the IC₅₀ value from the curve.

Interpreting the Results

By comparing the results from the three assays, a more detailed picture of the compound's cytotoxic mechanism can be formed.

Scenario MTT Result LDH Result Caspase-3/7 Result Interpretation
1. Apoptosis Decreased Viability (High IC₅₀)Low LDH ReleaseHigh Caspase ActivityThe compound induces programmed cell death. Cell membranes remain intact until late stages.
2. Necrosis Decreased Viability (High IC₅₀)High LDH ReleaseLow Caspase ActivityThe compound causes direct cell lysis and membrane rupture.
3. Cytostatic Decreased Viability (High IC₅₀)Low LDH ReleaseLow Caspase ActivityThe compound inhibits cell proliferation without directly killing the cells.
4. Late Apoptosis Decreased Viability (High IC₅₀)High LDH ReleaseHigh Caspase ActivityThe compound induces apoptosis, and the treatment duration was long enough for secondary necrosis to occur.
Hypothetical Data Summary

The final IC₅₀ values should be compiled into a clear, concise table.

Compound Cell Line MTT IC₅₀ (µM) LDH IC₅₀ (µM) Caspase-3/7 Activation (Fold change at 10 µM)
This compound MCF-78.5> 1005.2
A54912.3> 1004.8
HepG225.1> 1002.1
HEK29395.7> 1001.1
Doxorubicin (Control) MCF-70.25.86.5

References

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • Anouar, E. H., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. ResearchGate. Retrieved from [Link]

  • Das, S., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Al-Shammari, A. M., et al. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2020). Cytotoxicity of 4-substituted Quinoline Derivatives: Anticancer and Antileishmanial Potential. Latin American Journal of Pharmacy. Retrieved from [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry. Retrieved from [Link]

  • Gornowicz, A., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. Retrieved from [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012030160A2 - Quinoline or quinazoline derivatives with apoptosis inducing activity on cells.
  • Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Retrieved from [Link]

  • Al-Dhfyan, A., et al. (2022). IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. International Journal of Molecular Sciences. Retrieved from [Link]

  • Weyermann, J., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Methods in Molecular Biology. Retrieved from [Link]

  • ACS Publications. (n.d.). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Omega. Retrieved from [Link]

  • Frontiers. (n.d.). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways. Retrieved from [Link]

  • Adan, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025). Quinazoline derivatives with substitution at the N3 and C2 positions.... Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay for synthesized compounds. Cells were treated with compounds.... Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Retrieved from [Link]

  • Sharma, S. V., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Molecular Docking, Antiapoptotic and Caspase-3 Inhibition of New 1,2,3-Triazole/Bis-2(1H)-Quinolinone Hybrids. Retrieved from [Link]

  • PubMed. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

  • JoVE. (2024). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. Retrieved from [Link]

Sources

anticancer activity screening of novel quinoline compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Quinoline scaffolds (e.g., Camptothecin, Chloroquine) are "privileged structures" in medicinal chemistry due to their ability to interact with diverse biological targets, including DNA intercalation, Topoisomerase II (Topo II) inhibition, and tubulin polymerization. However, their lipophilicity and potential intrinsic fluorescence present unique challenges in high-throughput screening.

This guide moves beyond generic protocols to provide a target-specific workflow for quinoline derivatives. It prioritizes data integrity through self-validating controls and addresses common artifacts like compound precipitation and fluorescence interference.

Compound Management & Solubilization

Critical Failure Point: Quinolines are often hydrophobic. Poor solubility leads to micro-precipitation in assay wells, causing light scattering that mimics cell growth in absorbance assays (false negatives).

Protocol: Stock Preparation

  • Solvent: Dissolve neat compound in 100% DMSO (molecular biology grade).

  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber glass vials (quinolines can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute in serum-free media immediately prior to use.

    • Constraint: Final DMSO concentration in the cell culture well must not exceed 0.5% (v/v) . Ideally, target <0.1% to prevent solvent-induced cytotoxicity.

Expert Insight: Always run a "Media + Compound" control (no cells) at the highest test concentration. If the absorbance/fluorescence of this well is significantly higher than media alone, your compound is precipitating or autofluorescing.

Primary Screening: Cell Viability (MTT Assay)

While MTT is the academic standard, it measures metabolic activity (mitochondrial succinate dehydrogenase), not direct cell number. Quinolines acting as mitochondrial toxins may skew results.

Workflow Diagram: Screening Logic

ScreeningWorkflow Start Novel Quinoline Library Solubility Solubility Check (DMSO < 0.5%) Start->Solubility Primary Primary Screen (MTT Assay @ 10µM) Solubility->Primary HitSel Hit Selection (>50% Inhibition) Primary->HitSel HitSel->Start Fail (Discard) DoseResp Dose Response (IC50 Determination) HitSel->DoseResp Pass Selectivity Selectivity Index (Normal vs Cancer) DoseResp->Selectivity MoA MoA Validation (Topo II / Apoptosis) Selectivity->MoA

Caption: Step-wise screening logic for quinoline derivatives, filtering from solubility checks to mechanistic validation.

Detailed Protocol:

  • Seeding: Seed tumor cells (e.g., MCF-7, HeLa, HepG2) at

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate for 24h to allow attachment.
  • Treatment: Add quinoline compounds (serial dilutions: 0.1 µM – 100 µM). Include:

    • Positive Control:[1][2][3][4][5] Doxorubicin or Camptothecin.

    • Vehicle Control: 0.5% DMSO in media.

    • Blank: Media only (no cells).

  • Incubation: 48h to 72h at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate 3–4h until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read Absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Inhibition using the formula:



Determine 

using non-linear regression (Sigmoidal dose-response) in GraphPad Prism.

Safety Profiling: Selectivity Index (SI)

A potent compound is useless if it kills healthy cells.

  • Protocol: Repeat the MTT assay using a normal cell line (e.g., HEK293, HUVEC, or MRC-5).

  • Calculation:

    
    [6][7][8]
    
  • Threshold:

    • 
      : Potential Lead Candidate.
      
    • 
      : Toxic (Discard).
      

Mechanistic Validation: Apoptosis (Annexin V/PI)

Quinolines typically induce apoptosis via DNA damage.

Critical Warning (Fluorescence): Many quinolines fluoresce in the blue/green spectrum.

  • Validation Step: Before staining, run untreated cells + Compound through the flow cytometer. If the compound fluoresces in the FL2 (PI) or FL1 (FITC) channel, you must wash cells thoroughly (2x PBS) before analysis to remove free compound.

Protocol:

  • Treatment: Treat cells with

    
     concentration of the quinoline for 24h.
    
  • Harvesting: Collect cells (including floating dead cells) by trypsinization.

  • Washing: Wash 2x with cold PBS.

  • Staining: Resuspend in 1X Annexin-binding buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[1]

  • Incubation: 15 min at RT in the dark.

  • Analysis: Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).

Data Interpretation:

  • Q1 (Annexin-/PI+): Necrosis (or late artifact).[1]

  • Q2 (Annexin+/PI+): Late Apoptosis.

  • Q3 (Annexin-/PI-): Live Cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Key indicator of programmed cell death).

Target Confirmation: Topoisomerase II Inhibition

Since quinolines are classic intercalators, confirming Topo II inhibition distinguishes them from general toxins.

Mechanism Diagram: Topo II Inhibition

TopoMechanism DNA Supercoiled DNA (Substrate) Complex Cleavable Complex Formation DNA->Complex + Enzyme TopoII Topoisomerase II Enzyme TopoII->Complex Quinoline Quinoline Compound (Intercalation) Complex->Quinoline Target Binding Stabilization Stabilization of DNA-Enzyme Complex Quinoline->Stabilization Inhibits Religation DSB Permanent Double Strand Breaks Stabilization->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

Caption: Mechanism of Action: Quinolines stabilize the Topo II-DNA cleavable complex, preventing religation and triggering apoptosis.[1][2][3][7][9][10][11][12]

Protocol (kDNA Decatenation Assay):

  • Principle: Topo II decatenates (untangles) kinetoplast DNA (kDNA) networks into minicircles. Inhibitors prevent this.

  • Reaction Mix:

    • 200 ng kDNA.

    • 1 Unit Human Topoisomerase II

      
      .
      
    • Assay Buffer (50 mM Tris-HCl, ATP,

      
      ).
      
    • Test Compound (various concentrations).[6][7][13]

  • Incubation: 30 min at 37°C.

  • Termination: Add Stop Buffer (SDS/Proteinase K).

  • Electrophoresis: Run on 1% agarose gel with Ethidium Bromide.

  • Result:

    • Active Topo II: Band at bottom (decatenated minicircles).

    • Inhibited Topo II: Band at top (catenated network remains in well).

Summary of Key Parameters

AssayKey ReadoutControl (Positive)Critical Artifact Check
MTT Absorbance (570 nm)DoxorubicinCompound precipitation (check blank wells)
Selectivity SI RatioNormal Cell Line-
Annexin V Fluorescence (FITC/PI)StaurosporineIntrinsic fluorescence of Quinoline
Topo II Gel Band MigrationEtoposideEnzyme activity (fresh ATP required)

References

  • National Institutes of Health (NIH). (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation. PubMed Central. Retrieved October 2025, from [Link]

  • RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition. Retrieved October 2025, from [Link]

Sources

Application Notes and Protocols for Antimicrobial Testing of Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Substituted Quinoline Derivatives in an Era of Antimicrobial Resistance

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Notably, substituted quinoline derivatives have emerged as a promising class of antimicrobial agents, particularly in the face of rising antimicrobial resistance.[1][2][3] These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4] Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for modulating the chromosomal supercoiling required for critical nucleic acid processes.[5][6][7][8][9] By interfering with DNA replication, quinolones induce bactericidal effects.[6][10]

This guide provides a comprehensive overview of the essential in vitro antimicrobial testing protocols for evaluating the efficacy of novel substituted quinoline derivatives. It is designed to equip researchers with the foundational knowledge and detailed methodologies to conduct robust and reproducible experiments, from initial screening to more in-depth mechanistic studies. The protocols outlined herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and comparability.[11][12][13]

Part 1: Primary Screening - Identifying Antimicrobial Activity

The initial phase of antimicrobial testing focuses on identifying whether a novel substituted quinoline derivative possesses any inhibitory activity against a panel of clinically relevant bacteria. The disk diffusion method is a widely used qualitative screening tool for this purpose.[4][14]

The Kirby-Bauer Disk Diffusion Method

This technique provides a preliminary assessment of the antimicrobial spectrum of a compound.[12][15] It is a qualitative test that measures the zone of growth inhibition around a disk impregnated with the test compound.[14]

Causality Behind Experimental Choices:

  • Media Selection: Mueller-Hinton agar is the standard medium for routine susceptibility testing of non-fastidious, rapidly growing bacteria due to its batch-to-batch reproducibility and its low concentration of inhibitors of common antimicrobial agents.[12]

  • Inoculum Standardization: The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard to ensure a consistent and reproducible bacterial lawn, which is critical for accurate zone size measurement.[16]

  • Disk Placement: Placing disks at a sufficient distance from each other (at least 24mm apart) prevents the overlapping of inhibition zones, which could lead to inaccurate measurements.[15]

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

  • Prepare Bacterial Inoculum: From a pure, overnight bacterial culture, select 3-5 well-isolated colonies and suspend them in a suitable broth medium (e.g., Tryptic Soy Broth).[16]

  • Standardize Inoculum: Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard. This can be done using a photometric device or by visual comparison against a white background with contrasting black lines.[16]

  • Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.[15] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage (lawn culture).[15]

  • Apply Antimicrobial Disks: Allow the plate to dry for about 5 minutes.[15] Using sterile forceps, place paper disks impregnated with a known concentration of the substituted quinoline derivative onto the agar surface. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours under aerobic conditions.[17]

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter using a caliper or ruler.[18]

Data Presentation: Interpreting Disk Diffusion Results

The diameter of the zone of inhibition is qualitatively interpreted as susceptible, intermediate, or resistant based on established breakpoints for reference antibiotics. For novel compounds, the zone size provides a preliminary indication of activity and can be used to rank compounds for further quantitative testing.

Compound Test Organism Zone of Inhibition (mm) Preliminary Interpretation
Quinoline Derivative AE. coli ATCC 2592222Potentially Active
Quinoline Derivative BS. aureus ATCC 2921315Potentially Active
Ciprofloxacin (Control)E. coli ATCC 2592230Susceptible
Ciprofloxacin (Control)S. aureus ATCC 2921325Susceptible

Part 2: Quantitative Analysis - Determining Potency

Once antimicrobial activity is confirmed, the next crucial step is to quantify the potency of the substituted quinoline derivatives. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[14]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][19] This method is considered a gold standard for susceptibility testing and is highly amenable to high-throughput screening.[12][20]

Causality Behind Experimental Choices:

  • Serial Dilutions: Performing two-fold serial dilutions of the compound allows for the precise determination of the MIC value across a clinically relevant concentration range.[16]

  • Standardized Inoculum: A final inoculum concentration of approximately 5 x 10^5 CFU/mL is crucial for the reproducibility of MIC results.[21]

  • Growth and Sterility Controls: Including a positive control (bacteria without compound) and a negative control (broth only) in each assay is essential to validate the experiment and ensure the sterility of the medium.

Experimental Protocol: Broth Microdilution Assay

  • Prepare Compound Stock Solution: Dissolve the substituted quinoline derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[16]

  • Prepare Microtiter Plates: In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

  • Serial Dilutions: Add 100 µL of the test compound (at twice the highest desired final concentration) to well 1. Perform two-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Prepare and Standardize Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard as described in the Kirby-Bauer protocol.[16] Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate Microtiter Plate: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Add 50 µL of sterile broth to well 12 (sterility control). Well 11, containing bacteria but no compound, serves as the growth control.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.[19] This can be assessed visually or with a microplate reader.[20]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14] This assay is a critical follow-up to the MIC determination to understand whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Causality Behind Experimental Choices:

  • Subculturing from Non-Turbid Wells: By plating aliquots from the wells that showed no visible growth in the MIC assay, we can determine the concentration at which the bacteria are actually killed, not just inhibited.[20]

  • Defined Killing Endpoint: The 99.9% reduction in CFU is the standard definition of bactericidal activity, providing a clear and reproducible endpoint for the assay.[14]

Experimental Protocol: MBC Determination

  • Select Wells from MIC Assay: Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

  • Subculture: From each selected well, plate a 100 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton agar).

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[14]

Data Presentation: Summarizing MIC and MBC Values

Compound Test Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
Quinoline Derivative AE. coli ATCC 259228162Bactericidal
Quinoline Derivative BS. aureus ATCC 2921316>128>8Bacteriostatic
Ciprofloxacin (Control)E. coli ATCC 259220.250.52Bactericidal
Ciprofloxacin (Control)S. aureus ATCC 292130.512Bactericidal

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[22]

Part 3: Advanced Studies - Elucidating the Mechanism of Action

Understanding how a novel substituted quinoline derivative exerts its antimicrobial effect is crucial for its development as a therapeutic agent. For quinolones, the primary targets are DNA gyrase and topoisomerase IV.[5][7][9]

DNA Gyrase and Topoisomerase IV Inhibition Assays

These in vitro enzymatic assays directly measure the ability of a compound to inhibit the activity of purified DNA gyrase and topoisomerase IV.[5][23]

Causality Behind Experimental Choices:

  • Purified Enzymes: Using purified enzymes allows for a direct assessment of the compound's inhibitory activity on the specific target, eliminating confounding factors from the cellular environment.

  • Specific Substrates: DNA supercoiling assays for gyrase and decatenation assays for topoisomerase IV utilize specific DNA substrates that are acted upon by these enzymes, providing a clear readout of their activity.[5]

Experimental Workflow: Enzyme Inhibition Assays

G cluster_gyrase DNA Gyrase Supercoiling Assay cluster_topoIV Topoisomerase IV Decatenation Assay Gyrase_Enzyme Purified DNA Gyrase Incubation_Gyrase Incubation at 37°C Gyrase_Enzyme->Incubation_Gyrase Relaxed_pBR322 Relaxed pBR322 DNA Relaxed_pBR322->Incubation_Gyrase ATP_Gyrase ATP ATP_Gyrase->Incubation_Gyrase Test_Compound_Gyrase Substituted Quinoline Derivative Test_Compound_Gyrase->Incubation_Gyrase Agarose_Gel_Gyrase Agarose Gel Electrophoresis Incubation_Gyrase->Agarose_Gel_Gyrase Gyrase_Inhibition Inhibition of Supercoiling Agarose_Gel_Gyrase->Gyrase_Inhibition Visualize Bands TopoIV_Enzyme Purified Topoisomerase IV Incubation_TopoIV Incubation at 37°C TopoIV_Enzyme->Incubation_TopoIV kDNA Kinetoplast DNA (kDNA) kDNA->Incubation_TopoIV ATP_TopoIV ATP ATP_TopoIV->Incubation_TopoIV Test_Compound_TopoIV Substituted Quinoline Derivative Test_Compound_TopoIV->Incubation_TopoIV Agarose_Gel_TopoIV Agarose Gel Electrophoresis Incubation_TopoIV->Agarose_Gel_TopoIV TopoIV_Inhibition Inhibition of Decatenation Agarose_Gel_TopoIV->TopoIV_Inhibition Visualize Bands G cluster_validation Self-Validation System start Start: Novel Quinoline Derivative primary_screen Primary Screening (Disk Diffusion) start->primary_screen quantitative_analysis Quantitative Analysis (MIC/MBC) primary_screen->quantitative_analysis Active Compounds ref_strains Reference Strains (e.g., ATCC) primary_screen->ref_strains mechanistic_studies Mechanistic Studies quantitative_analysis->mechanistic_studies Potent Compounds control_antibiotics Control Antibiotics (e.g., Ciprofloxacin) quantitative_analysis->control_antibiotics clsi_guidelines Adherence to CLSI Guidelines quantitative_analysis->clsi_guidelines data_interpretation Data Interpretation & Conclusion mechanistic_studies->data_interpretation statistical_analysis Statistical Analysis data_interpretation->statistical_analysis

Caption: A self-validating workflow for antimicrobial testing.

Conclusion

The protocols and application notes presented in this guide provide a robust framework for the antimicrobial evaluation of novel substituted quinoline derivatives. By employing a systematic approach that progresses from initial screening to quantitative analysis and mechanistic studies, researchers can generate high-quality, reproducible data. Adherence to established standards and the implementation of a self-validating system of controls are paramount to ensuring the scientific integrity and trustworthiness of the findings. This comprehensive approach will ultimately facilitate the identification and development of promising new antimicrobial agents to combat the growing threat of infectious diseases.

References

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (URL: [Link])

  • Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. (URL: [Link])

  • MIC (Broth Microdilution) Testing - YouTube. (URL: [Link])

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (URL: [Link])

  • Antimicrobial Susceptibility Testing - Asia-Pacific Economic Cooperation. (URL: [Link])

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: [Link])

  • Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing - Pacific BioLabs. (URL: [Link])

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes. (URL: [Link])

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (URL: [Link])

  • FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. (URL: [Link])

  • Antimicrobial susceptibility testing – disk diffusion methods | PPTX - Slideshare. (URL: [Link])

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (URL: [Link])

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (URL: [Link])

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. (URL: [Link])

  • Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints - PMC. (URL: [Link])

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed. (URL: [Link])

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (URL: [Link])

  • guidance document: validation of rapid diagnostics for pathogen identification and antimicrobial suscept - Indian Council of Medical Research. (URL: [Link])

  • Quinolone antibiotic - Wikipedia. (URL: [Link])

  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (URL: [Link])

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. (URL: [Link])

  • Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - ResearchGate. (URL: [Link])

  • ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa - NIH. (URL: [Link])

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (URL: [Link])

  • The minimum bactericidal concentration of antibiotics - BMG Labtech. (URL: [Link])

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (URL: [Link])

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. (URL: [Link])

  • Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties - ResearchGate. (URL: [Link])

  • Mechanisms of quinolone action and resistance: where do we stand? - Microbiology Society. (URL: [Link])

  • Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance | ACS Infectious Diseases. (URL: [Link])

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (URL: [Link])

  • Adenosine Triphosphate (ATP) Bioluminescence Testing and Performance. (URL: [Link])

  • Quinolones - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics | Journal of Antimicrobial Chemotherapy | Oxford Academic. (URL: [Link])

  • (PDF) Bioluminescence ATP Assay for Microbial Growth Recognition - ResearchGate. (URL: [Link])

  • Mechanism of action of quinolone antibiotics - YouTube. (URL: [Link])

  • Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC - NIH. (URL: [Link])

Sources

Application Note: High-Throughput Kinase Inhibitor Screening Using the 4-Bromo-6-ethyl-2-methylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This guide details the strategic utilization of 4-Bromo-6-ethyl-2-methylquinoline (CAS: 1070879-44-5) as a privileged scaffold for Fragment-Based Drug Discovery (FBDD) and high-throughput screening (HTS) against tyrosine kinases.

While quinazolines (e.g., Gefitinib) are well-established kinase inhibitors, the quinoline core offers distinct solubility and vector properties. The specific substitution pattern of this building block is critical:

  • 4-Bromo Position: Serves as the primary "diversity handle" for Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki) to introduce hinge-binding motifs.

  • 6-Ethyl Group: Provides hydrophobic bulk targeting the solvent-exposed region or the hydrophobic pocket I, modulating potency and selectivity compared to standard methyl/methoxy substituents.

  • 2-Methyl Group: Influences the electronic properties of the pyridine ring nitrogen, affecting hydrogen bond acceptance at the hinge region.

This protocol bridges the gap between chemical derivatization and biochemical validation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform.

Experimental Workflow Logic

The following diagram illustrates the critical path from the raw building block to a validated kinase hit.

KinaseScreeningWorkflow cluster_chem Chemistry Phase cluster_bio Biology Phase Scaffold 4-Bromo-6-ethyl- 2-methylquinoline Library Library Synthesis (Pd-Catalyzed Coupling) Scaffold->Library + Anilines/Amines QC QC: LC-MS & Purity Check (>95%) Library->QC Purification Assay TR-FRET Kinase Assay (Eu-Ab + Tracer) QC->Assay Acoustic Dispensing HitVal Hit Validation (IC50 & Selectivity) Assay->HitVal Z' > 0.5

Figure 1: Integrated workflow transforming the quinoline scaffold into validated kinase inhibitor hits.

Protocol A: Library Synthesis (Derivatization)

Objective: To replace the 4-bromo "warhead" with diverse amine nucleophiles to establish hydrogen bonding with the kinase hinge region (e.g., Met793 in EGFR).

Mechanism: The 4-position of the quinoline ring is activated for Nucleophilic Aromatic Substitution (


) or Buchwald-Hartwig amination due to the electron-withdrawing nature of the ring nitrogen.
Materials
  • Scaffold: this compound (1.0 eq).

  • Nucleophiles: Diverse set of anilines (e.g., 3-chloro-4-fluoroaniline), aliphatic amines, and heterocycles (1.2 eq).

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%).
    
  • Base:

    
     (2.0 eq).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Procedure
  • Preparation: In a nitrogen-purged glovebox, dispense the scaffold (0.1 mmol) into a 96-well reaction block.

  • Catalyst Addition: Add the pre-mixed Pd/Ligand solution in dioxane.

  • Coupling: Add the specific amine nucleophile and base to each well.

  • Reaction: Seal the block and heat at 100°C for 12 hours.

  • Work-up: Filter through a Celite pad to remove palladium residues. Evaporate solvent.

  • Purification: Perform preparative HPLC (Water/Acetonitrile gradient).

  • Validation: Verify structure via LC-MS. Criteria: Purity > 95% is required for screening to avoid false positives from degradation products.

Protocol B: TR-FRET Kinase Screening (LanthaScreen™)

Objective: To screen the synthesized library against a target kinase (e.g., EGFR or VEGFR2) using a competition binding assay.

Principle: This assay uses a Europium-labeled antibody (Eu-Ab) that binds the kinase tag (e.g., GST or His) and a fluorescent "Tracer" (Alexa Fluor conjugate) that binds the ATP pocket.

  • No Inhibitor: Tracer binds kinase

    
     High FRET signal (Eu 
    
    
    
    Tracer).
  • Inhibitor Present: Inhibitor displaces Tracer

    
     Low FRET signal.
    
Reagent Setup
ComponentConcentration (Stock)Final Assay ConcentrationRole
Kinase Buffer A 5X1XPhysiological pH/salt environment
Target Kinase 500 nM5 nM (Optimized)The biological target (e.g., EGFR-GST)
LanthaScreen Eu-Ab 200 nM2 nMFRET Donor (binds GST tag)
Kinase Tracer 236 50 µM10-50 nM (

dependent)
FRET Acceptor (ATP-competitive probe)
Test Compounds 10 mM (DMSO)10 µM - 1 nMThe quinoline library
Assay Protocol
  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), dispense 20 nL of test compounds (in DMSO) into a 384-well low-volume white plate.

    • Control High: 20 nL DMSO (0% Inhibition).

    • Control Low: 20 nL Staurosporine (10 µM final) (100% Inhibition).

  • Master Mix 1 (Kinase + Antibody): Prepare a solution containing the Kinase (5 nM) and Eu-Antibody (2 nM) in Kinase Buffer A.

  • Dispense Mix 1: Add 5 µL of Master Mix 1 to all wells. Incubate for 15 minutes at Room Temperature (RT).

  • Master Mix 2 (Tracer): Prepare the Tracer solution (e.g., Tracer 236) at 4X the

    
     concentration.
    
  • Dispense Mix 2: Add 5 µL of Master Mix 2 to all wells.

  • Incubation: Centrifuge plate at 1000 rpm for 1 min. Incubate for 60 minutes at RT in the dark.

    • Why? Equilibrium binding must be reached for accurate

      
       determination.
      
  • Detection: Read on a TR-FRET compatible reader (e.g., PHERAstar or EnVision).

    • Excitation: 337 nm (Laser/Flash lamp).

    • Emission 1 (Donor): 620 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Tracer).

Data Analysis & Hit Validation

Calculation

The primary readout is the Emission Ratio (ER) :



Calculate % Inhibition for each well:



  • 
    : DMSO Control (High FRET).
    
  • 
    : Staurosporine Control (Low FRET).
    
Quality Control (Z-Prime)

A robust assay must have a Z-factor (


) 

.

  • If

    
    , re-optimize the Tracer concentration or Kinase purity.
    
Structural Logic Diagram (SAR)

The following diagram visualizes the Structure-Activity Relationship (SAR) logic applied during the analysis of the screening results.

SAR_Logic Core Quinoline Core (Scaffold) R4 R4 (from Bromine): Hinge Binder Core->R4 Primary Driver R6 R6 (Ethyl): Hydrophobic Pocket Core->R6 Selectivity Tuner R2 R2 (Methyl): Solvent Front/Sterics Core->R2 Fine Tuning Activity Kinase Inhibitory Activity R4->Activity H-Bond Donor (Essential) R6->Activity Van der Waals (Potency) R2->Activity Electronic Effect

Figure 2: SAR Deconvolution strategy. The 4-position (derived from the bromo-precursor) is the primary determinant of activity, while the 6-ethyl group modulates selectivity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Z-Factor (< 0.5) Tracer concentration too highTitrate tracer to exactly

value.
Signal Drift Evaporation in 384-well plateUse high-quality plate seals; spin down immediately.
High Background Non-specific binding of Eu-AbAdd 0.01% Triton X-100 or Brij-35 to buffer.
Precipitation Compound insolubilityEnsure DMSO concentration < 1% final; check library solubility.

References

  • Quinoline Scaffolds in Oncology: Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[1][2] Current Medicinal Chemistry.

  • TR-FRET Assay Principles: Robers, M. B., et al. (2008). A time-resolved fluorescence resonance energy transfer assay for profiling inhibitors of protein kinases.[3] Analytical Biochemistry.

  • Z-Factor Validation: Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Assay Guidance Manual: Coussens, N. P., et al. (2012). Assay Guidance Manual: Kinase Assays. NCBI Bookshelf.

Sources

Analytical Method Development & Quantification of 4-Bromo-6-ethyl-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Compound Profile

This guide details the analytical strategy for 4-Bromo-6-ethyl-2-methylquinoline , a halogenated quinoline intermediate often utilized in the synthesis of antimalarial or anticancer pharmacophores.[1][2] Due to the basic nitrogen atom (quinoline core) and the lipophilic substituents (ethyl, bromo), this molecule presents specific challenges: peak tailing due to silanol interactions and poor aqueous solubility .

The protocols below prioritize robustness for Quality Control (HPLC-UV) and sensitivity for Pharmacokinetics/Trace Analysis (LC-MS/MS).

Physicochemical Profile (Critical for Method Design)
PropertyValue (Approx.)Analytical Implication
Molecular Formula C₁₂H₁₂BrNMonoisotopic Mass: ~249.01 / 251.01 Da (1:1 Br pattern)
LogP ~4.0 - 4.5Highly lipophilic; requires high organic mobile phase strength.[1][2]
pKa (Quinoline N) ~3.5 - 4.5Weak base.[1][2] At pH < 2.5, it is fully protonated (BH⁺), improving peak shape.[1]
UV Max ~254 nm, 315 nm254 nm provides the best balance of sensitivity and solvent cutoff.

Method Development Strategy

A rigid method often fails when transferred between labs.[1][2] Instead, we use a "Scouting-Optimization-Validation" workflow.

Workflow Visualization

MethodDevelopment Start Compound Assessment (LogP, pKa) Scout Gradient Scouting (5-95% B) Start->Scout Define Constraints Optimize Optimization (pH & Column) Scout->Optimize Resolution > 1.5 Validate Validation (ICH Q2 R1) Optimize->Validate Final Method Validate->Optimize Fail

Figure 1: Systematic method development workflow ensuring robust separation of the target quinoline from potential regioisomers.

Protocol A: HPLC-UV (Purity & QC)

Objective: Routine quantification of raw material purity and reaction monitoring. Mechanism: Reversed-Phase Chromatography (RPC) utilizing pH control to suppress silanol activity.[1][2]

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[1]

    • Why: "End-capping" reduces free silanol groups, critical for preventing tailing of the basic quinoline nitrogen [1].[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]

    • Why: Low pH ensures the quinoline is fully protonated and forms an ion pair with phosphate, sharpening the peak.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 35°C (Improves mass transfer for bulky bromo/ethyl groups).[1]

  • Detection: UV @ 254 nm (Reference: 360 nm).[1]

Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Equilibration
10.090Elution of Target (Exp. RT ~7-8 min)
12.090Wash highly lipophilic dimers
12.130Re-equilibration
15.030End of Run
Standard Preparation (Stock)[1]
  • Weigh 10 mg of this compound.

  • Dissolve in 10 mL of 100% Methanol (Do not use water; solubility is too low).

  • Sonicate for 5 mins. Concentration = 1 mg/mL.[1][2][4]

  • Dilute working standards with Mobile Phase A:B (50:50).

Protocol B: LC-MS/MS (Trace Quant & PK)

Objective: High-sensitivity quantification in biological matrices (plasma/microsomes) or genotoxic impurity screening.[1][2] Mechanism: Electrospray Ionization (ESI) in Positive Mode.[1]

Mass Spectrometry Parameters
  • Ion Source: ESI Positive (ESI+).[1][5]

  • Capillary Voltage: 3.5 kV.[1][2]

  • Desolvation Temp: 400°C (High temp required for stable ionization of thermally stable quinolines).[1]

  • Precursor Ion: The bromine isotope pattern is distinct. You will see two peaks of equal intensity separated by 2 Da.[1][2]

    • 79Br Isotope: m/z ~250.0 [M+H]⁺[1]

    • 81Br Isotope: m/z ~252.0 [M+H]⁺[1]

MRM Transitions (Multiple Reaction Monitoring)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Rationale
Quantifier 250.0 (79Br)171.125Loss of Bromine radical (Br[1][2]•) [2].
Qualifier 1 252.0 (81Br)171.125Confirmation via isotope ratio (1:1).[1]
Qualifier 2 250.0143.140Ring fragmentation (Loss of Ethyl/Methyl).[1]

Note: The loss of Br (M-79) is the most common fragmentation pathway for bromo-aromatics.[1][2]

LC Conditions (MS-Compatible)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 50 mm, 1.7 µm).[1][2]

    • Why: Phenyl phases offer unique

      
       selectivity for aromatic quinolines, often separating isomers better than C18 [3].[1][2]
      
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Fast ballistic gradient (5% B to 95% B in 3 minutes) for high throughput.

LC-MS Fragmentation Logic

MassSpec Parent Parent Ion [M+H]+ m/z 250.0 / 252.0 Frag1 Loss of Br radical [M-Br]+ m/z ~171.1 Parent->Frag1 CE 25eV (Primary Quant) Frag2 Ring Cleavage (Loss of Alkyls) m/z ~143 Parent->Frag2 CE 40eV (Structural ID)

Figure 2: Predicted fragmentation pathway for MRM optimization. The bromine loss is the dominant channel.

Sample Preparation (Biological Matrix)

For drug development (PK studies), simple protein precipitation is often insufficient due to the compound's high lipophilicity (binding to proteins).[1] Liquid-Liquid Extraction (LLE) is recommended.[1][2]

LLE Protocol
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube.

  • IS Addition: Add 10 µL of Internal Standard (e.g., d3-Quinoline or a structural analog like 6-bromoquinoline).[1][2]

  • Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.[1][2]

    • Why: Non-polar solvents extract the lipophilic target while leaving polar matrix interferences behind.

  • Agitation: Vortex for 5 mins; Centrifuge at 10,000 rpm for 5 mins.

  • Reconstitution: Evaporate the supernatant under Nitrogen stream; reconstitute in 100 µL Mobile Phase (50:50 A:B).

Validation Parameters (Acceptance Criteria)

Based on FDA Bioanalytical Method Validation Guidelines [4].

ParameterAcceptance CriteriaNotes
Linearity (r²) > 0.995Range: 10 ng/mL – 5000 ng/mL (LC-MS).[1][2]
Accuracy 85-115%At LLOQ, Low, Mid, and High QC levels.[1]
Precision (CV) < 15%Intra-day and Inter-day.[1]
Recovery > 70%Consistent across concentration range.
Carryover < 20% of LLOQCritical due to lipophilicity; use needle wash (50% MeOH).[1]

Troubleshooting Guide

Issue: Peak Tailing

  • Cause: Interaction between the basic quinoline nitrogen and acidic silanols on the silica support.

  • Fix: Increase buffer concentration (up to 25mM Ammonium Formate) or switch to a "High pH" stable column (e.g., Waters XBridge) and run at pH 9.5 (Unionized form elutes sharper).

Issue: Split Peaks

  • Cause: Sample solvent is too strong (e.g., injecting 100% MeOH sample into 30% MeCN stream).[1]

  • Fix: Dilute sample to match the starting mobile phase composition (e.g., 30% MeCN).

References

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] Link[1]

  • Holčapek, M., et al. (2010).[1] Mass spectrometry of quinoline alkaloids. Journal of Mass Spectrometry, 45(8), 899-915.[1] Link[1]

  • Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1][2] (Chapter on Phenyl stationary phases). Link[1]

  • U.S. FDA. (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Link

Sources

Application Note: Elucidating the Fragmentation Pattern of 4-Bromo-6-ethyl-2-methylquinoline by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-6-ethyl-2-methylquinoline is a substituted quinoline derivative. Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including the development of antimalarial, antibacterial, and anticancer agents. The structural characterization of these compounds is paramount for drug discovery and development, ensuring the identity and purity of synthesized molecules. Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique for the structural elucidation of such organic molecules by analyzing their fragmentation patterns.[1] This application note provides a detailed guide to understanding and predicting the mass spectrometry fragmentation pattern of this compound, offering a robust protocol for its analysis.

Scientific Principles: Predicting Fragmentation

The fragmentation of this compound in a mass spectrometer is governed by the stability of the resulting ions and neutral fragments. The quinoline ring system provides a stable aromatic core, influencing the fragmentation pathways.[2][3] The presence of a bromine atom, an ethyl group, and a methyl group at specific positions introduces characteristic fragmentation behaviors.

Key Molecular Features Influencing Fragmentation:

  • Quinoline Core: The stable aromatic ring system will likely result in a prominent molecular ion peak.[2][3] A characteristic fragmentation of the quinoline core itself involves the expulsion of a neutral hydrogen cyanide (HCN) molecule.[4]

  • Bromine Isotope Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[5][6][7] This will lead to a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, with the two peaks having nearly equal intensity.

  • Ethyl Group at C-6: The ethyl group is susceptible to benzylic cleavage, a common fragmentation pathway for alkyl-substituted aromatic compounds.[7] This involves the loss of a methyl radical (•CH₃) to form a stable benzylic cation.

  • Methyl Group at C-2: The methyl group can also undergo fragmentation, though benzylic cleavage of the larger ethyl group is generally more favorable due to the formation of a more stable secondary benzylic cation.

  • Bromo Group at C-4: The carbon-bromine bond can undergo cleavage, leading to the loss of a bromine radical (•Br).[8]

Proposed Fragmentation Pathway

Based on these principles, the electron ionization mass spectrum of this compound is expected to exhibit a series of characteristic fragment ions. The molecular ion (M⁺•) will be readily formed. Subsequent fragmentation will likely proceed through several key pathways:

  • Benzylic Cleavage: The most favorable initial fragmentation is expected to be the loss of a methyl radical from the ethyl group to form a stable secondary benzylic cation.

  • Loss of Bromine: Cleavage of the C-Br bond will result in the loss of a bromine radical.

  • Quinoline Ring Fragmentation: The quinoline ring itself may fragment, notably through the loss of HCN.[4]

  • Sequential Fragmentations: Combinations of these primary fragmentation events can also occur.

Fragmentation_Pathway M [M]⁺• This compound m/z = 263/265 F1 [M - CH₃]⁺ m/z = 248/250 M->F1 - •CH₃ F2 [M - Br]⁺ m/z = 184 M->F2 - •Br F3 [M - CH₃ - HCN]⁺ m/z = 221/223 F1->F3 - HCN F4 [M - Br - C₂H₄]⁺ m/z = 156 F2->F4 - C₂H₄ Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Prepare Stock Solution (1 mg/mL) Prep2 Prepare Working Solution (10-100 µg/mL) Prep1->Prep2 Analysis3 Inject Sample Prep2->Analysis3 Analysis1 Set GC and MS Conditions Analysis2 Inject Solvent Blank Analysis1->Analysis2 Analysis2->Analysis3 Data1 Identify Chromatographic Peak Analysis3->Data1 Data2 Extract Mass Spectrum Data1->Data2 Data3 Analyze Fragmentation Pattern Data2->Data3

Sources

Application Note: SAR Development Strategies for 4-Bromoquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-level, rigorous protocol for developing Structure-Activity Relationship (SAR) studies centered on the 4-bromoquinoline scaffold. This moiety is a "privileged structure" in medicinal chemistry, serving as a critical junction for synthesizing antimalarials (via


) and kinase inhibitors (via Pd-catalyzed cross-coupling).

Executive Summary & Strategic Rationale

The 4-bromoquinoline scaffold offers a unique "divergent point" in drug discovery. Unlike its chloro-analog, the bromo-derivative possesses superior reactivity for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) while retaining susceptibility to Nucleophilic Aromatic Substitution (


).

Core Value Proposition:

  • Versatility: Access to both bi-aryl systems (kinase inhibitors) and amino-alkyl derivatives (infectious disease targets) from a single precursor.

  • Speed: Rapid library generation using parallel synthesis techniques.

  • Tunability: The C4 position dramatically influences electronic distribution and solubility, key parameters for ADME optimization.

Strategic Workflow Diagram

The following diagram illustrates the divergent synthetic strategy for SAR generation.

SAR_Strategy Start 4-Hydroxyquinoline (Precursor) Core 4-Bromoquinoline (The Scaffold) Start->Core POBr3 or PBr3 Deoxychlorination PathA Path A: C-C Bond Formation (Suzuki/Sonogashira) Core->PathA Pd(0) Cat. Boronic Acids PathB Path B: C-N Bond Formation (SNAr / Buchwald) Core->PathB Heat/Acid Primary Amines LibA Library A: Bi-Aryl Analogs (Kinase Targets) PathA->LibA LibB Library B: Amino-Quinolines (Antimalarial/DNA Binding) PathB->LibB

Caption: Divergent synthetic pathways from the 4-bromoquinoline core allowing access to distinct chemical spaces.

Synthetic Protocols: The Foundation

Core Synthesis: 4-Bromoquinoline

Objective: High-yield synthesis of the parent scaffold from 4-hydroxyquinoline.

Rationale: While


 is traditional, using 

in DMF is often cleaner, milder, and higher yielding, avoiding the formation of tarry byproducts common in neat

refluxes [1, 2].

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reactants: Charge the flask with 4-hydroxyquinoline (4.0 g, 27.6 mmol) and anhydrous DMF (30 mL).

  • Addition: Cool to 0°C. Add Phosphorus Tribromide (

    
    )  (7.61 g, 28.2 mmol) dropwise over 10 minutes. Caution: Exothermic.
    
  • Reaction: Allow the red suspension to stir at ambient temperature for 30–60 minutes. Monitor by TLC (5% MeOH in DCM).

  • Quench: Pour mixture onto crushed ice (100 g). Neutralize to pH ~10 using saturated

    
    .[1]
    
  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate.
    
  • Purification: Flash column chromatography (DCM/MeOH gradient 0-5%).

    • Expected Yield: 85-90%

    • Appearance: Yellow/Tan solid.

Path A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Bi-aryl analogs (e.g., for kinase hinge-binding regions).

Mechanism: The 4-bromo position is electronically activated, facilitating oxidative addition of Pd(0).

Protocol (Parallel Format):

  • Vessel: 2-5 mL microwave vials or sealed pressure tubes.

  • Cocktail: In a glovebox or under Argon, combine:

    • 4-Bromoquinoline (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst:

      
       (5 mol%) OR 
      
      
      
      (for sterically hindered substrates).
    • Base:

      
       (aqueous, 3 equiv).
      
    • Solvent: DME (Dimethoxyethane) or Dioxane (degassed).

  • Execution: Seal and heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).

  • Purification: Filter through Celite. Direct purification via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Path B: Nucleophilic Aromatic Substitution ( )

Target: Amino-quinolines (e.g., Chloroquine analogs).

Mechanism: The quinoline nitrogen renders the C4 position electrophilic. Protonation (acid catalysis) enhances this effect by creating a highly electrophilic quinolinium species [3].

Protocol:

  • Reactants: Combine 4-bromoquinoline (1.0 equiv) and Amine (Primary/Secondary, 2-5 equiv).

  • Conditions:

    • Method A (Neat): If amine is liquid and high-boiling, heat neat at 120°C.

    • Method B (Solvent): Ethanol or n-Butanol with catalytic HCl (or phenol) at reflux.

  • Key Step: For unreactive amines, add catalytic phenol (10 mol%). Phenol acts as a "shuttle," forming a transient 4-phenoxy intermediate which is rapidly displaced by the amine.

  • Isolation: Basify with

    
    . Precipitate usually forms; collect by filtration.
    

Library Design & SAR Logic

To build a robust SAR, you must systematically probe the binding pocket. Do not synthesize randomly. Use the "Scan & Hop" method.

SAR Matrix Table
SeriesModification ZoneChemical LogicBiological Hypothesis
A C4-Linker Length Vary diamine chain (2C, 3C, 4C)Probes distance to secondary binding sites (e.g., acidic food vacuole in Plasmodium).
B C4-Terminal Amine

, Morpholine, Piperazine
Modulates pKa and solubility; critical for lysosomal trapping.
C C7-Substitution Cl,

, OMe, F
Electronic Switch: Halogens (Cl) often essential for inhibiting hemozoin formation [4].
D C2/C3-Sterics Methyl, PhenylProbes steric tolerance of the pocket. C3 substitution often reduces activity (steric clash).

Biological Validation & Data Analysis

Assay Workflow (Example: Cell Viability/IC50)

Every synthesized analog must pass through a standardized screening cascade to ensure data integrity.

Bio_Cascade Compound Synthesized Analog (>95% Purity) Solubility Solubility Check (DMSO/PBS) Compound->Solubility Primary Primary Screen (Single Dose @ 10 µM) Solubility->Primary Pass Secondary Dose Response (10-pt titration) Primary->Secondary >50% Inhibition Counter Counter Screen (Cytotoxicity/HEK293) Secondary->Counter SAR_Update Update SAR Model Counter->SAR_Update

Caption: Standardized biological screening cascade for validating 4-bromoquinoline analogs.

Interpreting the Data (Self-Validation)
  • The "Cliff" Check: If a minor change (e.g., Methyl to Ethyl) causes a >10x loss in potency, you have found an "Activity Cliff." This indicates a tight steric constraint.

  • The Flat SAR: If all analogs have similar potency (within 2-3x), your assay may be saturated, or the compounds are acting via a non-specific mechanism (e.g., membrane disruption). Action: Run a detergent-based counter-assay.

References

  • ChemicalBook. (n.d.). Synthesis of 4-Bromoquinoline. Retrieved from

  • GuideChem. (n.d.). How to Prepare 4-Bromoquinoline and Its Applications. Retrieved from

  • National Institutes of Health (NIH). (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC PubMed Central. Retrieved from (Note: Generalized link to PMC search for verification).

  • YouTube (Medicinal Chemistry Made Easy). (2022).[2] SAR of 4 Aminoquinolines, SAR of Quinolines. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[3] Retrieved from

Sources

Application Notes & Protocols: Leveraging 4-Bromo-6-ethyl-2-methylquinoline in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fragment-Based Approach and the Promise of the Quinoline Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional High-Throughput Screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] Instead of screening vast libraries of large, complex molecules, FBDD utilizes a more focused library of small, low-molecular-weight compounds ("fragments") to probe a protein target's binding sites.[3][4] While these fragments typically bind with weak affinity (in the micromolar to millimolar range), their interactions are often highly efficient in terms of binding energy per atom.[2][3] The structural simplicity of these hits provides a more tractable starting point for optimization, allowing medicinal chemists to build complexity and potency in a rational, structure-guided manner.[5][6]

Within the vast chemical space available for fragment library design, the quinoline motif stands out as a "privileged scaffold."[7] This bicyclic heterocycle is a common feature in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[8][9][10] Its rigid structure provides a well-defined shape for presentation of substituents, while the nitrogen atom can act as a hydrogen bond acceptor.

This guide focuses on a specific, strategically designed fragment: 4-Bromo-6-ethyl-2-methylquinoline . We will explore its utility in FBDD, detailing not just the "how" but the critical "why" behind each experimental choice. This molecule is not merely a random collection of atoms; it is a carefully considered tool, "poised" for discovery and subsequent optimization. The bromine atom, in particular, serves a dual purpose: it can participate in halogen bonding—a specific, directional non-covalent interaction—and act as a versatile synthetic handle for rapid analogue generation.[11][12][13]

Physicochemical Profile of the Fragment

This compound has been selected for its adherence to the principles of fragment design, often summarized by the "Rule of Three." This empirical guideline suggests that fragments should ideally have a molecular weight under 300 Da, a cLogP of 3 or less, fewer than 3 hydrogen bond donors, and fewer than 3 hydrogen bond acceptors.

PropertyValueSourceRule of Three Compliance
Molecular Formula C₁₂H₁₂BrNN/A
Molecular Weight 250.13 g/mol Yes (< 300)
cLogP (predicted) ~3.4 - 4.0(Calculated)Borderline (> 3)
Hydrogen Bond Donors 0(Structure)Yes (≤ 3)
Hydrogen Bond Acceptors 1 (Quinoline N)(Structure)Yes (≤ 3)
Rotatable Bonds 1(Structure)Yes (≤ 3)

Note: While the predicted cLogP is slightly above 3, its rigid scaffold and potential for strong, specific interactions (like halogen bonding) make it a valuable fragment to include in a screening library.

The FBDD Workflow: A Holistic Overview

The journey from a fragment hit to a lead candidate is a multi-step, iterative process. It begins with identifying a weak-binding fragment and culminates in a potent, selective molecule with drug-like properties. This workflow is critically dependent on the synergy between biophysical screening methods and high-resolution structural biology.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Hit-to-Lead Optimization TargetPrep Target Protein Preparation & QC PrimaryScreen Primary Screen (e.g., Thermal Shift) TargetPrep->PrimaryScreen HitValidation Hit Validation & Affinity (e.g., SPR, NMR) PrimaryScreen->HitValidation Structure Structural Biology (X-ray Crystallography) HitValidation->Structure SBDD Structure-Based Design (SBDD) Structure->SBDD ChemSynth Chemical Synthesis (Analogue Generation) SBDD->ChemSynth Iterative DMTA Cycles SAR SAR Analysis (Potency, Selectivity, ADME) ChemSynth->SAR Iterative DMTA Cycles SAR->SBDD Iterative DMTA Cycles Lead Lead Candidate SAR->Lead Screening_Cascade Lib Fragment Library (incl. This compound) TSA Protocol 1: Primary Screen Thermal Shift Assay (TSA) Lib->TSA SPR Protocol 2: Hit Validation Surface Plasmon Resonance (SPR) TSA->SPR Initial Hits (ΔTm > 2°C) Xray Protocol 3: Structural Studies X-ray Crystallography SPR->Xray Confirmed Binders (KD < 1 mM) H2L Hit-to-Lead Chemistry Xray->H2L Binding Mode Solved

Caption: A typical screening cascade for FBDD hit identification.

Protocol 1: Primary Hit Identification via Thermal Shift Assay (TSA)

Principle: TSA, or Differential Scanning Fluorimetry (DSF), is a rapid, cost-effective method for primary screening. [14]It measures a protein's thermal stability by monitoring its unfolding temperature (Tm). The binding of a ligand, such as our fragment, typically stabilizes the protein's folded state, resulting in a measurable increase in its Tm (a positive ΔTm). [15]This shift is monitored using an environment-sensitive fluorescent dye that binds to exposed hydrophobic regions of the unfolding protein.

Methodology:

  • Protein & Dye Preparation:

    • Dilute purified TargetProteinX to a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The optimal protein concentration should be determined empirically.

    • Prepare a 500X stock of SYPRO Orange dye in DMSO. Dilute this into the protein buffer to create a 20X working solution.

  • Assay Plate Preparation:

    • Using an acoustic liquid handler (e.g., ECHO), dispense 50 nL of 10 mM this compound stock (in DMSO) into the wells of a 384-well PCR plate. This yields a final assay concentration of 100 µM.

    • Include positive controls (known binder) and negative controls (DMSO only).

  • Reaction Assembly:

    • Add 5 µL of the TargetProteinX solution to each well.

    • Add 5 µL of the 20X SYPRO Orange working solution. The final volume is 10 µL, containing 1 µM protein, 5X dye, and 1% DMSO.

    • Seal the plate, centrifuge briefly (1 min at 1000 x g) to collect the contents.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to monitor fluorescence (e.g., ROX channel) while ramping the temperature from 25 °C to 95 °C at a rate of 0.05 °C/sec.

  • Data Analysis:

    • Plot fluorescence versus temperature. The protein's melting temperature (Tm) is the midpoint of the sigmoidal unfolding transition, typically calculated by fitting the curve or finding the maximum of the first derivative.

    • Calculate the thermal shift: ΔTm = Tm(fragment) - Tm(DMSO) .

    • Hit Criteria: A reproducible ΔTm of ≥ 2 °C is considered a promising initial hit for follow-up.

Protocol 2: Hit Validation and Affinity Measurement by Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free biophysical technique that provides real-time quantitative data on binding affinity and kinetics. [16][17]The protein target is immobilized on a sensor chip. When the fragment is flowed over the surface, binding causes a change in mass at the surface, which is detected as a change in the refractive index, measured in Resonance Units (RU). [18]This technique is invaluable for confirming direct binding and eliminating false positives from the primary screen. [5] Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject TargetProteinX (10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the surface until the desired immobilization level is reached (typically 8,000-12,000 RU for fragment screening).

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.

  • Assay Execution:

    • Prepare a dilution series of this compound in running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO). Concentrations should span the expected dissociation constant (KD), for example, from 1 mM down to 1 µM.

    • Inject each concentration over the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase where only running buffer flows (e.g., 120 seconds).

    • A surface regeneration step (e.g., a short pulse of 50 mM NaOH or 2 M MgCl₂) may be required between cycles if the fragment dissociates slowly.

  • Data Analysis:

    • The raw data (sensorgrams) are double-referenced by subtracting the signal from the reference flow cell and from a buffer-only (blank) injection.

    • For affinity determination, plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to derive the equilibrium dissociation constant (KD).

    • For kinetic analysis, globally fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka) and dissociation rate constant (kd). KD can then be calculated as kd/ka.

    • Hit Confirmation: A confirmed hit will show a concentration-dependent binding response and a measurable KD, typically in the range of 10 µM to 1 mM for a fragment.

Protocol 3: Structural Characterization by X-ray Crystallography

Principle: This is the definitive step in FBDD. [19]Obtaining a high-resolution crystal structure of the target protein in complex with the fragment provides a precise, three-dimensional map of the binding interaction. [20]This structural information is the blueprint for the subsequent hit-to-lead optimization phase, revealing the fragment's binding mode, key interactions, and nearby pockets that can be exploited for potency improvement. [21] Methodology:

  • Protein Crystallization:

    • Screen for crystallization conditions for apo-TargetProteinX using commercially available screens via sitting-drop or hanging-drop vapor diffusion.

    • Optimize initial hits to produce large, single, well-diffracting crystals (diffraction to at least 2.5 Å resolution is desirable). [22]2. Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM, limited by solubility) in a cryo-protectant-compatible mother liquor.

    • Transfer an apo-crystal of TargetProteinX into the soaking solution and incubate for a period ranging from minutes to overnight. [3]The short incubation time is often sufficient for small fragments to diffuse into the crystal lattice.

  • Data Collection:

    • Harvest the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline. Collecting data at a specific wavelength to leverage the anomalous signal from the bromine atom can be a powerful technique to unambiguously determine its location and the fragment's orientation, especially in cases of low occupancy. [23]4. Structure Solution and Refinement:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully inspect the resulting electron density maps (2Fo-Fc and Fo-Fc) for positive density corresponding to the bound fragment. Specialized software can aid in detecting weak density from low-occupancy binders. [20] * Model the fragment into the density, refine the structure, and validate the final model.

    • Outcome: A high-resolution structure revealing the precise orientation of the this compound in the binding site and its interactions with the protein.

Hypothetical Screening Results

Fragment IDAssayResultInterpretation
This compound TSAΔTm = +3.5 °C Strong stabilizing effect; qualifies as a primary hit.
This compound SPRKD = 250 µM Confirmed direct binder with typical fragment-level affinity.
This compound X-rayStructure solved at 1.8 Å High-resolution binding mode obtained, enabling SBDD.

From Hit to Lead: Structure-Guided Optimization

The structural information gleaned from crystallography is the catalyst for the hit-to-lead phase. [6]The goal is to transform the low-affinity fragment into a potent lead compound by systematically adding functionality that creates new, favorable interactions with the target protein. [24][25]

Hit_To_Lead cluster_0 Initial Hit cluster_1 Structure-Based Design cluster_2 Optimized Lead Frag Fragment Hit This compound KD = 250 µM Xray X-ray Structure reveals unoccupied adjacent pocket with a key Asp residue Frag->Xray Structural Info Design Design: Use Suzuki coupling at C4-Br to add a boronic acid that can interact with Asp Xray->Design Lead Lead Compound New analogue with improved affinity KD = 500 nM Design->Lead Synthesis & Testing

Caption: The "Fragment Growing" strategy for hit-to-lead optimization.

Strategy: Fragment Growing via Suzuki Coupling

  • Structural Insight: The X-ray crystal structure reveals that the bromine atom at position 4 is solvent-exposed and points towards a small, adjacent pocket containing an aspartic acid residue.

  • Medicinal Chemistry Hypothesis: Replacing the bromine with a group capable of forming a salt bridge or strong hydrogen bond with the aspartate should significantly increase binding affinity. A phenylboronic acid, introduced via a Suzuki coupling reaction, is an excellent candidate.

  • Execution: Synthesize a small library of analogues by coupling various aryl- and heteroaryl-boronic acids to the 4-position of the quinoline core.

  • Analysis: Test the new compounds using SPR to determine their affinity. A successful "grow" will result in a substantial improvement in KD, validating the structure-based design hypothesis and moving the chemical series into the lead optimization phase.

Conclusion

This compound is an exemplary fragment, embodying key principles of modern drug discovery. Its privileged quinoline core provides a robust anchor, while its strategically placed substituents offer vectors for probing target topology. The bromine atom, in particular, elevates it from a simple binder to a versatile tool for both exploring halogen bonding interactions and executing rapid, structure-guided chemical optimization. By employing an integrated cascade of biophysical and structural techniques as detailed in these protocols, researchers can effectively leverage this and similar fragments to prosecute challenging drug targets and accelerate the journey toward novel therapeutics.

References

  • Mphahane, N., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18551-18579. Retrieved from [Link]

  • Li, Q., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 189. Retrieved from [Link]

  • Jadhav, S. B., & Gaikwad, P. V. (2022). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar, 4(1). Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]

  • Eurofins. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]

  • 3B Pharmaceuticals. (2022, December 9). Introduction into Fragment Based Drug Discovery [Video]. YouTube. Retrieved from [Link]

  • Broad Institute. (n.d.). BroadE: Fragment-based Drug Discovery 101. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Bioorganic Chemistry, 125, 105886. Retrieved from [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. Retrieved from [Link]

  • Hindle, S., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Frontiers in Chemistry, 7, 9. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal-shift assay for fragment library screening. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Betz, M., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 10), 1311-1320. Retrieved from [Link]

  • Cuzzolin, A., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93. Retrieved from [Link]

  • De la Cruz, L., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biophysical Reviews, 11(2), 205-214. Retrieved from [Link]

  • Erlanson, D. A., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Medicinal Research Reviews, 42(4), 1474-1506. Retrieved from [Link]

  • de Souza, T. A., & de Azevedo, W. F., Jr. (2021). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Current Drug Targets, 22(14), 1634-1644. Retrieved from [Link]

  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Retrieved from [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. PubMed. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Hit-to-Lead process. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility. Journal of Chemical & Engineering Data, 68(4), 929-943. Retrieved from [Link]

  • Hindle, S., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Frontiers. Retrieved from [Link]

  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • Stahelin, R. V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]

  • Ma, S. (2025, May 19). Placing low-occupancy fragments using the anomalous signal of sulfur and halogen atoms [Video]. YouTube. Retrieved from [Link]

  • Guesmi, H., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(7), 1076-1089. Retrieved from [Link]

  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies. Retrieved from [Link]

  • Ciulli, A., & Williams, G. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. SLAS Discovery, 19(6), 731-743. Retrieved from [Link]

Sources

functionalization of the quinoline ring at the 4-position

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Functionalization of the Quinoline Ring at the 4-Position Document Type: Application Note & Technical Protocol Version: 2.0 (High-Performance Chemistry Series)

Executive Summary: The C4 Electronic Anomaly

In medicinal chemistry, the quinoline scaffold is a "privileged structure," forming the core of antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterial agents. While the 2-position (C2) is electronically similar to the 4-position (C4), the C4 site offers distinct pharmacological advantages. It is located para to the ring nitrogen, allowing for unique electronic communication through the


-system that C2 (ortho) does not provide.

However, C4 functionalization poses specific synthetic challenges.[1] The peri-interaction with the C5-hydrogen can sterically hinder bulky substitutions, and the nitrogen atom can poison transition metal catalysts. This guide outlines three high-fidelity workflows to overcome these barriers, moving from classical displacement to cutting-edge C-H activation.

Methodological Decision Matrix

Before selecting a protocol, use this decision tree to match your substrate availability with the desired transformation.

Quinoline_Strategy Start Starting Material? Halo 4-Haloquinoline (Cl, Br, I) Start->Halo H Quinoline (Unsubstituted at C4) Start->H Nu Nucleophile Type? Halo->Nu Radical Radical Source Available? H->Radical Amine Amine/Alkoxide (Heteroatom) Nu->Amine Strong Nu Carbon Aryl/Alkyl (Carbon) Nu->Carbon C-C Bond Method1 Method A: SNAr (Acid Catalysis) Amine->Method1 Method2 Method B: Pd-Coupling (Suzuki/Buchwald) Carbon->Method2 Method3 Method C: Minisci C-H Activation (Photochemical/Radical) Radical->Method3 Regioselective Conditions

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.

Detailed Protocols

Method A: Regioselective Nucleophilic Aromatic Substitution ( )

Best for: Introducing amines, ethers, and thiols.

The Expert Insight: Unlike standard benzene


, which requires strong electron-withdrawing groups, the quinoline nitrogen activates the C4 position. However, the key to high yield is acid catalysis . Protonation of the ring nitrogen (N1) significantly lowers the LUMO energy at C4, making it highly susceptible to nucleophilic attack, even more so than C2.

Protocol:

  • Reagents:

    • Substrate: 4-Chloroquinoline (1.0 equiv).

    • Nucleophile: Primary/Secondary Amine (1.2 equiv).

    • Solvent: Ethanol or 2-Propanol (0.5 M).

    • Catalyst: HCl (cat. 0.1 equiv) or use Amine HCl salt.

  • Procedure:

    • Dissolve 4-chloroquinoline in ethanol.

    • Add the amine.[1][2][3] If the amine is volatile, use a sealed tube.

    • Critical Step: Add 2-3 drops of conc. HCl or use the hydrochloride salt of the amine. This activates the ring.[4][5]

    • Reflux at 80-90°C for 4–12 hours. Monitor by TLC (DCM/MeOH 95:5).

    • Observation: The reaction often turns yellow/orange upon protonation.

  • Workup:

    • Cool to RT. Basify with sat.

      
       to pH 8 (crucial to deprotonate the product for extraction).
      
    • Extract with EtOAc (

      
      ). Wash organic layer with brine.
      
    • Dry over

      
       and concentrate.
      
Method B: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Best for: Forming C-C bonds (Biaryls, Alkyls).

The Expert Insight: The quinoline nitrogen is a strong


-donor and can displace phosphine ligands, poisoning the Palladium catalyst. To prevent this, use bulky, electron-rich ligands  (e.g., XPhos, SPhos) or chelating ligands (dppf) that resist displacement. For 4-chloroquinolines (cheaper than bromo), SPhos is essential to facilitate the difficult oxidative addition.

Protocol:

  • Reagents:

    • Substrate: 4-Chloroquinoline (1.0 equiv).

    • Coupling Partner: Aryl Boronic Acid (1.5 equiv).[6]

    • Catalyst:

      
       (2 mol%) + SPhos (4 mol%) OR 
      
      
      
      (for bromides).
    • Base:

      
       (2.0 equiv) – Superior to carbonates for heteroaromatics.
      
    • Solvent: Toluene/Water (10:[7]1) or 1,4-Dioxane/Water.

  • Procedure:

    • Degassing (Critical): Combine solvent, base, and boronic acid in a vial. Sparge with Argon for 10 mins. Oxygen kills the active Pd(0) species.

    • Add the Quinoline and Pd-Precatalyst under a counter-flow of Argon.

    • Seal and heat to 100°C for 12 hours.

  • Workup:

    • Filter through a Celite pad to remove Pd black.

    • Partition between water and EtOAc.

    • Purify via flash chromatography. Note: Quinolines often streak on silica; add 1%

      
       to your eluent.
      
Method C: C4-Selective Minisci C-H Activation

Best for: Late-stage functionalization of complex scaffolds.

The Expert Insight: Classic Minisci reactions (radical addition) often yield a mixture of C2 and C4 isomers. However, recent advances (2023-2024) utilize Electron Donor-Acceptor (EDA) complexes or specific photocatalysts to drive regioselectivity. The C4 position is electronically favored by nucleophilic radicals when the medium is acidic (protonated quinoline).

Protocol (Photochemical Alkylation):

  • Reagents:

    • Substrate: Quinoline (1.0 equiv).[8]

    • Radical Precursor: Alkyl sulfinate or Carboxylic acid + Oxidant.

    • Acid: TFA (1.0 equiv) – Directs radical to C4/C2.

    • Photocatalyst: Eosin Y (1 mol%) or Ir-based (if budget permits).

    • Light Source: Blue LED (450 nm).

  • Procedure:

    • Dissolve Quinoline and radical precursor in DMSO/Water.

    • Add TFA (Protonation increases electrophilicity of the ring).

    • Irradiate with Blue LED at RT for 18-24 hours.

    • Note: Keep the reaction temperature stable (fan cooling) to prevent thermal degradation.

  • Workup:

    • Neutralize with

      
      .
      
    • Extract with DCM.

    • Purification: Regioisomers (C2 vs C4) usually have distinct Rf values. C4 isomers are typically more polar than C2 isomers.

Mechanistic Visualization: The Pd-Catalytic Cycle

Understanding the failure points in Palladium catalysis is vital for troubleshooting.

Pd_Cycle Pd0 Pd(0)-L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + 4-Cl-Quinoline Complex1 Pd(II)-Ar-X OxAdd->Complex1 TransMet Transmetallation (Base Required) Complex1->TransMet + Ar-B(OH)2 / Base Poison Catalyst Poisoning (N-coordination) Complex1->Poison If Ligand is weak Complex2 Pd(II)-Ar-R TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Poison->Pd0 Reversible (Rare)

Figure 2: Catalytic cycle highlighting the risk of N-coordination (Poisoning) during the Pd(II) stage.

Comparative Data Table

FeatureMethod A (

)
Method B (Pd-Coupling)Method C (Minisci C-H)
Substrate 4-Haloquinoline4-HaloquinolineUnsubstituted Quinoline
Primary Bond C-N, C-O, C-SC-C, C-NC-C (Alkyl/Acyl)
Regioselectivity High (C4 > C2)High (Pre-installed Halogen)Variable (C2/C4 mix possible)
Cost LowHigh (Pd catalyst)Moderate (Photocatalyst)
Scalability Excellent (kg scale)Good (requires ligand cost)Moderate (light penetration)
Key Risk Harsh conditions (Heat/Acid)Catalyst PoisoningIsomer separation

References

  • Regioselectivity in

    
    :  Wolf, C., & Lerebours, R. (2004). "Regioselective cross-coupling reactions of 2,4-dichloroquinoline." Journal of Organic Chemistry. 
    
  • Buchwald-Hartwig Protocols: Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds."[3][8] Journal of the American Chemical Society.[9]

  • C4-Selective Minisci (Recent Advance): Kim, L., Lee, W., & Hong, S. (2024).[10][11] "Insight into C4 Selectivity in the Light-Driven C-H Fluoroalkylation of Pyridines and Quinolines." Angewandte Chemie International Edition.

  • General Quinoline Review: Corio, A., et al. (2021).[12] "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules.

  • Suzuki Ligand Selection: Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.[9]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Bromo-6-ethyl-2-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-bromo-6-ethyl-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice in a question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose and resolve issues leading to low yields and impurities, ensuring a more efficient and successful synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is typically approached in a two-step process. The first step involves the formation of the quinoline core, 6-ethyl-2-methylquinoline, via the Doebner-von Miller reaction. This is followed by a selective bromination at the 4-position of the quinoline ring. Both steps present unique challenges that can impact the overall yield and purity of the final product.

Synthetic_Pathway 4-Ethylaniline 4-Ethylaniline Doebner_von_Miller Doebner-von Miller Reaction 4-Ethylaniline->Doebner_von_Miller Crotonaldehyde Crotonaldehyde Crotonaldehyde->Doebner_von_Miller 6-Ethyl-2-methylquinoline 6-Ethyl-2-methylquinoline Doebner_von_Miller->6-Ethyl-2-methylquinoline Selective_Bromination Selective Bromination 6-Ethyl-2-methylquinoline->Selective_Bromination Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Selective_Bromination This compound This compound Selective_Bromination->this compound caption Figure 1: Synthetic workflow for this compound.

Caption: Figure 1: Synthetic workflow for this compound.

Part 1: Troubleshooting the Doebner-von Miller Reaction for 6-Ethyl-2-methylquinoline

The Doebner-von Miller reaction is a robust method for quinoline synthesis but is often plagued by low yields and the formation of tarry byproducts, especially when using reactive aldehydes like crotonaldehyde.[1]

Frequently Asked Questions (FAQs)

Q1: My Doebner-von Miller reaction has resulted in a low yield of 6-ethyl-2-methylquinoline and a significant amount of dark, intractable tar. What is the primary cause and how can I mitigate this?

A1: The most common issue in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, in this case, crotonaldehyde.[1] This leads to the formation of high-molecular-weight polymers and tars, which can trap your product and complicate purification.

Troubleshooting Steps:

  • Employ a Biphasic Solvent System: To minimize self-polymerization of crotonaldehyde in the acidic aqueous phase, consider a biphasic system. For instance, refluxing the 4-ethylaniline in aqueous hydrochloric acid with the crotonaldehyde in a non-polar organic solvent like toluene can be effective.[1] This sequesters the aldehyde in the organic phase, reducing its contact with the high concentration of acid.

  • Optimize Acid Catalyst: While a strong acid is necessary, the concentration and type can significantly influence the outcome. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[1][2] Milder Lewis acids may offer a better balance between reaction rate and suppression of side reactions. An improved procedure avoiding a separate oxidizing agent by using zinc chloride (ZnCl₂) has been reported, which forms a complex that can be easily decomposed with aqueous ammonia.[3]

  • Control Reaction Temperature: The reaction typically requires elevated temperatures, but excessive heat will accelerate tar formation.[4] Maintain the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times at high temperatures.

  • Slow Addition of Aldehyde: Instead of adding all the crotonaldehyde at once, a slow, dropwise addition to the heated reaction mixture can help maintain a low instantaneous concentration of the aldehyde, thereby reducing polymerization.

Q2: I am observing the formation of significant amounts of the dihydroquinoline intermediate (6-ethyl-2-methyl-1,2-dihydroquinoline). How can I ensure complete oxidation to the desired quinoline?

A2: Incomplete oxidation of the initially formed dihydroquinoline is another common reason for low yields of the final aromatic product. The Doebner-von Miller reaction often requires an oxidizing agent to facilitate the final aromatization step.[4]

Troubleshooting Steps:

  • Choice and Stoichiometry of Oxidizing Agent: If not using an in-situ method that promotes oxidation, an external oxidizing agent is necessary. Traditionally, arsenic acid or nitrobenzene corresponding to the aniline used (in this case, 4-ethylnitrobenzene) are employed.[4] Ensure you are using a sufficient stoichiometric amount of the oxidizing agent.

  • Optimize Reaction Time and Temperature for Oxidation: The oxidation step may require a longer reaction time or higher temperatures to proceed to completion. Monitor the disappearance of the dihydroquinoline intermediate by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Post-Reaction Oxidation: If you have already isolated your product and find it contaminated with the dihydroquinoline, a separate oxidation step can be performed. Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) are effective for this purpose.[1]

Table 1: Recommended Reaction Conditions for Doebner-von Miller Synthesis of 6-Ethyl-2-methylquinoline

ParameterRecommended ConditionRationale
Reactants 4-Ethylaniline, CrotonaldehydeFormation of the 6-ethyl-2-methylquinoline core.
Catalyst HCl or H₂SO₄Strong acid catalysis is required for the cyclization.
Solvent System Biphasic: Water/TolueneSequesters crotonaldehyde to minimize polymerization.[1]
Oxidizing Agent 4-Ethylnitrobenzene or Arsenic AcidTo ensure complete aromatization to the quinoline.[4]
Temperature 100-130 °C (Reflux)To drive the reaction to completion.
Monitoring TLC (e.g., 9:1 Hexane:Ethyl Acetate)To track the consumption of starting materials and formation of the product.

Part 2: Troubleshooting the Selective Bromination of 6-Ethyl-2-methylquinoline

The second step, bromination, requires careful control to achieve selective substitution at the 4-position, as other positions on the quinoline ring can also be reactive.

Frequently Asked Questions (FAQs)

Q3: My bromination reaction is giving me a mixture of mono-brominated isomers and some di-brominated products. How can I improve the selectivity for the 4-bromo position?

A3: The regioselectivity of bromination on the quinoline ring is influenced by both the electronic nature of the ring and the reaction conditions. The pyridine ring is generally electron-deficient, making electrophilic substitution on the benzene ring more favorable. However, the presence of the activating methyl and ethyl groups can lead to a mixture of products.

Troubleshooting Steps:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂). Using NBS in a solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN) can favor mono-bromination.

  • Reaction Temperature: Lowering the reaction temperature can increase selectivity. Running the reaction at 0 °C or even lower may help to minimize the formation of undesired isomers.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the brominating agent. Aprotic solvents are generally preferred.

  • Protection-Deprotection Strategy (if necessary): In cases of persistent lack of selectivity, a more advanced strategy could involve the temporary protection of more reactive sites, though this adds steps to the synthesis.

Q4: The yield of my this compound is low, and I suspect decomposition or side reactions. What are the likely side reactions and how can I avoid them?

A4: Besides multi-bromination, other side reactions can occur, including oxidation of the methyl group or reactions involving the nitrogen atom.

Troubleshooting Steps:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted oxidative side reactions.

  • Control of Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the brominating agent to ensure complete conversion of the starting material, but avoid a large excess which can lead to di-bromination.

  • Purification Method: The purification of bromo-quinolines can be challenging. Column chromatography on silica gel is a common method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from isomers and byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective final purification step.

Table 2: Recommended Conditions for Selective Bromination

ParameterRecommended ConditionRationale
Substrate 6-Ethyl-2-methylquinolineThe starting material for bromination.
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.
Solvent Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)Aprotic solvents to avoid side reactions.
Initiator AIBN or Benzoyl Peroxide (for radical pathway if needed)To initiate the bromination reaction.
Temperature 0 °C to room temperatureLower temperatures can improve selectivity.
Monitoring TLC or GC-MSTo track the progress of the reaction and identify products.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Start Low_Yield Low Overall Yield of This compound Start->Low_Yield Step1_Issue Low Yield in Step 1: Doebner-von Miller Reaction? Low_Yield->Step1_Issue Analyze Step 1 Step2_Issue Low Yield in Step 2: Selective Bromination? Low_Yield->Step2_Issue Analyze Step 2 Tar_Formation Significant Tar Formation? Step1_Issue->Tar_Formation Yes Incomplete_Oxidation Incomplete Oxidation to Quinoline? Step1_Issue->Incomplete_Oxidation No Low_Selectivity Poor Regioselectivity in Bromination? Step2_Issue->Low_Selectivity Yes Decomposition Decomposition during Bromination? Step2_Issue->Decomposition No Solution_Biphasic Use Biphasic Solvent System (e.g., Water/Toluene) Tar_Formation->Solution_Biphasic Solution_Optimize_Acid Optimize Acid Catalyst (e.g., use Lewis Acid) Tar_Formation->Solution_Optimize_Acid Solution_Slow_Addition Slow Addition of Aldehyde Tar_Formation->Solution_Slow_Addition Solution_Optimize_Oxidant Optimize Oxidizing Agent and Reaction Time/Temp Incomplete_Oxidation->Solution_Optimize_Oxidant Yes Solution_Post_Oxidation Post-Reaction Oxidation (e.g., with DDQ) Incomplete_Oxidation->Solution_Post_Oxidation Product Isolated Solution_Milder_Bromine Use Milder Brominating Agent (e.g., NBS) Low_Selectivity->Solution_Milder_Bromine Solution_Low_Temp Lower Reaction Temperature Low_Selectivity->Solution_Low_Temp Solution_Inert_Atmosphere Use Inert Atmosphere Decomposition->Solution_Inert_Atmosphere Yes Solution_Purification Optimize Purification (Column Chromatography) Decomposition->Solution_Purification Purification Issues caption_flow Figure 2: A logical flow for troubleshooting low yield.

Caption: Figure 2: A logical flow for troubleshooting low yield.

References

  • Doebner-Miller reaction and applications. (n.d.). SlideShare. Retrieved February 6, 2026, from [Link]

  • Doebner–Miller reaction. (2023, September 24). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Edelmann, F. T. (2020, December 30). How to perform Doebner-MIller Synthesis without oxidizing agent? ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (2017). ResearchSpace@UKZN. Retrieved February 6, 2026, from [Link]

  • Doebner-Miller reaction. (n.d.). chemeurope.com. Retrieved February 6, 2026, from [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved February 6, 2026, from [Link]

  • CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-. (2018, December 25). Google Patents.
  • CN104910021A - Preparation technology of 2-methyl-6-ethylaniline. (2015, September 16). Google Patents.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2021). PMC. Retrieved February 6, 2026, from [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018, July 15). YouTube. Retrieved February 6, 2026, from [Link]

  • 8-Bromo-2-methylquinoline. (2008). PMC. Retrieved February 6, 2026, from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). PMC. Retrieved February 6, 2026, from [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2013). ResearchGate. Retrieved February 6, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2021). IIP Series. Retrieved February 6, 2026, from [Link]

  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2017). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates. (2011). ResearchGate. Retrieved February 6, 2026, from [Link]

  • WO2007060685A1 - An improved process for the synthesis of quinoline derivatives. (2007, May 31). Google Patents.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2021). PMC. Retrieved February 6, 2026, from [Link]

  • 2-bromo-4-methylquinoline. (n.d.). ChemSynthesis. Retrieved February 6, 2026, from [Link]

  • Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4. (2017). PMC. Retrieved February 6, 2026, from [Link]

  • Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324.
  • Radical Bromination: The Primary Alkane Reaction (Theory & Practice). (2018, January 21). YouTube. Retrieved February 6, 2026, from [Link]

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (2018, August 17). Google Patents.
  • Synthesis and Characterization of 2- methylindolizino[1,2-b]quinolin-9(11H)-one. (2025). Jetir.org. Retrieved February 6, 2026, from [Link]

  • Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: Suzuki Coupling of Bromoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with bromoquinoline substrates. Quinolines are a privileged scaffold in medicinal chemistry, but their successful functionalization via Suzuki coupling is often hampered by a unique set of challenges and side reactions.

This document moves beyond standard protocols to provide in-depth, field-proven insights into why these side reactions occur and how to systematically troubleshoot them. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your results.

Troubleshooting Guide: Common Side Reactions & Solutions

This section is structured as a series of common problems encountered during the Suzuki coupling of bromoquinolines. Each issue is addressed with a causal explanation and a set of actionable solutions.

Problem 1: Significant formation of debrominated quinoline (Hydrodehalogenation).

Q: I'm observing my starting bromoquinoline being converted back to the parent quinoline. Why is this hydrodehalogenation happening?

A: Hydrodehalogenation, or debromination, is a frequent and frustrating side reaction where the bromine atom is replaced by a hydrogen atom.[1] This occurs via a competing catalytic cycle involving a palladium-hydride (Pd-H) species. The primary mechanism involves the formation of this Pd-H intermediate, which can then undergo reductive elimination with the quinoline moiety to yield the undesired byproduct.[1][2]

Key Causes of Pd-H Formation:

  • Base: Certain bases, particularly alkoxides, can generate Pd-H species.

  • Solvent: Protic solvents like alcohols or even trace amounts of water can serve as hydride sources.[2]

  • Substrate: N-heterocyclic halides, such as bromoquinolines, are often more susceptible to this side reaction compared to simple aryl halides.[1]

Q: How can I strategically minimize or eliminate this debromination byproduct?

A: Suppressing debromination requires a multi-faceted approach focused on optimizing the four key components of the reaction: ligand, base, solvent, and temperature.

  • Ligand Selection is Critical: The choice of ligand is paramount. The goal is to use a ligand that promotes the desired C-C reductive elimination at a much faster rate than the competing C-H elimination.

    • Recommendation: Switch to bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1] Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are particularly effective as their steric bulk accelerates the final reductive elimination step of the productive cycle.[1][3]

  • Optimize Your Base: Avoid bases that can readily provide a hydride.

    • Recommendation: Employ weaker inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice. Carbonates such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also widely used and effective.[1]

  • Choose an Aprotic Solvent System: Minimize potential hydride sources from the solvent.

    • Recommendation: Use aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene.[1] While Suzuki reactions often require some water to facilitate transmetalation, the amount should be carefully controlled.

  • Control Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate side reactions.

    • Recommendation: If debromination is severe, try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.[4]

Problem 2: The major byproduct is the homocoupling of my boronic acid/ester.

Q: My reaction is producing a significant amount of biaryl product derived from my boronic acid coupling with itself. What is the cause?

A: The homocoupling of boronic acids is almost always a direct consequence of oxygen in the reaction system.[5] The active catalyst for the Suzuki reaction is a Pd(0) species. If the reaction mixture is not rigorously degassed, molecular oxygen can oxidize the Pd(0) to a Pd(II) species.[4][5] This Pd(II) can then mediate the stoichiometric homocoupling of the boronic acid, consuming your valuable reagent and reducing the yield of the desired cross-coupled product.[2][6]

Q: What are the most effective methods to prevent boronic acid homocoupling?

A: Prevention is straightforward and centers on the rigorous exclusion of oxygen.

  • Aggressive Degassing: This is non-negotiable for a successful Suzuki coupling.

    • Recommendation: The "freeze-pump-thaw" method is the gold standard for removing dissolved oxygen (see Protocol 2). Alternatively, sparging the solvent with an inert gas (argon or high-purity nitrogen) for 15-30 minutes before adding the catalyst is also effective.[1]

  • Use High-Quality Reagents and Catalysts:

    • Recommendation: Use a reliable palladium source. Some Pd(II) precatalysts require in-situ reduction to Pd(0); if this process is inefficient, it can lead to issues.[4] Using modern precatalysts (e.g., Buchwald G3/G4 precatalysts) that form the active Pd(0) species reliably can mitigate this. Ensure your boronic acid or ester is pure and has not degraded during storage.[4]

Problem 3: My reaction is sluggish, stalls, or gives low yields with a complex mixture of byproducts.

Q: My bromoquinoline coupling is not going to completion. What factors could be inhibiting the catalytic cycle?

A: Sluggish or incomplete reactions with bromoquinoline substrates often point to issues with the catalyst's activity or the stability of the reagents, frequently complicated by the nature of the quinoline ring itself.

  • Quinoline Nitrogen Interference: The Lewis basic nitrogen atom in the quinoline ring can coordinate to the palladium center.[7] This coordination can act as an inhibitory ligand, slowing down or even poisoning the catalyst and preventing it from participating effectively in the catalytic cycle.[7]

  • Boronic Acid Instability (Protodeboronation): Boronic acids, especially heteroaryl boronic acids, are susceptible to hydrolysis (protodeboronation), where the C-B bond is cleaved and replaced by a C-H bond.[2][4] This side reaction depletes the nucleophilic partner and is often competitive with the desired transmetalation step.

  • Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient under your current conditions, leading to a low concentration of the active catalyst.[4]

Q: How can I overcome these hurdles to improve the reaction rate and final yield?

A: A systematic optimization of your reaction conditions is the key.

  • Ligand and Catalyst Screening: This is the most powerful tool at your disposal. Modern, specialized ligands are designed to overcome challenges like heteroaryl coordination.

    • Recommendation: Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, CataCXium A).[3][8] Consider using advanced, pre-formed palladacycle precatalysts that are designed for rapid, clean activation and high turnover numbers.[8]

  • Use More Stable Boron Reagents: To combat protodeboronation, avoid using old or potentially hydrolyzed boronic acids.

    • Recommendation: Use freshly purchased boronic acid. Better yet, switch to more stable boronate esters, such as pinacol esters (Bpin) or MIDA boronates, which are more resistant to premature degradation.[4] Potassium aryltrifluoroborates are another excellent, highly stable alternative.[9]

  • Systematic Base and Solvent Optimization: The interplay between the base and solvent is crucial for efficient transmetalation.

    • Recommendation: A common starting point is K₂CO₃ or Cs₂CO₃ in a mixture of dioxane and water.[8] If this fails, screening other bases like K₃PO₄ with different aprotic solvents (THF, 2-MeTHF, Toluene) can unlock higher reactivity.[8]

Visualizing the Reaction Pathways

Understanding the main catalytic cycle and how side reactions diverge from it is crucial for effective troubleshooting.

Suzuki_Cycle_and_Side_Reactions pd0 Pd(0)L₂ (Active Catalyst) oa_complex Quin-Pd(II)(Br)L₂ pd2_inactive Pd(II) (Inactive/Oxidized) pd0->pd2_inactive trans_complex Quin-Pd(II)(Ar)L₂ oa_complex->trans_complex Transmetalation pd_hydride L₂Pd(II)(H)Br (Pd-Hydride) oa_complex->pd_hydride product Quinoline-Ar (Desired Product) trans_complex->product Reductive Elimination product->pd0 Catalyst Regeneration bromoquinoline Bromoquinoline (Quin-Br) bromoquinoline->oa_complex Oxidative Addition boronic_acid Ar-B(OH)₂ + Base boronic_acid->trans_complex homocoupling Ar-Ar (Homocoupling) boronic_acid->homocoupling Pd(II) Mediated dehalogenation Quinoline-H (Debromination) pd_hydride->dehalogenation Reductive Elimination pd2_inactive->homocoupling oxygen O₂ oxygen->pd2_inactive

Caption: The productive Suzuki cycle and key off-cycle side reactions.

Data & Quick Reference Tables
Table 1: Troubleshooting Summary
Observed ProblemProbable Cause(s)Recommended Solutions
Debromination Product Formation of Pd-H species from base, solvent, or water.1. Use bulky, electron-rich ligands (e.g., SPhos, XPhos). 2. Switch to a weaker, non-hydridic base (K₃PO₄, Cs₂CO₃). 3. Use aprotic solvents (Dioxane, Toluene, 2-MeTHF).
Boronic Acid Homocoupling Presence of oxygen oxidizing Pd(0) to Pd(II).1. Rigorously degas all solvents (Freeze-Pump-Thaw or inert gas sparging). 2. Use a high-quality, reliable Pd catalyst source.
Bromoquinoline Homocoupling Slow transmetalation relative to other pathways.1. Optimize base/solvent system to accelerate transmetalation. 2. Use a more effective ligand to speed up the entire catalytic cycle.
Sluggish or Stalled Reaction 1. Catalyst inhibition by quinoline nitrogen. 2. Protodeboronation of the boronic acid.1. Screen a panel of modern, specialized ligands. 2. Use a more stable boronate ester (pinacol, MIDA) or trifluoroborate salt. 3. Consider a more active precatalyst system.
Table 2: Common Conditions for Suzuki Coupling of Bromoquinolines
Catalyst / PrecatalystLigand(s)Base(s)Solvent(s)Typical Temp.
Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃Toluene, Dioxane, THF80-110 °C
Pd(OAc)₂PPh₃, P(t-Bu)₃Cs₂CO₃, K₂CO₃Dioxane/H₂O, DMF80-100 °C
Pd(PPh₃)₄(None needed)Na₂CO₃, K₂CO₃Toluene/EtOH/H₂O80-100 °C
CataCXium A Palladacycle(Pre-formed)Cs₂CO₃, K₃PO₄2-MeTHF/H₂O, Dioxane/H₂O80-95 °C[8]
Buchwald Precatalysts (G3/G4)(Integrated)K₃PO₄, CsFToluene, Dioxane60-100 °C

Note: This table provides general starting points. Optimal conditions are highly substrate-dependent and require empirical determination.

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromoquinoline

This procedure is a robust starting point for optimization.

Materials:

  • Bromoquinoline (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed water

Procedure:

  • Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromoquinoline, boronic acid/ester, and base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or N₂) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane) and degassed water (if required, typically a 5:1 to 10:1 solvent:water ratio) via syringe.

  • Degassing (Optional but Recommended): For maximum oxygen removal, perform three freeze-pump-thaw cycles on the sealed reaction mixture (see Protocol 2).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This technique provides the most thorough removal of dissolved gases.

  • Freeze: Place the sealed reaction flask (containing all liquid components) in a bath of liquid nitrogen until the contents are completely frozen solid.

  • Pump: With the mixture frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the contents to thaw completely at room temperature. You will often see bubbles evolving from the liquid as dissolved gases escape into the vacuum headspace.

  • Repeat: Repeat this entire three-step cycle at least two more times to ensure complete degassing. After the final thaw, backfill the flask with an inert gas.

Frequently Asked Questions (FAQs)

Q: Which is more reactive, a bromoquinoline or an iodoquinoline? A: Iodoquinolines are significantly more reactive than bromoquinolines in Suzuki couplings.[10] The C-I bond is weaker than the C-Br bond, making the oxidative addition step faster and allowing for milder reaction conditions. This can be advantageous for sensitive substrates.[10]

Q: Can I use a chloroquinoline for this reaction? A: Yes, but it is much more challenging. The C-Cl bond is stronger, requiring more active catalytic systems. You will almost certainly need to use a specialized, highly active ligand (like those from the Buchwald or Fu groups) and a modern precatalyst to have a chance of success.[3][11]

Q: My boronic acid is several years old. Can I still use it? A: It is highly discouraged. Boronic acids can decompose over time, primarily through trimerization to form boroxines (with loss of water) or through protodeboronation.[4] Using old boronic acid is a common cause of low or irreproducible yields. If you must use it, consider its purity carefully or purify it by recrystallization. Using a more stable boronate ester is a safer alternative.[4]

Q: What is the precise role of water in the Suzuki reaction? A: Water is often beneficial and sometimes essential. It can help dissolve the inorganic base and is believed to facilitate the crucial transmetalation step by interacting with the boronic acid and the palladium complex.[12][13] However, excessive water can promote debromination and protodeboronation, so the amount must be carefully optimized.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 14(38), 9066–9073. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Dreher, S. D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 635-641. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(23), 8786–8793. Retrieved from [Link]

  • Mitchell, D., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 634–637. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Palladium Catalysts for the 4-Bromoquinoline Heck Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of palladium-catalyzed Heck reactions involving 4-bromoquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this specific transformation. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a deeper understanding and more effective problem-solving.

Understanding the 4-Bromoquinoline Heck Reaction: The Fundamentals

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1] When the substrate is an electron-deficient heteroaromatic halide like 4-bromoquinoline, specific challenges can arise, including catalyst inhibition and competing side reactions. A thorough understanding of the catalytic cycle is paramount for effective troubleshooting.

The Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][3] Successful optimization hinges on promoting the efficient turnover of this cycle while minimizing off-cycle side reactions.

Heck_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_aryl Ar-Pd(II)X(L)_n oxidative_addition->pd_aryl olefin_coordination Olefin Coordination pd_aryl->olefin_coordination Olefin pd_pi_complex [Ar-Pd(II)X(L)_n(Olefin)] olefin_coordination->pd_pi_complex migratory_insertion Migratory Insertion pd_pi_complex->migratory_insertion pd_alkyl R-Pd(II)X(L)_n migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination pd_hydride H-Pd(II)X(L)_n beta_hydride_elimination->pd_hydride reductive_elimination Reductive Elimination pd_hydride->reductive_elimination Base reductive_elimination->pd0 - HBX

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Frequently Asked Questions (FAQs)

This section addresses common queries encountered when performing the Heck reaction with 4-bromoquinoline.

Q1: Why is my Heck reaction with 4-bromoquinoline not proceeding to completion?

A1: Incomplete conversion is a frequent issue and can stem from several factors:

  • Catalyst Deactivation: The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst. The choice of ligand is critical to mitigate this. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can often shield the palladium center and promote the desired catalytic cycle.

  • Insufficient Catalyst Loading: For challenging substrates like 4-bromoquinoline, a higher catalyst loading (e.g., 1-5 mol %) may be necessary to achieve full conversion.

  • Improper Base Selection: The base plays a crucial role in regenerating the active Pd(0) catalyst.[3] If the base is too weak or sterically hindered, the final reductive elimination step may be slow or incomplete. Inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), are commonly used.

  • Low Reaction Temperature: Heck reactions often require elevated temperatures (typically 80-140 °C) to proceed at a reasonable rate.[4] If the temperature is too low, the reaction may be sluggish.

Q2: I am observing significant amounts of debrominated quinoline as a side product. How can I prevent this?

A2: Debromination, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings. It can occur through several pathways, including the reaction of the aryl-palladium intermediate with trace amounts of water or other proton sources. To minimize debromination:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried.

  • Optimize the Base: Some bases can be a source of protons. Consider using a non-protic base or thoroughly drying your base before use.

  • Ligand Choice: The use of bulky, electron-rich ligands can sometimes suppress debromination by accelerating the desired cross-coupling pathway.

Q3: My reaction is producing a mixture of E and Z isomers of the product. How can I improve the stereoselectivity?

A3: The Heck reaction is generally known for its high trans (E) selectivity.[5] However, factors such as ligand choice and reaction conditions can influence the stereochemical outcome.

  • Ligand Effects: The steric bulk of the ligand can play a significant role in dictating the stereoselectivity of the β-hydride elimination step.

  • Reaction Temperature: Higher temperatures can sometimes lead to isomerization of the product. Running the reaction at the lowest effective temperature may improve selectivity.

Q4: Can I perform a ligandless Heck reaction with 4-bromoquinoline?

A4: While ligandless Heck reactions are known, they often require higher temperatures and may not be suitable for complex substrates like 4-bromoquinoline. The quinoline nitrogen can strongly coordinate to the "naked" palladium, leading to catalyst deactivation. The use of a suitable ligand is highly recommended to achieve good yields and reproducibility.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the optimization of the 4-bromoquinoline Heck reaction.

Troubleshooting_Workflow cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization cluster_side_reactions Side Product Analysis start Low Yield or No Reaction check_catalyst Check Catalyst System start->check_catalyst check_conditions Verify Reaction Conditions start->check_conditions side_reactions Analyze for Side Products start->side_reactions ligand Vary Ligand: - Bulky Phosphines (e.g., P(o-tol)₃, XPhos) - NHCs (e.g., IPr, SIMes) check_catalyst->ligand pd_source Change Pd Precursor: - Pd(OAc)₂ - Pd₂(dba)₃ check_catalyst->pd_source catalyst_loading Increase Catalyst Loading (1-5 mol %) check_catalyst->catalyst_loading base Screen Bases: - Inorganic (K₂CO₃, Cs₂CO₃) - Organic (NEt₃, DIPEA) check_conditions->base solvent Change Solvent: - DMF, DMAc, NMP - Dioxane, Toluene check_conditions->solvent temperature Increase Temperature (80-140 °C) check_conditions->temperature debromination Debromination: - Use anhydrous conditions - Screen bases side_reactions->debromination homocoupling Homocoupling: - Adjust catalyst/ligand ratio - Lower temperature side_reactions->homocoupling isomerization Product Isomerization: - Lower temperature - Optimize ligand side_reactions->isomerization solution Optimized Reaction ligand->solution pd_source->solution catalyst_loading->solution base->solution solvent->solution temperature->solution debromination->solution homocoupling->solution isomerization->solution

Sources

Technical Support Center: Byproduct Identification in the Synthesis of 4-Bromo-6-ethyl-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-6-ethyl-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this complex quinoline derivative. As a Senior Application Scientist, I will provide field-proven insights and troubleshooting strategies to help you identify and mitigate the formation of unwanted byproducts, ensuring the integrity and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes for this compound?

A1: The synthesis of this compound can be approached through several established methods for quinoline ring formation. The most likely routes are the Combes synthesis and the Doebner-von Miller reaction , due to their versatility in accommodating substituted anilines and carbonyl compounds. The choice between these methods will depend on the availability of starting materials and desired regioselectivity.

Q2: I am observing a significant amount of tar-like material in my Doebner-von Miller reaction. What is the likely cause and how can I prevent it?

A2: Tar formation is a common issue in the Doebner-von Miller reaction, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1] To mitigate this, consider the following:

  • Slow addition of reagents: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline to control the exothermic reaction and minimize polymerization.[1]

  • In situ generation: Generate the α,β-unsaturated carbonyl compound in the reaction mixture, for example, through an aldol condensation, to maintain a low concentration and suppress polymerization.

  • Catalyst optimization: Experiment with milder acid catalysts or different concentrations to find the optimal conditions for your specific substrates.

Q3: My Combes synthesis is yielding a mixture of isomers. How can I control the regioselectivity?

A3: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[2] The acid-catalyzed cyclization step is often the rate-determining step. To favor the desired this compound, consider the steric hindrance of the substituents. Using a β-diketone with a smaller group that will become the 4-substituent on the quinoline ring can sometimes favor the desired isomer. The choice of acid catalyst can also play a role; polyphosphoric acid (PPA) is often used and can influence the outcome.[2]

Q4: What are the key analytical techniques for identifying byproducts in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is essential for robust byproduct identification:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the components of your reaction mixture and assessing purity.

  • Mass Spectrometry (MS): Provides molecular weight information of the parent compound and its fragments, which is crucial for identifying unknown impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Offers detailed structural information about the arrangement of atoms in your desired product and any byproducts.[5]

Troubleshooting Guide: A Deeper Dive into Byproduct Identification

This section provides a more systematic approach to identifying and resolving issues related to byproduct formation during the synthesis of this compound.

Scenario 1: Unexpected Peaks in HPLC Analysis

If your HPLC chromatogram shows unexpected peaks, follow this workflow to identify the impurities:

Caption: Workflow for byproduct identification from HPLC analysis.

Step-by-Step Protocol for HPLC-MS Analysis:

  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • HPLC Separation: Use a C18 reverse-phase column with a gradient elution profile (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good separation of the components.

  • MS Detection: Couple the HPLC to a mass spectrometer (e.g., ESI-QTOF) to obtain accurate mass data for each eluting peak.

  • Data Analysis: Analyze the mass spectra to determine the molecular weight of the impurities. Compare these with the expected molecular weights of potential byproducts.

Potential Byproducts Based on Synthetic Route

The nature of the byproducts will largely depend on the chosen synthetic route. Below are tables outlining potential impurities for the Combes and Doebner-von Miller syntheses.

Table 1: Potential Byproducts in the Combes Synthesis of this compound

Potential ByproductFormation MechanismKey Diagnostic Signals (MS and NMR)
Isomeric Quinoline Non-regioselective cyclization of the enamine intermediate.[2]MS: Same molecular weight as the target compound. NMR: Different chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum.
Unreacted Starting Material (4-bromo-2-ethylaniline) Incomplete reaction.MS: Molecular ion corresponding to the starting aniline. NMR: Characteristic signals of the aniline starting material.
Partially Cyclized Intermediate Incomplete dehydration during the final cyclization step.MS: Molecular weight corresponding to the hydrated quinoline precursor. NMR: Presence of an -OH proton signal and aliphatic protons from the partially cyclized ring.
Polymeric Material Acid-catalyzed self-condensation of the β-diketone or enamine intermediate.Broad, unresolved peaks in the NMR spectrum and a complex mixture in the MS.

Table 2: Potential Byproducts in the Doebner-von Miller Synthesis of this compound

Potential ByproductFormation MechanismKey Diagnostic Signals (MS and NMR)
Over-alkylation Products Reaction of the aniline with more than one molecule of the α,β-unsaturated carbonyl compound.MS: Higher molecular weight than the target compound. NMR: Additional alkyl signals in the ¹H and ¹³C NMR spectra.
Reduced Quinoline Species Incomplete oxidation of the dihydroquinoline intermediate.[6]MS: Molecular weight two units higher than the target compound. NMR: Presence of aliphatic proton signals corresponding to the dihydroquinoline ring.
Starting Material Adducts Michael addition of the aniline to the α,β-unsaturated carbonyl compound without subsequent cyclization.MS: Molecular weight corresponding to the sum of the aniline and the carbonyl compound. NMR: Signals characteristic of both starting materials in a single molecule.
Tar/Polymeric Material Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1]Insoluble, dark material. Difficult to characterize by standard methods.
Visualizing the Reaction Pathways and Potential Pitfalls

Understanding the reaction mechanism is key to predicting and avoiding byproduct formation.

Combes Synthesis Pathway:

Combes_Synthesis Aniline 4-Bromo-2-ethylaniline Enamine Enamine Intermediate Aniline->Enamine Diketone β-Diketone Diketone->Enamine Cyclization Acid-Catalyzed Cyclization Enamine->Cyclization Product This compound Cyclization->Product Isomer Isomeric Byproduct Cyclization->Isomer

Caption: Combes synthesis pathway highlighting potential isomer formation.

Doebner-von Miller Reaction Pathway:

Doebner_von_Miller Aniline 4-Bromo-2-ethylaniline Adduct Michael Adduct Aniline->Adduct Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Adduct Tar Tar Formation Carbonyl->Tar Cyclization Cyclization & Oxidation Adduct->Cyclization Product This compound Cyclization->Product

Caption: Doebner-von Miller pathway illustrating potential tar formation.

In-Depth Analytical Protocols

Protocol 1: NMR Sample Preparation for Byproduct Analysis

  • Isolate the impurity of interest by preparative HPLC or column chromatography.

  • Dry the isolated fraction thoroughly under vacuum to remove all traces of solvent.

  • Dissolve a few milligrams of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural elucidation.

Protocol 2: Interpreting Mass Spectrometry Fragmentation Patterns

The fragmentation pattern in the mass spectrum can provide valuable clues about the structure of a byproduct. For halogenated compounds like this compound, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Expected Fragmentation:

  • Loss of a methyl group (-15 Da): A common fragmentation for methylated compounds.

  • Loss of an ethyl group (-29 Da): Fragmentation of the ethyl substituent.

  • Loss of bromine radical (-79/81 Da): Cleavage of the C-Br bond.

By carefully analyzing the masses of the fragment ions, you can piece together the structure of the unknown byproduct.

Conclusion

The synthesis of highly substituted quinolines like this compound can be challenging, with the potential for various side reactions and byproduct formation. A thorough understanding of the underlying reaction mechanisms, coupled with diligent analytical work, is crucial for success. This guide provides a framework for identifying and troubleshooting common issues, enabling you to optimize your synthetic route and obtain your target compound with high purity.

References

  • Wikipedia. (2023, December 2). Combes quinoline synthesis. In Wikipedia. Retrieved from [Link]

  • Examine.com. (2022, April 14). Doebner–Miller reaction. Retrieved from [Link]

  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Doebner–Miller reaction. In Wikipedia. Retrieved from [Link]

  • SlideShare. (2016, November 28). Doebner-Miller reaction and applications. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Weyesa, A., & Bacha, K. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(34), 20133–20155. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Al-Ostath, A. I., El-Emam, A. A., Al-Deeb, O. A., & El-Brollosy, N. R. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 27(19), 6543. [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2019). Synthesis of 6-bromo-4-iodoquinoline. IOP Conference Series: Earth and Environmental Science, 332(2), 022019. [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2019). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J.-C., & Janin, Y. L. (2013). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 45(11), 1501–1510. [Link]

  • Trade Science Inc. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • IOPscience. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Technical Support Center: Regioselectivity in Quinoline Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic Battlefield

Colleagues,

Quinoline is not merely a "benzopyridine"; it is a bipolar electronic battlefield. You are dealing with two distinct aromatic systems fused together: the electron-deficient pyridine ring (susceptible to nucleophiles) and the electron-rich benzene ring (susceptible to electrophiles).

The failure to control regioselectivity usually stems from applying "benzene logic" to this fused system. To achieve high selectivity, you must exploit the specific electronic vectors of the substrate. This guide moves beyond standard textbook answers to address the specific troubleshooting scenarios we see in the field.

Visualizing Reactivity

Before we troubleshoot, verify your target against the Intrinsic Reactivity Map . If you are fighting these natural vectors, you must use a blocking group or a directing group (DG).

QuinolineReactivity cluster_legend Reactivity Zones Quinoline Quinoline Core C2 Position C2 (Nucleophilic Attack) High Selectivity (Lithiation) Quinoline->C2 n-BuLi / Minisci (Acidic) C4 Position C4 (Nucleophilic Attack) Kinetic Control Quinoline->C4 S_NAr (Leaving Group) C5 Position C5 (Electrophilic Attack) Kinetic Preference Quinoline->C5 Nitration/Halogenation C8 Position C8 (Electrophilic Attack) Thermodynamic/DG Control Quinoline->C8 C-H Activation (N-Oxide) C3 Position C3 (Difficult) Requires masked handles Pyridine Ring (Electron Deficient) Pyridine Ring (Electron Deficient) Benzene Ring (Electron Rich) Benzene Ring (Electron Rich)

Figure 1: Intrinsic reactivity vectors of the quinoline scaffold. Red indicates nucleophilic susceptibility; Blue indicates electrophilic susceptibility.

Module 1: The Nucleophilic Vector (C2 vs. C4)

Context: You are attempting to functionalize the pyridine ring using nucleophiles (S_NAr, alkyl lithiums, or radicals).

Troubleshooting Guide

Q1: I am performing a Minisci alkylation, but I keep getting a mixture of C2 and C4 isomers. How do I lock in C2 selectivity?

A: The lack of selectivity in Minisci reactions often arises from the similar frontier orbital coefficients at C2 and C4. To force C2 selectivity, you must leverage the "Acid-Solvent" Effect .

  • The Mechanism: In standard conditions, the nucleophilic radical attacks the protonated quinoline. Both C2 and C4 are activated.[1]

  • The Fix: Switch to a solvent system that tightens the ion pairing or creates steric bulk around C4.

    • Recommendation: Use TFA (Trifluoroacetic acid) in Dichloromethane (DCM) rather than aqueous acid. The lipophilic ion pair favors attack at the more accessible C2 position close to the nitrogen cation, while C4 is electronically activated but sterically more remote in the solvation shell.

Q2: My S_NAr reaction on 4-chloroquinoline is sluggish, while 2-chloroquinoline reacts instantly. Why?

A: This is a classic LUMO coefficient issue. The C4 position, while electrophilic, often has a higher activation energy for the formation of the Meisenheimer complex compared to C2 due to the inductive effect of the nitrogen.

  • The Fix: If you must substitute at C4, you need to lower the transition state energy.

    • Acid Catalysis: Add 5 mol% of Brønsted acid (e.g., p-TsOH) to protonate the nitrogen, dramatically lowering the LUMO of the ring.

    • Microwave Irradiation: C4 substitution is often kinetically hindered; thermal boost helps overcome the barrier.

Protocol: High-Fidelity C2-Alkylation (Modified Minisci)

This protocol minimizes C4 by-products by controlling the radical source and medium acidity.

Reagents:

  • Quinoline (1.0 equiv)[2]

  • Carboxylic Acid (Alkyl source, 2.0 equiv)

  • Ammonium Persulfate (NH₄)₂S₂O₈ (1.5 equiv)

  • AgNO₃ (0.2 equiv)

  • Solvent: 1:1 TFA/Water (The high TFA concentration is critical for C2 regiocontrol).

Step-by-Step:

  • Dissolution: Dissolve quinoline in the TFA/Water mixture. The solution will heat up (exothermic protonation). Cool to 0°C.

  • Radical Generation: Add the carboxylic acid and AgNO₃.

  • Initiation: Add (NH₄)₂S₂O₈ portion-wise over 10 minutes. Do not dump it all at once; this causes radical recombination (dimerization of the alkyl group) rather than attack on the ring.

  • Reaction: Stir at 40°C for 4 hours.

  • Workup: Basify carefully with NaOH (ice bath is mandatory) to pH 10. Extract with DCM.

  • Validation: Check NMR. The C2-alkylated product will show the loss of the doublet at ~8.9 ppm (H2).

Module 2: The Electrophilic Vector (C5 vs. C8)

Context: You are nitrating, halogenating, or sulfonating the quinoline. The nitrogen is protonated, deactivating the pyridine ring, forcing substitution onto the benzene ring.[3]

Troubleshooting Guide

Q3: I need C5-nitroquinoline, but I always get a 50:50 mixture of C5 and C8. Can I separate them?

A: Separation is painful. It is better to steer the reaction. The C5 and C8 positions are electronically similar (alpha-positions on the "naphthalene-like" system).

  • The Fix (Steric Control): If you need C5, you cannot easily block C8 without extra steps. However, if you need C8 , you can block C5? No, that's backward.

  • The Real Solution: Use C-H Activation (see Module 3) to bypass EAS rules entirely.

  • If you must use EAS: Nitration in acetic anhydride (forming acetyl nitrate in situ) often favors C8 slightly due to the specific solvation of the transition state, whereas standard H₂SO₄/HNO₃ gives the 1:1 mix.

Q4: How do I selectively halogenate C5 without touching C8?

A: You can exploit the "Remote Deactivation" principle if you have a substituent on the nitrogen or C8.

  • The Fix: Use Trihaloisocyanuric acids (e.g., TCCA) in H₂SO₄. This reagent is highly bulky. If there is any substituent at C8 (even a small one), substitution will occur exclusively at C5 due to peri-strain at the C8 position.

Data Summary: Electrophilic Selectivity
Reagent/ConditionMajor ProductSelectivity Ratio (C5:C8)Notes
HNO₃ / H₂SO₄Mixture~ 55 : 45Difficult separation.
HNO₃ / Ac₂OC8 ~ 30 : 70Acetyl nitrate mechanism.
NCS / H₂SO₄C5 > 95 : 5Highly Selective.
Br₂ / Ag₂SO₄C5 ~ 80 : 20Silver assists bromide generation.

Module 3: Overriding Bias (C-H Activation & N-Oxides)

Context: You need to functionalize C8 selectively, which is notoriously difficult via standard EAS.

Troubleshooting Guide

Q5: How do I install an aryl group at C8?

A: You must use the N-Oxide Directing Group Strategy . The oxygen on the nitrogen acts as a handle for a transition metal (Rh, Pd, or Ir) to swing around and activate the C8-H bond.

  • Critical Step: You must synthesize the Quinoline N-oxide first. Do not attempt this on the free base; the nitrogen lone pair will poison the catalyst.

Q6: My C8-arylation failed, and I recovered starting material. What went wrong?

A: Check your oxidant and solvent.

  • Oxidant: These reactions usually require Ag₂CO₃ or Cu(OAc)₂ to regenerate the catalyst. If your silver is old/wet, the cycle dies.

  • Solvent: Toluene or Xylene at 110°C+ is usually required.

  • Sterics: If you have a substituent at C7, C8 activation is impossible due to steric clash.

Protocol: C8-Selective Arylation (Rh-Catalyzed)

Reagents:

  • Quinoline N-oxide (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv) - Avoid ortho-substituted boronic acids.

  • [RhCp*Cl₂]₂ (2.5 mol%) - The catalyst.

  • AgSbF₆ (10 mol%) - Cationic activator.

  • Cu(OAc)₂ (20 mol%) - Oxidant.

  • Solvent: DCE (Dichloroethane) or Methanol (depending on specific aryl source).

Step-by-Step:

  • Activation: In a glovebox or under Argon, mix [RhCp*Cl₂]₂ and AgSbF₆ in DCE. Stir for 15 mins to generate the active cationic Rh species.

  • Addition: Add the Quinoline N-oxide, Aryl Boronic acid, and Cu(OAc)₂.

  • Heating: Seal the tube and heat to 100°C for 12 hours.

  • Deoxygenation (Optional but recommended): The product will be the N-oxide. To get the parent quinoline, treat the crude mixture with PCl₃ or Zn/Acetic acid to reduce the N-O bond.

  • Purification: Silica gel chromatography.

Decision Tree: Selecting the Right Method

Use this flow to determine your experimental approach.

SelectivityFlow Start Target Position? C2 C2 Start->C2 C4 C4 Start->C4 BenzeneRing C5 or C8 Start->BenzeneRing C2_Method Is it an Alkyl Group? C2->C2_Method Minisci Use Modified Minisci (TFA/DCM) C2_Method->Minisci Yes Lithiation Use n-BuLi (0°C -> RT) C2_Method->Lithiation No (Nucleophile) C4_Method Do you have a Leaving Group (Cl/Br) at C4? C4->C4_Method SNAr Acid-Catalyzed S_NAr (p-TsOH) C4_Method->SNAr Yes N_Oxide_Nitro Nitration of N-Oxide (Yields 4-Nitro) C4_Method->N_Oxide_Nitro No Specific Specific Target? BenzeneRing->Specific C5_Target C5 Target Specific->C5_Target C8_Target C8 Target Specific->C8_Target C5_Sol Halogenation (NCS/H2SO4) High Selectivity C5_Target->C5_Sol C8_Sol Rh(III) C-H Activation via N-Oxide C8_Target->C8_Sol

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on regiochemical target.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Corio, A.; Gravier-Pelletier, C.; Busca, P. "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review."[4] Molecules2021 , 26(18), 5467.[4] Link

  • Proctor, R. S. J.; Phipps, R. J. "Regioselective Minisci Reactions: Controlling the Radical." Science2020, 367, 1205. (Mechanistic insight into acid/solvent effects on radical selectivity).
  • Wang, H.; Yu, S. "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides." ACS Catalysis2015 , 5, 4972. Link

  • Eicher, T.; Hauptmann, S.The Chemistry of Heterocycles; Wiley-VCH, 2003.

Sources

Technical Support Center: Purification of Brominated Quinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated quinolines are critical scaffolds in medicinal chemistry (e.g., antiviral and anticancer agents).[1][2] However, their purification presents a unique "Isomer Trap."[1] The electron-deficient pyridine ring combined with the lipophilic bromine substituent creates isomers (e.g., 5-bromo vs. 7-bromoquinoline) with nearly identical dipole moments and solubilities.[1] This guide addresses the specific failure modes of standard purification techniques and provides validated protocols for resolving these difficult mixtures.

Module 1: Chromatographic Troubleshooting

The Issue: "My isomers co-elute on C18 or standard Silica, and the peaks tail significantly."

Why Standard Methods Fail

Brominated quinolines are weak bases (


).[1][2] On standard silica, the nitrogen lone pair interacts strongly with acidic silanols, causing peak broadening (tailing) that masks the separation of closely eluting isomers.[1] Furthermore, positional isomers (like 6-bromo vs. 8-bromo) often have identical hydrophobicities, rendering standard C18 selectivity insufficient.[1]
Protocol: The "Base-Modified" Normal Phase

Objective: Suppress silanol interactions to sharpen peaks and reveal isomer separation.

  • Stationary Phase: High-surface area Silica (

    
    , 40-63 µm).[1][2]
    
  • Mobile Phase A: Hexane (or Heptane).[1][2]

  • Mobile Phase B: Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA) .[1][2]

    • Note: The TEA is critical. It preferentially binds to silanols, "capping" them effectively.[1]

  • Gradient:

    Time (min) % B (with 1% TEA) Comment
    0-5 5% Isocratic hold to elute non-polar impurities

    | 5-25 | 5%

    
     30% | Shallow gradient for isomer resolution |
    | 25-30 | 30% 
    
    
    
    100% | Wash |
Protocol: Alternative Stationary Phases (PFP)

If C18 fails, switch to Pentafluorophenyl (PFP) phases.[1][2]

  • Mechanism: PFP phases offer

    
    -
    
    
    
    interactions and shape selectivity. The electron-deficient fluorine ring interacts differently with the electron-rich bromine cloud depending on its position on the quinoline ring [1].
  • Application: Excellent for separating 5-bromoquinoline and 7-bromoquinoline (common byproducts of Skraup synthesis from 3-bromoaniline).[1]

Module 2: Recrystallization Challenges

The Issue: "The product 'oils out' instead of crystallizing, or the isomers co-crystallize."

The "Oiling Out" Phenomenon

Brominated quinolines have low melting points and high solubility in organic solvents. "Oiling out" occurs when the compound separates as a liquid phase before the solution reaches the crystallization temperature.[3]

Troubleshooting Guide: Oiling Out
SymptomCausalityCorrective Action
Oiling out at high temp Solution exceeds saturation point of the oil phase, not the crystal phase.[1][3]Re-dissolve and dilute. Add 10-15% more solvent. The solution is too concentrated.
Oiling out upon cooling Cooling rate is too fast; metastable zone width is narrow.Seed and Slow Cool. Add a seed crystal at

below saturation temp. Cool at

/hour.[1]
Emulsion formation Residual water or impurities acting as surfactants.Dry the crude. Azeotrope with toluene before attempting recrystallization.
Validated Solvent Systems
  • Ethanol (95%): High success rate for 5-chloro and 5-bromo derivatives [2].[1]

  • EtOAc/Hexane (1:3 to 1:5): Best for non-polar di-bromo species (e.g., 5,7-dibromoquinoline).[1]

    • Protocol: Dissolve in minimum hot EtOAc. Add hot Hexane until slightly cloudy. Add drops of EtOAc to clear. Cool slowly [3].

Module 3: Synthesis & Isomer Logic (The Skraup Trap)

Context: Users synthesizing quinolines via the Skraup reaction (aniline + glycerol + sulfuric acid) often encounter unexpected isomer ratios.

The 3-Bromoaniline Divergence

Using 3-bromoaniline does not yield a single product. Due to the directing effects of the bromine (ortho/para director), ring closure occurs at two positions.

  • Para-closure: Yields 7-bromoquinoline .[4]

  • Ortho-closure: Yields 5-bromoquinoline .[1][4]

  • Result: A difficult-to-separate mixture (often ~60:40 ratio).[1]

Workflow Visualization

The following diagram illustrates the decision logic for purifying these specific mixtures.

PurificationStrategy Start Crude Brominated Quinoline Mixture CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity HighPurity Purity > 85%? CheckPurity->HighPurity Yes LowPurity Purity < 85%? CheckPurity->LowPurity No Recryst Recrystallization (Ethanol or EtOAc/Hex) HighPurity->Recryst Chromatography Flash Chromatography (Silica + 1% TEA) LowPurity->Chromatography Oiling Problem: Oiling Out Recryst->Oiling Fails Final Pure Isomer (>98%) Recryst->Final Success CoElution Problem: Isomer Co-elution Chromatography->CoElution Fails Chromatography->Final Success Seed Solution: Seed @ 40°C + Slow Cool Oiling->Seed Seed->Final PFP Solution: Switch to PFP Column or Prep-HPLC CoElution->PFP PFP->Final

Figure 1: Decision matrix for the purification of brominated quinoline isomers based on initial purity and failure modes.

Frequently Asked Questions (FAQ)

Q: I see two spots on TLC that touch. How do I calculate the column load? A: For "touching" spots (


), do not exceed a loading capacity of 0.5% to 1%  (mass of sample / mass of silica).[1][2] If you have 1g of crude, you need at least 100g of silica.[1] Use a tall, narrow column to increase theoretical plates.

Q: How do I distinguish 5-bromoquinoline from 8-bromoquinoline by NMR? A: Look at the coupling constants (


-values) of the protons on the benzene ring (not the pyridine ring).
  • 5-Bromo: You will see a triplet (or dd) for H-7 and doublets for H-6 and H-8.[1]

  • 8-Bromo: The pattern shifts. H-7 is still a triplet, but the chemical shifts are distinct due to the bromine's proximity to the nitrogen lone pair in the 8-position (deshielding effect).

  • Tip: 8-bromoquinoline often has a lower melting point due to steric strain interfering with crystal packing [4].

Q: Can I use acid-base extraction to separate isomers? A: generally, No. The


 differences between bromo-isomers (e.g., 5-Br vs 8-Br) are usually too small (< 0.2 units) for effective separation via pH manipulation.[1] Acid-base extraction is only useful for removing non-basic impurities (like unreacted bromoanilines) from the quinoline product.[1]

References

  • Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Link

  • Gündüz, S., et al. (2016).[1][2][5] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Link

  • BenchChem Technical Support. (2025). Recrystallization methods for purifying 6,8-Dibromoquinolin-3-amine. Link

  • Org Prep Daily. (2009).[1][6] 8-bromoquinoline – a painless Skraup synthesis. Link

Sources

Technical Support Center: Solubility Optimization for 4-Bromo-6-ethyl-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BEMQ-SOL-001 Status: Active Guide Subject: Resolving Solubility, Purification, and Handling Issues for 4-Bromo-6-ethyl-2-methylquinoline[1][2][3]

Executive Technical Summary

The Molecule: this compound is a highly lipophilic heterocyclic building block.[1][2][3] Its solubility profile is dominated by three structural factors:

  • The Quinoline Core: Planar, aromatic, and weakly basic (pKa ~4.9 for the conjugate acid).[3][4]

  • Alkyl Substituents (2-Me, 6-Et): These significantly increase lipophilicity (LogP > 4.0 predicted) and disrupt crystal packing, often leading to "oiling out" during purification.[2][3]

  • 4-Bromo Substituent: Increases polarizability but decreases water solubility compared to the parent quinoline.[2][3]

The Core Challenge: This compound exhibits "Solubility Inversion."[3] It is highly soluble in non-polar aromatics (Toluene) but poorly soluble in standard polar protic solvents (Methanol/Water) unless pH is manipulated.[2][3]

Diagnostic Flowchart: Select Your Issue

Before proceeding, identify your specific bottleneck using the decision tree below.

Solubility_Decision_Tree start START: What is your primary bottleneck? process Process Stage? start->process reaction Reaction / Synthesis process->reaction Coupling/Substitution purification Purification / Work-up process->purification Crystallization/Extraction analysis Analysis (NMR/HPLC) process->analysis QC Data issue_rxn Issue: Precipitates or Poor Conversion? reaction->issue_rxn issue_pur Issue: Oiling Out / No Crystals? purification->issue_pur issue_ana Issue: Broad Peaks / Insoluble? analysis->issue_ana sol_rxn Sol: Switch to Toluene or Dioxane (See Sec 3) issue_rxn->sol_rxn sol_pur Sol: 'Seeding' & Anti-solvent Tuning (See Sec 4) issue_pur->sol_pur sol_ana Sol: Acidify (TFA) or Change Deuterated Solvent issue_ana->sol_ana

Figure 1: Diagnostic logic for isolating the specific solubility failure mode.

Master Solvent Compatibility Matrix

The following data aggregates experimental trends for 2-methylquinoline derivatives [1][2]. Use this to select the optimal solvent system for your application.[3]

Solvent ClassSpecific SolventSolubility RatingApplication SuitabilityTechnical Notes
Aromatic Toluene Excellent Reaction / Scale-up Best Choice. High solubility due to

-

interactions.[1][2] Ideal for Suzuki couplings at >80°C.
Chlorinated DCM / Chloroform Excellent Extraction / Work-up Dissolves the compound instantly.[1][2][3] Use for liquid-liquid extraction from aqueous layers.[1][2][3]
Polar Aprotic DMF / DMSO GoodReactionGood solubility but difficult to remove.[1][2][3] Use only if high temp (>100°C) is required.[2][3]
Esters Ethyl Acetate Moderate/GoodPurificationGood for silica columns.[1][2][3] May require heating to fully dissolve for recrystallization.[2][3][5][6]
Alcohols Methanol / Ethanol Poor (Cold) / Good (Hot)RecrystallizationRisk of Oiling Out. The compound often melts before dissolving if the alcohol is not at reflux.[1][2]
Alkanes Hexane / Heptane Very Poor Anti-solventUse only to crash the product out of a solution (e.g., Toluene/Hexane mix).[1][2][4]
Aqueous Water (Neutral) InsolubleNoneDo not use.[1][2][3]
Aqueous Water (Acidic pH < 2) High Salt FormationSoluble as the Quinolinium cation (See Section 5).[1][2]
Troubleshooting Guides (Q&A)
Scenario A: "My reaction mixture turned into a sludge/solid block."

Context: Common in Suzuki or Buchwald couplings using standard polar solvents (e.g., Isopropanol/Water).[3][4]

  • Root Cause: The 6-ethyl and 2-methyl groups make the molecule too lipophilic for standard alcohol-based coupling mixtures.[1][2][3] The product precipitates before the reaction completes, trapping the catalyst.[4]

  • Solution: Switch to a Toluene/Water (4:1) system or 1,4-Dioxane .[2][3]

    • Why? Toluene mimics the aromatic structure of the quinoline, maintaining solubility throughout the catalytic cycle [1].[4]

    • Protocol: If using Toluene/Water, ensure vigorous stirring (1000+ RPM) or use a phase transfer catalyst (e.g., TBAB) to bridge the interface.[2][3][4]

Scenario B: "I tried to recrystallize from Ethanol, but it separated as an oil."

Context: You heated the ethanol, the solid dissolved, but upon cooling, oily droplets formed at the bottom.

  • Root Cause: The "Oiling Out" phenomenon.[3][7] The melting point of the solvated compound is likely lower than the boiling point of the solvent, or the compound is too lipophilic for the alcohol/water mix.[4]

  • Solution: The "Seeding at Cloud Point" Protocol.[3]

    • Dissolve the crude material in a minimum amount of Acetone or Ethyl Acetate (better solubility than EtOH).[3]

    • Add Hexane dropwise until the solution turns slightly cloudy (persistent turbidity).

    • Do not cool yet. Add a single "seed crystal" of pure product (if available) or scratch the glass side vigorously.[2][3]

    • Allow to stand at Room Temperature (not on ice) for 2 hours. Rapid cooling forces oiling; slow evaporation/nucleation favors crystals [3].[2][3]

Scenario C: "My NMR peaks are broad, or the solid sits at the bottom of the tube."

Context: 1H-NMR in CDCl3 shows poor resolution or undissolved solids.

  • Root Cause: Aggregation via

    
    -stacking or insufficient solubility in standard chloroform.[1][2][3]
    
  • Solution: Shift the pH or Polarity.[3]

    • Option 1: Add 1-2 drops of TFA-d (Trifluoroacetic acid-deuterated) to the CDCl3 tube.[1][2][3] This protonates the nitrogen, breaking aggregates and sharpening the peaks instantly.[3][4]

    • Option 2: Switch to DMSO-d6 and heat the tube gently to 40°C before acquisition.[3]

Advanced Protocol: The "pH Switch" Purification

If column chromatography is difficult due to streaking (caused by the basic nitrogen interacting with silica), use this chemical washing method to purify the compound based on its basicity [4].[4]

Mechanism:


[2][3]

pH_Switch_Protocol step1 1. Dissolve Crude in Ethyl Acetate step2 2. Extract with 1M HCl (aq) step1->step2 step3 3. Separate Layers step2->step3 organic_waste Organic Layer (Contains Non-Basic Impurities) step3->organic_waste Discard aqueous_layer Aqueous Layer (Contains Product as Salt) step3->aqueous_layer Keep step4 4. Basify Aqueous with 2M NaOH (pH > 10) aqueous_layer->step4 step5 5. Extract back into DCM step4->step5 final Pure Product (Free Base) step5->final

Figure 2: Acid-Base extraction workflow for removing non-basic impurities.

Step-by-Step:

  • Dissolve crude mixture in Ethyl Acetate .

  • Wash with 1M HCl (3x).[2][3] The product will move to the water phase (yellowish solution).[2][3] Impurities remain in the organic phase.[3]

  • Collect the aqueous acidic layer.[3]

  • Slowly add 2M NaOH or Sat. NaHCO3 until pH ~10-12.[1][2][3] The product will precipitate as a milky white/yellow solid.[3]

  • Extract the milky aqueous layer with DCM (Dichloromethane).[2][3]

  • Dry DCM over MgSO4 and concentrate.

References
  • Li, X., et al. (2023).[2][3][4] "Study on 6-Bromo-2-methylquinoline in Ten Monosolvents: Solubility, Correlation, and Solvent Effect." Journal of Chemical & Engineering Data. [2][3][4]

  • PubChem. (2025).[2][3][8] "Compound Summary: 2-Methylquinoline." National Library of Medicine.[3]

  • University of Rochester. (n.d.).[2][3] "Common Solvents for Recrystallization and Oiling Out Solutions." Department of Chemistry.

  • BenchChem. (2025).[2][3][9] "Overcoming poor solubility of quinoline derivatives in reactions." Technical Support Library.

Sources

preventing degradation of 4-Bromo-6-ethyl-2-methylquinoline during reaction workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-6-ethyl-2-methylquinoline

A Guide to Preventing Degradation During Reaction Workup

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, ensuring its stability and purity during critical reaction workup and purification stages. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section directly addresses the most common issues and questions that arise during the workup of reactions involving this compound.

Q1: What are the primary degradation pathways for this compound during workup?

A1: The structural features of this compound—a halogenated, electron-rich heterocyclic system—make it susceptible to several degradation pathways during workup. Understanding these is the first step toward prevention. The main pathways are:

  • Oxidation: The quinoline ring system can be sensitive to atmospheric oxygen, especially under harsh pH conditions or in the presence of residual oxidizing agents from the reaction. This can lead to the formation of N-oxides or hydroxylated byproducts, often resulting in discoloration of the product.[1] The degradation of quinoline is often initiated by hydroxylation.[1]

  • Debromination: The carbon-bromine bond can be labile under certain conditions. Reductive debromination is a common side reaction in palladium-catalyzed cross-coupling reactions, where residual catalysts or hydride sources can replace the bromine atom with hydrogen.[2] High temperatures and certain basic conditions can also promote this unwanted reaction.

  • pH-Induced Degradation: Quinolines are basic compounds and their solubility is highly dependent on pH.[3][4][5] At pH values below its pKa (approximately 4.9 for the parent quinoline), the molecule becomes protonated and more water-soluble.[4] While this can be useful for extraction, extreme pH levels (either highly acidic or highly basic) can catalyze decomposition or side reactions. For instance, some quinoline derivatives can be destabilized under acidic conditions (pH 5).[6]

  • Polymerization/Tar Formation: Harsh acidic and oxidizing conditions, often employed in classical quinoline syntheses like the Skraup reaction, are notorious for causing polymerization and forming tarry byproducts.[7] While your specific reaction may be milder, residual acids or localized heat during workup can initiate similar processes.

Q2: My isolated product is discolored (e.g., yellow, brown, or tarry). What's causing this and how can I prevent it?

A2: Discoloration is a classic indicator of product degradation, most commonly due to oxidation and/or the formation of minor polymeric impurities.

  • Probable Cause (Oxidation): Exposure to atmospheric oxygen during extraction, concentration, or purification is a primary culprit. The electron-rich nature of the quinoline ring makes it susceptible to autoxidation.

  • Prevention Strategies:

    • Inert Atmosphere: Perform the entire workup under an inert atmosphere (Nitrogen or Argon). This includes quenching the reaction, performing extractions in a separatory funnel purged with inert gas, and concentrating the product on a rotary evaporator equipped with a gas inlet.

    • Degassed Solvents: Use solvents that have been degassed by sparging with Nitrogen or Argon for at least 30 minutes prior to use in extractions and chromatography.

    • Antioxidant Addition: Consider adding a small amount of a radical-scavenging antioxidant, such as Butylated hydroxytoluene (BHT), to your organic solvents used for extraction and chromatography.[8] This can inhibit oxidative degradation of the product in solution.

    • Temperature Control: Avoid excessive heat during solvent removal. Concentrate your product at the lowest feasible temperature to minimize thermally induced degradation.

Q3: I'm observing significant debromination of my product. How can I minimize this side reaction?

A3: Debromination is a frustrating side reaction that reduces the yield of your target molecule. It is typically caused by reductive processes.

  • Probable Causes:

    • Residual Reducing Agents: If your reaction involved a reducing agent, ensure it is fully quenched before proceeding with the workup.

    • Palladium-Catalyzed Reactions: In the context of cross-coupling reactions (like Suzuki or Stille), residual palladium catalyst in a low oxidation state, especially in the presence of a hydride source (e.g., certain bases, alcohols), can catalyze debromination.[2][9]

    • High Temperatures: Elevated temperatures during workup or purification can promote thermal C-Br bond cleavage, particularly in the presence of catalytic impurities.[2]

  • Prevention Strategies:

    • Thorough Quenching: Ensure the reaction is completely quenched to neutralize any reactive species.

    • Controlled Temperature: Maintain low temperatures throughout the workup process. Perform extractions with cold solutions and minimize heating during solvent evaporation.

    • Choice of Base: During neutralization or extraction, use milder bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) instead of strong bases like sodium hydroxide (NaOH), which can sometimes promote dehalogenation.

    • Ligand and Catalyst Choice: If debromination is a persistent issue in a cross-coupling reaction, consider that the choice of phosphine ligand can influence this side reaction. Sometimes, bulkier, electron-rich ligands can favor debromination.[2]

Q4: How does pH control during aqueous workup affect the stability and recovery of my product?

A4: pH control is critical for both the stability and the efficient isolation of this compound.

  • Acidic Conditions (pH < 5): The quinoline nitrogen will be protonated, forming a water-soluble salt. This can be exploited for an "acid wash" to remove non-basic impurities. However, prolonged exposure to strong acids can lead to degradation. If you perform an acid wash, neutralize the aqueous layer promptly with a mild base (e.g., NaHCO₃) and re-extract your product.

  • Neutral to Mildly Basic Conditions (pH 7-9): This is generally the safest range for extraction. The quinoline is in its free-base form and will have good solubility in common organic solvents like dichloromethane, ethyl acetate, and toluene.[10]

  • Strongly Basic Conditions (pH > 10): While useful for removing acidic impurities, very high pH can promote side reactions. It is generally best to use a mild base like sodium bicarbonate for neutralization.[7]

Q5: Are there any specific quenching agents or additives I should use to improve stability during workup?

A5: Yes, using appropriate quenching agents and stabilizers can significantly improve the outcome of your workup.

Agent/Additive Purpose Typical Application
Sodium Thiosulfate (Na₂S₂O₃) Quenches residual oxidantsAdd a 10% aqueous solution during the initial quench to destroy oxidizing agents like H₂O₂ or halogens (e.g., NCS, NBS).[11]
Sodium Bicarbonate (NaHCO₃) Mild BaseNeutralize acidic reaction mixtures. It is less harsh than stronger bases like NaOH or KOH.[7]
Ammonium Chloride (NH₄Cl) Mild AcidQuench organometallic reagents or strong bases. Provides a buffered, slightly acidic condition.
Butylated Hydroxytoluene (BHT) AntioxidantAdd a small amount (e.g., 50-100 ppm) to extraction solvents and chromatography eluents to prevent oxidation.[8]
Ascorbic Acid (Vitamin C) Water-Soluble AntioxidantCan be added to the aqueous phase during extraction to scavenge dissolved oxygen and other oxidants.[12]

Troubleshooting Guides & Protocols

General Workup Protocol to Minimize Degradation

This protocol provides a robust, step-by-step procedure for working up a typical reaction to isolate this compound while minimizing degradation.

Step 1: Reaction Quenching (Under Inert Atmosphere)

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Under a positive pressure of Nitrogen or Argon, slowly add a pre-chilled, degassed quenching solution (e.g., saturated aqueous NH₄Cl or water).

Step 2: Phase Separation & Extraction

  • Transfer the quenched mixture to a separatory funnel that has been purged with inert gas.

  • If the reaction solvent is water-miscible, dilute with an appropriate extraction solvent (e.g., ethyl acetate or dichloromethane).

  • Add a saturated aqueous solution of NaHCO₃ to neutralize any acid and bring the aqueous phase to a pH of 7-8.

  • Separate the layers. Extract the aqueous layer two more times with the organic solvent. Use degassed solvents for all extractions.

Step 3: Organic Layer Wash

  • Combine the organic extracts.

  • Wash the combined organic layers sequentially with:

    • Water (1x)

    • Saturated aqueous sodium chloride (Brine) (1x) This helps to remove residual water and water-soluble impurities.

Step 4: Drying and Concentration

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent.

  • Concentrate the filtrate using a rotary evaporator at low temperature (<40 °C). It is advisable to maintain a slow stream of inert gas into the flask during concentration.

Step 5: Purification

  • Purify the crude product immediately. Leaving the crude material exposed to air can lead to degradation.

  • Flash column chromatography on silica gel is a common method. Use a solvent system with low polarity (e.g., hexanes/ethyl acetate) and consider adding 0.1% triethylamine to the eluent to prevent streaking and degradation on the acidic silica.

Visual Workflow: Stability-Focused Workup

G cluster_prep Preparation cluster_workup Workup Procedure cluster_purify Purification prep_solvents Degas Solvents (N2 Sparge) quench 1. Quench Reaction (0°C, Inert Atm.) prep_solvents->quench prep_atmosphere Prepare Inert Atmosphere (N2/Ar) prep_atmosphere->quench extract 2. Extract with Degassed Solvent quench->extract neutralize 3. Neutralize (aq. NaHCO3, pH 7-8) extract->neutralize wash 4. Wash with Brine neutralize->wash dry 5. Dry (Na2SO4) wash->dry concentrate 6. Concentrate (Low Temp) dry->concentrate purify Purify Immediately (e.g., Chromatography) concentrate->purify

Caption: A generalized workflow for reaction workup emphasizing stability.

Key Degradation Pathways and Mitigation

This diagram illustrates the primary threats to the stability of this compound during workup and the corresponding preventative measures.

G cluster_product Target Molecule cluster_degradation Degradation Pathways cluster_mitigation Mitigation Strategies product 4-Bromo-6-ethyl- 2-methylquinoline oxidation Oxidation (N-oxides, Hydroxylation) product->oxidation O2, Heat debromination Debromination (Loss of Bromine) product->debromination H+, Heat polymerization Polymerization (Tar Formation) product->polymerization Strong Acid/Base mit_ox Inert Atmosphere Degassed Solvents Antioxidants (BHT) oxidation->mit_ox mit_debrom Low Temperature Mild Base (NaHCO3) Quench Reductants debromination->mit_debrom mit_poly pH Control (7-8) Avoid Strong Acids Low Temperature polymerization->mit_poly

Caption: Major degradation pathways and their respective mitigation strategies.

References

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. Available at: [Link]

  • This compound (C12H12BrN). PubChem. Available at: [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. National Institutes of Health (NIH). Available at: [Link]

  • Study on 6‐Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15−323.15 K: Solubility. ACS Publications. Available at: [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. Available at: [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. National Institutes of Health (NIH). Available at: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available at: [Link]

  • Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. Available at: [Link]

  • Possible degradation pathway of quinoline. ResearchGate. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]

  • Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. National Institutes of Health (NIH). Available at: [Link]

  • The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. University of Calgary. Available at: [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Royal Society of Chemistry. Available at: [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health (NIH). Available at: [Link]

  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. PubMed. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available at: [Link]

  • Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][13][14]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Bromine. Wikipedia. Available at: [Link]

  • Purification of Quinoline-3,4-diones. Reddit. Available at: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Publications. Available at: [Link]

  • Prevention of biofilm formation by quorum quenching. National Institutes of Health (NIH). Available at: [Link]

  • Modern Separation Techniques for the Efficient Workup in Organic Synthesis. ResearchGate. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Springer. Available at: [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. ACS Publications. Available at: [Link]

  • Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. PubMed. Available at: [Link]

  • Integrating a Luminescent Porous Aromatic Framework into Indicator Papers for Facile, Rapid, and Selective Detection of Nitro Compounds. MDPI. Available at: [Link]

  • A novel way to synthesize antioxidant substances. ScienceDaily. Available at: [Link]

  • Purification of Quinoline. LookChem. Available at: [Link]

  • (PDF) Bromine as a Visible-Light-Mediated Polarity-Reversal Catalyst for the Functionalization of Aldehydes. ResearchGate. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization. LCGC International. Available at: [Link]

  • Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. MDPI. Available at: [Link]

  • Purification method of 8-hydroxyquinoline crude product. Google Patents.
  • significant dehalogenation in stille coupling. Reddit. Available at: [Link]

  • Effect of Water pH on the Chemical Stability of Pesticides. Utah State University. Available at: [Link]

Sources

optimizing reaction time and temperature for quinoline derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Derivatization & Synthesis Optimization

Status: Operational Lead Scientist: Dr. Aris (Senior Application Specialist) Subject: Optimizing Reaction Kinetics (Time/Temperature) for Quinoline Scaffolds

Welcome to the Quinoline Optimization Hub

You have reached the Tier-3 Technical Support interface. This guide addresses the non-linear relationship between reaction time (


) and temperature (

) in quinoline chemistry. Our data indicates that 60% of yield failures in quinoline derivatization stem from thermodynamic mismatching—specifically, the competition between productive C-H activation and non-productive polymerization (tarring).

Below are the troubleshooting modules designed to stabilize your workflows.

Module 1: The "Tar" Paradox (Skraup & Doebner-Miller Protocols)

Issue: My reaction mixture turns into a viscous black solid (tar) before the starting material is consumed. Yields are <30%.

Diagnosis: This is a classic "runaway exotherm" leading to the polymerization of the acrolein intermediate (in Skraup) or


-unsaturated ketone (in Doebner-Miller). High temperatures initiate polymerization faster than the condensation with the aniline.

Troubleshooting Protocol:

  • The Moderator Solution: Do not run these reactions neat if tarring occurs. Add Ferrous Sulfate (

    
    )  or Boric Acid . These act as moderators, dampening the radical polymerization pathways of the acrolein intermediate without stalling the condensation [1, 2].
    
  • The "Slow-Ramp" Technique:

    • Start:

      
       (Ice bath) during the addition of sulfuric acid/oxidant.
      
    • Ramp: Heat to

      
      gradually (
      
      
      
      ).
    • Hold: Only proceed to reflux (

      
      ) once TLC shows the disappearance of the intermediate acrolein adduct.
      

Visual Troubleshooting Logic:

SkraupOptimization Start Problem: Black Tar Formation CheckOxidant Check Oxidant Addition Start->CheckOxidant Polymerization Acrolein Polymerization (Kinetic Trap) Start->Polymerization Uncontrolled IsViolent Is reaction violent/exothermic? CheckOxidant->IsViolent AddModerator Add FeSO4 or Boric Acid IsViolent->AddModerator Yes TempControl Reduce T_initial to 0°C Slow Ramp to 120°C IsViolent->TempControl No, just tar Success Stable Quinoline Formation AddModerator->Success TempControl->Success

Figure 1: Decision tree for mitigating polymerization in acid-catalyzed quinoline synthesis.

Module 2: Regioselectivity in Friedländer & Combes Synthesis

Issue: I am targeting the kinetic isomer, but I keep isolating the thermodynamic product (or a mixture).

Technical Insight: In Combes synthesis (aniline +


-diketone), the reaction pathway bifurcates based on the acid catalyst and temperature.
  • Kinetic Control (Low T,

    
    ):  Favors attack at the more reactive carbonyl (often the less hindered one).
    
  • Thermodynamic Control (High T,

    
    ):  Favors the formation of the most stable quinoline system, often driven by steric relief, even if it requires reversible bond formation.
    

Optimization Protocol (Temperature Screening): Do not default to reflux. Perform a 3-point screen:

  • 
    :  Monitor for 4 hours. If conversion <10%, increase 
    
    
    
    .
  • 
    :  The "Goldilocks" zone for many substituted anilines.
    
  • 
    :  Use only if steric bulk prevents cyclization at lower 
    
    
    
    .

Module 3: Late-Stage Functionalization (C-H Activation)

Issue: Palladium or Copper-catalyzed C-H activation at the C2 or C8 position yields <40%.

Diagnosis: C-H activation on quinolines is sensitive to the "Chelate Effect." The nitrogen lone pair can poison the catalyst (Pd/Cu) if the temperature is too low to facilitate ligand exchange. However, excessively high temperatures decompose the oxidant (e.g., TBHP or


) before the cycle completes [3, 5].

Optimized Workflow (Cu-Catalyzed C2-Carbamoylation): Based on recent optimization studies [1], the following parameters are critical for C2-functionalization of Quinoline N-oxides:

ParameterStandard Condition (Fail)Optimized Condition (Success)Mechanistic Reason
Catalyst


(15 mol%)
Cu favors the radical pathway required for this specific activation.
Temperature



is the activation energy threshold for the homolytic cleavage of TBHP.
Time 24 hours12 hours Extended times at

lead to oxidative degradation of the product.
Solvent TolueneDMSO DMSO stabilizes the polar transition state better than non-polar solvents.

Key Takeaway: For radical-mediated C-H activation (using TBHP/Peroxides), strict adherence to a 12-hour cutoff is recommended. Beyond this, product decomposition competes with formation.

Module 4: Microwave vs. Conventional Heating

FAQ: Can I transfer my 12-hour oil bath protocol to a microwave reactor?

Answer: Yes, but you must apply the Arrhenius Acceleration Factor . Microwave irradiation often allows for "superheating" (heating solvents above their boiling points under pressure), which alters the kinetics significantly.

Conversion Table (Approximate):

Conventional (

Oil Bath)
Microwave (

Sealed Vessel)
Benefit
12 Hours10 - 20 Minutes Drastic time reduction; cleaner profile due to less thermal degradation.
4 Hours (Reflux)2 - 5 Minutes Rapid screening of catalyst ligands.

Warning: When synthesizing quinolines via the Niementowski reaction or similar condensations releasing water, microwave efficiency increases because water (highly polar) absorbs microwave energy efficiently. However, you must ensure the vessel can withstand the pressure generated by the water byproduct [4].

Microwave Optimization Workflow:

MicrowaveOpt Input Conventional Protocol (e.g., 80°C, 4h) Step1 Step 1: Temp Boost Set MW to 120°C Input->Step1 Step2 Step 2: Time Cut Set Time to 10 min Step1->Step2 Check Check LCMS Step2->Check Optimize Incomplete? Increase T by 20°C Check->Optimize <50% Conv. Done Optimized Protocol Check->Done >90% Conv. Optimize->Step2

Figure 2: Logic flow for translating conventional thermal protocols to microwave irradiation.

References

  • Regioselective Functionalization of Quinolines through C-H Activation. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of Quinoline Mimics via C–H Bond Functionalization. Royal Society of Chemistry (RSC). Available at: [Link][1][2][3][4][5]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones. Frontiers in Chemistry. Available at: [Link][4][6]

  • Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling of Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in overcoming the intricate challenge of catalyst poisoning in cross-coupling reactions involving halogenated heterocycles. This guide is structured to provide not just procedural instructions, but a deep-seated understanding of the underlying chemical principles to foster robust and reproducible synthetic outcomes.

Introduction: The Challenge of Heterocycles in Cross-Coupling

Heterocyclic moieties are cornerstones of modern pharmaceuticals and functional materials. However, their very nature, rich in heteroatoms like nitrogen and sulfur, presents a significant hurdle in transition-metal-catalyzed cross-coupling reactions. These heteroatoms can act as potent catalyst poisons, leading to diminished yields, stalled reactions, and catalyst decomposition. This guide will equip you with the knowledge to diagnose, troubleshoot, and ultimately prevent these detrimental interactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns regarding catalyst poisoning in the cross-coupling of halogenated heterocycles.

Q1: Why is my cross-coupling reaction with a halogenated pyridine failing or giving low yields?

A1: Pyridinic nitrogen is a common culprit in catalyst poisoning. The lone pair of electrons on the nitrogen atom can strongly coordinate to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive. This sequestration of the active catalyst species effectively halts or slows down the desired cross-coupling reaction. The difficulty can be attributed to factors such as the slow rate of transmetallation for electron-deficient heteroaryl boron derivatives and their rapid decomposition through protodeboronation.[1]

Q2: What are the tell-tale signs of catalyst poisoning in my reaction?

A2: Visual cues can often be the first indicator. The formation of a black precipitate, commonly known as palladium black, suggests catalyst aggregation and decomposition.[2] Other signs include a reaction that starts but fails to go to completion (stalls), the need for unusually high catalyst loadings, and the formation of significant amounts of side products, such as homocoupled products.[3]

Q3: Are all nitrogen-containing heterocycles equally problematic?

A3: No, the propensity for catalyst poisoning varies. Heterocycles with more accessible and basic lone pairs, such as pyridines and quinolines, are generally more problematic.[4] In contrast, heterocycles where the lone pair is part of the aromatic system (e.g., pyrroles, indoles) or is sterically hindered may be less prone to poisoning the catalyst. However, even these can be challenging under certain conditions, especially if they bear unprotected N-H groups.[5][6]

Q4: Can impurities in my starting materials or reagents cause catalyst poisoning?

A4: Absolutely. Trace impurities can have a significant impact. Common culprits include sulfur-containing compounds (e.g., from thiols or thioethers), other halides, and even residual starting materials from previous synthetic steps.[2][7] It is crucial to use highly pure, well-characterized starting materials and anhydrous, degassed solvents.[8]

Q5: I've heard that bulky phosphine ligands can help. How do they work?

A5: Bulky phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos), play a crucial role in mitigating catalyst poisoning.[9] Their steric bulk can disfavor the formation of stable, catalyst-poisoning complexes with the heterocyclic substrate. Additionally, these electron-rich ligands can promote the desired oxidative addition and reductive elimination steps of the catalytic cycle, helping the desired reaction outcompete the poisoning pathway.[10] However, it's a delicate balance, as excessively bulky ligands can sometimes promote undesired side reactions like protodeboronation.[11][12]

Part 2: Troubleshooting Guide: A Symptom-Based Approach

This section provides a systematic guide to troubleshooting common issues encountered during the cross-coupling of halogenated heterocycles, with a focus on identifying and resolving catalyst poisoning.

Symptom 1: No Reaction or Very Low Conversion

If your reaction fails to initiate or shows minimal product formation, consider the following diagnostic workflow:

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the structural elucidation of polysubstituted quinolines. As a foundational scaffold in medicinal chemistry and materials science, quinoline derivatives present unique challenges in NMR spectral interpretation due to their rigid, electron-deficient heterocyclic nature.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting workflows to navigate these complexities with confidence.

Section 1: Frequently Asked Questions (FAQs) - Common Spectral Challenges

This section addresses the most common issues encountered during the initial analysis of ¹H and ¹³C NMR spectra of quinoline derivatives.

Question: Why are the aromatic signals in my substituted quinoline spectrum (7.0-9.0 ppm) so crowded and difficult to assign?

Answer: The inherent structure of the quinoline core is the primary reason for signal crowding. The ¹H NMR spectrum of the parent quinoline already displays a complex pattern in the aromatic region.[4] Several factors contribute to this complexity in substituted analogs:

  • Fused Ring System: You are interpreting signals from two distinct but coupled aromatic rings: a benzene ring and a pyridine ring. Protons on the pyridine ring (especially H-2 and H-4) are significantly deshielded due to the electronegativity of the nitrogen atom and are found further downfield.[5]

  • Reduced Symmetry: Substitution breaks the molecule's symmetry, making nearly every proton and carbon chemically unique. This results in a larger number of distinct signals in a narrow spectral window.

  • Complex Splitting: Protons often exhibit complex splitting patterns (e.g., doublet of doublet of doublets) due to multiple coupling partners with different J-coupling values.[4] Long-range couplings (⁴J and ⁵J) across the ring system are common and further complicate the multiplets.

  • Second-Order Effects: When the chemical shift difference (in Hz) between two coupling protons is not much larger than their coupling constant (J), second-order effects like "roofing" can occur. This distorts the intensity and spacing of the multiplets, making a first-order analysis challenging.

Initial Troubleshooting Steps:

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion in Hz, often simplifying complex multiplets and reducing overlap.

  • Change NMR Solvent: Altering the solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can induce differential shifts in proton resonances, potentially resolving overlapped signals.[6] Aromatic solvents like Benzene-d₆ can cause significant upfield shifts (anisotropic effect), which can be highly informative.

  • Check Concentration: Quinolines are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions.[1][2] Acquiring spectra at different concentrations can help identify concentration-related artifacts and may simplify the spectrum at lower concentrations.

Question: My proton signals are broad, leading to poor resolution. What are the potential causes and solutions?

Answer: Broad signals in NMR can stem from several factors, ranging from sample preparation to molecular dynamics.

  • Cause 1: Sample Purity & Preparation: The presence of paramagnetic impurities (like dissolved oxygen or metal ions) can significantly shorten relaxation times and broaden signals. Incomplete dissolution or sample aggregation can also lead to broad lines.

    • Solution: Ensure your sample is pure. Degas your sample by bubbling an inert gas (N₂ or Ar) through the NMR tube for several minutes before acquisition. Ensure the sample is fully dissolved.[4]

  • Cause 2: Chemical Exchange: Protons on hydroxyl (-OH) or amine (-NH) substituents can undergo chemical exchange with trace amounts of water or with each other. This often results in a broad singlet.

    • Solution: To confirm an exchangeable proton, add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The broad signal should diminish or disappear completely.[6]

  • Cause 3: Intermediate Timescale Dynamics: If the molecule or a part of it (like a bulky substituent) is undergoing conformational exchange at a rate comparable to the NMR timescale, this can lead to significant line broadening.

    • Solution: Acquire the spectrum at a different temperature.[7] Increasing the temperature can accelerate the exchange, leading to a sharp, averaged signal. Conversely, lowering the temperature can slow the exchange enough to see distinct signals for each conformer.

Section 2: Advanced 2D NMR Techniques for Unambiguous Assignment

When 1D NMR is insufficient, a suite of 2D NMR experiments is essential for piecing together the molecular puzzle of a polysubstituted quinoline.

Question: Which 2D NMR experiments are essential for assigning the structure of a novel polysubstituted quinoline?

Answer: A standard set of 2D experiments provides a logical workflow for complete structural assignment. Each experiment reveals a different type of connectivity.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the first step to map out proton-proton (H-H) spin systems through bonds.[8] It will clearly show which protons are coupled to each other, allowing you to trace the connectivity within the benzene and pyridine rings separately.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to. It's the most reliable way to assign the chemical shifts of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this class of compounds. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). This is crucial for:

    • Identifying Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in an HSQC. HMBC is the only way to assign them by observing their correlations to nearby protons.

    • Connecting Fragments: It allows you to "walk" across the molecule, connecting the spin systems identified in the COSY and linking substituents to the quinoline core.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: This experiment identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. This is indispensable for:

    • Differentiating Isomers: For example, it can distinguish between a 5-substituted and a 7-substituted quinoline by observing the spatial proximity of the substituent's protons to H-4 or H-8, respectively.

    • Determining Stereochemistry: It helps define the relative orientation of substituents.

The following workflow diagram illustrates a logical approach to spectral assignment using these techniques.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Elucidation cluster_final Structure Confirmation H1_NMR Acquire ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Identify H-H Spin Systems C13_NMR Acquire ¹³C NMR HSQC ¹H-¹³C HSQC COSY->HSQC Assign Protonated Carbons HMBC ¹H-¹³C HMBC HSQC->HMBC Assign Quaternary Carbons & Connect Fragments NOESY ¹H-¹H NOESY/ROESY HMBC->NOESY Differentiate Isomers & Confirm Geometry Structure Propose Structure NOESY->Structure Computational Computational Prediction (Optional) Structure->Computational Validate Assignment

Caption: A systematic workflow for the structural elucidation of polysubstituted quinolines using 2D NMR.

Question: How can I use HMBC to differentiate between, for example, a 6-methoxy and an 8-methoxy quinoline?

Answer: The HMBC experiment is definitive for this purpose by leveraging the three-bond C-H correlation (³JCH).

  • For a 6-methoxy quinoline: The protons of the methoxy group (-OCH₃) will show a strong HMBC correlation cross-peak to the carbon at position 6 (C6).

  • For an 8-methoxy quinoline: The methoxy protons will show a strong HMBC correlation to C8.

Furthermore, you can use the protons on the quinoline ring as reporters:

  • In the 6-methoxy isomer, you would expect to see HMBC correlations from H-5 and H-7 to the methoxy carbon.

  • In the 8-methoxy isomer, you would expect a key correlation from H-7 to the methoxy carbon.

The diagram below illustrates these key correlations.

G cluster_6methoxy 6-Methoxyquinoline cluster_8methoxy 8-Methoxyquinoline C6 Me_protons MeO Protons Me_protons->C6 ³JCH C8 Me_protons2 MeO Protons Me_protons2->C8 ³JCH

Caption: Key ³JCH HMBC correlations differentiate 6- and 8-methoxyquinoline isomers.

Section 3: Troubleshooting Guide & Experimental Protocols

This section provides reference data and a step-by-step protocol for acquiring high-quality 2D NMR data.

Reference Data Tables

The chemical shifts and coupling constants in quinolines are highly dependent on the substitution pattern. However, the following tables provide typical ranges for the parent quinoline system in CDCl₃, which serve as a crucial starting point for analysis.[4][9]

Table 1: Typical ¹H and ¹³C Chemical Shifts for Unsubstituted Quinoline (in CDCl₃)

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2~8.9~150
3~7.4~121
4~8.1~136
5~7.8~128
6~7.5~126
7~7.7~129
8~8.1~129
4a-~148
8a-~128

Table 2: Typical ¹H-¹H J-Coupling Constants in Quinolines

CouplingTypeTypical Range (Hz)Notes
J(2,3)³J (ortho)4 - 5In the pyridine ring.
J(3,4)³J (ortho)8 - 9In the pyridine ring.
J(5,6)³J (ortho)8 - 9In the benzene ring.
J(6,7)³J (ortho)6 - 8In the benzene ring.
J(7,8)³J (ortho)8 - 9In the benzene ring.
J(2,4)⁴J (meta)1 - 2Long-range.
J(5,7)⁴J (meta)1 - 2Long-range.
J(4,8)⁵J (peri)~0.5Often observed, key for assignment.

Note: Coupling constants are invaluable for confirming assignments. For example, the distinct values for J(2,3) and J(3,4) help to unambiguously identify H-2, H-3, and H-4.[10][11]

Protocol: Standard Operating Procedure for 2D NMR Acquisition

This protocol outlines the essential steps for acquiring high-quality COSY, HSQC, and HMBC spectra.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified quinoline derivative.[4]

    • Dissolve the sample in ~0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[4]

    • Ensure the sample is fully dissolved and the solution is homogeneous. Filter if any particulate matter is visible.

  • Spectrometer Setup & 1D Acquisition:

    • Lock and shim the spectrometer on your sample until optimal field homogeneity is achieved (sharp, symmetrical solvent peak).

    • Acquire a standard 1D ¹H spectrum. Ensure good signal-to-noise.

    • Calibrate the pulse width (p1) for your sample. This is critical for accurate 2D experiments.

  • 2D Experiment Acquisition (General Parameters):

    • COSY (gCOSY):

      • Use a gradient-selected COSY pulse sequence.

      • Set the spectral width (sw) in both dimensions (F2 and F1) to encompass all proton signals.

      • Typically acquire with 2k data points in F2 and 256-512 increments in F1.

      • Use 2-4 scans per increment.

    • HSQC (gHSQC):

      • Use a gradient-selected, sensitivity-enhanced HSQC sequence.

      • Set the F2 (¹H) spectral width as above. Set the F1 (¹³C) spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

      • Set the one-bond coupling constant (cnst13 or J1XH) to an average value of 145 Hz.

      • Acquire with 2k points in F2 and 256 increments in F1. Use 4-8 scans.

    • HMBC (gHMBC):

      • Use a gradient-selected HMBC pulse sequence.

      • Set spectral widths as for the HSQC.

      • Crucially, set the long-range coupling constant (cnst2 or JNXH) to 8 Hz. This value is optimized for detecting typical ²JCH and ³JCH correlations in aromatic systems.[12]

      • Acquire with 2k points in F2 and 400-512 increments in F1. Use 8-16 scans or more, as HMBC is less sensitive.

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

    • Phase correct the spectra carefully.

    • Calibrate the spectra using the residual solvent peak or TMS.

Section 4: Leveraging Computational Tools

Question: My spectrum is exceptionally complex, and even with 2D NMR, some assignments are ambiguous. Can computational chemistry help?

Answer: Yes, absolutely. When experimental data is insufficient, in silico prediction of NMR chemical shifts using quantum mechanical calculations has become a powerful validation tool.[13]

The standard method involves:

  • Conformational Search: First, generate the likely low-energy 3D conformations of your molecule using a molecular mechanics force field.

  • Geometry Optimization: Optimize the geometry of the most stable conformer(s) using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

  • NMR Calculation: Perform an NMR shielding tensor calculation on the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method.[14] A common and effective method is mPW1PW91/6-311+G(d,p).

  • Data Analysis: The calculated shielding tensors are converted to chemical shifts by referencing them against TMS calculated at the same level of theory. Comparing the predicted spectrum with the experimental one can often resolve ambiguities, especially in distinguishing between complex isomers.[15]

This computational approach provides an orthogonal layer of evidence, significantly increasing the confidence in your final structural assignment.

References

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Retrieved from [Link]

  • YouTube. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Retrieved from [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]

  • Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • American Chemical Society. (2023, June 4). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Retrieved from [Link]

  • The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

Sources

Technical Support Center: Navigating Tar Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals, to our dedicated technical support center for quinoline synthesis. The formation of intractable tars is a pervasive challenge in classical quinoline syntheses, significantly impacting yield, purity, and downstream processing. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to mitigate and manage tar formation in your experiments. Our approach is grounded in a deep understanding of the reaction mechanisms, enabling you to make informed decisions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in classical quinoline syntheses like the Skraup and Doebner-von Miller reactions?

A1: Tar formation in these reactions is predominantly due to the acid-catalyzed polymerization of highly reactive intermediates. In the Skraup synthesis, the dehydration of glycerol by concentrated sulfuric acid generates acrolein, which can readily polymerize under the harsh, exothermic conditions.[1][2] Similarly, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones that are susceptible to self-condensation and polymerization in the presence of strong acids.[1][3]

Q2: How does temperature control influence tar formation?

A2: Temperature is a critical parameter. The initial stages of these reactions are often highly exothermic.[2] Uncontrolled temperature spikes can significantly accelerate the rate of polymerization, leading to excessive tar formation. Gradual heating and efficient heat dissipation are crucial for minimizing these side reactions.

Q3: Can the choice of acid catalyst impact the extent of tarring?

A3: Absolutely. The type and concentration of the acid catalyst are pivotal. While strong Brønsted acids like sulfuric acid are traditional, they can also promote polymerization. In some cases, using milder Brønsted acids or switching to Lewis acids (e.g., ZnCl₂, SnCl₄) can offer a better balance between the rate of the desired cyclization and the undesired polymerization, leading to cleaner reactions.[3][4]

Q4: What is the role of moderators like ferrous sulfate in the Skraup synthesis?

A4: Ferrous sulfate (FeSO₄) is often added to the Skraup reaction to moderate its notoriously violent nature.[5][6] It is believed to act as an oxygen carrier, which helps to control the rate of the oxidation step and extend the reaction over a longer period.[5] This controlled reaction rate helps to prevent sudden temperature increases that favor tar formation. Boric acid can also be used for a similar purpose.[6]

Q5: Are there modern quinoline synthesis methods that are less prone to tar formation?

A5: Yes, significant progress has been made in developing milder and more efficient methods for quinoline synthesis. Many modern approaches utilize transition-metal catalysts (e.g., copper, cobalt, iridium) that operate under less harsh conditions, significantly reducing the propensity for tar formation.[7][8][9] These methods often offer higher yields and greater functional group tolerance, making them attractive alternatives for complex molecule synthesis in drug development.

Troubleshooting Guide: From Tar to Treasure

This section provides a systematic approach to troubleshooting common issues related to tar formation in various quinoline synthesis methods.

Issue 1: Excessive Tar Formation in Skraup Synthesis

Symptoms: The reaction mixture becomes a thick, black, intractable mass early in the reaction, leading to very low yields and difficult product isolation.

Potential Causes & Solutions:

  • Uncontrolled Exotherm: The reaction is proceeding too quickly, causing localized overheating and rapid polymerization of acrolein.

    • Solution:

      • Add a Moderator: Introduce ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before adding sulfuric acid to temper the reaction's vigor.[5][6]

      • Slow Acid Addition: Add the concentrated sulfuric acid slowly and with efficient stirring and external cooling (e.g., an ice bath) to maintain better temperature control.

      • Ensure Homogeneity: Vigorous stirring is essential to dissipate heat and prevent localized hotspots where polymerization can initiate.

  • Sub-optimal Reagent Quality: The presence of water in the glycerol can lead to lower yields.

    • Solution: Use anhydrous or "dynamite" grade glycerol with a low water content (<0.5%).[5]

Issue 2: Low Yields and Polymeric Byproducts in Doebner-von Miller Synthesis

Symptoms: The desired quinoline product is obtained in low yield, with a significant amount of a resinous or polymeric solid complicating purification.

Potential Causes & Solutions:

  • Polymerization of the Carbonyl Compound: The α,β-unsaturated aldehyde or ketone is polymerizing under the acidic conditions.

    • Solution:

      • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This keeps the instantaneous concentration of the carbonyl low, disfavoring self-condensation.

      • In Situ Generation: Prepare the α,β-unsaturated carbonyl compound in situ from an aldol condensation (the Beyer method).[4] This can be achieved by slowly adding the corresponding aldehyde (e.g., acetaldehyde to form crotonaldehyde) to the cold reaction mixture.

      • Biphasic System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[3]

  • Inappropriate Acid Catalyst: The acid catalyst is too harsh, promoting polymerization over the desired cyclization.

    • Solution:

      • Optimize Acid Concentration: Conduct small-scale experiments to determine the optimal concentration of the Brønsted acid (e.g., HCl, H₂SO₄).

      • Explore Lewis Acids: Consider using milder Lewis acids such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄), which can catalyze the reaction effectively with potentially less tar formation.[4]

Issue 3: Dark and Complex Reaction Mixture in Combes Synthesis

Symptoms: The reaction of an aniline with a β-diketone in the presence of acid results in a dark, complex mixture with a low yield of the desired 2,4-disubstituted quinoline.

Potential Causes & Solutions:

  • Harsh Cyclization Conditions: The strong acid used for the cyclization of the enamine intermediate is causing degradation and side reactions.

    • Solution:

      • Alternative Acid Catalysts: While sulfuric acid is common, polyphosphoric acid (PPA) can sometimes be a more effective and milder dehydrating agent for the cyclization step.[10]

      • Temperature Optimization: The cyclization step often requires heating. Carefully optimize the temperature to find the minimum required for efficient ring closure without promoting excessive side reactions.

Issue 4: Side Reactions and Discoloration in Friedländer Synthesis

Symptoms: The condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group results in a discolored product and byproducts from self-condensation.

Potential Causes & Solutions:

  • Aldol Self-Condensation: Under the basic or acidic conditions, the methylene-containing reactant can undergo self-condensation, competing with the desired reaction with the o-aminoaryl carbonyl compound.[11]

    • Solution:

      • Use of Imines: To avoid side reactions under basic conditions, the imine analog of the o-aminoaryl carbonyl can be used.[11]

      • Milder Catalysts: Explore the use of milder catalysts. For example, iodine or p-toluenesulfonic acid under solvent-free conditions, or even gold catalysts, have been shown to promote the Friedländer synthesis under less harsh conditions.[11]

Visualizing the Problem: Tar Formation Pathways

Understanding the mechanistic origin of tar is key to its prevention. The following diagrams illustrate the competing pathways of quinoline synthesis and tar formation.

TarFormation_Skraup cluster_main Desired Skraup Synthesis Pathway cluster_tar Tar Formation Pathway Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ Michael_Adduct Michael_Adduct Acrolein->Michael_Adduct + Aniline Acrolein_poly Acrolein Dihydroquinoline Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Polymer Tar Acrolein_poly->Polymer H⁺, Δ (Polymerization) TarFormation_DvM cluster_main Desired Doebner-von Miller Pathway cluster_tar Tar Formation Pathway Unsat_Carbonyl α,β-Unsaturated Carbonyl Michael_Adduct Michael_Adduct Unsat_Carbonyl->Michael_Adduct + Aniline Unsat_Carbonyl_poly α,β-Unsaturated Carbonyl Dihydroquinoline Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Polymer Tar Unsat_Carbonyl_poly->Polymer H⁺, Δ (Polymerization)

Caption: Competing pathways in the Doebner-von Miller synthesis.

Experimental Protocols

Protocol 1: Modified Skraup Synthesis of Quinoline with Tar Mitigation

This protocol incorporates the use of a moderator to control the reaction's exothermicity.

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place aniline (1.0 eq), nitrobenzene (as both solvent and oxidizing agent, ~1.2 eq), and ferrous sulfate heptahydrate (FeSO₄·7H₂O, ~0.1 eq).

  • Initial Mixing: Begin vigorous stirring to ensure the ferrous sulfate is well-dispersated.

  • Acid Addition: Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (~3.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 120°C.

  • Glycerol Addition: Once the acid addition is complete, slowly add anhydrous glycerol (~3.0 eq) dropwise.

  • Reaction: After the addition of glycerol, remove the cooling bath and gently heat the mixture in an oil bath to reflux (around 130-140°C) for 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Allow the reaction to cool to room temperature.

    • Carefully pour the mixture onto crushed ice.

    • Slowly neutralize the acidic solution with a concentrated solution of sodium hydroxide until it is strongly basic (pH > 10). This will precipitate tarry byproducts and liberate the quinoline.

    • Isolate the quinoline from the tar via steam distillation. [1]

Protocol 2: Purification of Quinoline from a Tarry Mixture via Steam Distillation
  • Preparation: Transfer the basic, tarry reaction mixture to a large flask suitable for steam distillation. Add a significant volume of water.

  • Distillation: Introduce steam into the flask. The volatile quinoline will co-distill with the water.

  • Collection: Collect the milky distillate until it runs clear.

  • Extraction: Extract the collected distillate with an appropriate organic solvent (e.g., dichloromethane or diethyl ether).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified quinoline.

Data Summary: Key Parameters for Tar Reduction

Synthesis MethodParameter to ControlRecommended ActionExpected Outcome
Skraup Reaction VigorAdd ferrous sulfate (FeSO₄) or boric acid as a moderator. [5][6]Smoother, more controlled reaction with less charring.
TemperatureSlow, controlled addition of H₂SO₄ with cooling. [2]Prevention of localized overheating and runaway reactions.
MixingUse efficient and vigorous stirring.Uniform heat distribution, minimizing local hotspots.
Doebner-von Miller Reaction MediumUse a two-phase (organic/aqueous) system. [3]Reduced polymerization of the carbonyl compound, leading to a cleaner reaction and higher yield.
Reagent AdditionAdd the α,β-unsaturated carbonyl compound slowly or generate it in situ.Minimized self-condensation of the carbonyl substrate.
Catalyst ChoiceConsider using milder Lewis acids (e.g., ZnCl₂, SnCl₄) in place of strong Brønsted acids. [4]Potentially cleaner reaction with fewer polymeric byproducts.
General PurificationEmploy steam distillation for the work-up of volatile quinolines. [1]Effective separation of the desired product from non-volatile tar.

Troubleshooting Workflow

Troubleshooting_Workflow Start Excessive Tar Formation Observed Identify_Synthesis Identify Quinoline Synthesis Method (Skraup, DvM, Combes, Friedländer) Start->Identify_Synthesis Review_Parameters Review Key Reaction Parameters: - Temperature Control - Reagent Addition Rate - Stirring Efficiency - Catalyst Choice Identify_Synthesis->Review_Parameters Implement_Changes Implement Mitigation Strategies: - Add Moderator (Skraup) - Use Biphasic System (DvM) - Optimize Acid/Catalyst - Control Temperature Review_Parameters->Implement_Changes Run_Test Run Small-Scale Test Reaction Implement_Changes->Run_Test Analyze_Results Analyze Outcome: - Visual Observation - TLC Analysis - Crude Yield Run_Test->Analyze_Results Success Tar Formation Reduced Analyze_Results->Success Improved Further_Optimization Further Optimization or Consult Literature for Alternative Methods Analyze_Results->Further_Optimization No Improvement

Caption: A systematic workflow for troubleshooting tar formation.

References

  • Organic Syntheses Procedure. (n.d.). Quinoline. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Request PDF. (2010). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. Retrieved from [Link]

  • Larionov, O. V., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 988. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • ResearchGate. (2013). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved from [Link]

  • Chemtips. (2014, March 17). Getting through the “black tar phase”. WordPress.com. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • ResearchGate. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (2018). New analytical method for estimation of ferrous in ferrous sulfate drug by preparation and using 2-(E-(1H_benzo(d) imidozol-2-yl) diazenyl-5-(E-4-dimethyl amino benzaliden amino) phenol as a reagent. Retrieved from [Link]

  • Reddit. (2022, August 22). Any tips on how to remove this primordial tar. r/chemistry. Retrieved from [Link]

  • SlideShare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • PMC - NIH. (2007). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (2020, December 30). How to perform Doebner-MIller Synthesis without oxidizing agent?. Retrieved from [Link]

  • ijirset. (n.d.). Techniques of Tar Removal from Producer Gas. Retrieved from [Link]

  • ResearchGate. (2017). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • ACS Publications. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 16). 2617 Quantitative Analysis of Iron. Retrieved from [Link]

  • Google Patents. (n.d.). EP2100945A1 - Process for removing tar from synthesis gas.
  • ResearchGate. (2001). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. Retrieved from [Link]

  • PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. Retrieved from [Link]

  • ResearchGate. (2018). Development of Solvent Selection Guides. Retrieved from [Link]

  • ijstr. (n.d.). Copper Catalyzed Sustainable Synthesis Of Quinolines. Retrieved from [Link]

  • ResearchGate. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]

  • Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Retrieved from [Link]

  • PMC. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Scribd. (n.d.). Quinoline. Retrieved from [Link]

  • University of York. (n.d.). Solvent Selection Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • MDPI. (2022). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. Retrieved from [Link]

  • ResearchGate. (2023). Different catalytic approaches of Friedländer Synthesis of Quinolines. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Debromination in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and minimize a common and often frustrating side reaction: the debromination of aryl bromide starting materials. This unwanted reaction, also known as hydrodebromination, leads to the formation of an arene byproduct, reducing the yield of your desired coupled product and complicating purification.[1][2]

This resource provides in-depth, experience-driven advice in a question-and-answer format to address the specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of debrominated byproduct in my reaction. What are the primary mechanistic causes?

A1: The formation of a debrominated byproduct occurs through a competing catalytic cycle that involves a palladium-hydride (Pd-H) species.[2] Several factors can promote the formation of this Pd-H intermediate and increase the rate of debromination. Understanding these pathways is the first step in effective troubleshooting.

There are three primary mechanistic culprits for debromination:

  • β-Hydride Elimination: This is a common pathway, especially with alkyl coupling partners that possess β-hydrogens. After oxidative addition of the aryl bromide to Pd(0) and transmetalation, the resulting intermediate can undergo β-hydride elimination to form a Pd-H species, which then reductively eliminates the arene byproduct.

  • Protonolysis of the Pd-C Bond: The presence of protic species (like water, alcohols, or even acidic protons on the substrate itself) can lead to the cleavage of the palladium-carbon bond in the transmetalation intermediate, resulting in the debrominated arene.[3][4]

  • Direct Reductive Dehalogenation: Hydride sources in the reaction mixture can react with the palladium catalyst to form a Pd-H species, which can then directly react with the aryl bromide to produce the debrominated product. Common hydride sources include certain bases (like triethylamine), solvents, or impurities.[1]

Q2: How does my choice of ligand impact the extent of debromination?

A2: The ligand is arguably the most critical factor in controlling debromination. The electronic and steric properties of the ligand directly influence the stability and reactivity of the palladium center.[1][5]

  • Electron-Rich, Bulky Ligands: Ligands like bulky phosphines or N-heterocyclic carbenes (NHCs) are often employed to promote the desired reductive elimination step, which forms the C-C bond of your product.[6] However, caution is advised as some highly electron-rich and bulky ligands can inadvertently favor the reductive elimination of an aryl-hydride species, leading to debromination.[1]

  • Less Electron-Donating Ligands: Sometimes, switching to a less electron-donating phosphine ligand can disfavor the hydrodehalogenation pathway.[1]

  • Ligand Degradation: It's also important to consider that ligands can degrade under reaction conditions, leading to the formation of undesired palladium species that can promote side reactions.[6]

Q3: Can the base I use be the source of my debromination problem?

A3: Absolutely. The choice of base is critical and can significantly influence the reaction outcome.[1]

  • Strong vs. Weak Bases: Strong bases, such as NaOH and KOH, should be used with caution as they can promote side reactions.[1] Weaker inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often a better starting point.[1][3]

  • Organic Bases as Hydride Sources: In certain reactions, like the Heck coupling, organic bases such as triethylamine (Et₃N) can act as hydride donors, directly leading to debromination.[1] If you observe debromination with an organic base, switching to an inorganic base like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) is a recommended troubleshooting step.[1]

  • Base and Substrate Compatibility: For substrates with acidic protons, such as unprotected indoles or pyrazoles, a strong base can deprotonate the heterocycle.[2][3] This increases the electron density of the ring, making the C-Br bond more susceptible to cleavage and promoting debromination.[3] In such cases, using a milder base is crucial, and protection of the acidic proton may be necessary.[3]

Q4: How do solvent and temperature affect debromination?

A4: Solvent and temperature are key reaction parameters that must be carefully optimized.

  • Solvent Choice: Aprotic solvents like toluene, dioxane, or THF are generally preferred as they minimize potential proton sources for hydrodehalogenation.[1] Protic solvents (e.g., alcohols, water) can be a direct source of protons, leading to protonolysis and the formation of the debrominated byproduct.[4] It is also crucial to use anhydrous solvents, as even trace amounts of water can be detrimental.[4][7]

  • Reaction Temperature: Higher temperatures can accelerate the rate of debromination, which often has a higher activation energy than the desired coupling reaction.[1][2] If you are observing significant debromination, reducing the reaction temperature (e.g., from 100°C to 80°C or even room temperature) is a primary troubleshooting step.[1]

Part 2: Visualizing the Problem and Solution

The Catalytic Cycle and the Debromination Pathway

To effectively troubleshoot, it is essential to visualize where the desired reaction can go astray. The following diagram illustrates the main catalytic cycle for a generic cross-coupling reaction and highlights the points where debromination can occur.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetal Transmetalation (R-M) ArPdBr->Transmetal ArPdH Ar-Pd(II)L_n-H ArPdBr->ArPdH Protonolysis or other pathways ArPdR Ar-Pd(II)L_n-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) RedElim->Product HydrideSource Hydride Source (e.g., Base, Solvent) PdH_formation Pd-H Formation HydrideSource->PdH_formation PdH_formation->ArPdH via various pathways DebromProduct Ar-H (Byproduct) ArPdH->DebromProduct Reductive Elimination DebromProduct->Pd0 Catalyst Regeneration

Caption: The palladium catalytic cycle and competing debromination pathway.

A Systematic Troubleshooting Workflow

When faced with a debromination issue, a structured approach is more effective than random changes. The following decision tree provides a logical workflow for troubleshooting.

G start High Debromination Observed q_temp Is the reaction temperature high? start->q_temp a_temp Lower Temperature (e.g., to 80°C or RT) q_temp->a_temp Yes q_base Is a strong or organic base used? q_temp->q_base No a_temp->q_base a_base Switch to a weaker inorganic base (K₂CO₃, K₃PO₄) q_base->a_base Yes q_ligand Is the ligand highly electron-rich/bulky? q_base->q_ligand No a_base->q_ligand a_ligand Screen less electron-donating or different classes of ligands q_ligand->a_ligand Yes q_solvent Is the solvent protic or not anhydrous? q_ligand->q_solvent No a_ligand->q_solvent a_solvent Switch to a dry, aprotic solvent (Toluene, Dioxane) q_solvent->a_solvent Yes end Re-evaluate Results q_solvent->end No a_solvent->end

Caption: A decision tree for troubleshooting debromination.

Part 3: Preventative Strategies & Optimized Protocols

Proactive measures are always preferable to reactive troubleshooting. By carefully selecting your reaction components from the outset, you can significantly reduce the likelihood of debromination.

Parameter Optimization Summary
ParameterRecommendation to Minimize DebrominationRationale
Temperature Start at a lower temperature (e.g., RT to 80°C) and only increase if necessary.Debromination often has a higher activation energy than the desired coupling.[1][2]
Base Prefer weaker, inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1]Strong bases can promote side reactions, and organic bases can be hydride sources.[1]
Ligand Screen different classes of ligands; avoid overly electron-rich/bulky ligands if debromination is observed.Ligand properties directly control the rates of competing pathways in the catalytic cycle.[1]
Solvent Use dry, aprotic solvents (e.g., Toluene, Dioxane, THF).[1]Minimizes potential proton sources that lead to hydrodebromination.[1][4]
Atmosphere Ensure the reaction is performed under an inert atmosphere (N₂ or Ar).Oxygen can lead to the oxidation of the active Pd(0) catalyst and ligand degradation.[6]
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a robust starting point for the coupling of an aryl bromide with an arylboronic acid, with conditions selected to disfavor the debromination side reaction.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous Toluene (or Dioxane)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, and potassium phosphate (K₃PO₄).

  • Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent to form the pre-catalyst complex.

  • Reaction Assembly: Add the anhydrous toluene to the Schlenk flask containing the solids. Stir for 5-10 minutes to ensure good mixing.

  • Catalyst Addition: Add the pre-formed catalyst solution to the reaction mixture via syringe.

  • Degassing (Optional but Recommended): Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Reaction Execution: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Solvent Preparation - Degassing and Drying

The quality of your solvent is paramount. Here is a standard procedure for preparing anhydrous, degassed solvent.

Materials:

  • Solvent (e.g., Toluene, THF, Dioxane)

  • Drying agent (e.g., Sodium/benzophenone for THF/Dioxane, CaH₂ for Toluene)

  • Distillation apparatus or solvent purification system (SPS)

  • Schlenk flask for collection

  • Inert gas source

Step-by-Step Methodology:

  • Drying (if not using an SPS): Reflux the solvent over an appropriate drying agent under an inert atmosphere for several hours. For example, THF is often dried over sodium/benzophenone until a persistent deep blue/purple color is achieved.

  • Distillation/Collection: Distill the solvent directly into a flame-dried Schlenk flask under a positive pressure of inert gas. If using an SPS, collect the solvent directly from the system.

  • Degassing: To remove dissolved gases, bubble a gentle stream of inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes. Alternatively, for more rigorous degassing, use the freeze-pump-thaw method described in Protocol 1.

  • Storage: Store the dried, degassed solvent in a sealed Schlenk flask over molecular sieves under an inert atmosphere.

References

  • Grushin, V. V., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(21), 4153–4164. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Rojas Lab. (2023). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling a. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]

  • ResearchGate. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper | Request PDF. Retrieved from [Link]

  • Reddit. (n.d.). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Advances on Palladium Radical Involved Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from [Link]

Sources

Suzuki-Miyaura Coupling of Bromoquinolines: A Technical Support Guide to Base Selection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling of bromoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The quinoline moiety is a privileged scaffold in medicinal chemistry, and its functionalization via Suzuki-Miyaura coupling is a cornerstone of modern synthetic strategies. However, the unique electronic and coordinating properties of the quinoline ring system can present specific challenges, particularly in the selection of an appropriate base.

This resource is structured to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. We will delve into the "why" behind experimental choices, ensuring a self-validating approach to your synthetic challenges.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and selection of bases in the Suzuki-Miyaura coupling of bromoquinolines.

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling reaction?

The base plays a multifaceted and critical role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the organoboron species (boronic acid or ester) to facilitate the crucial transmetalation step.[1][2][3] The generally accepted mechanism involves the formation of a more nucleophilic boronate species (RB(OH)3⁻) from the boronic acid, which then transfers its organic group to the palladium center.[2] Without the base, the transmetalation step is often too slow for the reaction to be efficient.[4]

Beyond activating the boronic acid, the base can also influence other aspects of the catalytic cycle, such as the stability of the palladium catalyst and the potential for side reactions.

Q2: What are the most common classes of bases used for the Suzuki-Miyaura coupling of bromoquinolines?

A variety of inorganic and organic bases are employed, with the choice depending on the specific substrates and reaction conditions.[1][5] Common classes include:

  • Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used due to their moderate basicity and good solubility in common solvent systems (often with water).

  • Phosphates: Potassium phosphate (K₃PO₄) is another popular choice, particularly for challenging couplings, as it is a stronger base than carbonates.[1][6]

  • Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong bases that can be effective but may not be suitable for base-sensitive substrates.[1]

  • Fluorides: Potassium fluoride (KF) can be used, especially when dealing with substrates that are sensitive to stronger bases.[3][6]

  • Organic Bases: Amines such as triethylamine (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are sometimes used, though they are generally less common for standard Suzuki-Miyaura couplings of aryl halides.[5][7]

Q3: How does the pKa of the base influence the reaction outcome?

The strength of the base, as indicated by its pKa, is a critical parameter. A base must be strong enough to deprotonate the boronic acid to form the active boronate species. However, a base that is too strong can lead to undesirable side reactions, such as hydrolysis of the bromoquinoline or decomposition of the catalyst. The optimal pKa will depend on the acidity of the specific boronic acid being used and the overall sensitivity of the substrates to basic conditions.[2]

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you may encounter during the Suzuki-Miyaura coupling of bromoquinolines.

Problem 1: Low or no conversion of the starting bromoquinoline.

Potential Cause Troubleshooting Strategy Scientific Rationale
Inadequate Base Strength Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).The boronic acid may not be sufficiently activated to undergo transmetalation. A stronger base will favor the formation of the more reactive boronate species.
Catalyst Poisoning Add a Lewis acid additive like B(OMe)₃.The nitrogen atom of the quinoline ring can coordinate to the palladium center, inhibiting its catalytic activity. A Lewis acid can compete for coordination with the quinoline nitrogen, freeing up the palladium catalyst.[5]
Poor Solubility of the Base Change the solvent system or use a more soluble base (e.g., Cs₂CO₃).If the base is not sufficiently soluble in the reaction medium, its effective concentration will be low, leading to poor activation of the boronic acid.
Decomposition of the Boronic Acid Use a boronic ester (e.g., a pinacol ester) instead of a boronic acid.Boronic acids can be prone to protodeboronation, especially under harsh conditions. Boronic esters are generally more stable.[5]

Problem 2: Significant formation of a homocoupled product (quinoline-quinoline).

Potential Cause Troubleshooting Strategy Scientific Rationale
Reaction Temperature is Too High Lower the reaction temperature and extend the reaction time.High temperatures can promote the reductive elimination of two quinoline groups from a bis(quinolyl)palladium(II) intermediate, which can form under certain conditions.
Inappropriate Ligand Screen different phosphine ligands.The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. A ligand that promotes rapid reductive elimination of the desired product over side reactions is needed.

Problem 3: Protodebromination of the bromoquinoline (replacement of Br with H).

Potential Cause Troubleshooting Strategy Scientific Rationale
Presence of Protic Impurities Ensure all reagents and solvents are rigorously dried.Protic species can lead to the protonolysis of the organopalladium intermediate, resulting in the formation of the debrominated quinoline.
Base-Induced Decomposition Use a milder base (e.g., KF or a weaker carbonate).Strong bases can sometimes promote side reactions that lead to the loss of the bromine substituent.

Data Presentation: Comparison of Common Bases

The following table provides a summary of commonly used bases in Suzuki-Miyaura couplings and their relevant properties. Note that the optimal choice is highly dependent on the specific substrates and reaction conditions.

BasepKa of Conjugate AcidTypical Solvent System(s)Key Considerations
Na₂CO₃ 10.3Dioxane/H₂O, Toluene/H₂O, DMF/H₂OGood general-purpose base, widely available.
K₂CO₃ 10.3Dioxane/H₂O, Toluene/H₂O, DMF/H₂OSimilar to Na₂CO₃, often used interchangeably.[6]
Cs₂CO₃ 10.3Dioxane, Toluene, THFMore soluble in organic solvents than Na₂CO₃ or K₂CO₃, can be effective in anhydrous conditions.
K₃PO₄ 12.3Toluene, Dioxane, DMFA stronger base, often effective for less reactive boronic acids or aryl chlorides.[1][6]
KF 3.2Toluene, DioxaneA mild base, suitable for base-sensitive substrates.[3][6]
DBU 13.5THF, TolueneStrong, non-nucleophilic organic base, can be useful in specific cases.[7]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling of 3-Bromoquinoline

This protocol provides a starting point for the coupling of 3-bromoquinoline with a generic arylboronic acid. Optimization of the base, ligand, and temperature may be necessary for specific substrates.

Materials:

  • 3-Bromoquinoline

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualization of Key Processes

Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Diagram 2: Decision-Making Workflow for Base Selection

Base_Selection_Workflow start Start: Suzuki-Miyaura of Bromoquinoline initial_screen Initial Screen: K2CO3 or K3PO4 in Dioxane/H2O start->initial_screen check_conversion Check Conversion initial_screen->check_conversion low_conversion Low Conversion check_conversion->low_conversion < 50% good_conversion Good Conversion check_conversion->good_conversion > 50% troubleshoot Troubleshoot: - Stronger base (e.g., Cs2CO3) - Anhydrous conditions - Additive for catalyst poisoning low_conversion->troubleshoot optimize Optimize: - Screen milder bases if needed - Adjust stoichiometry good_conversion->optimize troubleshoot->initial_screen Re-screen end End: Optimized Conditions optimize->end

Caption: A workflow for selecting the optimal base for your reaction.

References

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. National Institutes of Health (NIH). [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health (NIH). [Link]

Sources

Validation & Comparative

Validating the Anticancer Mechanism of 4-Bromo-6-ethyl-2-methylquinoline (BEMQ)

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery Professionals

Executive Summary & Compound Profile

4-Bromo-6-ethyl-2-methylquinoline (BEMQ) represents a subclass of halogenated quinoline scaffolds, distinct for its lipophilic 6-ethyl substitution and the reactive 4-bromo moiety. While the quinoline core is a privileged structure in oncology—found in FDA-approved drugs like Lenvatinib and Bosutinib—BEMQ requires rigorous mechanistic validation to distinguish it from non-specific DNA intercalators.

This guide outlines a self-validating experimental framework to confirm BEMQ’s mechanism, hypothesizing its action as a microtubule destabilizing agent (common in 2-methyl-4-halo-quinolines) leading to mitotic catastrophe, rather than a generic cytotoxic agent.

Comparative Profile: BEMQ vs. Established Alternatives
FeatureBEMQ (Novel Agent) Doxorubicin (Standard) Combretastatin A-4 (Targeted)
Primary Target Tubulin / Microtubules (Proposed)DNA Topoisomerase IITubulin (Colchicine site)
Cell Cycle Arrest G2/M PhaseG2/M or S PhaseG2/M Phase
Physicochemical High Lipophilicity (LogP ~4.2)AmphiphilicLipophilic
Toxicity Profile Predicted Lower CardiotoxicityHigh CardiotoxicityNeurotoxicity risk
Validation Workflow: The "Why" and "How"

To validate BEMQ, we must move beyond simple cytotoxicity (IC50) and prove specific target engagement. The following workflow ensures data integrity and mechanistic clarity.

Diagram 1: Mechanistic Validation Workflow

ValidationWorkflow Step1 Step 1: Phenotypic Screening (MTT/SRB Assay) Step2 Step 2: Cell Cycle Profiling (Flow Cytometry) Step1->Step2 Establish IC50 Decision1 G2/M Arrest? Step2->Decision1 Step3 Step 3: Target Confirmation (Tubulin Polymerization) Step4 Step 4: Molecular Signaling (Western Blot: Bcl-2/Bax) Step3->Step4 Confirm Apoptosis Outcome1 Mechanism: Mitotic Catastrophe Step4->Outcome1 Decision1->Step3 Yes (Tubulin Hypothesis) Outcome2 Mechanism: DNA Damage/S-Phase Decision1->Outcome2 No

Caption: A logic-gated experimental workflow to distinguish specific antimitotic activity from general cytotoxicity.

Detailed Experimental Protocols
Phase 1: Cytotoxicity & Selectivity (The Filter)

Objective: Determine the therapeutic index (TI) by comparing cancer cell lines (e.g., MCF-7, A549) vs. normal fibroblasts (e.g., HFF-1).

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Treat with BEMQ (0.1 – 100 µM) for 48h.

    • Critical Step: Use SRB (Sulforhodamine B) assay instead of MTT for BEMQ validation.

      • Reasoning: Quinolines can sometimes interfere with mitochondrial reductase enzymes, causing false positives in MTT. SRB measures protein content directly, offering higher reliability.

    • Calculate IC50 using non-linear regression.

Reference Performance Metrics:

  • Potent: IC50 < 10 µM.[1][2]

  • Selective: TI (Normal IC50 / Cancer IC50) > 2.0.

Phase 2: Cell Cycle Analysis (The Fingerprint)

Objective: Confirm if BEMQ acts as an antimitotic agent.

  • Protocol:

    • Treat cells with BEMQ at IC50 and 2xIC50 for 24h.

    • Fix in 70% ice-cold ethanol.

    • Stain with Propidium Iodide (PI) + RNase A.

    • Analyze via Flow Cytometry.

  • Expected Outcome:

    • BEMQ: Significant accumulation in G2/M phase (4N DNA content), indicating blocked mitosis.

    • Alternative (Doxorubicin): S-phase or G2/M arrest but often accompanied by a "sub-G1" smear earlier due to rapid DNA damage.

Phase 3: In Vitro Tubulin Polymerization (The Direct Proof)

Objective: Verify direct interaction with the microtubule machinery, a known target for 2-methyl-quinoline derivatives.

  • Protocol:

    • Use a purified tubulin polymerization kit (fluorescence-based, >99% purity).

    • Incubate tubulin at 37°C with GTP and:

      • Vehicle (DMSO)[3][4]

      • Paclitaxel (Stabilizer control)

      • Vincristine/Colchicine (Destabilizer control)

      • BEMQ (10 µM)

    • Measure fluorescence (Ex 360nm / Em 450nm) every 30s for 60 mins.

  • Interpretation:

    • If BEMQ curve mimics Vincristine (flat line/reduced Vmax), it is a destabilizer .

    • If BEMQ curve mimics Paclitaxel (rapid rise, no plateau drop), it is a stabilizer .

    • Hypothesis for BEMQ: Destabilization due to steric bulk of the 4-bromo/6-ethyl groups preventing tubulin assembly.

Signaling Pathway Analysis

Once the physical target (Tubulin) is confirmed, the downstream apoptotic cascade must be mapped.

Diagram 2: BEMQ-Induced Apoptotic Pathway

SignalingPathway BEMQ BEMQ Tubulin Tubulin Polymerization BEMQ->Tubulin Inhibits Spindle Mitotic Spindle Collapse Tubulin->Spindle Arrest G2/M Arrest Spindle->Arrest Bcl2 Bcl-2 (Phosphorylation) Arrest->Bcl2 Inactivates Bax Bax (Translocation) Arrest->Bax Upregulates Mito Mitochondrial Depolarization Bcl2->Mito Bax->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed molecular cascade: BEMQ inhibits tubulin, triggering the intrinsic mitochondrial apoptotic pathway.

Data Synthesis & Expected Results

When publishing your validation, summarize the comparative data in a standardized format.

ExperimentMetricBEMQ (Expected)Interpretation
SRB Assay IC50 (MCF-7)4.5 ± 0.5 µMModerate-High Potency
Flow Cytometry % G2/M Phase> 45% (vs <15% Control)Mitotic Blockade
Tubulin Assay Vmax (RFU/min)< 20% of ControlPolymerization Inhibition
Western Blot Bcl-2/Bax RatioDecreased (< 0.5)Pro-apoptotic Shift
References
  • Ibrahim, M. et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids. RSC Advances. Link

  • Elbadawi, M. et al. (2021). Recent Development of Quinoline Derivatives as Anticancer Agents.[5][6][7] Arab Journal of Chemistry. Link

  • Khelifi, I. et al. (2017). Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents. Medicinal Chemistry Research.[8] Link

  • Mirzaei, S. et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. Link

  • Abdallah, A.E. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition. RSC Advances. Link

Sources

A Comparative Analysis of 4-Bromoquinoline and 4-Chloroquinoline: Unraveling the Halogen's Influence on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Subtle Power of Halogen Substitution

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. Among the most pivotal positions for substitution is the C4-position. The introduction of a halogen at this position, creating intermediates like 4-chloroquinoline and 4-bromoquinoline, not only serves as a crucial synthetic handle for further elaboration via cross-coupling reactions but also directly imparts significant biological properties.[4][5]

This guide provides a comparative study of 4-bromoquinoline and 4-chloroquinoline, moving beyond a simple list of properties to explore the causal relationships between the choice of halogen and the resultant biological activity. We will delve into their synthesis, comparative bioactivities supported by available data, and the underlying structure-activity relationships (SAR) that govern their mechanisms of action. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in the design of next-generation quinoline-based therapeutics.

Part 1: Physicochemical Properties and Synthetic Strategies

The fundamental difference between 4-bromo- and 4-chloroquinoline lies in the properties of the halogen atom. Bromine is larger, less electronegative, and more polarizable than chlorine. Consequently, the Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond. This seemingly subtle distinction has profound implications for both chemical reactivity and biological interactions.

In synthetic chemistry, the greater reactivity of the C-Br bond makes 4-bromoquinoline a preferred substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), as the oxidative addition step is generally more facile compared to its chloro-analogue.[6][7] This enhanced reactivity allows for milder reaction conditions and broader substrate scope when using 4-bromoquinoline as a synthetic intermediate.[8]

General Synthesis Protocol: Halogenation of 4-Hydroxyquinoline

A common and reliable method for the synthesis of both 4-bromo and 4-chloroquinolines involves the halogenation of the readily available precursor, 4-hydroxyquinoline (or its tautomer, 4-quinolone). The choice of the halogenating agent dictates the final product.

G cluster_0 Synthesis Workflow A 4-Hydroxyquinoline (Starting Material) B Reaction Vessel (e.g., Anhydrous DMF) A->B C1 Add POCl3 (Phosphorus Oxychloride) B->C1 For Chloro C2 Add POBr3 or PBr3 (Phosphorus Oxybromide/Tribromide) B->C2 For Bromo D Stir at Elevated Temperature (e.g., 80-110°C) C1->D C2->D E Work-up & Quenching (e.g., Ice water, pH adjustment) D->E F Extraction & Purification (e.g., Ethyl Acetate, Column Chromatography) E->F G1 4-Chloroquinoline F->G1 G2 4-Bromoquinoline F->G2

Caption: General workflow for synthesizing 4-chloro and 4-bromoquinoline.

Experimental Protocol: Synthesis of 4-Bromoquinoline

This protocol is adapted from established methodologies.[9][10]

  • Preparation: To a stirred solution of 4-hydroxyquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), slowly add phosphorus tribromide (PBr₃) (1.0-1.2 eq) dropwise under an inert nitrogen atmosphere. The addition is exothermic and should be controlled.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker of crushed ice with vigorous stirring.

  • Neutralization: Basify the acidic solution to a pH of 8-9 using a saturated sodium bicarbonate or dilute sodium hydroxide solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure 4-bromoquinoline.

Note: For the synthesis of 4-chloroquinoline, phosphorus oxychloride (POCl₃) is typically used in place of PBr₃, often at a higher reflux temperature.[11]

Part 2: Comparative Biological Evaluation

While direct, side-by-side comparisons in the literature are scarce, we can synthesize data from various studies on derivatives to build a comparative picture. The primary areas where these compounds show activity are in anticancer and antimicrobial applications.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of tyrosine kinases (like EGFR), disruption of tubulin polymerization, cell cycle arrest, and induction of apoptosis.[1][12][13] The nature of the halogen at the C4-position can significantly modulate this activity.

Compound/DerivativeCancer Cell LineReported Activity (IC₅₀)Key Finding/MechanismReference
Bromo-quinoline Derivatives Various (e.g., C6, HeLa, HT29)6.7 to 25.6 µg/mL5,7-dibromo-8-hydroxyquinoline showed strong antiproliferative activity.[14]
Bromo-quinoline Derivatives VariousStrong antiproliferative and apoptotic effects with low cytotoxicity.Novel brominated methoxyquinolines and nitrated bromoquinolines were synthesized and evaluated.[15]
Chloro-quinoline Analogs (e.g., Chloroquine) VariousVaries widelyKnown to induce apoptosis and inhibit autophagy, a survival mechanism in cancer cells.[16]
Novel Quinoline Derivative (91b1) VariousSignificant in vitro and in vivo effectsDownregulates Lumican, suppressing tumor growth and cell proliferation.[17]

Analysis: The literature suggests that brominated quinolines are potent anticancer agents.[14][15] The higher polarizability and potential for halogen bonding of bromine compared to chlorine may contribute to enhanced binding affinity at certain biological targets. For instance, in a kinase inhibitor, the larger bromine atom might provide a better fit into a hydrophobic pocket or form a crucial halogen bond with a backbone carbonyl group, leading to lower IC₅₀ values. A novel quinoline derivative, 91b1, has shown significant anticancer effects by downregulating Lumican, highlighting a potential mechanism that could be explored for both bromo- and chloro-derivatives.[17]

cluster_0 EGFR Kinase Inhibition Pathway cluster_1 Cellular Processes EGFR EGFR Receptor Proliferation Proliferation EGFR->Proliferation Activates Downstream Signaling Survival Survival EGFR->Survival ATP ATP ATP->EGFR Binds to Active Site Quinoline 4-Haloquinoline Inhibitor Quinoline->EGFR Competitively Binds

Caption: Quinoline inhibitors often target EGFR, competing with ATP.

Antimicrobial and Antimalarial Activity

The 4-aminoquinoline scaffold, famously represented by chloroquine, is a pillar of antimalarial therapy. The mechanism often involves inhibiting the polymerization of heme into hemozoin in the parasite's food vacuole.[18]

Comparative Insights: Studies on 4-aminoquinoline analogs show that modifications to the quinoline core, including the halogen, can impact activity, especially against chloroquine-resistant strains of Plasmodium falciparum.[18][19] While chloroquine itself sets a benchmark, the development of analogs often involves exploring other halogens. The rationale is that changes in lipophilicity and electronic properties can alter drug accumulation in the parasite vacuole and binding to heme.

In the broader antimicrobial space, quinoline derivatives have shown efficacy against various bacteria and fungi.[3][20] The lipophilicity of the molecule is crucial for its ability to penetrate bacterial cell walls. Given that bromine substitution generally increases lipophilicity more than chlorine substitution, it is plausible that 4-bromo-substituted quinolines could exhibit enhanced antibacterial activity, although this is highly dependent on the overall molecular structure.

Part 3: Structure-Activity Relationship (SAR) and Mechanistic Rationale

The choice between bromine and chlorine is not arbitrary; it is a strategic decision in drug design based on well-understood principles.

  • Size and Steric Hindrance: Bromine's larger van der Waals radius can provide better occupancy of a binding pocket. Conversely, it can also introduce steric clashes that are absent with the smaller chlorine atom.

  • Lipophilicity: The C-Br bond contributes more to a molecule's lipophilicity (logP) than a C-Cl bond. This can enhance membrane permeability and cell uptake but may also increase metabolic susceptibility and off-target toxicity if not balanced.

  • Halogen Bonding: Bromine is a more effective halogen bond donor than chlorine. This is a non-covalent interaction where the electropositive crown of the halogen interacts with a nucleophilic partner (like an oxygen or nitrogen atom). This interaction can be a critical determinant of binding affinity and selectivity, potentially explaining why a bromo-derivative might be more potent than its chloro-counterpart.

  • Leaving Group Ability: In mechanisms involving nucleophilic aromatic substitution (SₙAr), either by an external nucleophile or an enzymatic residue, the C-Br bond's lower dissociation energy makes bromide a better leaving group than chloride. This could be relevant for compounds that act as covalent inhibitors.

Part 4: Standardized Experimental Protocols

To ensure data comparability and reproducibility, standardized assays are essential. The following are foundational protocols for evaluating the biological activity of quinoline derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (4-bromoquinoline and 4-chloroquinoline) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

cluster_0 MTT Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Add Serial Dilutions of Test Compound A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Yellow) C->D E 5. Incubate (4h) Viable cells form Formazan (Purple) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The comparison between 4-bromoquinoline and 4-chloroquinoline reveals the significant impact of halogen substitution on biological activity. While both are critical scaffolds, the evidence suggests that the choice between bromine and chlorine can lead to distinct pharmacological profiles. 4-bromoquinoline's enhanced reactivity makes it a versatile synthetic intermediate, and its physicochemical properties—larger size, greater lipophilicity, and stronger halogen bonding potential—may offer advantages in designing potent inhibitors for specific biological targets, particularly in anticancer applications.

Future research should focus on direct, head-to-head comparisons of 4-bromo and 4-chloro-substituted quinoline derivatives in a wide range of biological assays. Such studies, combined with co-crystallography to elucidate binding modes, will provide a clearer understanding of the specific interactions that drive potency and selectivity. This will empower medicinal chemists to leverage the subtle yet powerful influence of halogens to develop more effective and safer quinoline-based drugs.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • A kind of synthetic method of the bromo- quinoline of 4-. (2018).
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Mechanism of Action of Quinolines. (2022). YouTube.
  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (n.d.). Frontiers.
  • Activities of Various 4-Aminoquinolines Against Infections with Chloroquine-Resistant Strains of Plasmodium falciparum. (n.d.). PMC - NIH.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). PMC - NIH.
  • 4-Chloroquinoline. (n.d.). PubChem - NIH.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022).
  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.).
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PMC - PubMed Central.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC - NIH.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.).
  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2025).
  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (n.d.). PLOS ONE.
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.
  • 4-Bromoquinoline synthesis. (n.d.). ChemicalBook.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). PMC - NIH.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). PMC - NIH.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.

Sources

A Comparative Analysis of 4-Bromo-6-ethyl-2-methylquinoline and Clinically Relevant Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets. The quinoline scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, with several approved drugs validating its therapeutic potential. This guide provides a comparative analysis of the hypothetical kinase inhibitor 4-Bromo-6-ethyl-2-methylquinoline against two established, clinically relevant kinase inhibitors: Gefitinib, a selective Epidermal Growth Factor Receptor (EGFR) inhibitor, and Bosutinib, a dual inhibitor of Src and Abl kinases.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison supported by inferred structure-activity relationships (SAR), and detailed experimental protocols for validation.

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline core, a bicyclic aromatic heterocycle, serves as a versatile framework for the development of kinase inhibitors.[1] Its rigid structure allows for the precise orientation of substituents to interact with the ATP-binding pocket of various kinases. Several FDA-approved kinase inhibitors, such as Bosutinib and Lenvatinib, feature the quinoline scaffold, underscoring its significance in oncology drug discovery.[1]

This compound, while not extensively characterized in the public domain, possesses structural motifs suggestive of kinase inhibitory activity. The presence of a bromine atom, a methyl group, and an ethyl group on the quinoline core can influence its pharmacokinetic properties and target engagement. Structure-activity relationship studies of related quinoline and quinazoline derivatives suggest that such substitutions can enhance binding affinity and selectivity for specific kinases.[2][3] For instance, halogen substitutions can increase lipophilicity and potency.[4] Based on these precedents, we hypothesize that this compound may exhibit inhibitory activity against key oncogenic kinases such as EGFR and members of the Src family.

Comparative Kinase Inhibition Profile

To provide a tangible comparison, we will evaluate the hypothetical profile of this compound against the known profiles of Gefitinib and Bosutinib. The following table summarizes the inhibitory activity (IC50 values) of these compounds against a panel of selected kinases. The data for this compound is presented as a hypothetical profile based on SAR inferences from structurally related molecules.

Kinase TargetThis compound (Hypothetical IC50, nM)Gefitinib (IC50, nM)Bosutinib (IC50, nM)
EGFR 502-37[5]>1000
Src 150>10,0001.2[6]
Abl 200>10,0001.0
VEGFR2 >100017094
HER2 >10003,700130
LCK 300>10,00013
LYN 250>10,00012

Analysis of Comparative Profiles:

  • This compound (Hypothetical): Based on its structural features, this compound is postulated to have moderate inhibitory activity against EGFR and some members of the Src family kinases. The 2-methyl and 4-bromo substitutions are common in quinoline-based inhibitors and are expected to contribute to its binding affinity.

  • Gefitinib: Demonstrates high potency and selectivity for EGFR.[5] Its minimal off-target activity against the selected panel underscores its targeted nature.

  • Bosutinib: Exhibits potent dual inhibition of Src and Abl kinases.[6] It also shows activity against other kinases, highlighting a broader selectivity profile compared to Gefitinib.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these inhibitors is crucial for interpreting their cellular effects. Below are diagrams illustrating the EGFR and Src-Abl signaling cascades, which are key pathways in cell proliferation, survival, and migration.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P STAT3 STAT3 EGFR->STAT3 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation EGF EGF Ligand EGF->EGFR Gefitinib Gefitinib (Inhibitor) Gefitinib->EGFR BEMQ This compound (Hypothetical Inhibitor) BEMQ->EGFR

Caption: EGFR Signaling Pathway and Points of Inhibition.

Src_Abl_Signaling_Pathway cluster_membrane Plasma Membrane & Cytoplasm cluster_cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK GrowthFactorReceptors Growth Factor Receptors Src Src GrowthFactorReceptors->Src STAT3 STAT3 Src->STAT3 RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT Abl Abl CRK CRK Abl->CRK FAK->Src CellFunction Gene Expression (Proliferation, Survival, Migration) STAT3->CellFunction RAS_MAPK->CellFunction PI3K_AKT->CellFunction CRK->CellFunction Bosutinib Bosutinib (Inhibitor) Bosutinib->Src Bosutinib->Abl BEMQ This compound (Hypothetical Inhibitor) BEMQ->Src BEMQ->Abl

Caption: Src-Abl Signaling Pathway and Points of Inhibition.

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothetical activity of this compound and directly compare it to established inhibitors, a series of well-defined experiments are necessary. The following protocols provide a framework for such a comparative analysis.

In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay directly measures the binding of an inhibitor to the kinase of interest.[7][8] It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that is robust and suitable for high-throughput screening.

Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor will compete with the tracer, leading to a decrease in the FRET signal.

Experimental Workflow:

LanthaScreen_Workflow A Prepare Reagents: - Kinase - Eu-labeled Antibody - Fluorescent Tracer - Test Compound Dilutions B Dispense 5 µL of Test Compound into 384-well plate A->B C Add 5 µL of Kinase/Antibody Mix B->C D Add 5 µL of Tracer C->D E Incubate at RT for 1 hour D->E F Read TR-FRET Signal on Plate Reader E->F G Calculate IC50 Values F->G

Caption: LanthaScreen™ Eu Kinase Binding Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 4X solution of the test compound (this compound, Gefitinib, Bosutinib) in the appropriate assay buffer. Perform serial dilutions to generate a concentration range for IC50 determination.

    • Prepare a 2X kinase/antibody mixture containing the target kinase (e.g., EGFR, Src) and the europium-labeled anti-tag antibody in assay buffer.

    • Prepare a 4X solution of the fluorescent tracer in assay buffer.

  • Assay Plate Setup:

    • To a 384-well microplate, add 5 µL of the 4X test compound dilution series.

    • Add 5 µL of the 2X kinase/antibody mixture to each well.

    • Add 5 µL of the 4X tracer solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (tracer) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio and plot the data against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay: Western Blot Analysis of Kinase Phosphorylation

This assay determines the ability of a compound to inhibit kinase activity within a cellular context by measuring the phosphorylation status of the target kinase and its downstream effectors.[9]

Principle: Cancer cell lines that are dependent on the activity of a specific kinase are treated with the inhibitor. Cell lysates are then analyzed by Western blotting using antibodies that specifically recognize the phosphorylated (active) forms of the target kinase and its downstream signaling proteins.

Experimental Workflow:

Western_Blot_Workflow A Seed Cancer Cells (e.g., A431 for EGFR, K562 for Abl) B Treat Cells with Inhibitor at various concentrations A->B C Lyse Cells and Quantify Protein B->C D SDS-PAGE C->D E Transfer to PVDF Membrane D->E F Block and Incubate with Primary Antibodies (e.g., p-EGFR, p-ERK) E->F G Incubate with HRP-conjugated Secondary Antibody F->G H Detect with Chemiluminescence G->H I Analyze Band Intensities H->I

Caption: Western Blot Workflow for Kinase Inhibition.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed an appropriate cancer cell line (e.g., A431 for EGFR, K562 for Bcr-Abl) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compounds for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinases and downstream effectors (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK) overnight at 4°C.[9][10]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Cellular Proliferation Assay: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12][13][14][15]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds for 72 hours.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Conclusion and Future Directions

While this compound remains a molecule of hypothetical kinase inhibitory activity, its structural features, when analyzed in the context of established quinoline-based inhibitors, suggest a promising starting point for drug discovery efforts. The comparative framework and detailed experimental protocols provided in this guide offer a clear path for its empirical evaluation.

Future studies should focus on synthesizing this compound and screening it against a broad panel of kinases to determine its actual inhibitory profile and selectivity. Subsequent structure-activity relationship studies, guided by the principles outlined in this document, could then be employed to optimize its potency and selectivity towards desired oncogenic targets. Such a systematic approach, grounded in a thorough understanding of the quinoline scaffold's potential, will be instrumental in developing the next generation of targeted cancer therapies.

References

  • Abbas, S. E. S., & El-Karim, S. S. A. (2020). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 5(43), 27725–27757.
  • Ahmed, M., et al. (2021). Synthesis, biological evaluation, and molecular modeling of new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as dual EGFR/HER2 inhibitors. Bioorganic Chemistry, 115, 105234.
  • Al-Suwaidan, I. A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • Anastassiadis, T., et al. (2011). A comprehensive map of the human kinome. Journal of Biological Chemistry, 286(30), 26395-26405.
  • Cilibrizzi, A., et al. (2020).
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • ResearchGate. (n.d.). Western blot analysis [(p)EGFR & (p)ERK1/2 MAPK]. Retrieved from [Link]

  • Hantschel, O., & Superti-Furga, G. (2004). Regulation of the c-Abl and Bcr-Abl tyrosine kinases. Nature Reviews Molecular Cell Biology, 5(1), 33–44.
  • ResearchGate. (n.d.). IC50 values by kinetic interaction analysis of TAE226 and gefitinib.... Retrieved from [Link]

  • Wikimedia Commons. (2007). File:EGFR signaling pathway.png. Retrieved from [Link]

  • Greuber, E. K., et al. (2013). Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. Frontiers in Oncology, 3, 213.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • ResearchGate. (n.d.). Structural organization of Src family, Abl and Bcr-Abl kinases. Retrieved from [Link]

  • Cohen, M. S., et al. (2009). A novel method for the detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. Analytical Biochemistry, 391(2), 118–123.
  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • O'Hare, T., et al. (2008). Determination of the Activity Profile of Bosutinib, Dasatinib and Nilotinib against 18 Imatinib Resistant Bcr/Abl Mutants. Blood, 112(11), 3439.
  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • Wikimedia Commons. (2007). File:EGFR signaling pathway.png. Retrieved from [Link]

  • Cappuzzo, F., et al. (2006). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. Journal of Thoracic Oncology, 1(5), 417–423.
  • ResearchGate. (n.d.). How do I get EGFR western blot. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Ali, A., et al. (2016).
  • Protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • Cortes, J. E., et al. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. OncoTargets and Therapy, 6, 249–257.
  • ResearchGate. (n.d.). Figure 2: Structures of regulated c-Abl and c-Src.Ribbon represention.... Retrieved from [Link]

  • Enzymlogic. (n.d.). Selectivity profiling of irreversible EGFR inhibitors using COVALfinder. Retrieved from [Link]

  • Wikipedia. (n.d.). Src family kinase. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2022). A Phase I Study of the Non-Receptor Kinase Inhibitor Bosutinib in Combination with Pemetrexed in Patients with Selected Metastatic Solid Tumors. Cancers, 14(23), 5961.
  • AK Lectures. (2015, May 11). EGF Signal Transduction Pathway [Video]. YouTube. [Link]

Sources

A Comparative Guide to the In Vitro Efficacy of 4-Bromo-6-ethyl-2-methylquinoline Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of quinoline derivatives structurally related to 4-Bromo-6-ethyl-2-methylquinoline. Due to the limited availability of data on this specific analog, this report focuses on comparing the performance of various bromo-, ethyl-, and methyl-substituted quinoline compounds against cancer cell lines and microbial pathogens. The information herein is intended to guide researchers in the design and evaluation of novel quinoline-based therapeutic agents.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The versatility of the quinoline core allows for substitutions at various positions, leading to a diverse range of biological activities. This guide will delve into the in vitro efficacy of analogs bearing substitutions at positions analogous to the titular compound: a halogen (bromo) at position 4, an alkyl group (ethyl) at position 6, and another alkyl group (methyl) at position 2.

Comparative In Vitro Anticancer Efficacy of Substituted Quinolines

The cytotoxic effects of various quinoline derivatives have been extensively studied against a multitude of cancer cell lines. The primary method for assessing this in vitro is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Below is a summary of the reported half-maximal inhibitory concentration (IC50) values for several quinoline analogs against different cancer cell lines. A lower IC50 value indicates a higher potency of the compound.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
6-Bromo-5-nitroquinolineHT29 (Colon)Lower than 5-FU
6,8-diphenylquinolineC6 (Glioblastoma), HeLa (Cervical), HT29 (Colon)High antiproliferative activity
2-Arylquinoline DerivativePC3 (Prostate)31.37 - 34.34
2-Arylquinoline DerivativeHeLa (Cervical)8.3
Quinoline Derivative 7Vero (Normal)440
Quinoline Derivative 8Vero (Normal)150
Quinoline Derivative 9Vero (Normal)196

Insights from the Data:

The data, though heterogeneous, offers valuable insights into the structure-activity relationship of quinoline derivatives. The presence of a bromine atom, often in combination with other electron-withdrawing groups like a nitro group, can contribute significantly to the anticancer activity. The nature and position of the substituents on the quinoline ring play a crucial role in determining both the potency and the selectivity of the compound against different cancer cell types. For instance, certain 2-arylquinolines have shown promising activity against prostate and cervical cancer cell lines. It is also important to assess the cytotoxicity of these compounds against normal cell lines (like Vero cells) to determine their therapeutic index.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for determining the in vitro cytotoxicity of quinoline analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HT29, HeLa, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline analogs in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO2. The incubation time will depend on the cell line and the expected mechanism of action of the compounds.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with quinoline analogs B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A schematic representation of the MTT assay workflow.

Comparative In Vitro Antimicrobial Efficacy of Substituted Quinolines

Quinoline derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Below is a summary of the reported MIC values for several quinoline analogs against various microbial strains. A lower MIC value indicates greater antimicrobial potency.

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
6-amino-4-methyl-1H-quinoline-2-one derivativesBacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli3.12 - 50
Quinoline derivative 4cBacillus subtilis, Escherichia coliPotent inhibition
Quinoline derivative 4dBroad-spectrum activity-
Quinoline derivative 4jBroad-spectrum activity-

Insights from the Data:

The antimicrobial activity of quinoline derivatives is highly dependent on the substitution pattern. For example, 6-amino-4-methyl-1H-quinoline-2-one derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups can significantly enhance the antimicrobial potency.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the MIC of quinoline analogs against bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Quinoline analogs

  • 96-well microplates

  • Spectrophotometer or McFarland standards

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard by suspending colonies from an overnight culture plate in sterile saline. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the quinoline analogs in CAMHB directly in the 96-well microplate.

  • Inoculation: Inoculate each well containing the compound dilutions and a growth control well (broth only) with the prepared bacterial suspension. A sterility control well (uninoculated broth) should also be included.

  • Incubation: Incubate the microplate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare bacterial inoculum C Inoculate microplate wells A->C B Prepare serial dilutions of quinoline analogs B->C D Incubate for 16-20h C->D E Determine MIC D->E

Caption: A schematic of the broth microdilution assay workflow.

Potential Mechanisms of Action

The diverse biological activities of quinoline derivatives stem from their ability to interact with various cellular targets.

Anticancer Mechanisms:

Many quinoline derivatives exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Anticancer_Mechanism cluster_cell Cancer Cell Quinoline Quinoline Analog Receptor Growth Factor Receptor Quinoline->Receptor Inhibition Apoptosis Apoptosis Quinoline->Apoptosis Induction PI3K PI3K/Akt Pathway Receptor->PI3K Activation MAPK MAPK Pathway Receptor->MAPK Activation Proliferation Cell Proliferation PI3K->Proliferation Promotion MAPK->Proliferation

Caption: Potential anticancer mechanism of quinoline analogs.

Antimicrobial Mechanisms:

The antimicrobial action of quinolines can involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Quinoline Quinoline Analog DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinoline->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Potential antimicrobial mechanism of quinoline analogs.

Conclusion and Future Directions

This guide provides a comparative overview of the in vitro efficacy of quinoline derivatives related to this compound. The presented data highlights the significant potential of the quinoline scaffold in the development of novel anticancer and antimicrobial agents. The structure-activity relationships derived from existing analogs underscore the importance of systematic modifications of the quinoline core to optimize potency and selectivity.

Future research should focus on the synthesis and comprehensive in vitro evaluation of a wider range of this compound analogs. A deeper understanding of their mechanisms of action through detailed molecular studies will be crucial for their rational design and development as next-generation therapeutics.

References

International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]

Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

Review on recent development of quinoline for anticancer activities. (n.d.). Inorganic and Nano-Metal Chemistry. [Link]

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021). Molecules. [Link]

New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2018). Pharmaceutical and Biomedical Research. [Link]

Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. (2024). International Journal of Scientific Development and Research. [Link]

Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2019). Journal of Biochemical and Molecular Toxicology. [Link]

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry. [Link]

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH. [Link]

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. [Link]

Synthesis and In Vitro Antibacterial and Antifungal Evaluation of Quinoline Analogue Azetidin and Thiazolidin Derivatives. (2014). International Journal of Organic Chemistry. [Link]

Broth microdilution. (n.d.). Wikipedia. [Link]

MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. [Link]

Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. (2024). Journal of the Indian Chemical Society. [Link]

A Senior Application Scientist's Guide to Confirming the Structure of 4-Bromo-6-ethyl-2-methylquinoline Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold remains a cornerstone of innovation. Its versatile structure is a recurring motif in a multitude of therapeutic agents. Among the plethora of quinoline derivatives, 4-Bromo-6-ethyl-2-methylquinoline stands out as a particularly valuable building block. The bromine atom at the C4 position serves as a versatile handle, opening a gateway to a diverse array of functionalizations through various modern cross-coupling and substitution reactions.

This guide provides an in-depth technical comparison of the primary synthetic routes for the derivatization of this compound. We will delve into the mechanistic underpinnings of each reaction class, present detailed experimental protocols, and offer a comparative analysis of their outcomes, supported by experimental data from closely related systems. Our focus is not merely on procedural steps but on the strategic rationale behind experimental design, empowering you to make informed decisions in your synthetic campaigns.

The Central Role of this compound

This compound, with the empirical formula C₁₂H₁₂BrN, possesses a molecular weight of 250.13 g/mol .[1] Its structure, characterized by the strategic placement of the bromo, ethyl, and methyl groups, offers a unique combination of steric and electronic properties that influence its reactivity. The bromine atom at the C4 position is the primary site for the reactions discussed herein.

Molecular Structure of this compound

Caption: Structure of this compound.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of 4-bromoquinolines.[2] The choice of reaction—Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig—depends on the desired final product and the nature of the coupling partner.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] Its popularity stems from the mild reaction conditions, the commercial availability of a vast array of boronic acids and esters, and the low toxicity of the boron-containing byproducts.[3]

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4] The base plays a crucial role in activating the boronic acid, facilitating the transmetalation step.[4]

Suzuki_Miyaura_Mechanism Start Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Intermediate1 Ar-Pd(II)(Br)Ln OxAdd->Intermediate1 Transmetalation Transmetalation (R-B(OH)₂) Intermediate1->Transmetalation Intermediate2 Ar-Pd(II)(R)Ln Transmetalation->Intermediate2 Intermediate2->Start RedElim Reductive Elimination Intermediate2->RedElim Product Ar-R RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 6-ethyl-2-methyl-4-phenylquinoline

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 4-bromo-substituted heterocycles.[2]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and sodium carbonate (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 80°C and stir for 12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired product.

B. Mizoroki-Heck Reaction: Olefin Arylation

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, a transformation of immense value in organic synthesis.[5][6] This reaction is catalyzed by a palladium complex and requires a base.[7]

Mechanism: The mechanism of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and forms a palladium-hydride species, which is then reductively eliminated by the base to regenerate the Pd(0) catalyst.[7]

Experimental Protocol: Synthesis of 4-((E)-2-phenylethenyl)-6-ethyl-2-methylquinoline

This protocol is based on general procedures for the Heck reaction.[6]

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and triethylamine (2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL).

  • Reaction: Heat the mixture to 100°C for 16 hours.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash chromatography.

C. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9][10]

Mechanism: The Sonogashira reaction involves two interconnected catalytic cycles.[11] In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper acetylide species. The copper cycle involves the formation of the copper acetylide from the terminal alkyne, copper(I), and the amine base. Reductive elimination from the palladium complex yields the final product.[11]

Experimental Protocol: Synthesis of 6-ethyl-2-methyl-4-(phenylethynyl)quinoline

This protocol is adapted from procedures for the Sonogashira coupling of bromoarenes.[2]

  • Reaction Setup: To a degassed solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (10 mL), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).

  • Reaction: Stir the mixture at room temperature under an argon atmosphere for 6 hours.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography.

D. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds from aryl halides and amines.[12][13] This reaction has become a cornerstone of medicinal chemistry due to its broad substrate scope and functional group tolerance.[14]

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting palladium complex then undergoes coordination with the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired aryl amine and regenerates the Pd(0) catalyst.[12]

Buchwald_Hartwig_Workflow Start Aryl Bromide + Amine Reaction Buchwald-Hartwig Amination Start->Reaction Reagents Pd Catalyst Ligand Base Reagents->Reaction Product Aryl Amine Reaction->Product Purification Workup & Purification Product->Purification Final Final Product Purification->Final

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of N-phenyl-6-ethyl-2-methylquinolin-4-amine

This protocol is based on established methods for the Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox, combine this compound (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the reaction vessel and heat to 110°C for 18 hours.

  • Workup: After cooling, dilute the reaction with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

II. Nucleophilic Aromatic Substitution (SNA r)

While palladium-catalyzed reactions are powerful, nucleophilic aromatic substitution (SNA r) can be a viable alternative, particularly if the quinoline ring is activated by electron-withdrawing groups.[14] In the case of 4-bromoquinolines, the electronegative nitrogen atom in the ring can facilitate nucleophilic attack at the C4 position.

Mechanism: The SNA r mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (bromide) is then expelled to restore aromaticity.

Experimental Protocol: Synthesis of 4-cyano-6-ethyl-2-methylquinoline

The cyanation of aryl bromides can be achieved through palladium-catalyzed methods using cyanide sources like K₄[Fe(CN)₆] or through nucleophilic substitution under certain conditions.[15][16][17]

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol) and copper(I) cyanide (1.5 mmol).

  • Solvent Addition: Add anhydrous NMP (N-Methyl-2-pyrrolidone) (5 mL).

  • Reaction: Heat the mixture to 150°C for 24 hours.

  • Workup: Cool the reaction mixture and pour it into an aqueous solution of ethylenediamine. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

III. Comparative Analysis of Reaction Products

The choice of synthetic route will ultimately be dictated by the desired final product. The following table provides a comparative summary of the expected outcomes for the reactions discussed. The yields are representative and can vary depending on the specific substrate and reaction conditions.

Reaction TypeCoupling PartnerProduct ClassRepresentative YieldKey AdvantagesPotential Challenges
Suzuki-Miyaura Boronic Acids/EstersAryl/Heteroaryl substituted quinolines80-95%Broad substrate scope, mild conditions, commercially available reagents.Potential for deboronation of some substrates.[18]
Mizoroki-Heck AlkenesAlkenyl-substituted quinolines70-90%Excellent for C-C double bond formation.Control of stereoselectivity (E/Z isomers) can be an issue.
Sonogashira Terminal AlkynesAlkynyl-substituted quinolines75-95%Direct route to alkynes.Requires a copper co-catalyst which can lead to side reactions.
Buchwald-Hartwig Amines, AmidesN-Aryl/alkyl quinolines70-95%Excellent for C-N bond formation, wide range of amine partners.Requires specialized ligands, can be sensitive to air and moisture.
Nucleophilic Substitution Cyanide, Amines, etc.Varies50-80%Palladium-free, cost-effective for certain substrates.Limited to activated substrates, may require harsh conditions.

IV. Structure Confirmation of Reaction Products

Unequivocal structure determination of the synthesized derivatives is paramount. A combination of spectroscopic techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity of atoms. The disappearance of the proton signal corresponding to the C4-H in the starting material and the appearance of new signals corresponding to the introduced substituent are key diagnostic markers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[19]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups introduced during the reaction, such as the C≡C stretch in Sonogashira products or the N-H stretch in Buchwald-Hartwig products.[20]

Conclusion

This compound is a versatile synthetic intermediate that provides access to a wide range of functionalized quinoline derivatives. The choice of synthetic methodology, whether it be a palladium-catalyzed cross-coupling reaction or a nucleophilic aromatic substitution, will depend on the specific target molecule. By understanding the underlying mechanisms and having access to robust experimental protocols, researchers can effectively navigate the synthesis of novel quinoline-based compounds for various applications in drug discovery and materials science. This guide serves as a foundational resource to aid in the strategic planning and execution of these important transformations.

References

  • This compound (C12H12BrN) - PubChemLite. Available from: [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available from: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • US7595417B2 - Cyanation of aromatic halides - Google Patents.
  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. Available from: [Link]

  • Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ] - ResearchGate. Available from: [Link]

  • Suzuki coupling with Bromoalkyne and boronic acid : r/Chempros - Reddit. Available from: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. Available from: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. Available from: [Link]

  • Sonogashira coupling - Wikipedia. Available from: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Bromo-6-ethyl-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Method Validation in Pharmaceutical Development

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a marketed drug is underpinned by rigorous analytical science. The reliability of data at every stage—from synthesis control and stability testing to final product release—is non-negotiable. This guide focuses on 4-Bromo-6-ethyl-2-methylquinoline, a substituted quinoline derivative characteristic of intermediates in modern pharmaceutical synthesis.[1] The structural complexity and potential for isomeric impurities in such molecules necessitate robust, well-characterized analytical methods for their quantification and quality control.

This document provides an in-depth, experience-driven comparison of two primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the principles of cross-validation, a formal process defined by the International Council for Harmonisation (ICH) Q2(R2) guideline as a means to demonstrate that two or more analytical procedures can be used for the same intended purpose.[2][3] This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design and data interpretation.

Chapter 1: Understanding the Analyte and Method Selection Rationale

Physicochemical Properties of Substituted Quinolines

This compound is a solid, heterocyclic aromatic compound.[4] While specific data for this exact molecule is not extensively published, we can infer its properties from close analogs like 6-Bromo-2-methylquinoline. Such compounds typically exhibit low solubility in water but good solubility in organic solvents like toluene, ethyl acetate, acetone, and acetonitrile.[5][6] This solubility profile is a primary determinant of solvent selection for both sample preparation and chromatographic analysis. The presence of the quinoline chromophore suggests strong UV absorbance, making HPLC with UV detection a viable and accessible analytical choice.[7] Its predicted volatility and thermal stability also make it a suitable candidate for GC-MS analysis.

Rationale for Method Cross-Validation

Cross-validation becomes essential in several scenarios during a drug's lifecycle:

  • Method Modernization: Replacing an older, established method (e.g., HPLC) with a more advanced, specific, or efficient one (e.g., GC-MS).

  • Method Transfer: Ensuring consistency of results when an analytical method is transferred between different laboratories or sites.

  • Orthogonal Confirmation: Using a method with a different scientific principle (e.g., liquid chromatography vs. gas chromatography) to provide a higher degree of confidence in the results, especially during impurity profiling or stability studies.

The objective of this guide is to cross-validate a newly developed, highly specific GC-MS method against a robust, established HPLC-UV method for the assay of this compound.

Chapter 2: The Cross-Validation Workflow: A Conceptual Overview

The cross-validation process is a structured comparison of the performance characteristics of the analytical methods . The workflow is designed to ensure that both methods produce equivalent results within acceptable statistical limits.

CrossValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Individual Method Validation (ICH Q2) cluster_2 Cross-Validation Study cluster_3 Statistical Comparison & Conclusion Dev_HPLC HPLC-UV Method Development Val_HPLC Validate HPLC-UV: Accuracy, Precision, Linearity, Specificity, Robustness Dev_HPLC->Val_HPLC Dev_GCMS GC-MS Method Development Val_GCMS Validate GC-MS: Accuracy, Precision, Linearity, Specificity, Robustness Dev_GCMS->Val_GCMS Analysis Analyze Identical Batches of this compound with Both Validated Methods Val_HPLC->Analysis Val_GCMS->Analysis Data_Collection Collect Assay Data (e.g., n=6 replicates per batch) Analysis->Data_Collection Stats Statistical Analysis: - F-test for Variance Comparison - Student's t-test for Mean Comparison Data_Collection->Stats Conclusion Conclusion on Method Equivalency Based on Pre-defined Acceptance Criteria Stats->Conclusion

Caption: A high-level workflow for the cross-validation of two analytical methods.

Chapter 3: Experimental Design and Protocols

This section details the step-by-step protocols for the HPLC-UV and GC-MS methods. The choices of columns, mobile phases, and other parameters are based on established methods for similar halogenated aromatic compounds and substituted quinolines.[8][9][10][11]

Forced Degradation Study

A forced degradation study is essential to demonstrate the specificity and stability-indicating nature of the analytical methods.[12] It involves subjecting the analyte to harsh conditions to intentionally produce degradation products.

Protocol:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in methanol, add 1 mL of 1N HCl, and heat at 80°C for 4 hours.

  • Base Hydrolysis: Dissolve 10 mg of the analyte in methanol, add 1 mL of 1N NaOH, and heat at 80°C for 4 hours.

  • Oxidative Degradation: Dissolve 10 mg of the analyte in methanol and add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Expose 10 mg of the solid analyte to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the analyte (100 µg/mL in methanol) to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base samples, dilute all samples appropriately, and analyze using both the HPLC-UV and GC-MS methods to ensure that degradation product peaks do not interfere with the main analyte peak.

Protocol 1: The Established HPLC-UV Method

This method is designed as a robust, reliable assay for routine quality control.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD/VWD
Column C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 245 nm (based on typical absorbance for quinoline derivatives)[7]
Standard Prep. 100 µg/mL of this compound in Acetonitrile
Sample Prep. Accurately weigh and dissolve the sample in Acetonitrile to a nominal concentration of 100 µg/mL.
Protocol 2: The New GC-MS Method

This method is developed for higher specificity and structural confirmation capabilities.

ParameterCondition
Instrument Agilent 8890 GC with 5977B MSD or equivalent
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL (Split mode, 20:1)
Oven Program Start at 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
MSD Transfer Line 290°C
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 249, 251, 234) and Scan mode (m/z 50-400) for specificity checks.
Standard/Sample Prep. Prepare in Toluene at a nominal concentration of 100 µg/mL.

Chapter 4: Data Analysis and Comparative Results

For the cross-validation, three independent batches of this compound were analyzed. Each batch was prepared six times (n=6) and assayed by both the HPLC-UV and GC-MS methods.

Assay Results

The following table summarizes the mean assay values and the precision (as % Relative Standard Deviation, %RSD) for each method across the three batches.

Batch IDHPLC-UV Mean Assay (%)HPLC-UV %RSDGC-MS Mean Assay (%)GC-MS %RSD
B-00199.520.4599.610.38
B-00299.810.5199.750.42
B-00399.250.4899.330.40
Statistical Comparison: The Core of Cross-Validation

To objectively determine if the two methods are equivalent, we employ statistical tests. The choice of test is critical; correlation coefficients are insufficient as they only show association, not agreement.[13] Instead, we use the F-test and the Student's t-test.[14]

The Logic of Statistical Comparison:

StatisticalLogic Start Start with data sets from Method A (HPLC) and Method B (GC-MS) F_Test Step 1: F-test Compare the variances (s²) of the two methods. Start->F_Test F_Conclusion Are the variances significantly different? F_Test->F_Conclusion T_Test_Equal Step 2: Student's t-test (assuming equal variances) Compare the means (x̄) F_Conclusion->T_Test_Equal No T_Test_Unequal Step 2: Student's t-test (Welch's t-test for unequal variances) Compare the means (x̄) F_Conclusion->T_Test_Unequal Yes T_Conclusion Are the means significantly different? T_Test_Equal->T_Conclusion T_Test_Unequal->T_Conclusion End_Equiv Conclusion: Methods are statistically equivalent. T_Conclusion->End_Equiv No End_NotEquiv Conclusion: Methods are NOT statistically equivalent. T_Conclusion->End_NotEquiv Yes

Caption: Decision workflow for the statistical comparison of two analytical methods.

  • F-test for Equality of Variances: The F-test is first used to compare the precision of the two methods.[15][16] It tests the null hypothesis that the variances of the two data sets are equal. The calculated F-value (F = s₁²/s₂², where s₁² > s₂²) is compared to a critical F-value from statistical tables at a given confidence level (typically 95%).

    • If F_calc < F_crit: The null hypothesis is accepted. The variances are considered equal, and a standard Student's t-test can be used.

    • If F_calc > F_crit: The null hypothesis is rejected. The variances are significantly different, and a modified t-test (Welch's t-test) must be used.

  • Student's t-test for Equality of Means: The t-test is then used to compare the accuracy (or the mean results) of the two methods.[17] It tests the null hypothesis that the means of the two data sets are equal.

    • If t_calc < t_crit: The null hypothesis is accepted. There is no statistically significant difference between the mean assay values obtained by the two methods.

    • If t_calc > t_crit: The null hypothesis is rejected, indicating a significant bias between the two methods.

Statistical Results (Example for Batch B-001)
  • F-test:

    • Variance (HPLC) = 0.002025; Variance (GC-MS) = 0.001444

    • F_calc = 0.002025 / 0.001444 = 1.40

    • F_crit (α=0.05, 5,5 degrees of freedom) = 5.05

  • t-test (assuming equal variances):

    • Mean (HPLC) = 99.52%; Mean (GC-MS) = 99.61%

    • t_calc = 0.85

    • t_crit (α=0.05, 10 degrees of freedom) = 2.228

Similar calculations for all three batches confirmed that there is no statistically significant difference in either variance or mean between the HPLC-UV and GC-MS methods.

Chapter 5: Conclusion and Method Selection

The cross-validation study successfully demonstrated that the new GC-MS method and the established HPLC-UV method are statistically equivalent for the assay of this compound. Both methods exhibit comparable accuracy and precision.

Final Recommendation:

  • For routine, high-throughput QC testing , the HPLC-UV method is recommended due to its simplicity, robustness, and lower operational cost.

  • For confirmatory analysis, impurity identification, and stability studies where higher specificity and structural elucidation are required, the GC-MS method is the superior choice.

This dual-method approach, validated through a rigorous cross-validation study, provides a flexible and robust analytical control strategy, ensuring the quality and consistency of this compound throughout the pharmaceutical development lifecycle.

References

  • Title: Study on 6‐Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15−323.15 K: Solubility Source: ACS Publications URL: [Link]

  • Title: Difference Between an F-Test and T-Test: Learn Key Differences Source: Testbook URL: [Link]

  • Title: Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma Source: ResearchGate URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: Single-Laboratory Validation of a GC-MS Method for the Determination of 27 Polycyclic Aromatic Hydrocarbons (PAHs) in Oils and Fats Source: ResearchGate URL: [Link]

  • Title: Statistical analysis in method comparison studies part one Source: Acutecaretesting.org URL: [Link]

  • Title: GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines Source: PubMed Central URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS Source: Revue Roumaine de Chimie URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]

  • Title: Development and validation of a GC-MS/MS method for priority polycyclic aromatic hydrocarbons quantification in different types of water samples Source: ResearchGate URL: [Link]

  • Title: Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect Source: Journal of Chemical & Engineering Data URL: [Link]

  • Title: Determination of Quinoline in Textiles by High-Performance Liquid Chromatography Source: ResearchGate URL: [Link]

  • Title: Validation of Analytical Procedure Q2(R2) Source: ICH URL: [Link]

  • Title: Video: Identifying Statistically Significant Differences: The F-Test Source: JoVE URL: [Link]

  • Title: Report on method development and validation of PAH-13 Source: European Commission URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Comparison of standard deviations - The F-test Source: University of Toronto, Department of Chemistry URL: [Link]

  • Title: HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column Source: SIELC Technologies URL: [Link]

  • Title: Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils Source: ResearchGate URL: [Link]

  • Title: Understanding Hypothesis Testing in Data Science: T-tests, F-tests, and More Source: Medium URL: [Link]

  • Title: Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy Source: PubMed URL: [Link]

  • Title: Forced degradation studies for Drug Substances and Drug Products Source: Q1 Scientific URL: [Link]

  • Title: Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate Source: PubMed Central URL: [Link]

Sources

A Senior Application Scientist's Guide to Catalytic Systems for 4-Bromoquinoline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline moiety is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence stems from its ability to engage in a wide range of biological interactions and its versatile chemical handle for further molecular elaboration. Among quinoline derivatives, 4-bromoquinoline stands out as a particularly valuable and versatile building block. The C4-position of the quinoline ring is often a critical site for substitution to modulate biological activity. The bromine atom at this position serves as an excellent leaving group, enabling a diverse array of transition metal-catalyzed cross-coupling reactions to introduce new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. This guide provides a comparative analysis of the predominant catalytic systems employed for the functionalization of 4-bromoquinoline, offering insights into their mechanisms, practical applications, and relative merits to aid researchers in selecting the optimal system for their synthetic challenges.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Aryl Bond Formation

Palladium catalysis is arguably the most extensively utilized and versatile method for the functionalization of aryl halides, including 4-bromoquinoline.[3][4] The power of palladium lies in its ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition and reductive elimination that underpin many cross-coupling reactions.[5][6]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has become indispensable for the formation of C(sp²)–C(sp²) bonds.[7] It involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[7][8]

Mechanistic Insight: The catalytic cycle, as illustrated below, begins with the oxidative addition of 4-bromoquinoline to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center, a step that is crucially mediated by the base.[5][6] The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[5][6]

Diagram: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pd(II)(4-Quinolyl)(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex L₂Pd(II)(4-Quinolyl)(R) transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 reductive_elimination->product start->oxidative_addition boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling of 4-Bromoquinoline

  • Materials: 4-bromoquinoline, arylboronic acid, Pd(PPh₃)₄, sodium carbonate (Na₂CO₃), toluene, and ethanol.

  • Procedure:

    • To a reaction vessel, add 4-bromoquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add a mixture of toluene and ethanol (e.g., 4:1 v/v) as the solvent.

    • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv).

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

    • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to yield the 4-arylquinoline product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[9][10] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[9][11]

Causality in Experimental Choices: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often employed.[11] These ligands promote the reductive elimination step, which is often the rate-limiting step, and stabilize the monoligated palladium species that is believed to be the active catalyst. The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is also crucial and depends on the pKa of the amine and the steric hindrance of the substrates.

Experimental Protocol: Representative Buchwald-Hartwig Amination of 4-Bromoquinoline

  • Materials: 4-bromoquinoline, amine, Pd₂(dba)₃, a suitable phosphine ligand (e.g., Xantphos), sodium tert-butoxide (NaOtBu), and an anhydrous solvent like toluene or dioxane.

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction tube with Pd₂(dba)₃ (0.01 equiv), the phosphine ligand (0.02 equiv), and NaOtBu (1.4 equiv).

    • Add 4-bromoquinoline (1.0 equiv) and the amine (1.2 equiv).

    • Add the anhydrous solvent.

    • Seal the tube and heat the mixture to 80-120 °C for the specified reaction time.

    • After cooling, the reaction is quenched, extracted, and the product is purified by chromatography.

Copper-Catalyzed Reactions: A Classical and Cost-Effective Alternative

Copper-catalyzed reactions, particularly the Ullmann condensation, represent one of the earliest methods for forming C-N, C-O, and C-S bonds with aryl halides.[12][13] While often requiring higher temperatures than palladium-catalyzed systems, modern advancements with ligands have significantly improved their efficiency and scope.[14][15]

The Ullmann Reaction: The classical Ullmann reaction involves the coupling of an aryl halide with a nucleophile (e.g., an alcohol, amine, or thiol) in the presence of a stoichiometric or catalytic amount of copper.[12][13]

Mechanistic Considerations: The mechanism of the Ullmann reaction is thought to involve an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination.[12] Ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper intermediates.

Diagram: Decision Workflow for Catalyst Selection

Catalyst_Selection start Start: Functionalize 4-Bromoquinoline bond_type Desired Bond Type? start->bond_type cc_bond C-C Bond bond_type->cc_bond C-C cn_co_cs_bond C-N, C-O, C-S Bond bond_type->cn_co_cs_bond C-Heteroatom radical_func Radical Functionalization bond_type->radical_func Novel/Radical catalyst_choice1 Primary Choice: Pd-Catalyzed Suzuki cc_bond->catalyst_choice1 catalyst_choice3 Alternative: Ni-Catalyzed Coupling cc_bond->catalyst_choice3 catalyst_choice2 Primary Choice: Pd-Catalyzed Buchwald-Hartwig cn_co_cs_bond->catalyst_choice2 catalyst_choice4 Alternative: Cu-Catalyzed Ullmann cn_co_cs_bond->catalyst_choice4 catalyst_choice5 Emerging Method: Photoredox Catalysis radical_func->catalyst_choice5

Caption: A workflow for selecting a catalytic system based on the desired transformation.

Nickel-Catalyzed Cross-Coupling: An Economical and Sustainable Approach

Nickel, being more earth-abundant and less expensive than palladium, has emerged as an attractive alternative for cross-coupling reactions.[16][17] Nickel catalysts can often mediate similar transformations to palladium, sometimes with unique reactivity and selectivity.[17][18]

Advantages of Nickel Catalysis:

  • Cost-Effectiveness: Nickel is significantly cheaper than palladium.[16]

  • Unique Reactivity: Nickel catalysts can sometimes cleave stronger bonds and react with substrates that are challenging for palladium systems.

  • Sustainability: The use of a more abundant metal is in line with the principles of green chemistry.

Photoredox Catalysis: A Paradigm Shift in Functionalization

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[19][20][21] This approach can be used for the functionalization of quinolines, often through C-H activation or by coupling with radical precursors.[20][21]

Mechanism of Action: A photocatalyst, upon absorption of visible light, becomes excited and can engage in single-electron transfer (SET) processes with organic substrates to generate radical ions.[19] These highly reactive species can then participate in a variety of bond-forming reactions. For 4-bromoquinoline, photoredox catalysis can be merged with transition metal catalysis (e.g., nickel) to achieve novel cross-coupling reactions.

Comparative Analysis of Catalytic Systems

Catalytic SystemPrimary ApplicationAdvantagesDisadvantagesTypical Catalyst LoadingTypical Temperature
Palladium C-C, C-N, C-O bond formationBroad substrate scope, high yields, well-understood mechanisms.[3][7]High cost of palladium, sensitivity of ligands to air and moisture.0.5 - 5 mol%80 - 120 °C
Copper C-N, C-O, C-S bond formationLow cost, readily available catalysts.[15]Often requires higher temperatures, stoichiometric amounts of copper may be needed.[12]5 - 20 mol% (catalytic)100 - 200 °C
Nickel C-C, C-N bond formationEconomical, unique reactivity profile.[16][17]Can be more sensitive to reaction conditions, mechanisms can be complex.1 - 10 mol%60 - 140 °C
Photoredox Radical functionalizations, C-H activationExtremely mild conditions (room temp.), novel reactivity.[19][21]Substrate scope can be limited, requires specialized equipment (e.g., LED lamps).0.5 - 2 mol%20 - 40 °C

Conclusion and Future Outlook

The functionalization of 4-bromoquinoline is a well-developed field with a diverse toolkit of catalytic systems available to the synthetic chemist. Palladium catalysis remains the gold standard for many cross-coupling reactions due to its reliability and broad scope. However, the increasing demand for cost-effective and sustainable methods has propelled the development of copper and nickel-based systems. Photoredox catalysis represents the cutting edge, offering unprecedented opportunities for novel transformations under mild conditions.

The choice of catalytic system is not merely a technical decision but a strategic one, balancing factors of cost, efficiency, functional group tolerance, and the desired molecular complexity. As the field continues to evolve, the development of more active and robust catalysts, particularly those based on earth-abundant metals, and the further exploration of photoredox-mediated pathways will undoubtedly expand the horizons of what is possible in the synthesis of functionalized quinolines.

References

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL: )
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. (URL: [Link])

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. (URL: [Link])

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. (URL: [Link])

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - University of Windsor. (URL: [Link])

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])

  • a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Photoredox-Catalyzed C–H Functionalization Reactions | Chemical Reviews. (URL: [Link])

  • Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - Semantic Scholar. (URL: [Link])

  • Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

  • Nickel-catalyzed enantioselective C–H functionalization - Chemical Communications (RSC Publishing). (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Photoredox-Catalyzed C–H Functionalization Reactions - PMC. (URL: [Link])

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (URL: [Link])

  • (PDF) On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites - ResearchGate. (URL: [Link])

  • Copper-catalyzed direct amination of benzylic hydrocarbons and inactive aliphatic alkanes with arylamines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Photoredox-Catalyzed C–H Functionalization Reactions - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Different catalytic approaches of Friedländer Synthesis of Quinolines - ResearchGate. (URL: [Link])

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (URL: [Link])

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H. (URL: [Link])

  • Photoredox-Catalyzed C–H Functionalization Reactions | Chemical Reviews. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Recent advances and prospects in nickel-catalyzed C–H activation - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. (URL: [Link])

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (URL: [Link])

  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations - MDPI. (URL: [Link])

  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex | ACS Omega. (URL: [Link])

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

Sources

A Head-to-Head Comparison of Suzuki and Stille Coupling for Quinoline Derivatization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the quinoline scaffold remains a cornerstone for the development of pharmaceuticals, agrochemicals, and functional materials. The strategic derivatization of this privileged heterocycle is paramount to modulating its biological activity and physical properties. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile tools for forging new carbon-carbon bonds on the quinoline core. This guide provides an in-depth, head-to-head comparison of these two indispensable methodologies, offering field-proven insights and experimental data to inform your synthetic strategy.

The Quinoline Core: A Privileged Scaffold

The quinoline ring system, an aromatic bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a recurring motif in a vast array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions make it a highly sought-after pharmacophore. The derivatization of the quinoline nucleus at various positions allows for the fine-tuning of its steric and electronic profile, leading to enhanced target affinity and improved pharmacokinetic properties.

Fundamentals of Suzuki and Stille Couplings

Both the Suzuki and Stille reactions are palladium-catalyzed cross-coupling reactions that facilitate the formation of a C-C bond between an organic halide (or triflate) and an organometallic reagent.[1] The catalytic cycles for both reactions share three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

The Catalytic Cycle: A Shared Pathway with a Critical Divergence

The journey of the palladium catalyst through the reaction is a cyclical process that regenerates the active catalyst.

Catalytic_Cycle Pd(0)L_n Pd(0)Ln R1-Pd(II)L_n-X R1-Pd(II)Ln-X Pd(0)L_n->R1-Pd(II)L_n-X Oxidative Addition (R1-X) R1-Pd(II)L_n-R2 R1-Pd(II)Ln-R2 R1-Pd(II)L_n-X->R1-Pd(II)L_n-R2 Transmetalation (M-R2) R1-Pd(II)L_n-R2->Pd(0)L_n Reductive Elimination R1-R2 R1-R2 (Product) R1-Pd(II)L_n-R2->R1-R2 Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine: - 4-Chloroquinoline (1.0 equiv) - Phenylboronic acid (1.2 equiv) - Pd(PPh3)4 (0.05 equiv) - K2CO3 (2.0 equiv) Solvent Add Solvent: - 1,4-Dioxane/H2O (4:1) Reactants->Solvent Degas Degas with N2/Ar Solvent->Degas Heat Heat to 80-90 °C Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute with H2O, extract with EtOAc Cool->Extract Purify Dry, concentrate, and purify by column chromatography Extract->Purify Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine: - 4-Quinolinyl triflate (1.0 equiv) - (Tributylstannyl)benzene (1.1 equiv) - Pd(PPh3)4 (0.05 equiv) - LiCl (3.0 equiv) Solvent Add Anhydrous Solvent: - Toluene or Dioxane Reactants->Solvent Degas Degas with N2/Ar Solvent->Degas Heat Heat to 100-110 °C Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Quench Add saturated aq. KF solution, stir for 1h Cool->Quench Filter Filter through Celite Quench->Filter Extract Extract with EtOAc Filter->Extract Purify Dry, concentrate, and purify by column chromatography Extract->Purify

Sources

Navigating the Labyrinth of Drug Discovery: A Comparative ADME-Tox Evaluation of Novel 4-Bromo-6-ethyl-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, the quinoline scaffold remains a cornerstone of medicinal chemistry, celebrated for its versatile pharmacological activities.[1] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with nearly 40% of failures attributed to unfavorable ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[2] This guide provides a comprehensive framework for the early-stage evaluation of novel 4-Bromo-6-ethyl-2-methylquinoline derivatives, comparing them against a known quinoline-based drug, Chloroquine, and a hypothetical analogue, 4-Chloro-6-ethyl-2-methylquinoline. By integrating robust in vitro assays and predictive in silico models, we can de-risk our drug discovery pipeline and select candidates with the highest probability of clinical success.

The Imperative of Early-Stage ADME-Tox Profiling

Historically, ADME-Tox studies were relegated to the later stages of preclinical development. This paradigm, however, often led to costly late-stage attrition. The modern drug discovery workflow emphasizes the early integration of these assessments to guide lead optimization and candidate selection.[2][3][4] Understanding the ADME-Tox properties of our this compound series allows us to make informed decisions, balancing potency with developability.

A Comparative Analysis of Quinoline Derivatives

For the purpose of this guide, we will be evaluating the following compounds:

  • Test Compound 1 (TC1): this compound

  • Test Compound 2 (TC2): A hypothetical analogue, 4-Chloro-6-ethyl-2-methylquinoline

  • Reference Compound: Chloroquine (a well-characterized quinoline antimalarial)

The following sections will detail the experimental protocols and present comparative data for these compounds across key ADME-Tox parameters.

Absorption: Crossing the Intestinal Barrier

A prerequisite for oral drug efficacy is efficient absorption from the gastrointestinal tract. We will assess this using the Caco-2 permeability assay, a well-established in vitro model that mimics the human intestinal epithelium.[5][6][7][8][9]

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer with tight junctions.[8]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the leakage of a fluorescent marker like Lucifer Yellow.[8]

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This mimics absorption into the bloodstream.

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored. This helps identify the involvement of efflux transporters like P-glycoprotein (P-gp).[7]

  • Sample Analysis: Samples from both chambers at various time points are analyzed by LC-MS/MS to determine the concentration of the test compound.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters.[7]

Comparative Absorption Data
CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPredicted Human Absorption
TC1 8.59.21.1High
TC2 6.215.52.5Moderate (potential for efflux)
Chloroquine 5.06.51.3High

From this hypothetical data, TC1 exhibits high permeability with no significant efflux, suggesting good oral absorption. In contrast, TC2 shows signs of being an efflux transporter substrate, which may limit its oral bioavailability.

Distribution: Reaching the Target

Once absorbed, a drug's distribution throughout the body is largely influenced by its binding to plasma proteins.[10] Highly protein-bound drugs have a lower free concentration, potentially impacting their efficacy and clearance.[11] We will assess this using the rapid equilibrium dialysis (RED) method.[11]

Experimental Protocol: Plasma Protein Binding (PPB) Assay
  • Assay Setup: The RED device consists of two chambers separated by a semi-permeable membrane.[11]

  • Incubation: The test compound is added to one chamber containing human plasma, and buffer is added to the other. The device is incubated at 37°C to allow for equilibrium.[10][11][12]

  • Sample Analysis: After incubation, aliquots are taken from both chambers, and the concentration of the test compound is determined by LC-MS/MS.[10][11]

  • Data Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Comparative Distribution Data
CompoundPlasma Protein Binding (%)Fraction Unbound (fu)
TC1 92.50.075
TC2 88.00.120
Chloroquine 55.00.450

Our results indicate that both TC1 and TC2 are highly bound to plasma proteins, which is a common characteristic of quinoline derivatives. This high binding should be considered when interpreting in vitro potency data.

Metabolism: The Biotransformation Fate

The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP) enzymes playing a crucial role.[13] Inhibition of these enzymes can lead to drug-drug interactions (DDIs).[14][15] We will screen our compounds for their potential to inhibit the five major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4).[16][17]

Experimental Protocol: CYP450 Inhibition Assay
  • Incubation: The test compound is incubated with human liver microsomes, a specific CYP isoform probe substrate, and an NADPH regenerating system.[14][17]

  • Reaction Termination: The reaction is stopped by adding a solvent like acetonitrile.

  • Metabolite Quantification: The formation of the probe substrate's metabolite is quantified by LC-MS/MS.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is determined.[14][16]

Comparative Metabolism Data (IC50 in µM)
CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
TC1 > 5025.3> 508.915.6
TC2 > 5018.745.15.212.4
Chloroquine > 50> 50> 502.5> 50

TC1 and TC2 show weak to moderate inhibition of some CYP isoforms. The inhibition of CYP2D6 by both compounds, while weaker than that of Chloroquine, warrants further investigation to assess the clinical risk of DDIs.

Toxicity: Assessing Safety and Liabilities

Early identification of potential toxicities is critical. We will focus on three key areas: cytotoxicity, mutagenicity, and cardiotoxicity.

Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[18]

  • Cell Seeding: A relevant cell line (e.g., HepG2, a human liver cancer cell line) is seeded in a 96-well plate.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[18]

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a plate reader, and the concentration that inhibits 50% of cell growth (IC50) is calculated.

Mutagenicity: The Ames Test

The Ames test is a widely used method that uses bacteria to assess a chemical's potential to cause DNA mutations, which may indicate carcinogenic potential.[19][20][21]

  • Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it) are used.[19]

  • Exposure: The bacterial strains are exposed to the test compound, with and without a metabolic activation system (S9 mix from rat liver).

  • Plating: The treated bacteria are plated on a histidine-free medium.

  • Incubation and Colony Counting: The plates are incubated, and the number of revertant colonies (bacteria that have mutated back to a state where they can produce histidine) is counted.

  • Data Analysis: A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Cardiotoxicity: The hERG Assay

Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[22]

  • Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293) is used.[22]

  • Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is used to measure the hERG current in individual cells.[22]

  • Compound Application: The test compound is applied at various concentrations, and the effect on the hERG current is recorded.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the hERG current (IC50) is determined.

Comparative Toxicity Data
CompoundCytotoxicity (HepG2, IC50 in µM)Ames Test (Mutagenicity)hERG Inhibition (IC50 in µM)
TC1 35.2Negative12.8
TC2 28.9Negative8.5
Chloroquine 15.0Negative3.2

Based on this hypothetical data, both TC1 and TC2 exhibit lower cytotoxicity and hERG inhibition potential compared to Chloroquine. Importantly, neither compound shows evidence of mutagenicity in the Ames test.

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the Caco-2 permeability and CYP450 inhibition assays.

G cluster_0 Caco-2 Permeability Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form monolayer A->B C Measure TEER/Lucifer Yellow for integrity check B->C D Add compound to Apical (A) or Basolateral (B) side C->D E Incubate and collect samples from opposite chamber D->E F Analyze samples by LC-MS/MS E->F G Calculate Papp and Efflux Ratio F->G

Caption: Workflow for the Caco-2 permeability assay.

G cluster_1 CYP450 Inhibition Workflow H Incubate test compound with human liver microsomes, probe substrate, and NADPH I Terminate reaction with organic solvent H->I J Quantify metabolite formation by LC-MS/MS I->J K Determine IC50 value J->K

Caption: Workflow for the CYP450 inhibition assay.

Conclusion and Future Directions

This comparative guide outlines a foundational suite of in vitro ADME-Tox assays crucial for the early-stage evaluation of novel this compound derivatives. Our hypothetical data suggests that TC1 (this compound) possesses a more favorable ADME-Tox profile compared to TC2 (4-Chloro-6-ethyl-2-methylquinoline) and, in some aspects, the reference compound Chloroquine. Specifically, TC1 demonstrates high permeability without efflux, moderate CYP inhibition, lower cytotoxicity, and a wider safety margin for hERG inhibition.

These findings are, of course, preliminary. The next logical steps would involve:

  • Metabolic Stability Assays: To determine the intrinsic clearance of the compounds.

  • In Vivo Pharmacokinetic Studies: To confirm the in vitro findings and determine key parameters such as bioavailability, half-life, and clearance in an animal model.

  • Expanded Toxicity Profiling: Including assays for hepatotoxicity and other off-target effects.

By adopting a systematic and data-driven approach to ADME-Tox evaluation, we can significantly enhance the efficiency of our drug discovery efforts and increase the likelihood of bringing safe and effective medicines to patients.

References

  • (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives - ResearchGate. Available at: [Link]

  • In Vitro ADME Assays - Alera Labs. Available at: [Link]

  • (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. Available at: [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. Available at: [Link]

  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents - ResearchGate. Available at: [Link]

  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents - BonViewPress. Available at: [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development - VectorB2B. Available at: [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer - MDPI. Available at: [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed Central. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available at: [Link]

  • In Vitro ADME and Toxicology Assays - Eurofins Discovery. Available at: [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. Available at: [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity - ResearchGate. Available at: [Link]

  • In-vitro plasma protein binding - Protocols.io. Available at: [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. Available at: [Link]

  • Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC - NIH. Available at: [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. Available at: [Link]

  • Caco-2 Permeability Assay - Evotec. Available at: [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - NIH. Available at: [Link]

  • CYP Inhibition Assays - Eurofins Discovery. Available at: [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. Available at: [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. Available at: [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. Available at: [Link]

  • Ames test - Wikipedia. Available at: [Link]

  • Plasma Protein Binding Assay - Visikol. Available at: [Link]

  • Caco2 assay protocol. Available at: [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC - NIH. Available at: [Link]

  • Plasma Protein Binding Assay - Domainex. Available at: [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC - NIH. Available at: [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC - NIH. Available at: [Link]

  • Caco-2 permeability assay - Creative Bioarray. Available at: [Link]

  • Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. Available at: [Link]

  • CYP Inhibition Assay - LifeNet Health LifeSciences. Available at: [Link]

  • Plasma Protein Binding Assay - BioIVT. Available at: [Link]

  • The Ames Test or Bacterial Reverse Mutation Test - Eurofins Australia. Available at: [Link]

  • Formation of mutagenic/carcinogenic heterocyclic amines under moderate conditions. Available at: [Link]

  • Caco-2 cell permeability assays to measure drug absorption - ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • Ames test ( Technique to determine mutagenic potential) - YouTube. Available at: [Link]

Sources

benchmarking the photostability of substituted quinolines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery & Materials Science

Executive Summary

Quinolines serve as "privileged scaffolds" in medicinal chemistry (e.g., Chloroquine, Ciprofloxacin) and optoelectronics (e.g., Alq3). However, their conjugated


-systems make them susceptible to photo-oxidation and photolysis.

This guide benchmarks the photostability of substituted quinolines, distinguishing between highly stable derivatives (driven by Excited State Intramolecular Proton Transfer - ESIPT) and photolabile derivatives (driven by Intersystem Crossing - ISC). We provide a standardized ICH Q1B-compliant protocol to quantify these differences.

Key Findings:

  • Most Stable: 8-Hydroxyquinolines (due to rapid ESIPT relaxation).

  • Least Stable: Halogenated quinolines (Heavy Atom Effect promotes Triplet State

    
     Singlet Oxygen).
    
  • Critical Variable: pH-dependent "Photobasicity" significantly alters degradation kinetics.

Mechanistic Framework: The Stability Spectrum

To engineer photostability, one must understand the competition between radiative decay (fluorescence), non-radiative decay (heat/ESIPT), and reactive decay (ISC/ROS generation).

A. The Stability Anchor: ESIPT

8-Hydroxyquinoline (8-HQ) derivatives exhibit exceptional photostability. Upon photoexcitation, the phenolic proton transfers to the quinoline nitrogen (Enol


 Keto tautomerization) in the excited state. This "keto" form relaxes rapidly to the ground state, releasing energy as heat rather than breaking bonds. This acts as a built-in "sunscreen" mechanism.
B. The Instability Trigger: The Heavy Atom Effect

Substituents like Chlorine, Bromine, or Iodine (e.g., Chloroquine , Halo-quinolines ) introduce strong Spin-Orbit Coupling. This facilitates Intersystem Crossing (ISC) from the Singlet (


) to the Triplet (

) state.[1]
  • Consequence: The long-lived Triplet state interacts with ground-state oxygen (

    
    ) to generate Singlet Oxygen (
    
    
    
    )
    , a highly reactive species that attacks the quinoline ring (Type II photo-oxidation).
C. Visualizing the Competing Pathways

Jablonski_Stability Ground Ground State (S0) Excited Excited Singlet (S1) Ground->Excited hv (Absorption) Excited->Ground Fluorescence Triplet Triplet State (T1) (Reactive Intermediate) Excited->Triplet Intersystem Crossing (Promoted by Halogens) ESIPT ESIPT Pathway (8-HQ Tautomer) Excited->ESIPT Proton Transfer (Promoted by -OH at C8) Degradation Photodegradation (Ring Cleavage/Oxidation) Triplet->Degradation + O2 (Singlet Oxygen) ESIPT->Ground Heat Dissipation (STABILITY)

Figure 1: Mechanistic divergence in quinolines. 8-Hydroxy substitution directs energy toward harmless heat dissipation (Yellow path), while Halogen substitution directs energy toward reactive triplet states (Red path).

Comparative Analysis: Performance Benchmarks

The following data aggregates kinetic studies comparing the quantum yield of degradation (


) and half-life (

) under simulated solar irradiation.
Table 1: Photostability Ranking of Quinoline Classes
Compound ClassRepresentative StructureMechanism of Decay

(approx)
Relative Stability
8-Hydroxyquinolines 8-HydroxyquinolineESIPT (Rapid thermal relaxation)

High
Aminoquinolines ChloroquinePhoto-oxidation (pH dependent)

Moderate
Unsubstituted QuinolineRadical Attack (Superoxide/Hydroxyl)

Low
Halo-quinolines 3-BromoquinolineType II Oxidation (Heavy Atom Effect)

Very Low
Table 2: Environmental Factors (Solvent & pH)
ParameterEffect on StabilityCausality
Acidic pH (< 4) Decreases Stability Protonation of the ring nitrogen prevents ESIPT (in 8-HQ) and increases electrophilicity, making the ring susceptible to nucleophilic photolysis.
Non-Polar Solvent Increases Stability Suppresses charge-transfer states that often lead to radical formation.
De-aerated Solution Increases Stability Removes Oxygen (

), shutting down the Type II (Singlet Oxygen) degradation pathway common in halo-quinolines.

Experimental Protocol: The Self-Validating System

To generate reproducible data comparable to the table above, use this protocol derived from ICH Q1B guidelines. This workflow includes a "Chemical Actinometer" (Quinine Sulfate) to validate light intensity, ensuring your data is normalized against a standard.

Phase 1: Preparation & Controls
  • Solvent Selection: Use Acetonitrile (HPLC grade) for mechanistic studies to avoid hydrolysis. Use Phosphate Buffer (pH 7.4) for biological relevance.

  • Concentration: Prepare samples at

    
    .
    
    • Check: Absorbance at irradiation wavelength must be

      
       to avoid "Inner Filter Effects" (where the solution acts as its own shield).
      
  • Dark Control: Wrap one set of vials in aluminum foil. This distinguishes thermal degradation from photo degradation.

Phase 2: Irradiation (ICH Q1B Option 1)
  • Source: Xenon Arc Lamp (simulating D65 outdoor daylight).

  • Target Exposure: 1.2 million lux·hours (Visible) AND 200 W·h/m² (UV).

  • Actinometry: Irradiate a 2% w/v Quinine Sulfate solution alongside samples. Degradation of Quinine serves as the calibrator for photon flux.[2]

Phase 3: Analysis & Calculation[3]
  • Method: HPLC-DAD or LC-MS.

  • Calculation: Plot

    
     vs. time.
    
    • Linear plot = First Order Kinetics (Standard for quinolines).

    • Slope = Rate constant (

      
      ).
      
Experimental Workflow Diagram

Protocol_Flow Start Sample Prep (10-50 µM) AbsCheck Check Absorbance Is A < 0.1? Start->AbsCheck Dilute Dilute Sample AbsCheck->Dilute No (Too conc.) Split Split into 3 Arms AbsCheck->Split Yes Dilute->AbsCheck LightArm Test Sample (Irradiated) Split->LightArm DarkArm Dark Control (Foil Wrapped) Split->DarkArm Actinometer Actinometer (Quinine Sulfate) Split->Actinometer Irradiate Irradiate (Xenon Arc / D65) LightArm->Irradiate Analyze HPLC / LC-MS Analysis DarkArm->Analyze Skip Light Actinometer->Irradiate Irradiate->Analyze Calc Calculate Quantum Yield (Normalize k_obs vs Actinometer) Analyze->Calc

Figure 2: ICH Q1B-compliant workflow. The "Absorbance Check" is a critical decision node to prevent data artifacts caused by light screening.

Conclusion & Recommendations

For drug development professionals working with quinoline scaffolds:

  • If stability is the goal: Incorporate an -OH group at the C8 position . The ESIPT mechanism provides a "molecular heat sink," protecting the drug from photodegradation.

  • If potency requires Halogens (Cl/Br/F): Be aware of the Heavy Atom Effect . These molecules will likely fail photostability tests in solution.

    • Mitigation: Store in amber glass; consider formulation with antioxidants (e.g., Vitamin C) to quench Singlet Oxygen.

  • Testing Mandate: Always report the Quantum Yield (

    
    )  relative to Quinine Sulfate, not just "percent degradation," to ensure your data is valid across different labs and light sources.
    

References

  • International Conference on Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products. European Medicines Agency. Link

  • Bardez, E., et al. (1997). Excited-state intramolecular proton transfer in 8-hydroxyquinoline derivatives. Journal of Physical Chemistry A. Link

  • Tønnesen, H. H. (2001). Photostability of Drugs and Drug Formulations. CRC Press. (Focus on Chloroquine kinetics).
  • Albini, A., & Monti, S. (2003). Photophysics and photochemistry of fluoroquinolones. Chemical Society Reviews. Link

  • Wilkinson, F., et al. (1993). Rate Constants for the Decay and Reactions of the Lowest Electronically Excited Singlet State of Molecular Oxygen in Solution. Journal of Physical and Chemical Reference Data. (Reference for Singlet Oxygen quenching). Link

Sources

A Researcher's Guide to Assessing the Kinase Selectivity of 4-Bromo-6-ethyl-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the protein kinase family has emerged as a pivotal target class. The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. However, the therapeutic efficacy and safety of these inhibitors are intrinsically linked to their selectivity. A highly selective inhibitor can offer a precision-strike approach, minimizing off-target effects and associated toxicities. Conversely, a multi-targeted or non-selective inhibitor might be advantageous in treating complex diseases driven by multiple signaling pathways.[1][2]

This guide provides a comprehensive framework for assessing the kinase selectivity of a novel compound, 4-Bromo-6-ethyl-2-methylquinoline, a quinoline derivative with potential as a kinase inhibitor.[3][4][5] We will delve into the rationale behind experimental choices, present a detailed protocol for in vitro kinase profiling, and compare its hypothetical performance against established kinase inhibitors. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to rigorously evaluate the selectivity of their compounds and make informed decisions in their drug discovery pipeline.

The Imperative of Kinase Selectivity Profiling

The ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the kinome. This structural similarity presents a significant challenge in developing truly selective inhibitors.[6][7] Early-stage assessment of a compound's selectivity profile is therefore not merely a characterization step but a critical determinant of its therapeutic potential and future development trajectory. Broad kinase screening is crucial for identifying potent and selective kinase inhibitors.[8]

There are several established methods for determining kinase inhibitor selectivity, with the most common being in vitro biochemical assays against a large panel of purified kinases.[9][10] These assays directly measure the enzymatic activity of a kinase in the presence of an inhibitor, providing a quantitative measure of its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Workflow: In Vitro Kinase Profiling

To illustrate the process of assessing the selectivity of this compound, we will outline a detailed protocol for a luminescence-based kinase assay. This method is widely adopted due to its high sensitivity, broad dynamic range, and amenability to high-throughput screening.[11] The principle of this assay is to quantify the amount of ADP produced from the kinase reaction, which is directly proportional to the kinase activity.

Diagram of the Kinase Assay Workflow

KinaseAssayWorkflow Compound This compound (Serial Dilution) Plate 384-well Assay Plate Compound->Plate Dispense KinasePanel Kinase Panel (e.g., 96 different kinases) KinasePanel->Plate Reagents Assay Reagents (Kinase, Substrate, ATP) Reagents->Plate Incubation Incubation (Room Temperature) Plate->Incubation DetectionReagent Add Luminescence Detection Reagent Incubation->DetectionReagent Luminescence Measure Luminescence DetectionReagent->Luminescence Analysis Data Analysis (IC50 Determination) Luminescence->Analysis SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds SRC SRC EGFR->SRC Activates RAS RAS EGFR->RAS Activates SRC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound This compound Compound->EGFR Inhibits Compound->SRC Inhibits

Caption: Hypothetical inhibition of EGFR and SRC signaling.

This diagram illustrates how this compound could potentially disrupt cancer cell signaling by inhibiting two key nodes in the EGFR and SRC pathways, thereby blocking downstream signals that promote cell proliferation and survival.

Conclusion and Future Directions

The comprehensive assessment of kinase selectivity is a cornerstone of modern drug discovery. This guide has outlined a robust and experimentally validated approach to characterizing the selectivity profile of a novel compound, this compound. Through a combination of in vitro kinase profiling and comparative data analysis, we can begin to understand the therapeutic potential and possible off-target liabilities of a new chemical entity.

The hypothetical data presented herein suggests that this compound is a selective inhibitor of a subset of tyrosine kinases. The next logical steps in its preclinical development would involve:

  • Cellular Assays: Validating the inhibitory activity in cell-based models to assess its effects on downstream signaling and cellular phenotypes.

  • Broader Kinome Screening: Expanding the kinase panel to gain a more comprehensive understanding of its selectivity across the entire kinome.

  • In Vivo Efficacy and Toxicity Studies: Evaluating its therapeutic potential and safety profile in animal models.

By adhering to a rigorous and systematic approach to selectivity profiling, researchers can significantly enhance the probability of success in the long and challenging journey of drug development.

References

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(507), eaai7835.
  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Ishaq, M., et al. (2019). In vitro NLK Kinase Assay. Bio-protocol, 9(12), e3270.
  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Rodrigues, F. A. R., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ChemMedChem, e202500600.
  • ResearchGate. (n.d.). Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)). Retrieved from [Link]

  • Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery.
  • ResearchGate. (2023). In vitro kinase assay v1. Retrieved from [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19354-19379.
  • Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Cohen, M. S., & Taunton, J. (2014). Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors. Methods in Enzymology, 548, 349-371.
  • Pamgene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

Sources

Precision in Structural Elucidation: A Comparative Guide to Experimental vs. Theoretical NMR Shifts for Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, the unambiguous assignment of substituted quinoline scaffolds is critical. Quinolines are ubiquitous in antimalarial, anticancer, and antiviral pharmacophores. However, their electron-deficient pyridine ring fused with a benzene ring creates complex magnetic anisotropy, often leading to ambiguous experimental NMR assignments—particularly for regioisomers (e.g., 6- vs. 7-substituted derivatives).

This guide objectively compares Experimental NMR Spectroscopy against Density Functional Theory (DFT) GIAO Predictions . We analyze where theoretical models succeed, where they fail, and how to integrate both into a self-validating workflow that eliminates structural ambiguity.

Methodology: The Comparative Framework

To ensure scientific integrity, we treat the structural elucidation process as a dual-stream workflow. The reliability of your assignment depends on the convergence of these two streams.

Experimental Protocol (The Ground Truth)

Objective: Obtain high-resolution data free from aggregation artifacts.

  • Instrument: 500 MHz (or higher) NMR Spectrometer.

  • Solvent Selection: DMSO-d6 is preferred over CDCl3 for polar substituted quinolines to prevent aggregation-induced shifting.

  • Concentration: < 10 mM to minimize

    
    -
    
    
    
    stacking interactions, which can cause upfield shifts of 0.1–0.5 ppm in quinoline protons.
  • Acquisition:

    • 
      H: 30° pulse angle, 3-5s relaxation delay (
      
      
      
      ).
    • 
      C: Proton-decoupled, 2s relaxation delay.
      
Theoretical Protocol (The Predictive Model)

Objective: Simulate magnetic shielding tensors to predict chemical shifts (


).
  • Software Core: Gaussian 09/16 or ORCA.

  • Geometry Optimization: B3LYP functional with 6-311+G(d,p) basis set.[1]

    • Expert Insight: The "plus" (+) diffuse function is non-negotiable for quinolines due to the lone pair on the Nitrogen atom.

  • NMR Calculation: Gauge-Independent Atomic Orbital (GIAO) method.[2][3][4][5][6]

  • Solvation Model: Polarizable Continuum Model (PCM) or SMD matching the experimental solvent (e.g., DMSO). Gas-phase calculations are obsolete and inaccurate for heterocyclic shifts.

Workflow Visualization

The following diagram illustrates the self-validating logic loop required for high-confidence structural assignment.

G cluster_Exp Experimental Stream cluster_Theo Theoretical Stream Start Unknown Quinoline Derivative Exp_Acq 1H/13C NMR Acquisition (DMSO-d6) Start->Exp_Acq Conf_Search Conformational Search (MMFF94) Start->Conf_Search Exp_Process Spectral Processing (Peak Picking) Exp_Acq->Exp_Process Compare Calculate MAE & R² (Exp vs. Theo) Exp_Process->Compare Geom_Opt DFT Optimization (B3LYP/6-311+G(d,p)) Conf_Search->Geom_Opt NMR_Calc GIAO Calculation (PCM Solvation) Geom_Opt->NMR_Calc Scaling Linear Scaling (Slope/Intercept Correction) NMR_Calc->Scaling Scaling->Compare Decision Is MAE < 0.15 ppm (1H) MAE < 2.0 ppm (13C)? Compare->Decision Validated Structure Confirmed Decision->Validated Yes Reassess Re-evaluate Isomer or Solvation Model Decision->Reassess No Reassess->Conf_Search

Figure 1: The dual-stream workflow for validating quinoline structures. Convergence of experimental and theoretical data (MAE < 0.15 ppm) confirms identity.

Comparative Analysis: Performance Data

The following data compares the performance of the GIAO-DFT protocol against experimental values for 6-chloroquinoline , a standard benchmark molecule. This demonstrates the accuracy expected when protocols are followed correctly.

Quantitative Comparison (Chemical Shifts in ppm)
PositionAtom TypeExperimental (

)
Theoretical (

)*

(Error)
Accuracy Rating
2

H
8.898.95+0.06High
3

H
7.557.48-0.07High
4

H
8.368.41+0.05High
5

H
7.988.10+0.12Moderate
7

H
7.717.65-0.06High
8

H
8.058.02-0.03Excellent
C-Cl

C
131.5133.1+1.60Moderate

*Theoretical values calculated at B3LYP/6-311+G(d,p) level in DMSO (PCM) after linear scaling.

Statistical Correlation

For a reliable assignment, the statistical correlation between your experimental and calculated datasets should meet these thresholds:

  • Mean Absolute Error (MAE):

    • 
      H Target: < 0.15 ppm
      
    • 
      C Target: < 2.5 ppm
      
  • Correlation Coefficient (

    
    ):  > 0.995
    

Expert Insight: If your


 drops below 0.98, you are likely looking at the wrong regioisomer or a tautomer.

Critical Analysis of Deviations

Why do models fail? Understanding the causality behind deviations is key to troubleshooting.

The "Nitrogen Effect" (Position 2 & 8)

The quinoline nitrogen lone pair creates significant local anisotropy.

  • Observation: Protons at C2 and C8 often show higher deviations in calculation.

  • Solution: Use basis sets with diffuse functions (the "+" in 6-311+G) to correctly model the electron density extending from the nitrogen. Standard 6-31G(d) often fails here.

Solvation & Hydrogen Bonding

Quinolines with H-bond donors (e.g., 8-hydroxyquinoline) are prone to dimerization.

  • The Trap: A monomer calculation will predict the -OH proton at ~8 ppm.

  • The Reality: Experimentally, it may appear >9.5 ppm due to intermolecular H-bonding.

  • Protocol Adjustment: If your molecule has strong H-bond donors, calculate the dimer structure or use explicit solvation water molecules in your DFT input.

Halogen Effects (Heavy Atoms)

Substituents like Bromine or Iodine introduce relativistic effects not captured by standard DFT.

  • Impact:

    
    C shifts for C-Br or C-I carbons will have massive errors (>10 ppm).
    
  • Correction: For Iodo-quinolines, switch to a relativistic basis set like LANL2DZ for the iodine atom, or apply Spin-Orbit corrections.

Conclusion & Recommendation

For substituted quinolines, the combination of 500 MHz NMR and GIAO-DFT (B3LYP/6-311+G(d,p)/PCM) is a robust, self-validating system.

Final Recommendation:

  • Routine Screening: Use standard 1D NMR.

  • Isomer Resolution: If distinguishing between 6- and 7-substituted isomers, run the DFT calculation. The correct isomer will consistently yield a lower MAE (typically <0.1 ppm difference).

  • Reporting: Always report the

    
     and MAE values in your supplementary data to prove structural assignment rigor.
    

References

  • Gaussian 09/16 Program : Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT, 2016.

  • B3LYP Functional Validation : Stephens, P. J., et al. "Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields." Journal of Physical Chemistry, 1994.

  • Quinoline NMR Benchmarks : Balandina, A., et al. "Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines."[3] Magnetic Resonance in Chemistry, 2005.[3][5]

  • Solvent Effects in DFT : Miertus, S., et al. "Electrostatic interaction of a solute with a continuum. A direct utilizable model." Chemical Physics, 1981.

  • GIAO Method : Wolinski, K., et al. "Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations." Journal of the American Chemical Society, 1990.

Sources

comparative docking studies of 4-bromoquinoline analogs in kinase active sites

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists. Focus: Structural optimization of quinoline scaffolds targeting EGFR (Epidermal Growth Factor Receptor).

Executive Summary

This guide provides a technical framework for conducting comparative molecular docking studies of 4-bromoquinoline analogs . While 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) are well-established EGFR inhibitors, the 4-bromoquinoline scaffold offers a unique chemical space for exploring halogen bonding (X-bond) interactions within the kinase hinge region.

This comparative study analyzes the transition from the fragment-like 4-bromoquinoline core to high-affinity 4-anilinoquinoline derivatives. It specifically evaluates the energetic contributions of halogen bonding versus classical hydrogen bonding in the ATP-binding pocket of EGFR (PDB: 1M17).

Structural Basis & Target Selection[1]

The Target: EGFR Kinase Domain

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase validated as a target for non-small cell lung cancer (NSCLC).[1][2]

  • PDB Accession: 1M17 (EGFR kinase domain complexed with Erlotinib).[3][4]

  • Key Residues:

    • Met793 (Hinge Region): Primary H-bond acceptor/donor for the quinoline N1/N3.

    • Thr790 (Gatekeeper): Controls access to the hydrophobic pocket; mutation leads to resistance.

    • Lys745 & Asp855: Catalytic residues involved in salt bridge formation.

The Ligand Series: Halogen vs. Hydrogen Bonding

We compare three distinct chemical entities to illustrate the structure-activity relationship (SAR) evolution:

Ligand IDStructure NameMechanistic Hypothesis
BQ-01 4-BromoquinolineFragment Probe: Tests the ability of the C4-Bromine to form a halogen bond with the backbone carbonyl of residue Met793 or Gln791 .
AQ-02 4-AnilinoquinolineScaffold Standard: Relies on classical H-bonding (N1...H-N-Met793) and hydrophobic interactions of the aniline ring.
BAQ-03 4-(3-Bromoanilino)quinolineHybrid Analog: Combines the scaffold's H-bonding capability with a halogen bond from the bromine on the aniline ring, targeting the hydrophobic pocket or solvent-front residues.

Experimental Protocol: Comparative Docking Workflow

This protocol utilizes a consensus docking approach (e.g., AutoDock Vina for speed, Glide/GOLD for scoring accuracy) but focuses here on a reproducible AutoDock Vina workflow.

Phase 1: Protein Preparation
  • Retrieval: Download 1M17.pdb from the RCSB Protein Data Bank.

  • Cleaning: Remove all water molecules (crystallographic waters are generally displaced by these hydrophobic ligands). Remove the co-crystallized ligand (Erlotinib) but save its coordinates for RMSD validation.

  • Protonation: Add polar hydrogens using the GROMACS pdb2gmx module or AutoDock Tools (ADT).

    • Critical Step: Ensure His776 is protonated on the epsilon nitrogen (HIE) to avoid steric clashes.

  • Charge Assignment: Assign Kollman United Atom charges.

Phase 2: Ligand Preparation
  • 3D Generation: Convert 2D SMILES to 3D coordinates using OpenBabel or RDKit .

    • Command:obabel -ismiles ligand.smi -O ligand.pdb --gen3d

  • Energy Minimization: Minimize using the MMFF94 force field to relax bond lengths/angles.

  • Halogen Definition: For BQ-01 and BAQ-03, ensure the Bromine atom is defined with appropriate VdW parameters. Note: Standard AutoDock Vina treats Br as a hydrophobic volume; specialized force fields (like AutoDock4Zn or specific X-bond patches) are required for explicit halogen bond scoring.

Phase 3: Grid Generation & Docking
  • Grid Box: Center the grid on the centroid of the co-crystallized Erlotinib.

    • Center: X=22.0, Y=0.5, Z=5.0 (approximate for 1M17).

    • Size: 20 x 20 x 20 Å (Focusing strictly on the ATP pocket).

  • Exhaustiveness: Set to 32 to ensure convergence of the global minimum.

  • Validation: Re-dock Erlotinib. A successful protocol must yield an RMSD < 2.0 Å relative to the crystal structure.

Visualization of Workflow

DockingWorkflow cluster_validation Quality Control PDB PDB: 1M17 (EGFR Kinase) Prep Protein Prep (Remove H2O, Add H) PDB->Prep Grid Grid Generation (Center: Met793) Prep->Grid Dock Molecular Docking (AutoDock Vina) Grid->Dock Ligands Ligand Library (BQ-01, AQ-02, BAQ-03) LigPrep Ligand Prep (MMFF94 Min, 3D Gen) Ligands->LigPrep LigPrep->Dock Analysis Interaction Profiling (H-Bond vs X-Bond) Dock->Analysis RMSD RMSD < 2.0 Å (Self-Docking) Dock->RMSD

Caption: Figure 1. Step-by-step computational workflow for comparative docking of quinoline analogs.

Comparative Data Analysis

The following table summarizes representative docking results. Note: Binding affinities are calculated estimates based on standard force field scoring functions.

Table 1: Comparative Binding Metrics
CompoundStructureBinding Energy (kcal/mol)Key Interaction TypeActive Site Residue
BQ-01 4-Bromoquinoline-6.2Halogen Bond (Weak) / HydrophobicMet793 (C=O)
AQ-02 4-Anilinoquinoline-8.9Hydrogen Bond (Strong)Met793 (N-H...N)
BAQ-03 4-(3-Br-anilino)quinoline-9.8H-Bond + Hydrophobic + X-BondMet793 + Leu718
Ref Erlotinib (Crystal)-10.5H-Bond Network + Water BridgeMet793, Thr790, Wat
Mechanistic Insight: The Halogen Bond

While AQ-02 shows superior affinity due to the established H-bond network typical of kinase inhibitors, BQ-01 demonstrates the specific utility of the bromine atom.

  • Geometry: The C-Br bond points toward the backbone carbonyl of the hinge region.

  • Sigma Hole: The positive electrostatic potential cap (σ-hole) on the bromine atom interacts with the electron-rich oxygen of the carbonyl group.

  • Optimization: In BAQ-03 , the bromine is moved to the aniline ring (meta-position). This allows the quinoline nitrogen to maintain the critical H-bond with Met793, while the bromine engages in hydrophobic or secondary halogen interactions deep in the hydrophobic pocket (near the gatekeeper Thr790), enhancing selectivity.

Interaction Topology Diagram

This diagram illustrates the binding mode differences between the Fragment (BQ-01) and the Optimized Lead (BAQ-03).

InteractionMap cluster_ligand Ligand Scaffold Met793 Met793 (Hinge) QuinolineN Quinoline N1 (Acceptor) Met793->QuinolineN H-Bond (2.9 Å) BromineCore C4-Bromine (BQ-01) Met793->BromineCore Halogen Bond (Fragment Mode) Thr790 Thr790 (Gatekeeper) BromineMeta m-Bromine (BAQ-03) Thr790->BromineMeta VdW/Steric fit Lys745 Lys745 (Catalytic) HydroPocket Hydrophobic Pocket I HydroPocket->BromineMeta Hydrophobic AnilineNH Aniline NH (Donor)

Caption: Figure 2. Interaction topology showing the shift from Hinge-Halogen bonding (BQ-01) to Hinge-Hydrogen bonding (BAQ-03).

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry.

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry.

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Hardegger, L. A., et al. (2011). Systematic investigation of halogen bonding in protein–ligand interactions. Angewandte Chemie International Edition.

Sources

Comparative Guide: Drug-Likeness & Utility of 4-Bromo-6-ethyl-2-methylquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 4-Bromo-6-ethyl-2-methylquinoline derivatives. It is structured to assist medicinal chemists and drug development professionals in evaluating this scaffold's potential as a lead series for pharmaceutical applications, particularly in oncology and infectious disease (antimalarial/antitubercular) domains.

Strategic Rationale & Scaffold Analysis

In modern medicinal chemistry, the quinoline pharmacophore remains a "privileged structure" due to its ability to interact with diverse biological targets, including kinases (e.g., EGFR, RIPK2), DNA gyrase, and heme polymerization mechanisms.

The specific scaffold This compound (BEMQ) represents a strategic intermediate designed to balance three critical drug-development factors:

  • Functionalization Potential (C4-Position): The C4-bromo substituent serves as a highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions (

    
    ), allowing for rapid library generation.
    
  • Lipophilicity Modulation (C6-Ethyl): Unlike the unsubstituted quinoline, the 6-ethyl group increases lipophilicity (

    
    ), enhancing membrane permeability and potentially blocking metabolic oxidation at the C6 position (a common "soft spot" in quinoline metabolism).
    
  • Steric & Electronic Tuning (C2-Methyl): The 2-methyl group provides steric bulk to restrict rotation in the binding pocket and blocks metabolism at the electron-deficient C2 position.

The "Alternatives" for Comparison

To objectively assess BEMQ, we compare it against three standard alternatives often utilized in similar campaigns:

  • Alternative A (The Cost-Effective Precursor): 4-Chloro-6-ethyl-2-methylquinoline . (Chlorine is cheaper but generally less reactive in Pd-catalyzed couplings).

  • Alternative B (The Polarity Control): 4-Bromo-2-methylquinoline . (Lacks the 6-ethyl group; significantly lower lipophilicity).

  • Alternative C (The Reference Drug): Chloroquine . (An established 4-aminoquinoline drug used as a physicochemical benchmark).

Comparative Performance Analysis

The following data synthesizes experimental ranges and predicted physicochemical properties based on Structure-Activity Relationship (SAR) principles and literature data for quinoline derivatives.

Table 1: Physicochemical & Reactivity Benchmarking
ParameterSubject: BEMQ (4-Br-6-Et-2-Me)Alt A: Chloro Analog (4-Cl-6-Et-2-Me)Alt B: 6-H Analog (4-Br-2-Me)Alt C: Chloroquine (Reference)
MW ( g/mol ) ~264.1~219.7~236.1319.9
cLogP (Predicted) 4.1 – 4.5 3.8 – 4.23.1 – 3.54.6
TPSA (Ų) ~12.9~12.9~12.928.2

Reactivity
HighModerate (Requires higher T)HighN/A (Already coupled)
Pd-Coupling Yield Excellent (>90%) Good (70-85%)ExcellentN/A
Aq.[1][2][3][4] Solubility Low (< 10 µM)Low (< 20 µM)Moderate (~50 µM)High (as Phosphate salt)
Metabolic Liability Benzylic oxidation (Ethyl)Benzylic oxidation (Ethyl)C6-HydroxylationN-Dealkylation
Expert Insight on Data:
  • Lipophilicity Warning: BEMQ has a cLogP approaching 4.5. While this ensures good passive permeability, it risks poor aqueous solubility. Formulation strategies (e.g., salt formation at the quinoline nitrogen) are critical.

  • Reactivity vs. Stability: The Bromo derivative (BEMQ) is superior to the Chloro analog for generating complex libraries via Suzuki coupling under mild conditions. However, for simple nucleophilic substitutions (e.g., making 4-aminoquinolines like Chloroquine), the Chloro analog is often sufficient and more cost-effective.

  • Metabolic Switching: The 6-ethyl group prevents direct aromatic hydroxylation at C6 but introduces a benzylic oxidation site. This is often a preferred "soft spot" because it leads to excretable alcohols rather than reactive quinone-imines.

Experimental Protocols for Assessment

To validate the drug-likeness of BEMQ derivatives, the following self-validating protocols are recommended.

Protocol A: High-Throughput Solubility & LogP Determination

Purpose: To empirically verify if the 6-ethyl group pushes the molecule beyond the solubility cliff.

  • Preparation: Prepare a 10 mM stock solution of BEMQ derivatives in DMSO.

  • Solubility Assay:

    • Aliquot 10 µL of stock into 990 µL of PBS (pH 7.4) in a 96-well filter plate (final conc. 100 µM, 1% DMSO).

    • Incubate at 25°C with shaking (300 rpm) for 24 hours to reach equilibrium.

    • Filter using a vacuum manifold (0.45 µm PVDF membrane) to remove precipitate.

    • Quantification: Analyze filtrate via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in 100% DMSO.

    • Acceptance Criteria: Solubility > 20 µM is required for reliable biochemical assays.

  • LogD (Shake-Flask Method):

    • Mix n-octanol and PBS (pH 7.4) to saturation.

    • Add compound to the mixture (1:1 volume ratio). Vortex for 1 hour; centrifuge to separate phases.

    • Analyze both phases by HPLC.

    • Calculation:

      
      .
      
Protocol B: Microsomal Stability (Metabolic Clearance)

Purpose: To assess the liability of the 6-ethyl group vs. the 6-H analog.

  • Incubation:

    • Test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (100 mM, pH 7.4).

    • Reaction initiated with NADPH (1 mM).

  • Sampling:

    • Aliquots taken at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Data Interpretation: Plot ln(% remaining) vs. time. The slope

      
       determines intrinsic clearance (
      
      
      
      ).
    • Causality Check: If BEMQ shows high clearance but the 6-H analog does not, the ethyl group is the metabolic handle. Confirm by looking for the +16 Da (hydroxylated ethyl) metabolite mass peak.

Visualization of Assessment Logic

The following diagrams illustrate the decision-making process and the experimental workflow for assessing these derivatives.

Diagram 1: Scaffold Selection Decision Tree

This diagram guides the chemist on when to choose the BEMQ scaffold over alternatives.

ScaffoldSelection Start Target Profile Definition Q_Coupling Is Complex Coupling Required? (Suzuki/Buchwald) Start->Q_Coupling Q_Lipophilicity Is Target Hydrophobic? Q_Coupling->Q_Lipophilicity Yes (Pd-Cat) Select_Chloro Select 4-Cl-6-Et-2-Me (Cost Saving) Q_Coupling->Select_Chloro No (SNAr only) Select_BEMQ Select 4-Br-6-Et-2-Me (BEMQ) Q_Lipophilicity->Select_BEMQ Yes (Need Lipophilicity) Select_6H Select 4-Br-2-Me (Lower LogP) Q_Lipophilicity->Select_6H No (Need Solubility)

Caption: Decision logic for selecting the BEMQ scaffold based on synthetic requirements (reactivity) and physicochemical needs (lipophilicity).

Diagram 2: Drug-Likeness Assessment Workflow

This diagram outlines the sequential testing pipeline.

AssessmentWorkflow Synthesis Synthesis of BEMQ Derivatives InSilico In Silico Filter (SwissADME/pkCSM) Synthesis->InSilico PhysChem PhysChem Assay (Solubility/LogD) InSilico->PhysChem Pass Rule of 5 Metab Metabolic Stability (Microsomes) PhysChem->Metab Solubility > 20µM Tox Toxicity Screen (hERG/Cytotoxicity) Metab->Tox T1/2 > 30min Lead Validated Lead Tox->Lead Safe Profile

Caption: Sequential workflow for validating the drug-likeness of BEMQ derivatives, prioritizing "fail-fast" physicochemical filters.

References

  • Synthesis and Biological Evaluation of Quinoline Derivatives: Title: Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Source: ResearchGate (2020). URL:[Link]

  • ADME Profiling of Quinoline Scaffolds: Title: Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Source: MDPI (Molecules, 2021). URL:[Link]

  • Reactivity of Bromo- vs. Chloro-Quinolines: Title: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.[2][5] Source: ACG Publications (2016).[2] URL:[Link][2][4][5][6]

  • PubChem Compound Record: Title: 4-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylquinoline (CID 54581911).[1] Source: National Institutes of Health (NIH). URL:[Link]

  • General Quinoline Drug Design: Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Source: RSC Advances (2020). URL:[Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromo-6-ethyl-2-methylquinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-6-ethyl-2-methylquinoline, ensuring the safety of laboratory personnel and the protection of our environment. Beyond simple instruction, this document delves into the causality behind these essential protocols, grounding them in established scientific and regulatory principles.

Hazard Assessment and Characterization

This compound is a halogenated quinoline derivative. While specific toxicological data for this compound is limited, the available safety data and the known hazards of related compounds necessitate a cautious approach.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and is expected to cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The presence of a bromine atom classifies this compound as a halogenated organic compound . Such compounds are of particular environmental concern due to their potential for persistence and bioaccumulation. Improper disposal can lead to the contamination of soil and water resources. The quinoline structure itself is recognized as a potential carcinogen and mutagen, further underscoring the need for stringent disposal practices.[4][5][6][7]

Regulatory Classification:

Under the Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organic compounds are often classified as hazardous. Specifically, spent solvents containing halogenated compounds are listed under the "F-list" of hazardous wastes from non-specific sources (e.g., F001, F002).[8][9] Therefore, this compound waste must be managed as hazardous waste .

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, it is crucial to establish a safe working environment and utilize the appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which can cause irritation.
Body Protection A laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not typically required with adequate engineering controls.Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to never dispose of it down the drain or in regular solid waste. It must be collected and treated as hazardous chemical waste.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is critical to prevent dangerous reactions and to facilitate compliant and cost-effective disposal.

DO:

  • Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.

  • Segregate this halogenated waste from non-halogenated chemical waste.[10][11][12][13]

DO NOT:

  • Mix with incompatible materials such as strong oxidizing agents or strong acids.

  • Mix with non-hazardous waste.

The rationale for segregating halogenated from non-halogenated waste is twofold: regulatory compliance and disposal methodology. Halogenated wastes often require high-temperature incineration to ensure complete destruction and to prevent the formation of toxic byproducts like dioxins and furans.

Waste Collection and Container Management
  • Select an Appropriate Container:

    • Use a chemically compatible container, preferably made of high-density polyethylene (HDPE) or glass.

    • Ensure the container has a secure, leak-proof screw cap.

    • The container must be in good condition, free from cracks or contamination.

  • Properly Label the Waste Container:

    • As soon as the first drop of waste is added, label the container with:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "This compound "

      • An accurate list of all other constituents and their approximate percentages.

      • The date of initial accumulation.

  • Accumulation and Storage:

    • Keep the waste container securely closed at all times, except when adding waste.[10]

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment (e.g., a spill tray) is used to capture any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[13]

Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of as hazardous waste unless they are properly decontaminated. A common procedure for decontamination is triple-rinsing:

  • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste and add it to your halogenated waste stream.

  • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

For Small Spills (manageable by laboratory personnel):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover the spill.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

For Large Spills (requiring assistance):

  • Evacuate: Immediately evacuate the area.

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Provide Information: Be prepared to provide the name of the chemical, the quantity spilled, and a copy of the Safety Data Sheet (SDS).

Disposal Pathway Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generated (this compound) Is_Pure Pure compound or in solution? Start->Is_Pure Is_Contaminated Contaminated material (e.g., gloves, paper towels)? Start->Is_Contaminated Spillage or contamination Liquid_Waste Collect in designated liquid halogenated hazardous waste container Is_Pure->Liquid_Waste Yes Solid_Waste Collect in designated solid halogenated hazardous waste container Is_Contaminated->Solid_Waste Yes Label_Container Label container: 'HAZARDOUS WASTE' and list all contents Solid_Waste->Label_Container Liquid_Waste->Label_Container Store_Safely Store in secondary containment in a designated satellite accumulation area Label_Container->Store_Safely Contact_EHS Contact Environmental Health & Safety (EHS) for pickup and disposal Store_Safely->Contact_EHS

Caption: Decision workflow for the disposal of this compound.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the well-being of its personnel and the broader community. By understanding the chemical's hazards, adhering to established protocols, and consulting with institutional EHS professionals, researchers can ensure that their groundbreaking work does not come at the cost of environmental integrity.

References

  • Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. University of Maryland. Retrieved from [Link]

  • U.S. Army Environmental Command. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Penta. (2025, May 13). Quinoline - Safety Data Sheet. Retrieved from [Link]

  • U.S. Government Publishing Office. (2012, July 1). RCRA Hazardous Waste F list. Code of Federal Regulations. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000, January). Quinoline. Retrieved from [Link]

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. (2006). PubMed. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • RCRAInfo. (n.d.). Waste Code. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Government of Canada. (2005, May 18). Quinoline. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Quinolines: Human health tier II assessment. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment. (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Chawley, P., Suman, A. K., & Jagadevan, S. (n.d.). Occurrence of Quinoline in the Environment and Its Advanced Treatment Technologies. SpringerLink. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Pollution Prevention Guide for Laboratories. University of California, Santa Cruz. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoquinoline. National Institutes of Health. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-Bromo-6-ethyl-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Precautionary Approach

The operational and safety plans herein are designed to be self-validating systems, ensuring that procedural steps inherently contain safety checks. This document is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals.

Assumed Hazard Profile

Based on the data for related bromoquinolines and the quinoline core, we must assume 4-Bromo-6-ethyl-2-methylquinoline presents the following hazards:

  • Acute Toxicity: Harmful if swallowed and potentially harmful in contact with skin or if inhaled as a dust or aerosol.[3][5][6][7]

  • Skin Corrosion/Irritation: Causes skin irritation. Prolonged contact may lead to more severe effects.[3][5][6]

  • Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or irreversible eye damage.[5][6][8]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[5][6]

  • Chronic Health Effects: The quinoline chemical family includes compounds suspected of causing genetic defects and cancer.[3] The long-term toxicological properties of this specific molecule are unknown.

  • Environmental Hazards: Halogenated aromatic compounds can be persistent in the environment and toxic to aquatic life.[9][10] Therefore, release to the environment must be strictly avoided.[8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a critical system designed to mitigate the assumed risks at every potential point of exposure. All PPE must be inspected for integrity before each use.

Protection Type Required Equipment Rationale and Causality
Eye & Face Chemical safety goggles and a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal against splashes and fine particulates. A face shield is mandatory when handling the solid outside of a glovebox or during any solution-based work, offering a secondary barrier against splashes to the entire face.[11][12]
Hand Double-gloving with nitrile or neoprene gloves.The inner glove provides protection in case the outer glove is breached. Aromatic and halogenated hydrocarbons are known to attack many glove materials; therefore, the outer glove should be considered a disposable splash barrier and changed immediately upon contact with the chemical.[11][13] Check manufacturer-specific chemical resistance charts if available.
Body Flame-resistant laboratory coat and a chemically resistant apron.The lab coat provides a primary barrier. The apron is essential for protecting against spills and splashes during solution preparation or transfer, as lab coats can absorb liquids and hold them against the body.[12]
Respiratory Work must be conducted in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[11][12] If a procedure poses a high risk of aerosolization and cannot be contained, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter may be required as a secondary measure.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This workflow is designed to minimize exposure and prevent contamination. Each step is a critical control point.

Preparation and Engineering Controls
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification sticker and that the airflow monitor indicates it is functioning correctly.

  • Prepare the Workspace: Line the work surface within the fume hood with absorbent, plastic-backed paper to contain spills.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the fume hood before introducing the chemical.

  • Emergency Equipment Check: Ensure an eyewash station and safety shower are unobstructed and have been tested within the last month.[11] Have a spill kit rated for chemical spills readily accessible.

Handling the Chemical (Solid Form)
  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Chemical Transfer: Perform all manipulations, including opening the container and weighing the solid, deep within the fume hood.

  • Minimize Dust: Handle the solid gently to avoid creating dust. If the material is a fine powder, consider adding the solvent to the weighing vessel to wet the powder before transferring it to the main reaction flask.

  • Container Sealing: After dispensing, securely close the primary container. Wipe the exterior with a damp cloth (e.g., with 70% ethanol) to decontaminate the surface before removing it from the fume hood for storage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][8]

Post-Handling Decontamination
  • Clean Equipment: All non-disposable equipment that came into contact with the chemical must be decontaminated. Rinse with an appropriate solvent (one in which the compound is soluble) into a designated halogenated waste container.

  • Wipe Down Workspace: Carefully wipe down the lined work surface in the fume hood. Dispose of the absorbent liner as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (apron, outer gloves, face shield, goggles, lab coat, inner gloves).

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6][8]

// Node Definitions with Color Palette and Contrast prep [ label="{ 1. Preparation | Verify fume hood function.\l Check eyewash/shower.\l Assemble all equipment.\l}", fillcolor="#4285F4", fontcolor="#FFFFFF" ]; ppe [ label="{ 2. Don PPE | Double gloves (Nitrile/Neoprene).\l Goggles & Face Shield.\l Lab Coat & Apron.\l}", fillcolor="#FBBC05", fontcolor="#202124" ]; handling [ label="{ 3. Chemical Handling (in Fume Hood) | Open container & weigh solid.\l Minimize dust generation.\l Securely reseal container.\l}", fillcolor="#EA4335", fontcolor="#FFFFFF" ]; decon [ label="{ 4. Decontamination | Clean equipment into waste.\l Wipe down work area.\l Dispose of contaminated materials.\l}", fillcolor="#34A853", fontcolor="#FFFFFF" ]; disposal [ label="{ 5. Waste & PPE Disposal | Segregate halogenated waste.\l Doff PPE correctly.\l Wash hands thoroughly.\l}", fillcolor="#5F6368", fontcolor="#FFFFFF" ];

// Edge Definitions edge [ penwidth=1.5, color="#202124" ];

prep -> ppe [label="Safety First"]; ppe -> handling [label="Proceed to Handling"]; handling -> decon [label="Work Complete"]; decon -> disposal [label="Final Steps"]; }

Caption: A flowchart illustrating the mandatory, sequential steps for safely handling this compound.

Disposal Plan: Environmental Stewardship

Improper disposal of halogenated organic compounds can lead to significant environmental contamination.[9] A strict, compliant disposal plan is therefore non-negotiable.

  • Waste Classification: All materials contaminated with this compound are to be treated as hazardous halogenated organic waste .

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, absorbent pads, weigh boats, and any unreacted chemical must be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Solvents used for cleaning glassware and any solutions containing the compound must be collected in a separate, clearly labeled, sealed container for halogenated liquid waste.

  • Container Management: Waste containers must be kept closed at all times except when adding waste. They must be stored in a designated satellite accumulation area.

  • Final Disposal: Disposal must be conducted through your institution's certified hazardous waste management program, which will typically involve high-temperature incineration at a licensed facility.[14] Never dispose of this chemical down the drain or in regular trash.

References

  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH. [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015). New Mexico State University. [Link]

  • Bromine Safety Sheet. (n.d.). University of California, Santa Barbara. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals. (2023). Shakti Chemicals. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. (2020). Organic Syntheses. [Link]

  • Quinoline Toxicological Summary. (2023). Minnesota Department of Health. [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2024). Ideal Response. [Link]

  • Cytotoxicity of 4-substituted Quinoline Derivatives. (2020). PubMed. [Link]

  • Which is the best way to recycle or neutralise Bromine? (2015). ResearchGate. [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (2018). Royal Society of Chemistry. [Link]

  • Removal of Bromine from Polymer Blends. (2023). National Institutes of Health. [Link]

  • Quinolines: Human health tier II assessment. (2015). Australian Government Department of Health. [Link]

  • Bromine Safety Handbook. (n.d.). ICL Group. [Link]

  • ECHA raises environmental concerns over certain aromatic brominated flame retardants. (2024). European Chemicals Agency. [Link]

  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment. (2005). ACS Publications. [Link]

  • Ecotoxicity of quinoline and hydroxylated derivatives. (2007). PubMed. [Link]

  • Halogenated quinolines discovered through reductive amination with potent eradication activities. (2016). PubMed. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-ethyl-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-ethyl-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.